molecular formula C14H12MgO6+2 B10762653 Salicylic

Salicylic

Número de catálogo: B10762653
Peso molecular: 300.55 g/mol
Clave InChI: MQHWFIOJQSCFNM-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Salicylic acid is a fundamental monohydroxybenzoic acid and a critical plant hormone, serving as a key signaling molecule in the systemic acquired resistance (SAR) pathway. Its research value is extensive, particularly in plant science for elucidating defense mechanisms against pathogens. In biomedical research, this compound acid and its acetylated derivative, aspirin, are prototypical compounds for studying cyclooxygenase (COX) inhibition and the subsequent modulation of prostaglandin synthesis, providing a model for understanding inflammatory processes. Its keratolytic and comedolytic properties make it a staple in dermatological research for investigating skin desquamation and acne pathogenesis. The primary mechanism of action involves the disruption of mitochondrial membranes in plants and the reversible inhibition of cyclooxygenase enzymes (COX-1 and COX-2) in mammalian systems, leading to altered arachidonic acid metabolism. This versatile compound is indispensable for studies in plant physiology, immunology, inflammation, and dermatology, offering researchers a well-characterized tool to probe complex biological pathways.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Propiedades

Fórmula molecular

C14H12MgO6+2

Peso molecular

300.55 g/mol

Nombre IUPAC

magnesium;2-hydroxybenzoic acid

InChI

InChI=1S/2C7H6O3.Mg/c2*8-6-4-2-1-3-5(6)7(9)10;/h2*1-4,8H,(H,9,10);/q;;+2

Clave InChI

MQHWFIOJQSCFNM-UHFFFAOYSA-N

SMILES canónico

C1=CC=C(C(=C1)C(=O)O)O.C1=CC=C(C(=C1)C(=O)O)O.[Mg+2]

Origen del producto

United States

Foundational & Exploratory

The Role of Salicylic Acid in Systemic Acquired Resistance: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Systemic Acquired Resistance (SAR) is a crucial plant defense mechanism that provides long-lasting, broad-spectrum resistance to secondary infections throughout the plant. This response is triggered by an initial localized exposure to a pathogen. At the heart of SAR lies the signaling molecule, salicylic acid (SA), a phenolic phytohormone that plays a pivotal role in activating and regulating this systemic immunity. This technical guide provides an in-depth exploration of the core functions of this compound acid in SAR, detailing the signaling pathways, key experimental methodologies, and quantitative data for a comprehensive understanding.

This compound Acid Signaling in Systemic Acquired Resistance

The induction of SAR is a complex process involving the biosynthesis of SA, its transport, perception, and the subsequent activation of a massive transcriptional reprogramming leading to the expression of defense-related genes, including Pathogenesis-Related (PR) genes.

This compound Acid Biosynthesis and Transport

Upon pathogen recognition, plants initiate the synthesis of SA primarily through the isochorismate (IC) pathway, which occurs in the chloroplasts. The key enzyme in this pathway is Isochorismate Synthase (ICS). The expression of the ICS1 gene is rapidly induced upon pathogen infection, leading to a significant increase in SA levels.[1]

Following its synthesis in the infected leaf, a long-distance signal is transported to distal, uninfected parts of the plant to establish SAR. While several molecules have been proposed as mobile signals, SA itself, or its methylated derivative methyl salicylate (B1505791) (MeSA), is considered a key component of this systemic signaling.

This compound Acid Perception and Downstream Signaling

In the systemic tissues, the elevated levels of SA are perceived by specific receptors, leading to the activation of downstream defense responses. The primary receptors for SA are members of the NONEXPRESSOR OF PATHOGENESIS-RELATED GENES1 (NPR1) family, particularly NPR1, NPR3, and NPR4.[2]

Under basal conditions, NPR1 exists as an oligomer in the cytoplasm. The accumulation of SA triggers a change in the cellular redox state, leading to the monomerization of NPR1 and its translocation into the nucleus.[3] In the nucleus, NPR1 acts as a transcriptional co-activator, interacting with TGA transcription factors to induce the expression of a large set of defense genes, including PR genes.[4]

NPR3 and NPR4 function as negative regulators of SAR by mediating the degradation of NPR1. The binding of SA to NPR3 and NPR4 modulates their interaction with NPR1, thereby controlling the stability and activity of NPR1. This intricate regulation allows for a fine-tuned defense response.[5]

Signaling Pathway Diagrams

The following diagrams, generated using the DOT language, illustrate the key signaling pathways involved in SA-mediated SAR.

SAR_Signaling_Pathway cluster_local Local Infected Tissue cluster_systemic Systemic Uninfected Tissue Pathogen Pathogen ICS1 ICS1 Pathogen->ICS1 Induces SA_local This compound Acid (SA) ICS1->SA_local Synthesizes SA_systemic This compound Acid (SA) SA_local->SA_systemic Long-distance signal (e.g., SA, MeSA) NPR1_oligomer NPR1 (Oligomer) Cytoplasm SA_systemic->NPR1_oligomer Triggers redox change NPR1_monomer_cyto NPR1 (Monomer) Cytoplasm NPR1_oligomer->NPR1_monomer_cyto Monomerization NPR1_monomer_nuc NPR1 (Monomer) Nucleus NPR1_monomer_cyto->NPR1_monomer_nuc Nuclear translocation TGA TGA Factors NPR1_monomer_nuc->TGA Interacts with PR_Genes Pathogenesis-Related (PR) Genes TGA->PR_Genes Induces expression SAR Systemic Acquired Resistance PR_Genes->SAR

Caption: this compound Acid Signaling Pathway in SAR.

NPR1_Regulation SA This compound Acid NPR3 NPR3 SA->NPR3 Binds NPR4 NPR4 SA->NPR4 Binds NPR1 NPR1 Proteasome 26S Proteasome NPR1->Proteasome Targeted to SAR_Activation SAR Activation NPR1->SAR_Activation Activates CUL3_E3_Ligase Cullin 3 E3 Ligase NPR3->CUL3_E3_Ligase Recruits NPR4->CUL3_E3_Ligase Recruits CUL3_E3_Ligase->NPR1 Ubiquitinates Degradation NPR1 Degradation Proteasome->Degradation

Caption: Regulation of NPR1 Stability by NPR3 and NPR4.

Quantitative Data in SAR

The induction of SAR is accompanied by significant quantitative changes in the levels of this compound acid and key regulatory proteins. The following tables summarize representative data from studies on different plant species.

Plant SpeciesPathogen/InducerTissueFold Increase in this compound AcidReference
Nicotiana tabacum (Tobacco)Tobacco Mosaic Virus (TMV)Inoculated Leaves> 20-fold[6]
Nicotiana tabacum (Tobacco)Tobacco Mosaic Virus (TMV)Systemic Leaves> 5-fold[6]
Cucumis sativus (Cucumber)Tobacco Necrosis Virus (TNV)Phloem Exudates> 10-fold[7][8]
Arabidopsis thalianaPseudomonas syringaeInoculated Leaves~10-100-fold (strain dependent)[9]
Plant SpeciesTreatmentProteinFold Increase in Protein LevelReference
Arabidopsis thalianaThis compound Acid (1 mM)NPR1~2-3-fold (transcript)[5]
Arabidopsis thalianaThis compound Acid (0.5 mM)NPR1Significant increase (protein)[4]

Key Experimental Protocols

Reproducible and accurate quantification of SA and analysis of key protein localization are fundamental to studying SAR. The following sections provide detailed methodologies for essential experiments.

Quantification of this compound Acid by High-Performance Liquid Chromatography (HPLC)

This protocol describes the extraction and quantification of free and total SA from plant tissue.

Materials:

  • Liquid nitrogen

  • Mortar and pestle

  • Microcentrifuge tubes (2 mL)

  • 90% (v/v) Methanol

  • 100% (v/v) Methanol

  • 5% (w/v) Trichloroacetic acid (TCA)

  • Extraction buffer: Ethyl acetate/Cyclopentane/Isopropanol (100:99:1, v/v/v)

  • β-glucosidase solution (for total SA)

  • HPLC system with a C18 column and fluorescence detector

Procedure:

  • Sample Preparation:

    • Freeze 100-500 mg of plant tissue in liquid nitrogen and grind to a fine powder using a pre-chilled mortar and pestle.

    • Transfer the powder to a 2 mL microcentrifuge tube.

  • Extraction:

    • Add 1 mL of 90% methanol, vortex thoroughly, and sonicate for 20 minutes.

    • Centrifuge at 14,000 x g for 20 minutes and transfer the supernatant to a new tube.

    • Re-extract the pellet with 0.5 mL of 100% methanol, vortex, sonicate for 20 minutes, and centrifuge.

    • Combine the supernatants.

  • Sample Split for Free and Total SA:

    • Divide the combined supernatant into two equal aliquots.

  • Total SA Hydrolysis:

    • To one aliquot, add 10 µL of β-glucosidase solution and incubate at 37°C for 90 minutes to hydrolyze SA-glucosides.

    • Stop the reaction by adding 500 µL of 5% TCA.

  • Free SA Preparation:

    • To the second aliquot, add 500 µL of 5% TCA.

  • Liquid-Liquid Extraction:

    • Extract both samples three times with an equal volume of the extraction buffer. Vortex, centrifuge to separate phases, and collect the upper organic phase.

    • Pool the organic phases for each sample and evaporate to dryness under a stream of nitrogen or in a speed-vac.

  • HPLC Analysis:

    • Resuspend the dried extract in 250 µL of HPLC mobile phase (e.g., 0.2 M potassium acetate, 0.5 mM EDTA, pH 5.0).

    • Inject 20-50 µL onto a C18 reverse-phase HPLC column.

    • Detect SA using a fluorescence detector with an excitation wavelength of ~305 nm and an emission wavelength of ~407 nm.

    • Quantify SA levels by comparing the peak area to a standard curve of known SA concentrations.

Localization of NPR1-GFP Fusion Protein by Confocal Microscopy

This protocol describes the visualization of the subcellular localization of NPR1 in response to SA treatment using a Green Fluorescent Protein (GFP) fusion.

Materials:

  • Arabidopsis thaliana plants stably expressing an NPR1-GFP fusion protein.

  • This compound acid solution (e.g., 1 mM).

  • Confocal laser scanning microscope.

  • Microscope slides and coverslips.

Procedure:

  • Plant Treatment:

    • Treat Arabidopsis seedlings or leaf discs with a mock solution (e.g., water) or an SA solution.

    • Incubate for a specified time (e.g., 2-6 hours) to allow for NPR1 translocation.

  • Sample Mounting:

    • Mount the treated seedlings or leaf tissue in a drop of water on a microscope slide and cover with a coverslip.

  • Confocal Microscopy:

    • Use a confocal microscope to visualize GFP fluorescence.

    • Excite the GFP with a 488 nm laser and collect the emission between 500 and 530 nm.

    • Capture images of the same cell type (e.g., epidermal or mesophyll cells) from both mock- and SA-treated samples.

  • Image Analysis:

    • Observe the subcellular localization of the NPR1-GFP signal. In untreated cells, the signal is predominantly cytoplasmic. Upon SA treatment, a significant portion of the signal translocates to the nucleus.

Experimental Workflow for a Systemic Acquired Resistance (SAR) Assay

The following diagram illustrates a typical workflow for inducing and assessing SAR in Arabidopsis thaliana using Pseudomonas syringae.

SAR_Workflow cluster_day0 Day 0: Primary Inoculation cluster_day2 Day 2: Secondary Challenge cluster_day5 Day 5: Disease Assessment cluster_analysis Data Analysis Inoculate_Primary Infiltrate lower leaves (primary) with P. syringae (avirulent strain) or mock solution. Inoculate_Secondary Infiltrate upper, systemic leaves (secondary) with P. syringae (virulent strain). Inoculate_Primary->Inoculate_Secondary 2 days Assess_Disease Quantify bacterial growth in systemic leaves (e.g., by serial dilution plating and CFU counting). Inoculate_Secondary->Assess_Disease 3 days Analyze_Data Compare bacterial growth between mock- and pathogen-pretreated plants to determine the level of SAR. Assess_Disease->Analyze_Data

Caption: Experimental Workflow for a SAR Assay.

Conclusion

This compound acid is an indispensable component of systemic acquired resistance in plants. Its intricate signaling network, from biosynthesis and perception to the regulation of downstream gene expression, provides a robust defense mechanism against a wide array of pathogens. The experimental protocols and quantitative data presented in this guide offer a foundational framework for researchers and professionals engaged in the study of plant immunity and the development of novel strategies for crop protection. A thorough understanding of the role of this compound acid in SAR is paramount for harnessing this natural defense system to enhance agricultural productivity and sustainability.

References

The Discovery and History of Salicylic Acid in Plant Biology: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Salicylic acid (SA), a phenolic phytohormone, is a key regulator of various physiological processes in plants, most notably in orchestrating defense responses against pathogens. Its discovery and the elucidation of its role in plant biology have a rich history, transitioning from a compound in traditional herbal remedies to a central molecule in our understanding of plant immunity. This technical guide provides an in-depth overview of the historical milestones, key experiments, and current understanding of this compound acid's function in plant biology, with a focus on its role in systemic acquired resistance (SAR).

Historical Perspective: From Willow Bark to a Plant Hormone

The journey of this compound acid began long before its role in plants was understood. For centuries, extracts from willow (Salix spp.) bark and meadowsweet (Filipendula ulmaria) were used in traditional medicine to alleviate pain and fever.[1]

  • 1828: German chemist Johann Andreas Buchner isolated the active compound from willow bark, which he named "salicin."[1]

  • 1838: Italian chemist Raffaele Piria synthesized this compound acid from salicin.[2]

  • 1853: French chemist Charles Frédéric Gerhardt synthesized acetylthis compound acid, the active ingredient in aspirin, for the first time.[3]

  • 1897: Felix Hoffmann, a chemist at Bayer, developed a commercially viable process for synthesizing acetylthis compound acid, leading to the production of aspirin.[3]

While the medicinal properties of salicylates were well-established, their endogenous role in plants remained unknown for much of the 20th century.

The Dawn of this compound Acid in Plant Biology: Systemic Acquired Resistance

The concept of "induced resistance" in plants, where a localized infection leads to enhanced resistance in distant, uninfected parts of the plant, was first described in the early 20th century. This phenomenon was later termed Systemic Acquired Resistance (SAR).[4][5] The search for the mobile signal responsible for SAR eventually led to the discovery of this compound acid's role in plant defense.

A pivotal moment came in 1979 , when researchers discovered that salicylates were involved in the induced defense of tobacco plants against the tobacco mosaic virus (TMV).[1] Subsequent landmark studies in 1990 on tobacco and cucumber responding to pathogen infection provided the first strong evidence that endogenous SA is a critical signal for disease resistance.[6] These studies showed that SA levels increased significantly in both the infected and systemic leaves, and this increase preceded or coincided with the expression of pathogenesis-related (PR) genes, which are markers for SAR.[6]

Quantitative Data on this compound Acid in Plant Defense

The following tables summarize quantitative data from various studies, illustrating the changes in this compound acid levels and the expression of defense-related genes in response to pathogen infection and SA treatment.

Table 1: Endogenous this compound Acid Concentrations in Different Plant Species

Plant SpeciesTissueConditionFree SA Concentration (µg/g FW)Total SA Concentration (µg/g FW)Citation(s)
Arabidopsis thalianaLeavesUninfected~0.1 - 0.5~1.0 - 2.0[7]
Arabidopsis thalianaLeavesPseudomonas syringae infected1.515.0[7]
Tobacco (Nicotiana tabacum)LeavesUninfected~0.02~0.2[6]
Tobacco (Nicotiana tabacum)LeavesTMV-infected (inoculated leaf)~1.0>20.0[6]
Tobacco (Nicotiana tabacum)LeavesTMV-infected (systemic leaf)~0.1>1.0[6]
Cucumber (Cucumis sativus)Phloem ExudateUninfectedNot detected~0.003
Cucumber (Cucumis sativus)Phloem ExudateColletotrichum lagenarium infectedNot detected~0.025

Table 2: Fold Change in PR-1 Gene Expression in Response to this compound Acid or Pathogen Infection

Plant SpeciesTreatmentTime PointFold Change in PR-1 ExpressionCitation(s)
Arabidopsis thaliana1 mM this compound Acid4 hours>100
Arabidopsis thalianaPseudomonas syringae (avirulent)24 hours~50 - 100
Tobacco (Nicotiana tabacum)TMV infection (systemic leaves)7 days>10[6]
Grapevine (Vitis vinifera)This compound Acid12 hours1.15 - 3.16[3]
Grapevine (Vitis vinifera)This compound Acid24 hours1.15 - 3.16[3]
Grapevine (Vitis vinifera)This compound Acid48 hours1.15 - 3.16[3]

Experimental Protocols

Extraction and Quantification of this compound Acid by HPLC

This protocol describes a common method for extracting and quantifying free and total SA from plant tissue using high-performance liquid chromatography (HPLC).

Materials:

  • Plant tissue (e.g., leaves)

  • Liquid nitrogen

  • 90% Methanol (B129727)

  • 100% Methanol

  • Trichloroacetic acid (TCA)

  • Ethyl acetate (B1210297):Cyclopentane:Isopropanol (100:99:1, v/v/v)

  • β-glucosidase

  • HPLC system with a C18 reverse-phase column and a fluorescence detector

Procedure:

  • Sample Preparation: Freeze a known weight of plant tissue in liquid nitrogen and grind to a fine powder.

  • Extraction:

    • Add 90% methanol to the powdered tissue, vortex thoroughly, and sonicate for 20 minutes.

    • Centrifuge to pellet the debris and collect the supernatant.

    • Re-extract the pellet with 100% methanol, sonicate, and centrifuge again.

    • Combine the supernatants.

  • Sample Split: Divide the combined supernatant into two equal aliquots for the determination of free SA and total SA.

  • Free SA Fraction:

    • Dry one aliquot completely under vacuum.

    • Resuspend the residue in TCA.

    • Extract three times with the ethyl acetate:cyclopentane:isopropanol solvent mixture.

    • Pool the organic phases and dry under nitrogen gas.

    • Resuspend the final residue in the HPLC mobile phase for analysis.

  • Total SA Fraction (including conjugated forms):

    • Dry the second aliquot.

    • Resuspend the residue in a sodium acetate buffer (pH 5.2) containing β-glucosidase.

    • Incubate at 37°C for 90 minutes to hydrolyze SA-glucosides.

    • Add TCA to stop the reaction.

    • Proceed with the same solvent extraction steps as for the free SA fraction.

  • HPLC Analysis:

    • Inject the prepared samples into the HPLC system.

    • Separate SA using a C18 column with an appropriate mobile phase (e.g., a gradient of methanol or acetonitrile (B52724) in an acidic aqueous buffer).

    • Detect SA using a fluorescence detector with an excitation wavelength of approximately 305 nm and an emission wavelength of around 407 nm.

    • Quantify the SA concentration by comparing the peak area to a standard curve of known SA concentrations.

Systemic Acquired Resistance (SAR) Bioassay in Arabidopsis thaliana

This protocol outlines a standard method for inducing and measuring SAR in Arabidopsis thaliana.

Materials:

  • Arabidopsis thaliana plants (wild-type and relevant mutants)

  • Pseudomonas syringae pv. tomato DC3000 (virulent strain)

  • Pseudomonas syringae pv. tomato DC3000 expressing an avirulence gene (e.g., avrRpt2) (avirulent strain)

  • 10 mM MgCl₂ (mock solution)

  • Syringes without needles

  • Sterile water

  • Petri dishes with appropriate growth medium (e.g., King's B)

Procedure:

  • Primary Inoculation (SAR Induction):

    • Grow Arabidopsis plants for 4-5 weeks.

    • Select two lower leaves of each plant for the primary inoculation.

    • Infiltrate these leaves with a suspension of the avirulent P. syringae strain (e.g., at an OD₆₀₀ of 0.005) or the mock solution (10 mM MgCl₂) using a needleless syringe.

  • Secondary Inoculation (Challenge):

    • Two days after the primary inoculation, select two upper, systemic leaves for the secondary challenge.

    • Infiltrate these systemic leaves with a suspension of the virulent P. syringae strain (e.g., at an OD₆₀₀ of 0.001).

  • Quantification of Pathogen Growth:

    • Two to three days after the secondary inoculation, collect leaf discs of a known area from the challenged leaves.

    • Homogenize the leaf discs in sterile water.

    • Plate serial dilutions of the homogenate onto petri dishes containing the appropriate growth medium.

    • Incubate the plates at 28°C for 2 days.

    • Count the number of colony-forming units (CFUs) to determine the bacterial titer in the leaves.

  • Analysis: Compare the bacterial growth in the systemic leaves of plants that received the primary avirulent pathogen inoculation with those that received the mock inoculation. A significant reduction in bacterial growth in the former indicates the successful induction of SAR.

Signaling Pathways and Experimental Workflows

This compound Acid Biosynthesis Pathways

Plants primarily synthesize this compound acid via two distinct pathways originating from the primary metabolite chorismate.[7][8]

Salicylic_Acid_Biosynthesis Chorismate Chorismate Isochorismate Isochorismate Chorismate->Isochorismate ICS1 Phenylalanine Phenylalanine Chorismate->Phenylalanine SA_ICS This compound Acid Isochorismate->SA_ICS Spontaneous/Enzymatic trans_Cinnamic_Acid trans-Cinnamic Acid Phenylalanine->trans_Cinnamic_Acid PAL Benzoic_Acid Benzoic Acid trans_Cinnamic_Acid->Benzoic_Acid β-oxidation SA_PAL This compound Acid Benzoic_Acid->SA_PAL BA2H ICS_pathway Isochorismate Pathway (Primary in Arabidopsis) PAL_pathway Phenylalanine Ammonia-Lyase (PAL) Pathway

Caption: this compound Acid Biosynthesis Pathways in Plants.

This compound Acid Signaling Pathway

Upon its synthesis, this compound acid triggers a complex signaling cascade that leads to the activation of defense responses, including the expression of PR genes. A central player in this pathway is the NON-EXPRESSOR OF PATHOGENESIS-RELATED GENES 1 (NPR1) protein.[9][10]

Salicylic_Acid_Signaling SA This compound Acid NPR1_oligomer NPR1 (oligomer) in Cytoplasm SA->NPR1_oligomer binds NPR1_monomer NPR1 (monomer) NPR1_oligomer->NPR1_monomer monomerization NPR1_nucleus NPR1 (monomer) in Nucleus NPR1_monomer->NPR1_nucleus translocation TGA TGA Transcription Factors NPR1_nucleus->TGA interacts with PR_genes Pathogenesis-Related (PR) Genes TGA->PR_genes activates transcription SAR Systemic Acquired Resistance (SAR) PR_genes->SAR leads to

Caption: A Simplified Model of the NPR1-Dependent this compound Acid Signaling Pathway.

Experimental Workflow for SAR Bioassay

The following diagram illustrates the key steps in a typical Systemic Acquired Resistance (SAR) bioassay.

SAR_Bioassay_Workflow start Start: 4-5 week-old Arabidopsis plants primary_inoc Primary Inoculation (Lower Leaves) Avirulent Pathogen / Mock start->primary_inoc wait Incubate for 2 days primary_inoc->wait secondary_inoc Secondary Inoculation (Systemic Leaves) Virulent Pathogen wait->secondary_inoc wait2 Incubate for 2-3 days secondary_inoc->wait2 quantify Quantify Pathogen Growth (CFU Counting) wait2->quantify end End: Compare pathogen growth between treatments quantify->end

Caption: Experimental Workflow for a Systemic Acquired Resistance (SAR) Bioassay.

Conclusion

The discovery of this compound acid's role in plant biology represents a paradigm shift in our understanding of plant-pathogen interactions. From its origins as a key ingredient in a traditional remedy, this compound acid has been revealed to be a central signaling molecule that orchestrates a complex and robust defense system in plants. The elucidation of its biosynthetic and signaling pathways continues to be an active area of research, with new components and regulatory mechanisms being uncovered. For researchers, scientists, and drug development professionals, a thorough understanding of the history and biology of this compound acid provides a foundation for developing novel strategies to enhance crop protection and for the potential discovery of new therapeutic agents. The detailed experimental protocols and pathway diagrams provided in this guide serve as a valuable resource for further investigation into this fascinating and critical aspect of plant biology.

References

A Technical Guide to Salicylic Acid Derivatives and Their Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Salicylic acid, a naturally occurring phenolic compound, and its derivatives have long been cornerstones of medicinal chemistry. From the ubiquitous aspirin (B1665792) (acetylthis compound acid) to a diverse array of synthetic analogs, this class of molecules exhibits a remarkable breadth of biological activities. This technical guide provides an in-depth exploration of the synthesis, biological evaluation, and mechanisms of action of key this compound acid derivatives, with a focus on their anti-inflammatory, analgesic, anticancer, and antimicrobial properties. The information is presented to facilitate further research and drug development endeavors in this important field.

Core Biological Activities and Mechanisms of Action

This compound acid and its derivatives exert their effects through multiple mechanisms, often targeting key signaling pathways involved in disease pathogenesis.

Anti-inflammatory and Analgesic Activities

The primary mechanism for the anti-inflammatory and analgesic effects of many this compound acid derivatives is the inhibition of cyclooxygenase (COX) enzymes, which are critical for the synthesis of prostaglandins, key mediators of inflammation and pain.[1][2] Some derivatives exhibit preferential inhibition of COX-2, the inducible isoform associated with inflammation, which can reduce gastrointestinal side effects associated with non-selective COX inhibition.[3] Beyond COX inhibition, salicylates can also modulate the NF-κB signaling pathway, a central regulator of inflammatory gene expression.[4][5] Salicylates have been shown to inhibit the activation of NF-κB by preventing the degradation of its inhibitor, IκB.[4][5]

dot

NF_kappa_B_Pathway_Inhibition cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimuli Inflammatory Stimuli IKK IKK Complex Inflammatory Stimuli->IKK Activates IkB_NFkB IκB-NF-κB Complex IKK->IkB_NFkB Phosphorylates IκB IkB IκB Proteasomal Degradation IkB->Proteasomal Degradation NFkB NF-κB NFkB_n NF-κB NFkB->NFkB_n Translocates IkB_NFkB->IkB Phosphorylation IkB_NFkB->NFkB Releases Salicylates This compound Acid Derivatives Salicylates->IKK Inhibits DNA DNA NFkB_n->DNA Binds Inflammatory Genes Inflammatory Genes DNA->Inflammatory Genes Transcription

Caption: Inhibition of the NF-κB signaling pathway by this compound acid derivatives.

Anticancer Activity

The anticancer properties of this compound acid derivatives are multifaceted. Aspirin and other salicylates have been shown to perturb the epidermal growth factor receptor (EGFR) signaling pathway, which is often dysregulated in cancer.[6] This can involve inhibiting EGFR phosphorylation and internalisation.[6] Furthermore, some derivatives induce apoptosis in cancer cells through mechanisms such as promoting endoplasmic reticulum stress.[7] The inhibition of the NF-κB pathway also contributes to their anticancer effects, as NF-κB is involved in cancer cell proliferation, survival, and angiogenesis.

dot

EGFR_Pathway_Inhibition cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular EGF EGF EGFR EGFR EGF->EGFR Binds Downstream_Signaling Downstream Signaling (e.g., PI3K/Akt, MAPK) EGFR->Downstream_Signaling Activates Aspirin Aspirin & Derivatives Aspirin->EGFR Inhibits Internalization & Phosphorylation Proliferation Cell Proliferation & Survival Downstream_Signaling->Proliferation

Caption: Perturbation of the EGFR signaling pathway by aspirin and its derivatives.

Antimicrobial and Antifungal Activities

This compound acid and its derivatives have demonstrated efficacy against a range of bacteria and fungi.[8][9] Their mechanisms of action are varied and can include disruption of microbial membranes, inhibition of essential enzymes, and interference with nutrient uptake. For instance, certain salicylanilides have shown potent activity against Mycobacterium tuberculosis and various Staphylococcus species.[10]

Quantitative Biological Data

The following tables summarize the quantitative biological activities of various this compound acid derivatives.

Table 1: Anti-inflammatory and Analgesic Activity
Compound/DerivativeAssayTargetIC50 / ED50Reference
AspirinCOX-2 InhibitionCOX-22.60 µM[11]
MEST1 (Ester analog)COX-2 InhibitionCOX-20.048 µM[11]
N-(5-chlorosalicyloyl)phenethylamineNF-κB Luciferase AssayNF-κB15 µM[12]
N-(5-chlorosalicyloyl)3-phenylpropylamineNF-κB Luciferase AssayNF-κB17 µM[12]
O-(4-tert-butylbenzoyl)-salicylic acidAcetic acid-induced writhing (mice)Analgesia0.26 mmol/kg[13]
AspirinAcetic acid-induced writhing (mice)Analgesia>0.39 mmol/kg[13]
Table 2: Anticancer Activity
Compound/DerivativeCell LineAssayIC50Reference
4-(1,2,3-triazol-1-yl) this compound acid derivativeMCF-7 (Breast Cancer)Cytotoxicity>54.6 µM[14]
4-(1,2,3-triazol-1-yl) this compound acid derivativeHepG2 (Liver Cancer)Cytotoxicity43.6 µM[14]
This compound Acid Derivative 2fHEp-2 (Larynx Cancer)Cytotoxicity13.9 µM[15]
This compound Acid Derivative 2kEC-109 (Esophageal Cancer)Cytotoxicity8.5 µM[15]
Table 3: Antimicrobial and Antifungal Activity
Compound/DerivativeOrganismMICReference
2-hydroxy-4-nitro-N-[4-(trifluoromethyl)phenyl]benzamideMycobacterium tuberculosis2 µM[16]
2-hydroxy-4-nitro-N-[4-(trifluoromethyl)phenyl]benzamideMRSA0.98 µM[16]
Azothis compound acid analog 4hVarious bacteria31.25 µg/mL[17]
Azothis compound acid analog 4eVarious bacteria31.25 µg/mL[17]
N-cyclohexyl-2-hydroxybenzamideCandida species570.05 µM[18]
N-4-methoxybenzyl-2-hydroxybenzamideCandida species485.83 µM[18]
This compound acid microcapsulesE. coli & S. aureus4 mg/mL[19]

Experimental Protocols

Synthesis of Salicylamide (B354443) from this compound Acid

This protocol describes a general method for the synthesis of salicylamide from this compound acid.

Materials:

Procedure:

  • Combine 25 g of this compound acid, 35 g of urea, and 1.5 g of boric acid in a flask.

  • Heat the mixture until it melts, then maintain the temperature at approximately 180°C for 2 hours.

  • Allow the reaction mixture to cool.

  • Add a solution of 100 mL of distilled water and 10 mL of 10% ammonium hydroxide solution to the crude product.

  • Heat the resulting solution for approximately 5 minutes.

  • Precipitate the salicylamide by adding 75 mL of 31.5% hydrochloric acid.

  • Filter the crude product and dry it.

  • Recrystallize the crude salicylamide from hot water (approximately 350 mL) to obtain the purified product.[20]

dot

Salicylamide_Synthesis_Workflow Start Start: This compound Acid, Urea, Boric Acid Reaction Reaction: Heat to 180°C for 2 hours Start->Reaction Workup Workup: Add NH4OH(aq) Reaction->Workup Precipitation Precipitation: Add HCl(aq) Workup->Precipitation Purification Purification: Recrystallization from water Precipitation->Purification End End: Purified Salicylamide Purification->End

Caption: Workflow for the synthesis of salicylamide from this compound acid.

In Vitro COX-2 Inhibition Assay (Fluorometric)

This protocol outlines a general procedure for determining the COX-2 inhibitory activity of test compounds using a fluorometric screening kit.

Materials:

  • COX-2 Inhibitor Screening Kit (e.g., from BioVision or Sigma-Aldrich)

  • Test compounds (dissolved in a suitable solvent like DMSO)

  • 96-well plate

  • Fluorometric plate reader

Procedure:

  • Reagent Preparation: Prepare all reagents (COX Assay Buffer, COX Probe, COX Cofactor, Arachidonic Acid, COX-2 enzyme, and positive control like Celecoxib) according to the kit manufacturer's instructions.

  • Inhibitor and Control Preparation:

    • Prepare serial dilutions of the test compounds.

    • Prepare a positive control (e.g., Celecoxib) and a solvent control (e.g., DMSO).

  • Assay Plate Setup:

    • Add 10 µL of the diluted test inhibitor, positive control, or solvent control to the appropriate wells of the 96-well plate.

    • Add 10 µL of COX Assay Buffer to the enzyme control wells.

  • Enzyme Addition: Add 10 µL of the diluted COX-2 enzyme solution to all wells except the background control. Add 10 µL of COX Assay Buffer to the background control wells.

  • Reaction Mix Preparation: Prepare a Reaction Mix containing COX Assay Buffer, COX Probe, and COX Cofactor according to the kit's protocol.

  • Reaction Initiation:

    • Add 80 µL of the Reaction Mix to each well.

    • Initiate the reaction by adding 10 µL of the diluted Arachidonic Acid solution to all wells.

  • Measurement: Immediately measure the fluorescence (e.g., Ex/Em = 535/587 nm) in kinetic mode for 5-10 minutes at 25°C.

  • Data Analysis:

    • Calculate the rate of the reaction for each well from the linear portion of the kinetic curve.

    • Determine the percent inhibition for each concentration of the test compound.

    • Calculate the IC50 value by plotting the percent inhibition versus the inhibitor concentration.[1][21]

Plant Defense Signaling

This compound acid is a key signaling molecule in plant defense, mediating both local and systemic acquired resistance (SAR).

dot

Plant_Defense_Signaling Pathogen_Attack Pathogen Attack SA_Biosynthesis This compound Acid Biosynthesis Pathogen_Attack->SA_Biosynthesis SA This compound Acid SA_Biosynthesis->SA NPR1_cytoplasm NPR1 (cytoplasm) SA->NPR1_cytoplasm Induces monomerization and nuclear import NPR1_nucleus NPR1 (nucleus) NPR1_cytoplasm->NPR1_nucleus TGA TGA Transcription Factors NPR1_nucleus->TGA Activates PR_Genes Pathogenesis-Related (PR) Genes TGA->PR_Genes Induces expression Defense_Response Defense Response (SAR) PR_Genes->Defense_Response

Caption: Simplified overview of the this compound acid-mediated plant defense signaling pathway.

Upon pathogen recognition, plants increase the synthesis of this compound acid.[22] This accumulation of this compound acid leads to the activation of the NON-EXPRESSOR OF PATHOGENESIS-RELATED GENES 1 (NPR1) protein.[22] In its inactive state in the cytoplasm, NPR1 exists as an oligomer. The binding of this compound acid induces a conformational change, leading to the monomerization and translocation of NPR1 into the nucleus.[8] In the nucleus, NPR1 interacts with TGA transcription factors, which in turn bind to the promoters of pathogenesis-related (PR) genes, leading to their expression and the establishment of a broad-spectrum, long-lasting systemic acquired resistance (SAR).[7]

Conclusion

The diverse biological activities of this compound acid derivatives continue to make them a fertile ground for drug discovery and development. Their well-established roles in inflammation and pain, coupled with emerging evidence of their efficacy in cancer and infectious diseases, underscore their therapeutic potential. This technical guide provides a consolidated resource of quantitative data, experimental methodologies, and mechanistic insights to aid researchers in advancing the study and application of these versatile compounds. Future research will likely focus on the development of novel derivatives with enhanced potency, selectivity, and improved safety profiles, further expanding the therapeutic utility of the salicylate (B1505791) scaffold.

References

A Deep Dive into the Physicochemical Properties of Salicylic Acid and Its Analogs: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive analysis of the core physicochemical properties of salicylic acid and its key analogs, offering a vital resource for researchers, scientists, and professionals involved in drug development. By understanding these fundamental characteristics—pKa, lipophilicity (logP), aqueous solubility, and melting point—scientists can better predict the absorption, distribution, metabolism, and excretion (ADME) profiles of these compounds, ultimately facilitating more effective drug design and formulation.

Core Physicochemical Data

The following tables summarize the key physicochemical properties of this compound acid and its prominent analogs: acetylthis compound acid (aspirin), mesalazine (5-aminothis compound acid), salsalate, and diflunisal. These values represent a consolidation of data from various scientific sources and are crucial for comparative analysis in drug development.

CompoundpKalogPAqueous Solubility (g/L)Melting Point (°C)
This compound Acid2.972.262.48 (at 25°C)158-161
Acetylthis compound Acid3.51.193.3 (at 20°C)134-136
Mesalazine~2.3 (carboxyl), ~5.7 (amino)0.99~1.0283-286 (decomposes)
Salsalate--Insoluble in acid, hydrolyzes in vivo146-149
Diflunisal3.34.44Practically insoluble210-212

Table 1: Comparative Physicochemical Properties of this compound Acid and Its Analogs

Detailed Experimental Protocols

Accurate determination of physicochemical properties is paramount. The following sections detail the standard experimental methodologies for the key parameters discussed in this guide.

Determination of pKa by Potentiometric Titration

The acid dissociation constant (pKa) is a measure of a molecule's acidity. Potentiometric titration is a highly precise method for its determination.[1][2][3][4][5]

Principle: A solution of the compound is titrated with a standardized solution of a strong base (e.g., NaOH), and the pH is monitored using a calibrated pH electrode. The pKa is the pH at which the compound is 50% ionized, which corresponds to the midpoint of the buffer region in the titration curve.[1]

Protocol:

  • Preparation of Solutions:

    • Prepare a standard solution of the analyte (e.g., 0.01 M) in a suitable solvent (typically purified water, sometimes with a co-solvent for poorly soluble compounds).

    • Prepare a standardized titrant solution of a strong base (e.g., 0.1 M NaOH), ensuring it is carbonate-free.

    • Calibrate the pH meter using standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0).[1]

  • Titration:

    • Place a known volume of the analyte solution into a beaker with a magnetic stirrer.

    • Immerse the calibrated pH electrode and a temperature probe into the solution.

    • Add the titrant in small, precise increments, allowing the pH to stabilize after each addition.

    • Record the pH value and the volume of titrant added.

  • Data Analysis:

    • Plot the pH of the solution against the volume of titrant added to generate a titration curve.

    • Determine the equivalence point, which is the point of steepest inflection on the curve.

    • The pKa is the pH at the half-equivalence point (the point where half the volume of titrant required to reach the equivalence point has been added).

Determination of logP by the Shake-Flask Method

The partition coefficient (logP) is a measure of a compound's lipophilicity, which influences its ability to cross biological membranes. The shake-flask method is the gold standard for its determination.[6][7][8][9]

Principle: The compound is partitioned between two immiscible liquids, typically n-octanol and water, representing the lipid and aqueous phases, respectively. The ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase is the partition coefficient (P). LogP is the logarithm of this ratio.

Protocol:

  • Preparation:

    • Pre-saturate the n-octanol with water and the water with n-octanol to ensure thermodynamic equilibrium.

    • Prepare a stock solution of the compound in one of the phases (usually the one in which it is more soluble).

  • Partitioning:

    • Add a known volume of the stock solution to a flask containing known volumes of both pre-saturated n-octanol and water.

    • Seal the flask and shake it vigorously for a set period (e.g., 24 hours) at a constant temperature to allow for complete partitioning.

  • Phase Separation:

    • Allow the mixture to stand until the two phases have completely separated. Centrifugation can be used to expedite this process.

  • Quantification:

    • Carefully withdraw an aliquot from each phase.

    • Determine the concentration of the compound in each aliquot using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

  • Calculation:

    • Calculate the partition coefficient (P) as: P = [Concentration in n-octanol] / [Concentration in water].

    • Calculate logP as: logP = log10(P).

Determination of Aqueous Solubility by the Shake-Flask Method

Aqueous solubility is a critical determinant of a drug's dissolution rate and bioavailability. The shake-flask method is a reliable technique for measuring thermodynamic solubility.[10][11][12][13][14]

Principle: An excess amount of the solid compound is agitated in water at a constant temperature until equilibrium is reached, creating a saturated solution. The concentration of the dissolved compound in the saturated solution represents its aqueous solubility.

Protocol:

  • Sample Preparation:

    • Add an excess amount of the solid compound to a flask containing a known volume of purified water.

  • Equilibration:

    • Seal the flask and agitate it at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation:

    • Allow the undissolved solid to settle. The supernatant, which is the saturated solution, should be carefully separated from the solid material. Filtration or centrifugation can be used for this purpose.

  • Quantification:

    • Determine the concentration of the dissolved compound in the clear supernatant using a validated analytical method (e.g., HPLC, UV-Vis spectroscopy).

  • Result:

    • The measured concentration is the aqueous solubility of the compound at that specific temperature.

Determination of Melting Point by the Capillary Method

The melting point is the temperature at which a solid turns into a liquid. It is a useful indicator of purity, with pure compounds typically exhibiting a sharp melting point range.[15][16][17][18][19]

Principle: A small, finely powdered sample of the compound is packed into a capillary tube and heated at a controlled rate. The temperature range over which the substance melts is observed and recorded.

Protocol:

  • Sample Preparation:

    • Ensure the sample is dry and finely powdered.

    • Pack the powdered sample into a capillary tube to a height of 2-3 mm.[19]

  • Measurement:

    • Place the capillary tube into a melting point apparatus.

    • Heat the sample at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.[19]

    • Observe the sample closely through the magnifying lens.

  • Recording the Melting Range:

    • Record the temperature at which the first drop of liquid appears (the onset of melting).

    • Record the temperature at which the last solid particle melts (the completion of melting).

    • The recorded temperature range is the melting point of the compound.

Signaling Pathways and Mechanisms of Action

This compound acid and its analogs exert their therapeutic effects by modulating various cellular signaling pathways, primarily those involved in inflammation.

Cyclooxygenase (COX) Inhibition

A primary mechanism of action for this compound acid and many of its analogs is the inhibition of cyclooxygenase (COX) enzymes, which are key to the synthesis of pro-inflammatory prostaglandins.[20][21][22][23][24][25][26][27][28][29] Acetylthis compound acid (aspirin) irreversibly inhibits both COX-1 and COX-2 by acetylating a serine residue in the active site.[20][21][24][29] Other salicylates, like this compound acid itself, are reversible inhibitors.[20]

COX_Inhibition_Pathway Arachidonic Acid Arachidonic Acid COX-1 / COX-2 COX-1 / COX-2 Arachidonic Acid->COX-1 / COX-2 Prostaglandin H2 (PGH2) Prostaglandin H2 (PGH2) COX-1 / COX-2->Prostaglandin H2 (PGH2) Prostaglandins (PGE2, etc.) Prostaglandins (PGE2, etc.) Prostaglandin H2 (PGH2)->Prostaglandins (PGE2, etc.) Prostaglandin Synthases Inflammation, Pain, Fever Inflammation, Pain, Fever Prostaglandins (PGE2, etc.)->Inflammation, Pain, Fever Induces This compound Acid & Analogs This compound Acid & Analogs This compound Acid & Analogs->COX-1 / COX-2 Inhibits

COX Inhibition by this compound Acid and Analogs.
Nuclear Factor-kappa B (NF-κB) Signaling Pathway Inhibition

This compound acid and its derivatives can also suppress inflammation by inhibiting the NF-κB signaling pathway.[20][23][30][31][32][33][34][35] This pathway is a central regulator of immune and inflammatory responses. Salicylates have been shown to inhibit the IκB kinase (IKK) complex, which is crucial for the activation of NF-κB.[30][31][34] By preventing the degradation of the inhibitory protein IκB, NF-κB is retained in the cytoplasm and cannot translocate to the nucleus to activate pro-inflammatory gene expression.[30][31]

NFkB_Inhibition_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimuli Inflammatory Stimuli IKK Complex IKK Complex Inflammatory Stimuli->IKK Complex Activates IκB-NF-κB Complex IκB NF-κB IKK Complex->IκB-NF-κB Complex Phosphorylates IκB IκB IκB NF-κB NF-κB NF-κB_n NF-κB NF-κB->NF-κB_n Translocates IκB-NF-κB Complex->NF-κB Releases IκB (P) IκB (Phosphorylated) This compound Acid & Analogs This compound Acid & Analogs This compound Acid & Analogs->IKK Complex Inhibits Proteasomal Degradation Proteasomal Degradation IκB (P)->Proteasomal Degradation DNA DNA NF-κB_n->DNA Binds to Pro-inflammatory Gene Expression Pro-inflammatory Gene Expression DNA->Pro-inflammatory Gene Expression Activates

NF-κB Pathway Inhibition by Salicylates.
Mitogen-Activated Protein Kinase (MAPK) Signaling

Emerging evidence suggests that this compound acid can also modulate MAPK signaling pathways, such as p38 and JNK, which are involved in inflammation and cellular stress responses. The precise mechanisms and downstream effects are still under active investigation.

Conclusion

This technical guide has provided a detailed overview of the essential physicochemical properties of this compound acid and its key analogs, alongside standardized experimental protocols for their determination and an exploration of their primary mechanisms of action. A thorough understanding of these fundamental characteristics is indispensable for the rational design and development of new and improved salicylate-based therapeutics. The data and methodologies presented herein are intended to serve as a valuable resource for the scientific community, fostering continued innovation in this critical area of pharmaceutical research.

References

Introduction: The Central Role of Salicylic Acid in Plant Immunity

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on Salicylic Acid Perception and Signal Transduction in Plants

Audience: Researchers, scientists, and drug development professionals.

This compound acid (SA), a simple phenolic compound, is a critical signaling molecule and phytohormone that orchestrates a wide array of physiological processes in plants, most notably the activation of defense responses against pathogens.[1][2][3] It is indispensable for establishing both local defense at the site of infection and Systemic Acquired Resistance (SAR), a long-lasting, broad-spectrum immunity throughout the plant.[3][4][5] Upon pathogen recognition, SA levels increase, triggering a massive transcriptional reprogramming that leads to the expression of thousands of defense-related genes, including the well-characterized Pathogenesis-Related (PR) genes.[6] Understanding the intricate mechanisms of SA perception and the subsequent signal transduction cascade is fundamental for developing novel strategies to enhance crop resilience and for potential applications in pharmacology. This guide provides a detailed examination of the core components and pathways governing SA signaling, supported by quantitative data, experimental protocols, and visual diagrams.

This compound Acid Biosynthesis and Metabolism

Plants synthesize SA primarily through two distinct pathways originating from the primary metabolite chorismate, which is produced in the chloroplasts via the shikimate pathway.[7][8]

  • The Isochorismate (IC) Pathway: This is the major route for SA production in stressed Arabidopsis thaliana.[1][8][9] In the chloroplast, ISOCHORISMATE SYNTHASE (ICS) converts chorismate to isochorismate.[1] The isochorismate is then transported to the cytosol by the MATE transporter EDS5.[10] In the cytosol, PBS3 (AVRPPHB SUSCEPTIBLE 3) conjugates isochorismate to glutamate, and this product is then converted to SA, a step that may involve EPS1 (ENHANCED PSEUDOMONAS SUSCEPTIBILITY 1).[10]

  • The Phenylalanine Ammonia-Lyase (PAL) Pathway: This pathway, which operates in the cytosol, is a minor contributor to SA synthesis in Arabidopsis but may be the predominant pathway in other species like rice.[7][8][11][12] Phenylalanine is converted to trans-cinnamic acid by PAL, a key enzyme in the phenylpropanoid pathway.[2] Subsequent enzymatic steps convert trans-cinnamic acid to benzoic acid, which is then hydroxylated by BENZOIC ACID 2-HYDROXYLASE (BA2H) to form SA.[7]

Once synthesized, the levels of free, active SA are tightly regulated through various modifications, including glycosylation to form this compound acid glucoside (SAG) for storage in the vacuole, and methylation to produce the volatile signal methyl salicylate (B1505791) (MeSA).[8][13]

Salicylic_Acid_Biosynthesis Diagram 1: this compound Acid Biosynthesis Pathways cluster_plastid Chloroplast cluster_cytosol Cytosol Chorismate_p Chorismate Isochorismate Isochorismate Chorismate_p->Isochorismate ICS1/2 EDS5 EDS5 (Transporter) Isochorismate->EDS5 Chorismate_c Chorismate Phenylalanine Phenylalanine Chorismate_c->Phenylalanine Shikimate Pathway trans_Cinnamic_Acid trans-Cinnamic Acid Phenylalanine->trans_Cinnamic_Acid PAL Benzoic_Acid Benzoic Acid trans_Cinnamic_Acid->Benzoic_Acid ... SA_c This compound Acid (SA) Benzoic_Acid->SA_c BA2H IC_Glu Isochorismate-9-Glutamate IC_Glu->SA_c EPS1 EDS5->IC_Glu PBS3 (+ Glutamate)

Caption: this compound Acid (SA) is synthesized via the ICS pathway in chloroplasts and the PAL pathway in the cytosol.

Perception of the this compound Acid Signal: A Dual-Receptor System

The perception of SA is complex, involving two distinct classes of receptors that play opposing roles in regulating plant immunity: NONEXPRESSOR OF PR GENES 1 (NPR1) and its paralogs, NPR3 and NPR4.[14][15] This dual-receptor system allows for precise modulation of defense responses based on cellular SA concentrations.

NPR1: The Master Positive Regulator

NPR1 is a master transcriptional coactivator essential for SA-mediated defense gene expression and the establishment of SAR.[16][17][18] In unchallenged cells with low SA levels, NPR1 exists as an inactive oligomer in the cytoplasm, held together by intermolecular disulfide bonds. Following pathogen attack and the subsequent rise in SA, cellular redox changes lead to the reduction of these bonds, releasing NPR1 monomers.[19] These monomers then translocate to the nucleus, where they interact with TGA transcription factors to activate the expression of a vast suite of defense genes.[6][16][20] Recent structural studies reveal that dimeric NPR1 bridges two TGA transcription factor dimers to form an enhanceosome complex, thereby activating transcription.[21][22]

NPR3 and NPR4: Concentration-Dependent Co-repressors and Receptors

NPR3 and NPR4 are paralogs of NPR1 that function as bona fide SA receptors and transcriptional co-repressors.[4][14][15] They bind SA with different affinities and act as adaptors for a Cullin 3 ubiquitin E3 ligase complex.[4][23][24]

  • At low SA concentrations: NPR4 binds to NPR1 and mediates its ubiquitination and subsequent degradation by the proteasome, thus repressing defense responses and preventing autoimmunity.[24]

  • At high SA concentrations (during infection): SA binding to NPR3 and NPR4 inhibits their interaction with NPR1.[4][15] This prevents NPR1 degradation, allowing it to accumulate in the nucleus and activate defense gene expression.[4][14]

Therefore, NPR3 and NPR4 act as a concentration-dependent switch, repressing the pathway at basal SA levels and de-repressing it upon pathogen-induced SA accumulation.[4][23]

The SA Signal Transduction Cascade

The perception of SA by NPR proteins initiates a signaling cascade that culminates in the activation of plant defenses.

  • SA Accumulation: Pathogen recognition triggers SA biosynthesis.[1]

  • Receptor Binding & NPR1 Stabilization: SA binds to NPR3/NPR4, disrupting their interaction with NPR1. This stabilizes NPR1.[4][14]

  • NPR1 Monomerization and Nuclear Translocation: Increased SA levels create a reducing environment, causing the release of NPR1 monomers, which move into the nucleus.[19][25]

  • Formation of Transcriptional Complex: In the nucleus, NPR1 interacts with TGA family transcription factors (e.g., TGA2, TGA5, TGA6), which are bound to SA-responsive elements (TGACG motifs) in the promoters of defense genes like PR-1.[16][20][25]

  • Histone Acetylation and Gene Activation: The NPR1-TGA complex recruits histone acetyltransferases (HACs), leading to histone acetylation, chromatin remodeling, and robust transcriptional activation of target genes.[6]

  • Immune Response: The translated products of these genes, such as PR proteins with antimicrobial activities, contribute to enhanced disease resistance.

Salicylic_Acid_Signaling Diagram 2: this compound Acid Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus NPR1_oli NPR1 Oligomer (Inactive) NPR1_mon NPR1 Monomer NPR1_oli->NPR1_mon SA-induced redox change NPR1_nuc NPR1 NPR1_mon->NPR1_nuc Nuclear Translocation TGA TGA Factors NPR1_nuc->TGA interacts with Proteasome 26S Proteasome NPR1_nuc->Proteasome degradation PR_Genes PR Genes TGA->PR_Genes activates Defense Immune Response PR_Genes->Defense NPR34 NPR3/NPR4 NPR34->NPR1_nuc binds CRL3 Cullin3 E3 Ligase NPR34->CRL3 recruits CRL3->NPR1_nuc ubiquitinates SA_high High SA SA_high->NPR34 inhibits interaction with NPR1 SA_low Low SA SA_low->NPR34 promotes interaction with NPR1

Caption: SA perception by NPR proteins regulates NPR1 stability and its function as a transcriptional co-activator.

Quantitative Data in this compound Acid Signaling

Precise quantitative measurements are crucial for understanding the dynamics of the SA signaling network. The following tables summarize key quantitative data from the literature.

Table 1: this compound Acid Binding Affinities

Protein Species Ligand Dissociation Constant (Kd) Reference
SABP2 Tobacco This compound Acid 90 nM [3]
SABP (Catalase) Tobacco This compound Acid 14 µM [2]
NPR3 A. thaliana This compound Acid Binds SA [4][23]

| NPR4 | A. thaliana | this compound Acid | Binds SA (higher affinity than NPR3) |[4][23] |

Note: Specific Kd values for NPR3 and NPR4 binding to SA are determined through various biochemical assays, with studies indicating differential affinities that are key to their regulatory function.[4][23]

Table 2: Endogenous this compound Acid Concentrations

Plant Tissue/Condition SA Concentration (Free) Reference
A. thaliana Uninfected Leaves 0.25 - 1 µg/g FW [13]
Tobacco Uninfected Leaves <100 ng/g FW [13]
Rice Uninfected Leaves Orders of magnitude higher than Arabidopsis [3]

| Potato | Uninfected Leaves | up to 10 µg/g FW |[13] |

FW = Fresh Weight

Key Experimental Methodologies

Validating the components and interactions within the SA signaling pathway requires a range of molecular biology techniques. Detailed protocols for cornerstone experiments are provided below.

Protocol: Gene Expression Analysis by RT-qPCR

This method is used to quantify the expression levels of target genes (e.g., PR-1, ICS1) in response to SA treatment or pathogen infection.[26][27]

1. Plant Material and Treatment:

  • Grow plants (A. thaliana) under controlled conditions (e.g., 16h light/8h dark, 22°C).
  • Treat plants at the 4-6 leaf stage by spraying with a solution of 1 mM SA or a mock solution (water with 0.02% Silwet L-77).
  • Harvest leaf tissue at specified time points (e.g., 0, 6, 12, 24 hours) and immediately freeze in liquid nitrogen.

2. Total RNA Extraction:

  • Grind ~100 mg of frozen tissue to a fine powder in liquid nitrogen.
  • Extract total RNA using a commercial kit (e.g., RNeasy Plant Mini Kit, Qiagen) or a TRIzol-based method, following the manufacturer's instructions.
  • Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.
  • Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and by running an aliquot on an agarose (B213101) gel to check for integrity.

3. cDNA Synthesis:

  • Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase enzyme (e.g., SuperScript III, Invitrogen) and oligo(dT) or random hexamer primers.

4. Quantitative PCR (qPCR):

  • Prepare the qPCR reaction mix containing: cDNA template, gene-specific forward and reverse primers, and a SYBR Green master mix.
  • Run the reaction on a real-time PCR cycler. A typical program includes an initial denaturation step (95°C for 10 min), followed by 40 cycles of denaturation (95°C for 15s) and annealing/extension (60°C for 1 min).
  • Include a melt curve analysis at the end to verify the specificity of the amplified product.
  • Use a housekeeping gene (e.g., Actin2, UBQ10) as an internal control for normalization.

5. Data Analysis:

  • Calculate the cycle threshold (Ct) values for the gene of interest and the reference gene.
  • Determine the relative gene expression using the 2-ΔΔCt method.

A [label="1. Plant Treatment\n(e.g., SA spray)"]; B [label="2. Sample Collection\n(Flash freeze in N2)"]; C [label="3. RNA Extraction\n& DNase Treatment"]; D [label="4. RNA Quality/Quantity Check\n(Spectrophotometry, Gel)"]; E [label="5. cDNA Synthesis\n(Reverse Transcription)"]; F [label="6. qPCR Reaction Setup\n(SYBR Green, Primers)"]; G [label="7. Real-Time PCR Amplification"]; H [label="8. Data Analysis\n(Relative Quantification using 2-ΔΔCt)"];

A -> B -> C -> D -> E -> F -> G -> H;

label="Diagram 3: Experimental Workflow for RT-qPCR"; labelloc="b"; fontsize=12; }

Caption: Workflow for quantifying gene expression changes using Reverse Transcription-quantitative PCR (RT-qPCR).

Protocol: Co-Immunoprecipitation (Co-IP) for Protein-Protein Interactions

Co-IP is used to demonstrate in vivo interactions between proteins, such as NPR1 and TGA transcription factors.[28]

1. Protein Extraction:

  • Harvest plant tissue (e.g., protoplasts, leaves) transiently or stably expressing tagged versions of the proteins of interest (e.g., NPR1-HA and TGA2-FLAG).
  • Grind tissue in liquid nitrogen and resuspend in ice-cold IP lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, plus protease and phosphatase inhibitor cocktails).
  • Centrifuge at high speed (e.g., 14,000 x g for 15 min at 4°C) to pellet cell debris. Collect the supernatant (total protein extract).

2. Immunoprecipitation:

  • Pre-clear the lysate by incubating with protein A/G agarose beads for 1 hour at 4°C.
  • Incubate the pre-cleared lysate with an antibody against one of the tags (the "bait" protein, e.g., anti-FLAG antibody) for 2-4 hours or overnight at 4°C with gentle rotation.
  • Add fresh protein A/G agarose beads to the lysate-antibody mixture and incubate for another 1-2 hours to capture the antibody-protein complexes.

3. Washing:

  • Pellet the beads by gentle centrifugation.
  • Wash the beads 3-5 times with ice-cold IP wash buffer (similar to lysis buffer but with lower detergent concentration) to remove non-specifically bound proteins.

4. Elution and Western Blot Analysis:

  • Elute the bound proteins from the beads by boiling in SDS-PAGE loading buffer.
  • Separate the proteins by SDS-PAGE.
  • Transfer the proteins to a PVDF or nitrocellulose membrane.
  • Probe the membrane with primary antibodies against both the "bait" tag (e.g., anti-FLAG) and the "prey" tag (e.g., anti-HA) to confirm the presence of both proteins in the immunoprecipitated complex.
  • Use an appropriate secondary antibody conjugated to HRP and detect the signal using an enhanced chemiluminescence (ECL) substrate.

A [label="1. Lyse Cells Expressing\nTagged Proteins (Bait-FLAG, Prey-HA)"]; B [label="2. Incubate Lysate\nwith anti-FLAG Antibody"]; C [label="3. Add Protein A/G Beads\nto Capture Antibody-Protein Complex"]; D [label="4. Wash Beads to Remove\nNon-specific Binders"]; E [label="5. Elute Bound Proteins"]; F [label="6. SDS-PAGE & Western Blot"]; G [label="7. Probe with anti-FLAG (Bait)\n& anti-HA (Prey) Antibodies"];

A -> B -> C -> D -> E -> F -> G;

label="Diagram 4: Experimental Workflow for Co-Immunoprecipitation (Co-IP)"; labelloc="b"; fontsize=12; }

Caption: Workflow for detecting in vivo protein-protein interactions using Co-Immunoprecipitation (Co-IP).

Conclusion and Future Perspectives

The perception and signaling of this compound acid in plants are governed by a sophisticated and tightly regulated network. The identification of NPR1, NPR3, and NPR4 as a dual-receptor system has been a major breakthrough, revealing how plants can mount a robust defense response upon infection while keeping these pathways quiescent in the absence of threat.[4][14][15] While significant progress has been made, key questions remain. The precise biochemical mechanisms by which SA binding modulates the activities of NPR proteins are still being elucidated through structural biology.[21][22] Furthermore, the interplay between SA and other hormone signaling pathways, such as those for jasmonic acid and ethylene, represents a complex regulatory web that is an active area of research.[29] A deeper, systems-level understanding of this pathway will be instrumental for the rational design of crops with durable, broad-spectrum disease resistance and for identifying novel targets for agrochemical and pharmaceutical development.

References

Crosstalk Between Salicylic Acid and Other Plant Hormones: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Salicylic acid (SA) is a phenolic phytohormone that plays a critical role in plant growth, development, and defense against pathogens. Its signaling pathway is a central component of the plant's immune system, particularly in mediating resistance against biotrophic and hemibiotrophic pathogens. However, the physiological and defense responses governed by SA are not isolated. They are intricately modulated through a complex network of interactions, known as crosstalk, with other plant hormones. This guide provides a detailed technical overview of the molecular mechanisms underlying the crosstalk between this compound acid and other key plant hormones, including auxins, cytokinins, gibberellins, abscisic acid, ethylene (B1197577), and jasmonates. Understanding these interactions is crucial for developing novel strategies to enhance crop resilience and for the discovery of new drug targets in agricultural and pharmaceutical research.

This compound Acid and Auxin Crosstalk

The interaction between this compound acid and auxin, a key regulator of plant growth and development, is predominantly antagonistic. High levels of SA often lead to phenotypes resembling those of auxin-deficient or insensitive mutants, suggesting that SA negatively regulates auxin signaling.[1]

Molecular Mechanisms:

  • Repression of Auxin Signaling Genes: SA has been shown to cause a global repression of auxin-related genes.[2] This includes the downregulation of the TIR1 (TRANSPORT INHIBITOR RESPONSE 1) auxin receptor gene.[2][3] The reduced expression of TIR1 leads to the stabilization of Aux/IAA repressor proteins, which in turn inhibits the expression of auxin-responsive genes.[2]

  • Modulation of Auxin Transport: SA can also influence auxin distribution within the plant by modulating the activity of auxin efflux carriers, such as members of the PIN-FORMED (PIN) family.[1]

  • Regulation of Auxin Biosynthesis: There is evidence to suggest that SA can affect auxin biosynthesis. For instance, SA can upregulate TRYPTOPHAN AMINOTRANSFERASE OF ARABIDOPSIS 1 (TAA1), a key enzyme in the tryptophan-dependent auxin synthesis pathway.[4]

This antagonistic relationship is believed to be part of a plant's defense strategy, where growth-related processes are suppressed to reallocate resources towards defense during pathogen attack.[2]

SA_Auxin_Crosstalk SA This compound Acid TIR1_AFB TIR1/AFB (Auxin Receptors) SA->TIR1_AFB represses expression Defense Defense Response SA->Defense Aux_IAA Aux/IAA Repressors TIR1_AFB->Aux_IAA degradation ARF Auxin Response Factors (ARFs) Aux_IAA->ARF Auxin_Response Auxin-Mediated Growth & Development ARF->Auxin_Response Auxin_Response->Defense antagonism Auxin Auxin Auxin->TIR1_AFB

Caption: this compound acid negatively regulates auxin signaling.

This compound Acid and Cytokinin Crosstalk

The interplay between this compound acid and cytokinins, which are involved in cell division and differentiation, is complex and can be both synergistic and antagonistic.

Molecular Mechanisms:

  • Synergistic Interaction in Defense: High concentrations of cytokinins can enhance SA-dependent defense responses.[5][6] This potentiation of defense is mediated in part by the upregulation of SA biosynthesis and the activation of SA-responsive genes, such as PATHOGENESIS-RELATED (PR) genes.[5][6] In rice, cytokinins and SA act synergistically to induce the expression of defense-related genes, an effect that is dependent on the key SA signaling regulators OsNPR1 and WRKY45.[7][8]

  • Antagonistic Interaction and Feedback Regulation: Conversely, SA can negatively regulate cytokinin signaling, creating a negative feedback loop that may help to fine-tune the plant's defense response.[5][6][9] Type-A Arabidopsis Response Regulators (ARRs), which are negative regulators of cytokinin signaling, have been shown to also negatively regulate basal and pathogen-induced SA-dependent gene expression.[5][6]

The balance between these synergistic and antagonistic interactions likely allows the plant to precisely control the allocation of resources between growth and defense.[6]

SA_Cytokinin_Crosstalk SA This compound Acid SA_Signaling SA Signaling (e.g., NPR1, TGA3) SA->SA_Signaling Cytokinin Cytokinin CK_Signaling Cytokinin Signaling (e.g., ARRs) Cytokinin->CK_Signaling SA_Signaling->CK_Signaling inhibits Defense_Genes Defense Gene Expression (e.g., PR genes) SA_Signaling->Defense_Genes CK_Signaling->SA_Signaling inhibits CK_Signaling->Defense_Genes potentiates

Caption: Interplay between SA and cytokinin signaling pathways.

This compound Acid and Gibberellin Crosstalk

Gibberellins (GAs), best known for their role in regulating stem elongation and seed germination, also interact with the SA signaling pathway, often in a synergistic manner, particularly in the context of abiotic stress responses.

Molecular Mechanisms:

  • GA Regulation of SA Biosynthesis: Gibberellins can modulate the endogenous levels of SA.[10] Exogenous application of GA3 has been shown to upregulate the biosynthesis of SA, leading to increased SA accumulation and enhanced plant defense responses to environmental stresses.[11][12][13] This suggests that some of the physiological effects of GAs may be mediated through SA.[10]

  • Role in Abiotic Stress Tolerance: The crosstalk between GA and SA is particularly important in mediating plant responses to abiotic stresses such as heavy metal and salt stress.[11][14] GAs can promote growth recovery, while SA enhances antioxidant activities, and their interaction allows for a balanced response to these environmental challenges.[12] In Arabidopsis, an increase in endogenous SA levels, modulated by gibberellins, can counteract the inhibitory effects of abiotic stress during germination and seedling establishment.[10]

SA_GA_Crosstalk GA Gibberellin SA_Biosynthesis SA Biosynthesis GA->SA_Biosynthesis upregulates DELLA DELLA Proteins GA->DELLA SA This compound Acid SA_Biosynthesis->SA Abiotic_Stress_Tolerance Abiotic Stress Tolerance SA->Abiotic_Stress_Tolerance JA_Response JA Response DELLA->JA_Response JA_Response->SA inhibits accumulation

Caption: Gibberellin and this compound acid signaling interaction.

This compound Acid and Abscisic Acid Crosstalk

Abscisic acid (ABA), a key hormone in regulating responses to abiotic stress, particularly drought, generally acts as an antagonist to SA signaling in the context of plant immunity.

Molecular Mechanisms:

  • ABA Suppression of SA Accumulation: ABA has been shown to reduce the accumulation of SA in plants during pathogen infection.[1] It achieves this in part by suppressing the expression of ISOCHORISMATE SYNTHASE 1 (ICS1), a key enzyme in the SA biosynthesis pathway.[1]

  • ABA Inhibition of SA Signaling: Beyond its effect on SA biosynthesis, ABA also negatively regulates SA signaling.[1] It can reduce the protein levels of NPR1, the master regulator of SA-mediated defense responses.[1] Furthermore, SA can bind to type 2C protein phosphatases (PP2Cs), which are negative regulators of ABA signaling.[15] This binding of SA to PP2Cs suppresses the interaction between PP2Cs and ABA receptors, thereby antagonizing ABA signaling.[15]

This antagonistic relationship suggests that plants prioritize either abiotic stress responses (mediated by ABA) or biotic stress responses (mediated by SA), depending on the environmental cues.

SA_ABA_Crosstalk SA This compound Acid PP2C PP2Cs (ABA Signaling) SA->PP2C binds and inhibits ABA Abscisic Acid ICS1 ICS1 (SA Biosynthesis) ABA->ICS1 represses NPR1 NPR1 (SA Signaling) ABA->NPR1 reduces levels ICS1->SA Defense_Response Defense Response NPR1->Defense_Response Abiotic_Stress_Response Abiotic Stress Response PP2C->Abiotic_Stress_Response Defense_Response->Abiotic_Stress_Response antagonism

Caption: Antagonistic crosstalk between SA and ABA signaling.

This compound Acid and Ethylene Crosstalk

Ethylene (ET), a gaseous hormone involved in a wide range of developmental processes and stress responses, exhibits a complex and often antagonistic relationship with SA, particularly in the context of plant defense. However, synergistic interactions have also been documented.

Molecular Mechanisms:

  • Antagonistic Interactions in Defense: The SA and ET/Jasmonate (JA) signaling pathways are often mutually antagonistic.[16] For instance, infection with a biotrophic pathogen that triggers an SA-mediated defense response can lead to the suppression of the ET/JA pathway, thereby increasing susceptibility to necrotrophic pathogens.[16] The transcription factor EIN3 (ETHYLENE INSENSITIVE 3), a positive regulator of ET signaling, can act as a repressor of ICS1 expression, thus inhibiting SA biosynthesis.[16]

  • Synergistic Interactions in Senescence: In contrast to their antagonistic roles in defense, SA and ET can act synergistically to promote leaf senescence.[17] EIN3 has been shown to physically interact with NPR1 in senescing leaves, and together they synergistically promote the expression of senescence-associated genes.[17]

  • Context-Dependent Interactions: The outcome of the SA-ET interaction is highly context-dependent. For example, in tomato, an intact ET pathway is required for the full induction of the SA marker gene PR1a upon infection with Fusarium oxysporum, suggesting a synergistic relationship in this specific plant-pathogen interaction.[18]

SA_ET_Crosstalk cluster_synergy Synergy in Senescence SA This compound Acid NPR1 NPR1 SA->NPR1 ET Ethylene EIN3 EIN3 ET->EIN3 Defense_Biotroph Defense against Biotrophs NPR1->Defense_Biotroph Defense_Necrotroph Defense against Necrotrophs NPR1->Defense_Necrotroph antagonism Senescence Leaf Senescence NPR1->Senescence EIN3->NPR1 interaction EIN3->Defense_Biotroph antagonism EIN3->Defense_Necrotroph EIN3->Senescence ICS1 ICS1 EIN3->ICS1 represses ICS1->SA

Caption: Context-dependent crosstalk between SA and ethylene.

This compound Acid and Jasmonate Crosstalk

The interaction between this compound acid and jasmonic acid (JA) is one of the most extensively studied examples of hormonal crosstalk in plants. While predominantly antagonistic, synergistic interactions have also been observed, highlighting the complexity of this relationship.

Molecular Mechanisms:

  • Antagonistic Interactions: The antagonism between SA and JA is a cornerstone of the plant's ability to fine-tune its defense responses against different types of attackers.[19] SA-mediated defenses are generally effective against biotrophic pathogens, while JA-mediated defenses are crucial for resistance to necrotrophic pathogens and herbivorous insects.[19]

    • SA Suppression of JA Signaling: SA can suppress JA signaling at multiple levels. It has been suggested to inhibit the expression of JA biosynthetic enzymes like lipoxygenase-2 (LOX2) and allene (B1206475) oxide synthase (AOS).[20] Furthermore, SA can antagonize JA-dependent gene expression downstream of the JA receptor COI1.[21] The transcription factor ORA59, a key regulator of JA-responsive genes, is a target for SA-mediated suppression.[21]

    • JA Suppression of SA Accumulation: Conversely, the JA signaling pathway can repress SA accumulation.[22] This is mediated, at least in part, by the JA-responsive transcription factor MYC2.[22]

  • Synergistic Interactions: Despite the prevalent antagonism, synergistic interactions between SA and JA have also been reported.[19] When applied simultaneously at low concentrations, SA and JA can lead to a transient synergistic enhancement in the expression of both SA- and JA-associated defense genes.[19][20] This suggests that under certain conditions, a combined SA and JA response can provide a broader and more robust defense.

SA_JA_Crosstalk SA This compound Acid SA_Signaling SA Signaling SA->SA_Signaling Synergy Synergistic Defense Response SA->Synergy JA Jasmonic Acid JA_Signaling JA Signaling (e.g., MYC2, ORA59) JA->JA_Signaling JA->Synergy SA_Signaling->JA_Signaling antagonism Defense_Biotroph Defense against Biotrophs SA_Signaling->Defense_Biotroph JA_Signaling->SA_Signaling antagonism Defense_Necrotroph Defense against Necrotrophs & Herbivores JA_Signaling->Defense_Necrotroph

Caption: The predominantly antagonistic crosstalk between SA and JA.

Quantitative Data Summary

Interacting HormonePlant SpeciesTreatmentMeasured ParameterObserved EffectReference
Auxin Arabidopsis thalianaThis compound AcidExpression of TIR1Downregulation[3]
Arabidopsis thalianaThis compound AcidExpression of auxin-related genesGlobal repression[2]
Cytokinin Arabidopsis thalianaHigh concentration of cytokininSA-dependent defense gene expressionPotentiation[5][6]
Oryza sativa (Rice)Cytokinin and this compound Acid co-treatmentExpression of OsPR1b and PBZ1Synergistic induction[7][8]
Gibberellin Arabidopsis thalianaOverexpression of GASA4 (GA-induced gene)Endogenous SA levelsIncrease[10]
VariousExogenous GA3SA biosynthesisUpregulation[11][12][13]
Abscisic Acid Arabidopsis thalianaAbscisic AcidSA accumulation during pathogen infectionDramatic reduction[1]
Arabidopsis thalianaAbscisic AcidExpression of ICS1Suppression[1]
Ethylene Arabidopsis thalianaEthylene and this compound Acid co-treatmentExpression of senescence-associated genesSynergistic promotion[17]
Solanum lycopersicum (Tomato)Fusarium oxysporum infection in ET biosynthesis mutantExpression of PR1aReduced induction compared to wild-type[18]
Jasmonic Acid Arabidopsis thalianaThis compound AcidExpression of JA-responsive marker genes (PDF1.2, VSP2)Suppression[21]
Nicotiana tabacum (Tobacco)Low concentrations of SA and JA co-treatmentExpression of SA- and JA-associated genesTransient synergistic enhancement[20]

Experimental Protocols

Quantification of Plant Hormones by LC-MS/MS

This protocol provides a general framework for the extraction and quantification of this compound acid and other phytohormones from plant tissue using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a widely used and highly sensitive method.[23][24][25]

1. Sample Preparation: a. Harvest plant tissue (e.g., leaves, roots) and immediately freeze in liquid nitrogen to quench metabolic activity. b. Grind the frozen tissue to a fine powder using a mortar and pestle or a mechanical grinder. c. Weigh the frozen powder (typically 50-100 mg fresh weight).

2. Hormone Extraction: a. To the frozen powder, add a pre-chilled extraction solvent (e.g., 80% methanol (B129727) or a mixture of isopropanol, water, and hydrochloric acid). b. Add a known amount of isotopically labeled internal standards for each hormone to be quantified. This is crucial for accurate quantification through isotope dilution.[26] c. Incubate the mixture at 4°C for a specified period (e.g., 1-4 hours) with constant shaking. d. Centrifuge the extract at high speed (e.g., 13,000 rpm) at 4°C. e. Collect the supernatant.

3. Solid-Phase Extraction (SPE) for Sample Cleanup (Optional but Recommended): a. Condition an SPE cartridge (e.g., C18) with methanol followed by water. b. Load the supernatant onto the cartridge. c. Wash the cartridge with a non-polar solvent to remove interfering compounds. d. Elute the hormones with a suitable solvent (e.g., methanol or acetonitrile). e. Evaporate the eluate to dryness under a stream of nitrogen gas.

4. LC-MS/MS Analysis: a. Reconstitute the dried extract in a small volume of the initial mobile phase. b. Inject the sample into the LC-MS/MS system. c. Separate the hormones using a suitable liquid chromatography column and gradient. d. Detect and quantify the hormones using a mass spectrometer operating in multiple reaction monitoring (MRM) mode. The ratio of the endogenous (unlabeled) to the internal standard (labeled) hormone is used for quantification.

LC_MS_Protocol Start Start: Plant Tissue Freeze Freeze in Liquid N2 Start->Freeze Grind Grind to Fine Powder Freeze->Grind Extract Extract with Solvent + Internal Standards Grind->Extract Centrifuge Centrifuge and Collect Supernatant Extract->Centrifuge SPE Solid-Phase Extraction (Cleanup) Centrifuge->SPE Evaporate Evaporate to Dryness SPE->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute LC_MS LC-MS/MS Analysis Reconstitute->LC_MS End End: Hormone Quantification LC_MS->End

Caption: Workflow for plant hormone quantification by LC-MS/MS.

Co-Immunoprecipitation (Co-IP) for Protein-Protein Interaction Analysis

Co-immunoprecipitation is a powerful technique to study in vivo protein-protein interactions, such as the interaction between EIN3 and NPR1.[27][28][29][30]

1. Protein Extraction: a. Harvest plant tissue (e.g., leaves from transgenic plants expressing a tagged protein of interest) and grind to a fine powder in liquid nitrogen. b. Resuspend the powder in a cold Co-IP lysis buffer containing protease and phosphatase inhibitors. c. Incubate on ice with gentle agitation. d. Centrifuge to pellet cell debris and collect the supernatant containing total protein extract.

2. Immunoprecipitation: a. Pre-clear the lysate by incubating with protein A/G beads to reduce non-specific binding. b. Incubate the pre-cleared lysate with an antibody specific to the tagged protein of interest (the "bait" protein) at 4°C with gentle rotation. c. Add protein A/G beads to the lysate-antibody mixture to capture the antibody-protein complexes.

3. Washing and Elution: a. Pellet the beads by centrifugation and discard the supernatant. b. Wash the beads several times with Co-IP wash buffer to remove non-specifically bound proteins. c. Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

4. Western Blot Analysis: a. Separate the eluted proteins by SDS-PAGE. b. Transfer the proteins to a PVDF or nitrocellulose membrane. c. Probe the membrane with a primary antibody against the putative interacting protein (the "prey" protein). d. Use a secondary antibody conjugated to an enzyme (e.g., HRP) for detection. e. Visualize the protein bands using a chemiluminescent substrate. The presence of the prey protein in the eluate indicates an interaction with the bait protein.

Co_IP_Protocol Start Start: Plant Tissue with Tagged Protein Lysis Cell Lysis and Protein Extraction Start->Lysis Pre_Clear Pre-clear Lysate with Beads Lysis->Pre_Clear IP Immunoprecipitation: Add Bait Antibody Pre_Clear->IP Capture Capture Complexes with Beads IP->Capture Wash Wash Beads Capture->Wash Elute Elute Protein Complexes Wash->Elute SDS_PAGE SDS-PAGE and Western Blot Elute->SDS_PAGE Detection Detect Prey Protein SDS_PAGE->Detection End End: Interaction Confirmed Detection->End

Caption: Workflow for Co-immunoprecipitation (Co-IP).

References

The Role of Salicylic Acid in Enhancing Abiotic Stress Tolerance in Crops: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Abiotic stresses, including drought, salinity, extreme temperatures, and heavy metal toxicity, pose a significant threat to global agricultural productivity. Salicylic acid (SA), a naturally occurring phenolic compound, has emerged as a key signaling molecule in plants, playing a crucial role in mediating responses to a wide array of environmental challenges. This technical guide provides an in-depth analysis of the mechanisms by which this compound acid enhances abiotic stress tolerance in various crop species. It synthesizes quantitative data from numerous studies, details key experimental protocols for research in this field, and presents visual representations of the core signaling pathways. This document is intended for researchers, scientists, and professionals in drug development and crop improvement to facilitate a deeper understanding and application of this compound acid's protective effects in agriculture.

Introduction

The sessile nature of plants necessitates the evolution of intricate mechanisms to perceive and respond to adverse environmental conditions. Abiotic stresses trigger a cascade of physiological, biochemical, and molecular changes in plants, often leading to oxidative stress, metabolic imbalances, and ultimately, reduced growth and yield. This compound acid, initially recognized for its role in plant defense against pathogens, is now established as a critical regulator of abiotic stress responses.[1][2][3] Exogenous application of SA has been shown to ameliorate the detrimental effects of various abiotic stressors, enhancing plant performance and resilience.[4][5][6] This guide explores the multifaceted role of SA, from its signaling pathways to its tangible effects on crop physiology and biochemistry.

This compound Acid Signaling in Abiotic Stress

The perception of abiotic stress triggers the biosynthesis of this compound acid, primarily through the isochorismate (ICS) and phenylalanine ammonia-lyase (PAL) pathways.[1] Once synthesized, SA initiates a complex signaling cascade that modulates the expression of a vast array of stress-responsive genes.

NPR1-Dependent Signaling

A central player in SA signaling is the NONEXPRESSOR OF PATHOGENESIS-RELATED GENES 1 (NPR1) protein.[7][8][9] Under normal conditions, NPR1 exists as an oligomer in the cytoplasm. Upon SA accumulation, cellular redox changes lead to the monomerization of NPR1, which then translocates to the nucleus. In the nucleus, NPR1 interacts with TGA transcription factors to activate the expression of downstream defense and stress-related genes. The NPR1-dependent pathway is pivotal for establishing systemic acquired resistance (SAR) and has been shown to be crucial for tolerance to salt and oxidative stress.[8][9]

NPR1_Dependent_Signaling Abiotic_Stress Abiotic Stress (e.g., Salinity, Drought) SA_Biosynthesis SA Biosynthesis (ICS & PAL Pathways) Abiotic_Stress->SA_Biosynthesis SA This compound Acid (SA) SA_Biosynthesis->SA NPR1_Oligomer NPR1 (Oligomer) in Cytoplasm SA->NPR1_Oligomer induces redox change NPR1_Monomer NPR1 (Monomer) in Cytoplasm NPR1_Oligomer->NPR1_Monomer NPR1_Nucleus NPR1 (Monomer) in Nucleus NPR1_Monomer->NPR1_Nucleus translocation TGA_TF TGA Transcription Factors NPR1_Nucleus->TGA_TF Gene_Expression Stress-Responsive Gene Expression TGA_TF->Gene_Expression activates Stress_Tolerance Abiotic Stress Tolerance Gene_Expression->Stress_Tolerance

NPR1-Dependent this compound Acid Signaling Pathway.
Interaction with Reactive Oxygen Species (ROS)

Abiotic stress invariably leads to the overproduction of reactive oxygen species (ROS), such as hydrogen peroxide (H₂O₂) and superoxide (B77818) radicals, causing oxidative damage to cellular components. This compound acid has a dual role in the context of ROS.[10] Initially, SA can contribute to a controlled increase in ROS, which act as secondary messengers to activate downstream defense signaling pathways. Subsequently, SA enhances the plant's antioxidant defense system to scavenge excess ROS and mitigate oxidative stress. This is achieved by upregulating the activity of antioxidant enzymes like superoxide dismutase (SOD), catalase (CAT), and peroxidase (POD).

SA_ROS_Interaction Abiotic_Stress Abiotic Stress SA_Accumulation SA Accumulation Abiotic_Stress->SA_Accumulation ROS_Production Initial ROS Production (Signaling) Abiotic_Stress->ROS_Production SA_Accumulation->ROS_Production modulates Antioxidant_System Upregulation of Antioxidant System (SOD, CAT, POD) SA_Accumulation->Antioxidant_System upregulates ROS_Production->Antioxidant_System activates ROS_Scavenging ROS Scavenging Antioxidant_System->ROS_Scavenging Oxidative_Stress Oxidative Stress ROS_Scavenging->Oxidative_Stress mitigates Stress_Tolerance Stress Tolerance ROS_Scavenging->Stress_Tolerance Cellular_Damage Cellular Damage Oxidative_Stress->Cellular_Damage

Interaction of this compound Acid and Reactive Oxygen Species.

Quantitative Effects of this compound Acid on Crop Performance under Abiotic Stress

The application of this compound acid has been demonstrated to quantitatively improve various physiological and biochemical parameters in crops subjected to abiotic stress. The following tables summarize key findings from the literature.

Table 1: Effect of this compound Acid on Photosynthetic Parameters under Abiotic Stress
CropAbiotic StressSA ConcentrationPhotosynthetic Rate (Pn)Stomatal Conductance (gs)Reference
WheatDrought500 µMIncreased net CO₂ assimilationIncreased[11]
MaizeSalt10⁻² MIncreased ¹⁴CO₂-fixation by 34-48%-[12]
MungbeanSalt (200 mM NaCl)0.5 mMMitigated decline-[13]
AlfalfaHeat0.25 or 0.5 mMIncreased-[11]
Dianthus superbusSalt (0.3% NaCl)-Increased by ~9.02%Increased[14]
Table 2: Effect of this compound Acid on Antioxidant Enzyme Activity under Abiotic Stress
CropAbiotic StressSA ConcentrationSuperoxide Dismutase (SOD) ActivityCatalase (CAT) ActivityPeroxidase (POD) ActivityReference
WheatDrought0.5 mMIncreased by 42.16%Increased by 56.6%Increased by 18.18%[15]
TomatoDrought-EnhancedEnhancedEnhanced[16]
WheatSalt-AugmentedAugmentedAugmented[17]
Aristotelia chilensisDrought-Increased by 85%--[18]
RiceDrought0.75 mM (with proline)BoostedBoostedBoosted[19]
Table 3: Effect of this compound Acid on Osmolytes and Oxidative Damage Markers under Abiotic Stress
CropAbiotic StressSA ConcentrationProline ContentMalondialdehyde (MDA) ContentReference
WheatHeat0.5 mMIncreased by 168.6%Reduced[9]
AlfalfaHeat0.25 or 0.5 mM-Reduced[11]
MaizeDrought100 mM-Reduced[19]
Syzygium cuminiWater Deficit0.5 and 1.0 mMIncreasedDecreased[20]
Brassica napusDrought + Salt--Reduced[21]

Key Experimental Protocols

Reproducible and standardized protocols are essential for advancing our understanding of SA's role in abiotic stress tolerance. This section outlines common methodologies.

Application of this compound Acid
  • Foliar Spray: A common method involves dissolving SA in a solvent (e.g., ethanol (B145695) or DMSO) and then diluting it in distilled water to the desired concentration, often with a surfactant like Tween 20 to ensure even leaf coverage. Concentrations typically range from 0.1 mM to 5 mM.

  • Seed Priming: Soaking seeds in an SA solution (e.g., 0.7 mM for 24 hours for durum wheat) before sowing can enhance germination and early seedling growth under stress conditions.[22]

  • Hydroponic Culture: Adding SA directly to the hydroponic nutrient solution allows for precise control of the concentration and duration of treatment.

SA_Application_Workflow Start Start: Prepare SA Stock Solution Foliar Foliar Spray (Dilute with surfactant) Start->Foliar Seed Seed Priming (Soak seeds) Start->Seed Hydroponic Hydroponic Application (Add to nutrient solution) Start->Hydroponic Plant_Treatment Treat Plants at Appropriate Growth Stage Foliar->Plant_Treatment Seed->Plant_Treatment Hydroponic->Plant_Treatment Stress_Induction Induce Abiotic Stress (e.g., withhold water, add NaCl) Plant_Treatment->Stress_Induction Data_Collection Data Collection and Analysis Stress_Induction->Data_Collection

General Experimental Workflow for SA Application.
Measurement of Photosynthetic Parameters

Photosynthetic efficiency is a key indicator of plant health under stress.

  • Gas Exchange: Portable photosynthesis systems (e.g., LI-COR LI-6400XT) are used to measure net photosynthetic rate (Pn), stomatal conductance (gs), intercellular CO₂ concentration (Ci), and transpiration rate (Tr) on intact leaves.

  • Chlorophyll Fluorescence: A pulse-amplitude modulated (PAM) fluorometer can be used to determine the maximum quantum yield of photosystem II (Fv/Fm), providing an indication of photo-oxidative damage.

Determination of Antioxidant Enzyme Activity
  • Extraction: Plant tissue is homogenized in an ice-cold extraction buffer (e.g., 50 mM phosphate (B84403) buffer, pH 7.0, containing 1% polyvinylpyrrolidone). The homogenate is then centrifuged at high speed (e.g., 15,000 x g) at 4°C, and the supernatant is used for enzyme assays.

  • Superoxide Dismutase (SOD): The assay is typically based on the inhibition of the photochemical reduction of nitroblue tetrazolium (NBT).

  • Catalase (CAT): Activity is determined by monitoring the decomposition of H₂O₂ at 240 nm.

  • Peroxidase (POD): Activity can be measured by observing the oxidation of a substrate like guaiacol (B22219) at 470 nm.

Quantification of this compound Acid
  • Extraction: Plant tissue is ground in liquid nitrogen and extracted with methanol. The extract is then partitioned with an organic solvent mixture (e.g., ethyl acetate:cyclopentane:isopropanol) to separate free SA. For total SA (including conjugated forms), the extract is treated with β-glucosidase to release SA from its glucosides.

  • Analysis: High-Performance Liquid Chromatography (HPLC) with a fluorescence detector is a common and sensitive method for quantifying SA levels in plant extracts.[1][2]

Conclusion and Future Perspectives

This compound acid plays a pivotal and multifaceted role in enhancing the tolerance of crops to a wide range of abiotic stresses. Its ability to modulate gene expression, regulate ROS homeostasis, and improve physiological and biochemical parameters makes it a promising tool for sustainable agriculture in the face of climate change. Future research should focus on elucidating the intricate crosstalk between SA and other phytohormone signaling pathways, identifying novel components of the SA signaling network, and optimizing the application of SA and its analogs for specific crop-stress combinations. The development of crop varieties with enhanced endogenous SA biosynthesis or signaling could also provide a robust strategy for improving abiotic stress resilience. This guide serves as a foundational resource for researchers dedicated to harnessing the potential of this compound acid to ensure global food security.

References

Unveiling the Salicylic Acid Interactome: A Technical Guide to Identifying Novel Binding Proteins in Plant Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Salicylic acid (SA) is a critical phytohormone that orchestrates a wide array of physiological processes in plants, most notably their defense responses against pathogens. Understanding the intricate network of proteins that bind to SA is paramount for elucidating its signaling pathways and for the development of novel strategies to enhance plant resilience and disease resistance. This technical guide provides an in-depth overview of the core methodologies used to identify and characterize novel this compound acid-binding proteins (SABPs) in plant cells, presenting quantitative data, detailed experimental protocols, and visual representations of key processes.

Established and Novel this compound Acid-Binding Proteins

Over the past few decades, a growing number of proteins that directly interact with this compound acid have been identified, revealing a complex and multi-faceted signaling network. These proteins, once considered potential SA receptors, are now understood to be part of a broader interactome where SA binding modulates their activity.[1] Early research identified several enzymes as SABPs, including catalase and ascorbate (B8700270) peroxidase, which are key components of the plant's antioxidant system.[2][3] Other notable examples include carbonic anhydrase (SABP3) and methyl salicylate (B1505791) esterase (SABP2).[2][3]

More recently, high-throughput screening methods have significantly expanded the known SA interactome, identifying over two dozen SABPs.[4][5] These include proteins involved in a diverse range of cellular functions, such as High Mobility Group Box 1 (HMGB1), which acts as a damage-associated molecular pattern (DAMP) to activate plant immunity, and Glyceraldehyde 3-Phosphate Dehydrogenase (GAPDH), a central enzyme in glycolysis that is also implicated in viral replication.[4] The identification of these novel SABPs underscores the pleiotropic effects of this compound acid in plant cells.

Quantitative Analysis of this compound Acid-Protein Interactions

The affinity of this compound acid for its binding proteins is a crucial parameter for understanding the biological relevance of these interactions. The dissociation constant (Kd) is a common metric used to quantify this affinity, with a lower Kd value indicating a stronger binding interaction. The following table summarizes the reported Kd values for several key SABPs.

ProteinPlant SpeciesMethodDissociation Constant (Kd)Reference
SABP2 Tobacco[3H]SA Binding Assay90 nM[6][7]
NPR1 Arabidopsis thalianaSize-Exclusion Chromatography with [3H]SA~215 nM[2][3]
Catalase TobaccoEquilibrium Dialysis14 µM[7]
Ascorbate Peroxidase TobaccoEquilibrium Dialysis3.7 µM[7]
HMGB1 Human (ortholog of plant HMGB)Surface Plasmon ResonanceRelatively low affinity in vitro[5]

Experimental Protocols for Identifying Novel SABPs

Several powerful techniques are employed to identify and validate novel this compound acid-binding proteins. These methods often involve the use of this compound acid analogs that can be crosslinked to interacting proteins or immobilized on a solid support for affinity purification.

Photoaffinity Labeling with 4-AzidoSA

This high-throughput screening method utilizes a photo-reactive analog of this compound acid, 4-AzidoSA (4AzSA), to covalently link to interacting proteins upon UV irradiation.[2][3]

Experimental Workflow:

Photoaffinity_Labeling_Workflow cluster_preparation Sample Preparation cluster_crosslinking Crosslinking & Immunoselection cluster_analysis Identification PlantExtract Plant Leaf Extract Incubation Incubation of Extract with 4-AzidoSA PlantExtract->Incubation AzidoSA 4-AzidoSA AzidoSA->Incubation UV UV Irradiation (Crosslinking) Incubation->UV Immunoselection Immunoselection with anti-SA antibodies UV->Immunoselection MassSpec Mass Spectrometry (Protein Identification) Immunoselection->MassSpec

Workflow for Photoaffinity Labeling.

Methodology:

  • Protein Extraction: Prepare a soluble protein extract from plant tissues (e.g., Arabidopsis leaves) in a suitable buffer.[2][3]

  • Incubation: Incubate the protein extract with 4-AzidoSA in the dark to allow for binding.

  • UV Crosslinking: Expose the mixture to UV light to induce covalent crosslinking between 4-AzidoSA and the binding proteins.[2][8]

  • Immunoselection: Use antibodies directed against this compound acid to specifically capture the 4AzSA-crosslinked proteins.[2][3]

  • Mass Spectrometry: Elute the captured proteins and identify them using mass spectrometry-based techniques.[2][3]

This compound Acid Affinity Chromatography

This method involves the immobilization of this compound acid onto a chromatography resin to capture interacting proteins from a plant extract.

Experimental Workflow:

Affinity_Chromatography_Workflow ProteinExtract Plant Protein Extract SA_Column SA-Immobilized Chromatography Column ProteinExtract->SA_Column Load Wash Wash with Biologically Inactive Analog (e.g., 4-Hydroxybenzoic Acid) SA_Column->Wash Elution Elute with Excess This compound Acid Wash->Elution Analysis Protein Identification (e.g., SDS-PAGE, Mass Spec) Elution->Analysis

Workflow for SA Affinity Chromatography.

Methodology:

  • Resin Preparation: Covalently link this compound acid to a chromatography resin.[2][3]

  • Column Loading: Load a soluble protein extract from plant leaves onto the SA-linked resin column.[2][3]

  • Washing: Wash the column extensively with a buffer containing a biologically inactive analog of SA, such as 4-hydroxybenzoic acid, to remove non-specifically bound proteins.[2][3]

  • Elution: Elute the specifically bound proteins by applying a buffer containing a high concentration of free this compound acid.[2][3]

  • Protein Identification: Analyze the eluted proteins by SDS-PAGE and identify them using mass spectrometry.[2][3]

Surface Plasmon Resonance (SPR)

SPR is a label-free technique used to measure the binding kinetics and affinity of interactions in real-time. It is often used to validate candidate SABPs identified through screening methods.

Methodology:

  • Chip Immobilization: Immobilize a derivative of this compound acid, such as 3-aminoethylSA (3AESA), onto the surface of a sensor chip.[2][8]

  • Analyte Injection: Flow a solution containing the purified recombinant candidate SABP over the sensor chip surface.

  • Binding Measurement: Monitor the change in the refractive index at the chip surface, which is proportional to the amount of protein bound to the immobilized SA.

  • Kinetic Analysis: Analyze the association and dissociation phases of the sensorgram to determine the binding affinity (Kd).

  • Competition Assay: To confirm specificity, perform the binding assay in the presence of increasing concentrations of free this compound acid, which should compete with the immobilized SA for binding to the protein.[8]

The this compound Acid Signaling Pathway

The perception of this compound acid and the subsequent activation of downstream defense responses involve a complex signaling cascade. While the complete picture is still emerging, several key components and their relationships have been elucidated.

Upon pathogen recognition, plants synthesize this compound acid primarily through the isochorismate pathway in the chloroplasts.[9] Increased levels of SA in the cytoplasm and nucleus trigger a cascade of events. A central player in this pathway is NPR1 (NONEXPRESSER OF PR GENES 1), which acts as a key transcriptional co-activator.[1] In the absence of SA, NPR1 exists as an oligomer in the cytoplasm.[10] The accumulation of SA leads to a change in the cellular redox state, resulting in the monomerization of NPR1.[1] These NPR1 monomers then translocate to the nucleus, where they interact with TGA transcription factors to induce the expression of defense-related genes, such as the PATHOGENESIS-RELATED (PR) genes.[1][10][11] Other SABPs, such as NPR3 and NPR4, are also involved in regulating NPR1 activity.[2][3]

SA_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Pathogen Pathogen Signal SA_Biosynthesis SA Biosynthesis (Isochorismate Pathway) Pathogen->SA_Biosynthesis SA This compound Acid (SA) SA_Biosynthesis->SA NPR1_Oligomer NPR1 Oligomer SA->NPR1_Oligomer induces redox change NPR1_Monomer NPR1 Monomer NPR1_Oligomer->NPR1_Monomer monomerization NPR1_Monomer_N NPR1 Monomer NPR1_Monomer->NPR1_Monomer_N translocation TGA TGA Transcription Factors NPR1_Monomer_N->TGA interacts with PR_Genes PR Gene Expression TGA->PR_Genes activates Immunity Plant Immunity PR_Genes->Immunity

Simplified this compound Acid Signaling Pathway.

The ongoing identification and characterization of novel this compound acid-binding proteins are continuously refining our understanding of this crucial signaling network. The methodologies outlined in this guide provide a robust framework for researchers to explore the this compound acid interactome and uncover new targets for enhancing plant health and productivity.

References

The Evolutionary Bedrock of Plant Defense: An In-depth Guide to the Salicylic Acid Signaling Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Salicylic acid (SA) is a cornerstone of plant immunity, orchestrating a robust defense against a wide array of pathogens. The signaling pathway governed by this simple phenolic compound is remarkably conserved across the plant kingdom, highlighting its fundamental importance for survival. This technical guide provides a comprehensive exploration of the evolutionary conservation of the SA signaling pathway, offering insights for researchers, scientists, and drug development professionals. We delve into the core components of the pathway, their evolutionary origins, and the intricate regulatory networks that have evolved over millennia. This document presents quantitative data in structured tables, details key experimental protocols, and provides visual representations of the signaling cascades and workflows to facilitate a deeper understanding of this critical plant defense mechanism.

Evolutionary Origins and Conservation of the this compound Acid Signaling Pathway

The this compound acid signaling network is an ancient defense mechanism, with its core components traceable to the earliest land plants. Evolutionary studies reveal a stepwise assembly of this pathway, underscoring a progressive refinement of plant immune responses.

Biosynthesis of this compound Acid

Plants primarily synthesize SA through two distinct pathways: the isochorismate (IC) pathway and the phenylalanine ammonia-lyase (PAL) pathway.[1] While both pathways originate from the primary metabolite chorismate, their evolutionary trajectories and prevalence differ across the plant kingdom.[1][2][3]

The IC pathway is considered the major route for pathogen-induced SA biosynthesis in the model plant Arabidopsis thaliana.[1][4][5] Key enzymes in this pathway, such as ISOCHORISMATE SYNTHASE (ICS), are found in the most recent common ancestor of land plants.[6][7] The complete ICS-based SA synthesis pathway was likely first assembled in the common ancestor of land plants.[6]

The PAL pathway , which starts with the conversion of phenylalanine to trans-cinnamic acid, is thought to be the more ancestral route for SA production.[8] This pathway is the primary source of SA in some plant species, including poplar and rice.[9]

Core Signaling Components

The central players in the SA signaling cascade, the NONEXPRESSER OF PATHOGENESIS-RELATED GENES (NPR) proteins and the TGACG MOTIF-BINDING (TGA) transcription factors, have ancient evolutionary roots.

NPR Proteins: These key SA receptors and transcriptional co-activators originated in the most recent common ancestor of land plants.[6][7] In Arabidopsis, NPR1 is a master regulator of SA-mediated defense, and its homologs, NPR3 and NPR4, also function as SA receptors that modulate NPR1 activity.[4][5] The functional diversification of NPR proteins appears to have occurred during the evolution of seed plants, allowing for more complex stress response networks.[7]

TGA Transcription Factors: These transcription factors, which bind to the promoters of SA-responsive genes, have an even earlier origin, tracing back to the common ancestor of streptophytes (the group including land plants and their closest algal relatives).[6][7] The interaction between NPR and TGA proteins, a critical step in activating defense gene expression, likely first occurred when this module was assembled in early land plants.[7] In the presence of SA, NPR1 translocates to the nucleus and interacts with TGA factors to induce the expression of defense genes like PATHOGENESIS-RELATED 1 (PR-1).[10][11][12]

Data Presentation: Evolutionary Conservation of Key SA Pathway Components

The following table summarizes the known evolutionary origins of the core components of the this compound acid biosynthesis and signaling pathways across major plant lineages.

Pathway ComponentProtein FamilyEvolutionary Origin (First Appearance)Key References
SA Biosynthesis Isochorismate Synthase (ICS)Most Recent Common Ancestor (MRCA) of Land Plants[6][7]
Phenylalanine Ammonia-Lyase (PAL)MRCA of Green Plants[8]
SA Signaling TGACG Motif-Binding Proteins (TGA)MRCA of Streptophytes[6][7]
Nonexpresser of PR Genes (NPR)MRCA of Land Plants[6][7]

Experimental Protocols

A variety of sophisticated experimental techniques are employed to dissect the intricacies of the SA signaling pathway. Below are detailed methodologies for key experiments.

Quantification of this compound Acid

Accurate measurement of SA levels is crucial for understanding its role in plant defense. Several methods are available, with High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) being the most common.

Protocol: this compound Acid Extraction and Quantification by HPLC [13][14][15]

  • Tissue Homogenization: Freeze plant tissue (100-500 mg) in liquid nitrogen and grind to a fine powder.

  • Extraction: Add 1.6 ml of 70% ethanol (B145695) to the powdered tissue and vortex thoroughly. Centrifuge at 10,000 x g for 10 minutes. Collect the supernatant. Re-extract the pellet with 1.6 ml of 90% methanol, vortex, and centrifuge again. Combine the supernatants.

  • Hydrolysis for Total SA (Optional): To measure conjugated forms of SA, an aliquot of the extract can be treated with β-glucosidase to release free SA.

  • Purification: The combined supernatants are dried and then resuspended in a suitable solvent like 5% trichloroacetic acid. The SA is then partitioned into an organic solvent mixture (e.g., ethyl acetate/cyclopentane/isopropanol).

  • HPLC Analysis: The purified extract is resuspended in the HPLC mobile phase and injected into an HPLC system equipped with a fluorescence detector (excitation at ~305 nm, emission at ~407 nm). SA is quantified by comparing the peak area to a standard curve.

Yeast Two-Hybrid (Y2H) Assay for Protein-Protein Interactions

The Y2H system is a powerful technique to identify and confirm interactions between proteins, such as the interaction between NPR1 and TGA transcription factors.[10][16][17][18][19][20]

Protocol: Yeast Two-Hybrid Assay [16][17][18][19]

  • Vector Construction: The coding sequence of the "bait" protein (e.g., NPR1) is cloned into a vector containing a DNA-binding domain (BD). The "prey" protein (e.g., a TGA factor) is cloned into a vector with a transcriptional activation domain (AD).

  • Yeast Transformation: Both bait and prey vectors are co-transformed into a suitable yeast strain that has reporter genes (e.g., HIS3, lacZ) under the control of a promoter containing binding sites for the BD.

  • Interaction Selection: Transformed yeast cells are plated on a selective medium lacking specific nutrients (e.g., histidine). If the bait and prey proteins interact, the BD and AD are brought into close proximity, reconstituting a functional transcription factor. This drives the expression of the reporter genes, allowing the yeast to grow on the selective medium.

  • Confirmation: Positive interactions are typically confirmed by assaying for the expression of a second reporter gene (e.g., β-galactosidase activity for the lacZ gene).

Chromatin Immunoprecipitation Sequencing (ChIP-Seq)

ChIP-seq is used to identify the in vivo binding sites of transcription factors on a genome-wide scale, providing insights into the direct gene targets of proteins like TGA factors.[21][22][23][24][25]

Protocol: Chromatin Immunoprecipitation Sequencing (ChIP-Seq) in Plants [21][22][23][24][25]

  • Cross-linking: Plant tissue is treated with formaldehyde (B43269) to cross-link proteins to DNA.

  • Chromatin Extraction and Sonication: Nuclei are isolated, and the chromatin is sheared into smaller fragments (typically 200-600 bp) by sonication.

  • Immunoprecipitation: The sheared chromatin is incubated with an antibody specific to the transcription factor of interest (e.g., a TGA protein). The antibody-protein-DNA complexes are then captured using protein A/G-coated magnetic beads.

  • Reverse Cross-linking and DNA Purification: The cross-links are reversed by heating, and the proteins are digested with proteinase K. The DNA is then purified.

  • Library Preparation and Sequencing: The purified DNA fragments are prepared for high-throughput sequencing. This involves end-repair, A-tailing, and ligation of sequencing adapters.

  • Data Analysis: The sequencing reads are mapped to the reference genome, and peak-calling algorithms are used to identify regions of the genome that are significantly enriched, representing the binding sites of the transcription factor.

Visualizing the this compound Acid Signaling Network and Experimental Workflows

To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.

Salicylic_Acid_Signaling_Pathway cluster_pathogen Pathogen Recognition cluster_biosynthesis SA Biosynthesis cluster_signaling SA Signaling Cascade Pathogen Pathogen (Biotroph) Chorismate Chorismate Pathogen->Chorismate Induces ICS ICS Pathway Chorismate->ICS PAL PAL Pathway Chorismate->PAL SA This compound Acid (SA) ICS->SA PAL->SA NPR1_cyt NPR1 (monomer) SA->NPR1_cyt Accumulation NPR1_nuc NPR1 (monomer) NPR1_cyt->NPR1_nuc Translocation to Nucleus TGA TGA Factors NPR1_nuc->TGA Interaction PR_Genes Pathogenesis-Related (PR) Genes TGA->PR_Genes Binding to Promoter Immunity Systemic Acquired Resistance (SAR) PR_Genes->Immunity Expression

Caption: The this compound acid signaling pathway from pathogen recognition to the induction of systemic acquired resistance.

Yeast_Two_Hybrid_Workflow cluster_prep Vector Construction cluster_assay Y2H Assay cluster_results Results Interpretation Bait Clone 'Bait' (e.g., NPR1) into BD vector Transform Co-transform Bait and Prey vectors into yeast Bait->Transform Prey Clone 'Prey' (e.g., TGA) into AD vector Prey->Transform Plate Plate on selective medium (-His) Transform->Plate Incubate Incubate and observe for growth Plate->Incubate Growth Growth indicates protein interaction Incubate->Growth Interaction NoGrowth No growth indicates no interaction Incubate->NoGrowth No Interaction ReporterAssay Confirm with secondary reporter assay (e.g., lacZ) Growth->ReporterAssay

Caption: A simplified workflow of the Yeast Two-Hybrid (Y2H) assay for detecting protein-protein interactions.

ChIP_Seq_Workflow cluster_chip Chromatin Immunoprecipitation cluster_seq Sequencing and Analysis cluster_output Output Crosslink 1. Cross-link proteins to DNA in vivo (Formaldehyde) Shear 2. Shear chromatin (Sonication) Crosslink->Shear IP 3. Immunoprecipitate with specific antibody (e.g., anti-TGA) Shear->IP Purify 4. Reverse cross-links and purify DNA IP->Purify Library 5. Prepare sequencing library Purify->Library Sequencing 6. High-throughput sequencing Library->Sequencing Analysis 7. Map reads and call peaks Sequencing->Analysis BindingSites Genome-wide binding sites of the transcription factor Analysis->BindingSites

Caption: The experimental workflow for Chromatin Immunoprecipitation followed by Sequencing (ChIP-Seq).

Conclusion and Future Directions

The this compound acid signaling pathway represents a fundamental and evolutionarily conserved mechanism of plant defense. Its core components were established early in the evolution of land plants and have been maintained and diversified over hundreds of millions of years. A thorough understanding of this pathway, from the evolutionary origins of its components to the intricate details of its regulation, is paramount for developing novel strategies to enhance crop resilience and for potential applications in drug discovery. Future research, particularly comparative genomics and functional studies across a broader range of plant species, will undoubtedly uncover further layers of complexity and reveal new targets for intervention. The protocols and information provided in this guide serve as a foundational resource for professionals seeking to explore and leverage the power of the this compound acid signaling network.

References

salicylic acid as a key signaling molecule in plant immunity

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on Salicylic Acid as a Key Signaling Molecule in Plant Immunity

For: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound acid (SA), a phenolic phytohormone, is a central regulator of plant immunity. Its synthesis and signaling are critical for establishing both local defense at the site of infection and Systemic Acquired Resistance (SAR) throughout the plant, providing broad-spectrum, long-lasting protection against a variety of pathogens.[1][2] The activation of SA-dependent defense pathways involves a complex and tightly regulated network of gene expression and protein-protein interactions. Understanding the molecular mechanisms of SA signaling is paramount for developing novel strategies to enhance crop resilience. This guide provides a detailed overview of SA biosynthesis, perception, and signal transduction, summarizes key quantitative data, presents detailed experimental protocols, and visualizes the core pathways and workflows.

This compound Acid Biosynthesis and Metabolism

Plants primarily synthesize SA from the precursor chorismate, which is the end product of the shikimate pathway. Two distinct pathways have been identified: the isochorismate (IC) pathway and the phenylalanine ammonia-lyase (PAL) pathway.[3]

  • Isochorismate (IC) Pathway: In Arabidopsis thaliana, the IC pathway is responsible for the majority of SA production, particularly upon pathogen challenge.[2][4] The process begins in the chloroplast where ISOCHORISMATE SYNTHASE 1 (ICS1) converts chorismate to isochorismate.[3][5] Isochorismate is then exported to the cytosol by the transporter ENHANCED DISEASE SUSCEPTIBILITY 5 (EDS5). In the cytosol, the amidotransferase AVRPPHB SUSCEPTIBLE 3 (PBS3) conjugates glutamate (B1630785) to isochorismate, forming isochorismate-9-glutamate.[5][6] This compound is unstable and decomposes, likely non-enzymatically, to yield this compound acid.[5][7]

  • Phenylalanine Ammonia-Lyase (PAL) Pathway: While less dominant in Arabidopsis, the PAL pathway contributes to SA biosynthesis in other plant species like rice.[8][9] This pathway starts with the conversion of phenylalanine to trans-cinnamic acid by PAL. Subsequent enzymatic steps, which are not yet fully elucidated, convert trans-cinnamic acid to SA, possibly through benzoic acid (BA) as an intermediate.[3][9]

Once synthesized, the levels of free, active SA are regulated through various modifications, including glucosylation and methylation, which can inactivate or alter its transport and signaling activity.[4]

Diagram: this compound Acid Biosynthesis Pathways

Salicylic_Acid_Biosynthesis cluster_plastid Plastid cluster_cytosol Cytosol cluster_key Legend Chorismate Chorismate ICS1 ICS1 Chorismate->ICS1 Isochorismate Isochorismate ICS1->Isochorismate Isochorismate Synthase 1 EDS5 EDS5 (Transporter) Isochorismate->EDS5 Isochorismate_cyto Isochorismate PBS3 PBS3 Isochorismate_cyto->PBS3 IC_Glutamate Isochorismate-9-Glutamate PBS3->IC_Glutamate PBS3 (Amidotransferase) SA This compound Acid IC_Glutamate->SA Spontaneous decomposition Chorismate_cyto Chorismate Phenylalanine Phenylalanine Chorismate_cyto->Phenylalanine multi-step PAL PAL Phenylalanine->PAL trans_Cinnamic_Acid trans-Cinnamic Acid PAL->trans_Cinnamic_Acid Phenylalanine Ammonia-Lyase Benzoic_Acid Benzoic Acid trans_Cinnamic_Acid->Benzoic_Acid ... Benzoic_Acid->SA ... EDS5->Isochorismate_cyto key_metabolite Metabolite key_enzyme Enzyme key_hormone Hormone key_transporter Transporter key_pal PAL Pathway Intermediate

Caption: Overview of the Isochorismate (IC) and Phenylalanine Ammonia-Lyase (PAL) pathways for SA biosynthesis.

SA Perception and Core Signaling Cascade

The perception of SA and the subsequent signal transduction are pivotal for activating downstream defense responses. This process is primarily mediated by the NONEXPRESSOR OF PATHOGENESIS-RELATED GENES (NPR) family of proteins.

The Central Role of NPR1

NPR1 is the master regulator of SA-mediated defense.[9] In resting cells (low SA), NPR1 exists as an oligomer in the cytosol, held together by intermolecular disulfide bonds. Following pathogen infection, the accumulation of SA triggers a change in the cellular redox state, leading to the reduction of these disulfide bonds and the release of NPR1 monomers.[10] These monomers then translocate to the nucleus.[1][2]

Nuclear Events: NPR1, TGA Factors, and Transcriptional Reprogramming

In the nucleus, NPR1 acts as a transcriptional co-activator.[10] It interacts with TGACG-motif binding (TGA) basic leucine (B10760876) zipper (bZIP) transcription factors.[1][11] The NPR1-TGA complex then binds to the promoters of a vast number of defense-related genes, most notably the PATHOGENESIS-RELATED (PR) genes, such as PR1.[12][13] This interaction initiates a massive transcriptional reprogramming, leading to the synthesis of antimicrobial proteins and enzymes that bolster the plant's defense capabilities.[10] Some TGA factors are also regulated by redox changes, which can modulate their ability to interact with NPR1 and bind DNA.[13]

Diagram: Core this compound Acid Signaling Pathway

Salicylic_Acid_Signaling cluster_cytosol Cytosol cluster_nucleus Nucleus cluster_key Legend SA_low Low [SA] NPR1_oligomer NPR1 Oligomer (Inactive) NPR1_monomer_cyto NPR1 Monomer NPR1_oligomer->NPR1_monomer_cyto NPR1_monomer_nuc NPR1 Monomer TGA TGA Transcription Factors NPR1_monomer_nuc->TGA interacts with NPR1_TGA_complex NPR1-TGA Complex PR_Genes PR Gene Promoters NPR1_TGA_complex->PR_Genes binds to PR_transcription Transcription of Defense Genes (e.g., PR1) PR_Genes->PR_transcription activates Pathogen_Signal Pathogen Signal (PAMPs/Effectors) SA_high High [SA] + Redox Change Pathogen_Signal->SA_high SA_high->NPR1_oligomer induces reduction of disulfide bonds NPR1_monomer_cyto->NPR1_monomer_nuc Nuclear Translocation key_inactive Inactive Protein key_active Active Protein key_tf Transcription Factor key_complex Protein Complex key_signal Signal

Caption: The core SA signaling pathway, from pathogen detection to transcriptional activation in the nucleus.

Quantitative Data Presentation

The effects of this compound acid on plant defense are quantifiable through various molecular and physiological assays. The following tables summarize representative data from studies on SA-induced gene expression and its impact on pathogen growth.

Table 1: this compound Acid-Induced Expression of Defense-Related Genes in Arabidopsis thaliana

This table presents fold-change data for the expression of key defense-related genes in Arabidopsis following treatment with this compound acid, as determined by RNA gel blot analysis.

GeneGene ClassFunctionFold Induction by SAReference
RKC1 Receptor-Like KinaseSignal Transduction> 5-fold[14]
HAESA Receptor-Like Kinase (LRR)Signal Transduction~ 2 to 5-fold[14]
RKF1 Receptor-Like Kinase (LRR)Signal Transduction~ 2 to 5-fold[14]
PR1 Pathogenesis-RelatedAntimicrobial ActivityStrong Induction[15]
MhPR5 Pathogenesis-RelatedAntifungal ActivityStrong Induction[15]
MhPR8 Pathogenesis-RelatedChitinase ActivityStrong Induction[15]

Data synthesized from cited literature; values represent approximate induction levels.

Table 2: Effect of this compound Acid Pathway Mutations on Pathogen Growth

This table summarizes the impact of mutations in key SA signaling components on the growth of the bacterial pathogen Pseudomonas syringae in Arabidopsis. Growth is typically measured in colony-forming units (CFU) per unit of leaf area.

GenotypeDescriptionPhenotypeExpected Pathogen Growth (vs. Wild Type)Reference
Wild Type (Col-0) Normal SA signalingResistantBaseline[16][17]
npr1-5 Knockout of NPR1Compromised SA signaling, SA-insensitiveSignificantly Higher[16][18]
tga1-1 tga4-1 Double knockout of TGA factorsImpaired defense gene inductionHigher[19]
sid2 Mutation in ICS1 geneReduced SA biosynthesisSignificantly Higher[2]
NahG Transgenic line expressing a bacterial salicylate (B1505791) hydroxylaseDegrades SASignificantly Higher[5]

This table provides a qualitative summary of expected outcomes based on the function of the mutated genes as described in the cited literature.

Experimental Protocols

The study of this compound acid signaling relies on a set of core molecular and pathological techniques. Detailed methodologies for key experiments are provided below.

Pathogenesis Assay: Quantifying Bacterial Growth in Arabidopsis

This protocol is used to measure the extent of bacterial growth within plant leaves, providing a quantitative measure of disease susceptibility or resistance. It is adapted from methods used to assess Pseudomonas syringae growth in Arabidopsis.[20][21]

Materials:

  • Arabidopsis thaliana plants (4-5 weeks old)

  • Pseudomonas syringae pv. tomato DC3000 culture

  • 10 mM MgCl₂ (sterile)

  • 1 mL needleless syringe

  • Cork borer (0.5-1 cm diameter)

  • Microcentrifuge tubes with 10 mM MgCl₂

  • Mechanical homogenizer or sterile pestles

  • King's B (KB) agar (B569324) plates with appropriate antibiotics (e.g., rifampicin)

  • Micropipettes and sterile tips

  • Incubator at 28°C

Procedure:

  • Bacterial Inoculum Preparation: a. Grow P. syringae on a KB plate with rifampicin (B610482) for 2 days at 28°C. b. Scrape a single colony and resuspend in 10 mM MgCl₂. c. Adjust the bacterial suspension to an optical density at 600 nm (OD₆₀₀) of 0.2, which corresponds to approximately 1x10⁸ colony-forming units (CFU)/mL. d. Prepare a final inoculum of 1x10⁵ CFU/mL by diluting the OD₆₀₀=0.2 suspension in 10 mM MgCl₂.

  • Plant Infiltration: a. Select fully expanded leaves from healthy, 4-5 week old Arabidopsis plants. b. Use a 1 mL needleless syringe to gently pressure-infiltrate the bacterial suspension into the apoplastic space on the abaxial (underside) of the leaf. c. Infiltrate at least three leaves per plant and use 3-5 plants per genotype/treatment. Mark the infiltrated leaves.

  • Bacterial Titer Determination: a. At 0 and 3 days post-infiltration (dpi), collect leaf discs from the infiltrated areas using a cork borer. Collect two discs per sample. b. Place the two leaf discs into a pre-weighed microcentrifuge tube containing 200 µL of sterile 10 mM MgCl₂. c. Homogenize the tissue thoroughly using a mechanical homogenizer or sterile pestles. d. Prepare a 10-fold serial dilution series (10⁻¹, 10⁻², 10⁻³, 10⁻⁴, etc.) of the homogenate in 10 mM MgCl₂. e. Spot 10 µL of each dilution onto a KB agar plate containing rifampicin. f. Incubate the plates at 28°C for 2 days until colonies are visible.

  • Data Analysis: a. Count the number of colonies for a dilution that yields a countable number (e.g., 20-200 colonies). b. Calculate the CFU per unit leaf area (e.g., CFU/cm²) using the formula: CFU/cm² = (Number of colonies × Dilution factor) / (Volume plated in mL × Leaf disc area in cm²)

GUS Reporter Gene Assay for Promoter Activity

The β-glucuronidase (GUS) reporter system is widely used to study gene expression patterns by fusing a promoter of interest to the uidA (GUS) coding sequence.[22][23] This histochemical assay allows for the visualization of where and when a gene is expressed.[24][25]

Materials:

  • Transgenic plant tissue (e.g., seedlings, leaves) expressing a Promoter::GUS fusion

  • GUS staining solution:

    • 100 mM sodium phosphate (B84403) buffer, pH 7.0

    • 10 mM EDTA

    • 0.5 mM potassium ferricyanide

    • 0.5 mM potassium ferrocyanide

    • 0.1% (v/v) Triton X-100

    • 1 mg/mL 5-bromo-4-chloro-3-indolyl-β-D-glucuronide (X-Gluc), dissolved in dimethylformamide.

  • 70% Ethanol (B145695)

  • Microtiter plates or microcentrifuge tubes

  • Vacuum desiccator (optional)

  • Incubator at 37°C

  • Microscope

Procedure:

  • Tissue Collection: Harvest plant tissues and place them into wells of a microtiter plate or a microcentrifuge tube.

  • Staining: a. Completely submerge the tissue in the GUS staining solution. b. Apply a vacuum for 5-15 minutes to facilitate infiltration of the solution into the tissue. c. Release the vacuum slowly. d. Incubate the samples at 37°C for several hours to overnight. The incubation time depends on the strength of the promoter and may require optimization.

  • Destaining: a. Remove the staining solution. b. Add 70% ethanol to the tissue. The blue precipitate formed by GUS activity is insoluble in ethanol. c. Incubate at room temperature, replacing the ethanol several times until chlorophyll (B73375) is completely removed and the tissue is clear.

  • Visualization: a. Once destained, store the tissue in 70% ethanol. b. Observe the tissue under a dissecting or compound microscope to document the pattern of blue staining, which indicates the sites of GUS activity.

Chromatin Immunoprecipitation (ChIP) Assay

ChIP is used to investigate the in vivo interaction of proteins, such as transcription factors, with specific genomic DNA regions.[26] This protocol is essential for determining if a transcription factor like TGA binds to the promoter of a target gene like PR1.[27]

Materials:

  • Arabidopsis seedlings or plant tissue (1-2 g)

  • 1% (v/v) Formaldehyde (B43269) in buffer

  • Glycine (B1666218) (2 M stock)

  • Nuclei isolation and chromatin extraction buffers

  • Specific antibody against the protein of interest (e.g., anti-TGA)

  • Protein A/G magnetic beads

  • Sonicator

  • Buffers for washing, elution, and reverse cross-linking

  • Proteinase K

  • DNA purification kit

  • Real-time qPCR machine and reagents

Procedure:

  • Cross-linking: a. Submerge fresh plant tissue in 1% formaldehyde solution and apply a vacuum for 15 minutes to cross-link proteins to DNA. b. Quench the cross-linking reaction by adding glycine to a final concentration of 0.125 M and applying a vacuum for another 5 minutes. c. Rinse the tissue thoroughly with sterile water and blot dry. Freeze in liquid nitrogen.

  • Chromatin Preparation: a. Grind the frozen tissue to a fine powder in liquid nitrogen. b. Isolate nuclei using appropriate extraction buffers and centrifugation. c. Lyse the nuclei and extract the chromatin.

  • Chromatin Shearing: a. Shear the chromatin into fragments of 200-800 bp using sonication. Optimization of sonication conditions is critical. b. Verify the fragment size by running an aliquot on an agarose (B213101) gel.

  • Immunoprecipitation (IP): a. Pre-clear the chromatin solution with Protein A/G beads to reduce non-specific binding. b. Incubate a fraction of the chromatin (the "Input" sample) separately. c. Incubate the remaining chromatin overnight at 4°C with the specific antibody. A "no-antibody" or IgG control should be included. d. Add Protein A/G magnetic beads to the antibody-chromatin mixture to capture the immune complexes. e. Wash the beads extensively with a series of wash buffers (low salt, high salt, LiCl, TE) to remove non-specifically bound chromatin.

  • Elution and Reverse Cross-linking: a. Elute the chromatin from the beads. b. Add NaCl and incubate at 65°C for several hours to overnight to reverse the formaldehyde cross-links. This step is also performed on the "Input" sample. c. Treat with RNase A and Proteinase K to remove RNA and proteins.

  • DNA Purification and Analysis: a. Purify the DNA from the IP and Input samples using a DNA purification kit. b. Use real-time quantitative PCR (qPCR) with primers specific to the target DNA region (e.g., a TGA-binding site in the PR1 promoter) to quantify the enrichment of the target sequence in the IP sample relative to the Input and the negative control.

Diagram: General Experimental Workflow for Pathogenesis Assay

Experimental_Workflow prep_inoculum 1. Prepare Bacterial Inoculum (e.g., 10^5 CFU/mL) infiltrate 2. Infiltrate Plant Leaves with Bacterial Suspension prep_inoculum->infiltrate incubate 3. Incubate Plants (e.g., 3 days) infiltrate->incubate sample_day0 4a. Collect Samples (Day 0) infiltrate->sample_day0 immediate sampling sample_day3 4b. Collect Samples (Day 3) incubate->sample_day3 homogenize 5. Homogenize Leaf Discs in MgCl2 sample_day0->homogenize sample_day3->homogenize dilute 6. Perform Serial Dilutions homogenize->dilute plate 7. Plate Dilutions on Selective Media dilute->plate count 8. Incubate Plates and Count Colonies (CFU) plate->count analyze 9. Calculate Bacterial Titer (CFU/cm^2) count->analyze

Caption: A generalized workflow for quantifying bacterial growth in plant leaves via a pathogenesis assay.

References

Core Tenets of Salicylic Acid Production: A Deep Dive into Isochorismate Synthase

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Salicylic acid (SA) is a critical phytohormone that orchestrates plant defense responses against a wide array of pathogens. Its synthesis is a tightly regulated process, with isochorismate synthase (ICS) emerging as a pivotal enzyme in the primary biosynthetic route in model organisms like Arabidopsis thaliana. This technical guide provides an in-depth exploration of the foundational studies on ICS, offering a comprehensive overview of its biochemical properties, the experimental methodologies used to characterize it, and its central role in the intricate signaling network of plant immunity.

The Isochorismate Synthase Pathway of this compound Acid Biosynthesis

In plants, SA biosynthesis predominantly occurs through two distinct pathways originating from the primary metabolite chorismate: the isochorismate (IC) pathway and the phenylalanine ammonia-lyase (PAL) pathway.[1][2][3] Foundational research has established that in Arabidopsis, the IC pathway is responsible for the majority of SA production, particularly in response to pathogen attack.[4][5][6][7][8][9]

The central enzymatic step in this pathway is the conversion of chorismate to isochorismate, a reaction catalyzed by isochorismate synthase (ICS).[6][10][11] In Arabidopsis, two genes, ICS1 and ICS2, encode for ICS enzymes.[6][12] ICS1 (also known as SID2) is the primary contributor to pathogen-induced SA accumulation, while ICS2 appears to have a more constitutive and minor role in SA biosynthesis, being more critical for the production of phylloquinone (vitamin K1).[4][6][9][12][13][14]

The biosynthesis of SA from chorismate via the ICS pathway is a multi-step process that largely takes place within the chloroplasts.[11][15] Following the synthesis of isochorismate by ICS, it is transported to the cytosol by the MATE transporter ENHANCED DISEASE SUSCEPTibility 5 (EDS5).[15] In the cytosol, isochorismate is conjugated to glutamate (B1630785) by the GH3 acyl-adenylase family protein AVRPPHB SUSCEPTIBLE 3 (PBS3) to form isochorismoyl-glutamate (IC-Glu).[10][15] This conjugate is then converted to SA, a step that can occur spontaneously or be enzymatically facilitated.[9][15]

Quantitative Analysis of Isochorismate Synthase Activity

The biochemical characterization of ICS enzymes has been crucial in understanding their roles in SA biosynthesis. Kinetic parameters for Arabidopsis thaliana ICS1 (AtICS1) and ICS2 (AtICS2) have been determined in several foundational studies. These data provide insights into their catalytic efficiency and substrate affinity.

EnzymeKm for Chorismate (μM)kcat (min-1)Vmax (nM s-1)Km for Mg2+ (mM)Optimal Temperature (°C)Reference
AtICS141.538.7---[11][14]
AtICS134.3 ± 3.738.1 ± 1.563.5 ± 2.40.942 ± 0.069~33[16]
AtICS217.218.0---[14]
AtICS228.8 ± 6.917.0 ± 1.228.3 ± 2.00.55 ± 0.023~33[16][17]

Experimental Protocols

Detailed methodologies are fundamental for the replication and advancement of scientific findings. Below are summaries of key experimental protocols used in the foundational studies of isochorismate synthase.

Isochorismate Synthase (ICS) Activity Assay

A common method to determine ICS activity is a coupled spectrophotometric or fluorometric assay.[11][16] This assay measures the conversion of chorismate to isochorismate, which is then converted to a detectable product.

Principle: The isochorismate produced by ICS is converted to this compound acid by an isochorismate-pyruvate lyase (IPL), such as PchB from Pseudomonas aeruginosa. The resulting this compound acid can then be quantified.

Materials:

  • Purified His-tagged ICS enzyme (e.g., AtICS1 or AtICS2)

  • Chorismate substrate

  • Purified IPL enzyme (e.g., PchB)

  • Reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂)

  • Spectrofluorometer or HPLC with a fluorescence detector

Procedure:

  • A reaction mixture is prepared containing the reaction buffer, MgCl₂, and the purified IPL enzyme.

  • The purified ICS enzyme is added to the mixture.

  • The reaction is initiated by the addition of varying concentrations of chorismate.

  • The formation of this compound acid is monitored in real-time by measuring the increase in fluorescence (excitation at ~300-310 nm, emission at ~407-420 nm).[16]

  • Initial reaction velocities are calculated from the linear phase of the fluorescence curve.

  • Kinetic parameters (Km and Vmax) are determined by fitting the initial velocity data to the Michaelis-Menten equation.[16]

This compound Acid Extraction and Quantification from Plant Tissue

Accurate measurement of SA levels in plant tissues is essential to correlate ICS activity with in vivo SA accumulation. High-performance liquid chromatography (HPLC) is a widely used method for this purpose.[18][19][20]

Principle: Free and conjugated SA are extracted from plant tissue, separated by HPLC, and detected by fluorescence.

Materials:

  • Plant leaf tissue

  • Liquid nitrogen

  • Extraction solvents (e.g., 90% methanol, 5% trichloroacetic acid)

  • Extraction buffer (e.g., ethyl acetate:cyclohexane)

  • β-glucosidase (for total SA determination)

  • HPLC system with a fluorescence detector

Procedure:

  • Plant tissue is flash-frozen in liquid nitrogen and ground to a fine powder.[18]

  • The powder is extracted with a solvent like 90% methanol.[18]

  • The extract is centrifuged, and the supernatant is collected.

  • For free SA , the extract is acidified (e.g., with TCA) and partitioned against an organic solvent mixture (e.g., ethyl acetate:cyclohexane). The organic phase containing free SA is collected.[18]

  • For total SA , the aqueous phase from the initial extraction is treated with β-glucosidase to hydrolyze SA-glucosides, releasing free SA, which is then extracted as described for free SA.[18]

  • The solvent is evaporated, and the residue is resuspended in the HPLC mobile phase.

  • The sample is injected into an HPLC system, and SA is detected by its native fluorescence.[20]

  • SA concentration is quantified by comparing the peak area to a standard curve.

Regulation of Isochorismate Synthase and this compound Acid Signaling

The expression of ICS1 is tightly regulated and is induced by various biotic and abiotic stresses, including pathogen infection.[4][6] This induction leads to a significant increase in SA levels, which in turn activates downstream defense responses.

The SA signaling pathway involves the receptor NON-EXPRESSOR OF PR GENES1 (NPR1).[4] Upon SA binding, NPR1 translocates to the nucleus and interacts with transcription factors to activate the expression of defense-related genes, such as PATHOGENESIS-RELATED 1 (PR1).[4] Interestingly, SA itself can positively regulate the expression of ICS1, creating a positive feedback loop that amplifies the defense signal.[21]

Conclusion and Future Perspectives

The foundational studies on isochorismate synthase have unequivocally established its central role in this compound acid biosynthesis and plant immunity. The elucidation of the ICS pathway has provided a framework for understanding how plants respond to pathogen threats at a molecular level. The detailed biochemical and genetic characterization of ICS enzymes offers valuable targets for the development of novel strategies to enhance crop resilience and for the discovery of new pharmaceuticals. Future research will likely focus on the finer details of ICS regulation, the identification of additional components in the SA biosynthesis and signaling network, and the translation of this fundamental knowledge into practical applications in agriculture and medicine.

References

Unlocking the Potential: A Technical Guide to the Antimicrobial and Antipathogenic Properties of Salicylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Salicylic acid, a well-known compound with extensive applications in medicine and dermatology, serves as a versatile scaffold for the development of novel therapeutic agents. Its derivatives have demonstrated a broad spectrum of biological activities, including significant antimicrobial and antipathogenic properties. This technical guide provides an in-depth exploration of these properties, offering a comprehensive resource for researchers and professionals engaged in the discovery and development of new anti-infective drugs. This document details the antimicrobial efficacy of various this compound acid derivatives, outlines the experimental protocols for their evaluation, and elucidates the underlying mechanisms of action through detailed signaling pathways.

Antimicrobial Efficacy of this compound Acid Derivatives: A Quantitative Overview

The antimicrobial activity of this compound acid derivatives has been extensively evaluated against a wide range of pathogenic bacteria and fungi. The minimum inhibitory concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism, is a key parameter in these assessments. The following tables summarize the MIC values for several classes of this compound acid derivatives against common pathogens.

Table 1: Antibacterial Activity of this compound Acid Derivatives
Derivative ClassCompoundBacterial StrainMIC (µg/mL)Reference
This compound Acid This compound AcidEscherichia coli250 - 500[1]
Staphylococcus aureus250 - 500[1]
Pseudomonas aeruginosa250 - 500[1]
Halogenated Derivatives 5-bromothis compound acid-Greater activity than this compound acid[2]
5-chlorothis compound acid-Lower activity than this compound acid[2]
4-chlorothis compound acid-Lower activity than 5-chlorothis compound acid[2]
Metronidazole Conjugates Compound 5rS. aureus ATCC 65380.39[3]
Bacillus subtilis ATCC 66330.39[3]
E. coli ATCC 352181.57[3]
P. aeruginosa ATCC 135251.57[3]
Nitrosalicylanilides 2-hydroxy-4-nitro-N-[4-(trifluoromethyl)phenyl]benzamideMethicillin-resistant S. aureus (MRSA)0.98 µM[4]
Mycobacterium tuberculosis2 µM[4]
Table 2: Antifungal Activity of this compound Acid Derivatives
Derivative ClassCompoundFungal StrainMIC (µM)Reference
Salicylamides N-cyclohexyl-2-hydroxybenzamideCandida albicans ATCC 90028570.05[5]
Candida krusei CBS 573570.05[5]
N-4-methoxybenzyl-2-hydroxybenzamideC. albicans ATCC 90028485.83[5]
C. krusei CBS 573485.83[5]
N-isobutyl-2-hidroxybenzamideC. albicans ATCC 900281293.73[5]

Antipathogenic Mechanisms of Action

Beyond direct antimicrobial activity, this compound acid and its derivatives exhibit potent antipathogenic properties by interfering with bacterial virulence factors, such as biofilm formation and quorum sensing.

Inhibition of Biofilm Formation

Bacterial biofilms are structured communities of cells encased in a self-produced matrix, which confers increased resistance to antibiotics and host immune responses. This compound acid has been shown to inhibit biofilm formation in various bacteria. For instance, it can reduce the adhesion of Escherichia coli to surfaces by up to 68.1% and decrease the viable biomass in established biofilms by 97.0%[6]. This is achieved, in part, by reducing the production of extracellular proteins and polysaccharides that are essential for the biofilm matrix[6].

Quorum Sensing Inhibition

Quorum sensing (QS) is a cell-to-cell communication system that allows bacteria to coordinate gene expression based on population density. This system regulates the production of virulence factors and biofilm formation. This compound acid and its derivatives can interfere with QS signaling pathways. For example, this compound acid can inhibit the production of violacein (B1683560) in Chromobacterium violaceum, a common model organism for QS studies[7]. It has also been shown to reduce the production of QS-regulated virulence factors in Pseudomonas aeruginosa, such as pyocyanin, proteases, and elastase[8]. Boron complexes of this compound acid have been reported to enhance this quorum sensing inhibitory activity[9]. The inhibition of these signaling pathways offers a promising strategy to disarm pathogens without exerting direct bactericidal pressure, which may reduce the development of resistance[9].

Key Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide, enabling researchers to replicate and build upon these findings.

Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Workflow for Broth Microdilution Assay

G prep Prepare Serial Dilutions of Test Compound mix Add Inoculum to Each Well prep->mix inoc Prepare Standardized Bacterial Inoculum inoc->mix incubate Incubate at 37°C for 18-24 hours mix->incubate read Visually Inspect for Bacterial Growth incubate->read mic Determine MIC (Lowest Concentration with No Visible Growth) read->mic

Caption: Workflow for MIC determination using broth microdilution.

Protocol:

  • Preparation of Test Compounds: Prepare a stock solution of the this compound acid derivative in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the compound in a 96-well microtiter plate containing an appropriate growth medium (e.g., Mueller-Hinton Broth).

  • Preparation of Inoculum: Culture the test microorganism overnight. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension to achieve a final concentration of 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the serially diluted compound. Include a positive control (inoculum without compound) and a negative control (medium without inoculum).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Determination of MIC: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.

Quantification of Biofilm Formation using Crystal Violet Assay

This assay is a simple and widely used method to quantify the total biomass of a biofilm.

Workflow for Crystal Violet Biofilm Assay

G culture Culture Bacteria in 96-well Plate biofilm Allow Biofilm Formation (24-48h) culture->biofilm wash1 Wash to Remove Planktonic Cells biofilm->wash1 stain Stain with 0.1% Crystal Violet wash1->stain wash2 Wash to Remove Excess Stain stain->wash2 solubilize Solubilize Bound Stain (e.g., with Ethanol) wash2->solubilize measure Measure Absorbance (OD570) solubilize->measure quantify Quantify Biofilm Biomass measure->quantify

Caption: Workflow for quantifying biofilm biomass using the crystal violet assay.

Protocol:

  • Biofilm Formation: Inoculate a 96-well plate with a bacterial culture and incubate at 37°C for 24-48 hours without shaking to allow for biofilm formation.

  • Washing: Gently remove the planktonic (free-floating) cells by washing the wells with phosphate-buffered saline (PBS).

  • Staining: Add a 0.1% solution of crystal violet to each well and incubate at room temperature for 15-30 minutes.

  • Washing: Carefully wash the wells with water to remove any unbound crystal violet.

  • Solubilization: Add a solubilizing agent, such as 95% ethanol (B145695) or 33% acetic acid, to each well to dissolve the crystal violet that has stained the biofilm.

  • Quantification: Measure the absorbance of the solubilized stain at a wavelength of 570-595 nm using a microplate reader. The absorbance is proportional to the amount of biofilm.

Quorum Sensing Inhibition Assay using Chromobacterium violaceum

This bioassay utilizes the bacterium C. violaceum, which produces a purple pigment called violacein in a quorum sensing-dependent manner.

Workflow for Quorum Sensing Inhibition Assay

G culture Culture C. violaceum with Test Compound incubate Incubate at 30°C for 24 hours culture->incubate extract Extract Violacein (e.g., with DMSO) incubate->extract assess Assess Bacterial Growth (OD600) incubate->assess measure Measure Absorbance of Violacein (OD585) extract->measure inhibition Determine % Inhibition of Violacein Production measure->inhibition assess->inhibition

Caption: Workflow for assessing quorum sensing inhibition.

Protocol:

  • Culture Preparation: Grow an overnight culture of C. violaceum.

  • Assay Setup: In a 96-well plate, add the bacterial culture to a growth medium containing various concentrations of the this compound acid derivative.

  • Incubation: Incubate the plate at 30°C for 24 hours.

  • Violacein Quantification: After incubation, quantify the violacein production by lysing the cells (e.g., with DMSO) and measuring the absorbance of the lysate at approximately 585 nm.

  • Growth Measurement: To ensure that the reduction in violacein is not due to bactericidal or bacteriostatic effects, measure the bacterial growth by reading the optical density at 600 nm. A true quorum sensing inhibitor will reduce violacein production at sub-MIC concentrations.

Signaling Pathways and Molecular Mechanisms

The mar (Multiple Antibiotic Resistance) Operon in E. coli

In Escherichia coli, this compound acid can induce antibiotic resistance through the activation of the mar operon. This compound acid binds to the MarR repressor protein, causing it to dissociate from the mar operator. This derepression leads to the transcription of the marRAB operon. The resulting MarA protein is a transcriptional activator that upregulates the expression of genes involved in antibiotic efflux and reduced outer membrane permeability, leading to decreased antibiotic susceptibility[10].

Signaling Pathway of mar Operon Activation by this compound Acid

G cluster_0 Normal Condition cluster_1 Presence of this compound Acid MarR MarR Repressor marO mar Operator MarR->marO Represses marRAB marRAB genes SA This compound Acid MarR_SA MarR-SA Complex SA->MarR_SA Binds to MarR marO2 mar Operator marRAB2 marRAB genes marO2->marRAB2 Transcription MarA MarA Activator marRAB2->MarA Efflux Efflux Pumps (e.g., AcrAB-TolC) MarA->Efflux Upregulates Porins Reduced Porin Expression (e.g., OmpF) MarA->Porins Downregulates Resistance Antibiotic Resistance Efflux->Resistance Porins->Resistance

Caption: Activation of the mar operon by this compound acid leading to antibiotic resistance.

Conclusion and Future Directions

This compound acid derivatives represent a promising class of compounds with significant potential for the development of novel antimicrobial and antipathogenic agents. Their diverse mechanisms of action, including the disruption of biofilms and the inhibition of quorum sensing, offer alternative therapeutic strategies that may circumvent the growing challenge of antibiotic resistance. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers to further explore the therapeutic potential of these versatile molecules. Future research should focus on optimizing the structure-activity relationships of this compound acid derivatives to enhance their efficacy and selectivity, as well as on elucidating their molecular targets to design next-generation anti-infective drugs.

References

Methodological & Application

Application Notes and Protocols for the Extraction of Salicylic Acid from Plant Tissue

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Salicylic acid (SA) is a phenolic phytohormone that plays a crucial role in plant growth, development, and defense against pathogens. Its involvement in signaling pathways, such as Systemic Acquired Resistance (SAR), makes it a significant target for research in plant biology and the development of novel therapeutic agents. Accurate and efficient extraction of SA from plant tissues is paramount for its quantification and further downstream applications. This document provides detailed protocols for the extraction and quantification of this compound acid from plant tissue, a summary of quantitative data from various methods, and visual representations of the experimental workflow and the SA signaling pathway.

Data Presentation: Quantitative Analysis of this compound Acid Extraction

The efficiency of this compound acid extraction is influenced by the chosen solvent and extraction methodology. Below is a summary of recovery rates reported in the literature for different techniques.

Extraction MethodPlant TissueSolvent SystemRecovery Rate (%)Reference
Solvent Extraction with NaOHTobacco Leaf90% Methanol (B129727), 0.2 M Sodium Hydroxide71-91% (Free SA), 65-79% (Acid-hydrolysed SA)[1]
Solid-Phase Extraction (SPE)Arabidopsis thalianaPhenyl-phase cartridges>90%[2]
Microwave-Assisted ExtractionSugarcane, Corn, Soybean Leaves75% v/v Ethanol:WaterYields up to 70% higher than previous methods[3]

Experimental Protocols

This section details a widely adopted protocol for the extraction of both free and total this compound acid from plant tissue, followed by quantification using High-Performance Liquid Chromatography (HPLC).

Materials and Reagents
  • Plant tissue (e.g., leaves)

  • Liquid nitrogen

  • 90% Methanol (HPLC grade)

  • 100% Methanol (HPLC grade)

  • 5% Trichloroacetic acid (TCA)

  • β-glucosidase solution (80 units/ml in 0.1M sodium acetate (B1210297), pH 5.2)

  • Extraction buffer: Ethyl acetate / Cyclopentane / Isopropanol (100:99:1, v/v/v)

  • HPLC Mobile Phase: 0.2M Potassium acetate, 0.5mM EDTA, pH adjusted to 5 with acetic acid

  • This compound acid standard (1 mM)

  • Internal standard (e.g., o-anisic acid or 5-fluorothis compound acid)

  • Microcentrifuge tubes (2 ml and 1.5 ml)

  • Mortar and pestle

  • Sonicator bath

  • Benchtop centrifuge

  • Vacuum concentrator or fume hood

  • HPLC system with a fluorescence detector

Experimental Workflow Diagram

G cluster_0 Sample Preparation cluster_1 Extraction cluster_2 Sample Splitting & Drying cluster_3 Hydrolysis for Total SA cluster_4 Preparation for Free SA cluster_5 Purification cluster_6 Quantification A Grind 0.1-0.5g of plant tissue in liquid nitrogen B Add 0.6ml of 90% Methanol, vortex, and sonicate for 20 mins A->B C Centrifuge for 20 mins at full speed B->C D Transfer supernatant to a new tube C->D E Re-extract pellet with 0.5ml of 100% Methanol, vortex, and sonicate C->E G Combine supernatants F Centrifuge for 20 mins E->F F->G H Split sample into two equal parts (Free SA and Total SA) G->H I Dry samples in a speedvac or under a fume hood H->I J To 'Total SA' sample, add 0.1ml β-glucosidase solution I->J M To 'Free SA' sample, add 0.5ml of 5% TCA I->M K Incubate at 37°C for 90 mins J->K L Add 0.4ml of 5% TCA K->L N Centrifuge both samples for 15 mins L->N M->N O Transfer supernatants to new tubes N->O P Extract 3 times with 0.5ml of extraction buffer O->P Q Dry the organic phase P->Q R Resuspend in 250µl of HPLC mobile phase Q->R S Analyze by HPLC with fluorescence detection R->S

Caption: Experimental workflow for the extraction and quantification of this compound acid.

Detailed Protocol
  • Sample Preparation:

    • Weigh out between 0.1g and 0.5g of plant tissue and immediately freeze it in liquid nitrogen.

    • Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.

    • Transfer the powdered tissue to a 2 ml microcentrifuge tube.

  • Extraction:

    • Add 0.6 ml of 90% methanol to the tissue powder. Vortex thoroughly and sonicate in a sonicator bath for 20 minutes.[4]

    • Spike the sample with a suitable internal standard to correct for recovery losses.

    • Centrifuge the sample for 20 minutes at maximum speed in a benchtop centrifuge.[4]

    • Carefully transfer the supernatant to a new 1.5 ml microcentrifuge tube.

    • Re-extract the remaining pellet with 0.5 ml of 100% methanol. Vortex and sonicate for another 20 minutes.[4]

    • Centrifuge for 20 minutes and combine this supernatant with the one from the previous step. Mix well.[4]

  • Sample Processing for Free and Total SA:

    • Split the combined supernatant into two equal halves in separate tubes. One half will be used for the quantification of free SA, and the other for total SA.[4]

    • Dry the samples in a vacuum concentrator or under a fume hood until the volume is reduced to 10-50 µl.[4]

  • Enzymatic Hydrolysis for Total SA:

    • To the tube designated for total SA, add 0.1 ml of β-glucosidase solution. Vortex and sonicate for 5 minutes.[4]

    • Incubate the sample at 37°C for 90 minutes to release SA from its glucosides.[4]

    • After incubation, add 0.4 ml of 5% TCA to precipitate proteins and stop the reaction.[4]

  • Preparation of Free SA:

    • To the tube designated for free SA, add 0.5 ml of 5% TCA. Vortex and sonicate for 5 minutes.[4]

  • Purification:

    • Centrifuge both the "total SA" and "free SA" samples for 15 minutes to pellet any precipitate.[4]

    • Transfer the supernatants to new tubes.

    • Perform a liquid-liquid extraction by adding 0.5 ml of the extraction buffer (ethyl acetate/cyclopentane/isopropanol) to each sample. Vortex well and centrifuge for 1 minute to separate the phases.[4]

    • Carefully transfer the upper organic phase to a new tube. Repeat this extraction step two more times, pooling the organic phases.[4]

    • Evaporate the pooled organic phases to dryness in a vacuum concentrator or under a fume hood.

  • Quantification:

    • Resuspend the dried residue in 250 µl of the HPLC mobile phase. Vortex and sonicate for 5 minutes to ensure complete dissolution.[4]

    • The samples are now ready for analysis by HPLC.

    • Inject the sample into an HPLC system equipped with a C18 column and a fluorescence detector. The excitation wavelength is typically set to 305 nm and the emission wavelength to 407 nm for optimal SA detection.[5]

    • Quantify the amount of SA in the samples by comparing the peak areas to a standard curve generated from known concentrations of this compound acid.

This compound Acid Signaling Pathway

This compound acid is a key signaling molecule in plant defense. Upon pathogen recognition, its biosynthesis is induced, leading to the activation of downstream defense responses.

G cluster_0 Chloroplast cluster_1 Cytosol cluster_2 Nucleus cluster_3 Alternative Biosynthesis Pathway Chorismate Chorismate ICS Isochorismate Synthase (ICS) Chorismate->ICS Biosynthesis Pathway 1 Isochorismate Isochorismate ICS->Isochorismate EDS5 EDS5 Isochorismate->EDS5 Transport PBS3 PBS3 EDS5->PBS3 SA This compound Acid (SA) PBS3->SA NPR1_oligomer NPR1 (oligomer) SA->NPR1_oligomer Binds to NPR1_monomer NPR1 (monomer) NPR1_oligomer->NPR1_monomer Monomerization NPR1_nucleus NPR1 NPR1_monomer->NPR1_nucleus Nuclear Translocation TGA TGA Transcription Factors NPR1_nucleus->TGA Interacts with Defense_Genes Defense Gene Expression (e.g., PR genes) TGA->Defense_Genes Activates PAL Phenylalanine Ammonia-Lyase (PAL) Benzoic_Acid Benzoic Acid

Caption: Simplified this compound acid biosynthesis and signaling pathway in plants.[4][5]

Disclaimer: This protocol provides a general guideline for the extraction of this compound acid from plant tissue. Optimization of the protocol may be necessary depending on the specific plant species and tissue type. It is recommended to perform recovery experiments to assess the efficiency of the extraction procedure for your specific samples. Always follow appropriate laboratory safety procedures.

References

Application Note and Protocol for the Quantification of Salicylic Acid and its Metabolites by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Salicylic acid (SA), the primary active metabolite of acetylthis compound acid (aspirin), is a widely used analgesic, anti-inflammatory, and antipyretic agent. Accurate quantification of this compound acid and its major metabolites in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and drug development. This application note provides a detailed, validated High-Performance Liquid Chromatography (HPLC) method for the simultaneous quantification of this compound acid and its principal human metabolites: salicyluric acid and gentisic acid.

Metabolic Pathway of this compound Acid

Upon oral administration, aspirin (B1665792) is rapidly hydrolyzed to this compound acid. The metabolism of this compound acid primarily occurs in the liver through two main pathways: conjugation and oxidation.[1][2] The major metabolic route is conjugation with glycine (B1666218) to form salicyluric acid.[1][2] A smaller fraction is conjugated with glucuronic acid to form phenolic and acyl glucuronides.[2][3] Additionally, a minor portion of this compound acid is oxidized to form dihydroxybenzoic acids, with gentisic acid (2,5-dihydroxybenzoic acid) and 2,3-dihydroxybenzoic acid being the most significant.[1][2]

SalicylicAcidMetabolism Aspirin Acetylthis compound Acid (Aspirin) SA This compound Acid Aspirin->SA Hydrolysis SU Salicyluric Acid (Major Metabolite) SA->SU Conjugation with Glycine GA Gentisic Acid (Minor Metabolite) SA->GA Oxidation (CYP450) Glucuronides Glucuronide Conjugates (Acyl and Phenolic) SA->Glucuronides Conjugation with Glucuronic Acid OtherOxidation Other Oxidation Products (e.g., 2,3-dihydroxybenzoic acid) SA->OtherOxidation Oxidation ExperimentalWorkflow cluster_prep Sample and Standard Preparation cluster_extraction Sample Extraction cluster_analysis HPLC Analysis and Data Processing Stock Prepare Stock Solutions (SA, SUA, GA, IS) Calib_QC Prepare Calibration Standards and QC Samples in Plasma Stock->Calib_QC Spike Spike IS into Samples, Standards, and QCs Calib_QC->Spike Sample Collect Plasma Sample Sample->Spike Precipitate Protein Precipitation (Acetonitrile or Perchloric Acid) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Filter Supernatant Filtration Centrifuge->Filter Inject Inject into HPLC System Filter->Inject Separate Chromatographic Separation (C18 Column) Inject->Separate Detect UV Detection Separate->Detect Quantify Quantification and Data Analysis Detect->Quantify

References

Application Notes and Protocols for Salicylic Acid-Induced Disease Resistance in Tomato Plants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Salicylic acid (SA), a naturally occurring phytohormone, is a key signaling molecule in plant defense mechanisms.[1][2] Its application can induce Systemic Acquired Resistance (SAR), a long-lasting, broad-spectrum resistance against a variety of pathogens, including fungi, bacteria, and viruses.[1][3] This document provides detailed application notes and protocols for utilizing this compound acid to enhance disease resistance in tomato plants (Solanum lycopersicum), a crucial crop worldwide. These guidelines are intended for use in research and development settings to investigate and optimize SA-induced resistance.

Mechanism of Action: The this compound Acid Signaling Pathway

Exogenous application of this compound acid triggers a signaling cascade that leads to the activation of defense-related genes and the production of antimicrobial compounds. A key regulator in this pathway is the NONEXPRESSOR OF PATHOGENESIS-RELATED GENES1 (NPR1) protein. In the absence of SA, NPR1 exists as an oligomer in the cytoplasm. Upon SA accumulation, cellular redox changes lead to the monomerization of NPR1, which then translocates to the nucleus. In the nucleus, NPR1 interacts with TGA transcription factors, which in turn bind to the promoters of Pathogenesis-Related (PR) genes, leading to their expression.[4][5][6] The products of these genes, such as PR-1, PR-2 (a β-1,3-glucanase), and PR-5 (a thaumatin-like protein), contribute to enhanced disease resistance.[7]

Salicylic_Acid_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus SA_app Exogenous SA Application SA_accum SA Accumulation SA_app->SA_accum NPR1_oligo NPR1 (Oligomer) SA_accum->NPR1_oligo induces redox change NPR1_mono_c NPR1 (Monomer) NPR1_oligo->NPR1_mono_c monomerization NPR1_mono_n NPR1 (Monomer) NPR1_mono_c->NPR1_mono_n translocation TGA TGA Transcription Factors NPR1_mono_n->TGA interacts with PR_genes Pathogenesis-Related (PR) Gene Promoters TGA->PR_genes binds to PR_expression PR Gene Expression PR_genes->PR_expression activates SAR Systemic Acquired Resistance (SAR) PR_expression->SAR leads to

Caption: Simplified this compound Acid Signaling Pathway in Tomato.

Data Presentation: Efficacy of this compound Acid Application

The following tables summarize quantitative data from various studies on the effects of this compound acid application on tomato plants.

Table 1: Effect of this compound Acid on Disease Severity

PathogenSA ConcentrationApplication MethodDisease Severity Reduction (%)Reference
Alternaria solani2.5 mMFoliar Spray70.1%[8]
Alternaria solani200 µMRoot Feeding77% (blighted leaf area)[9][10]
Alternaria alternata f. sp. lycopersici400 µMFoliar SpraySignificant reduction in disease index[3][11][12]
Fusarium oxysporum f. sp. lycopersici200 µMRoot Feeding & Foliar SpraySignificant reduction in vascular browning and wilting[13][14]
Fusarium oxysporum200 ppmFoliar SpraySignificant reduction in wilt incidence[15]
Tomato Yellow Leaf Curl Virus (TYLCV)Not SpecifiedExogenous ApplicationInduced resistance in susceptible and resistant cultivars[16]

Table 2: Effect of this compound Acid on Endogenous SA and Defense Enzyme Activity

ParameterSA ConcentrationApplication MethodFold Increase (Compared to Control)Time Post-TreatmentReference
Endogenous Free SA (Leaves)200 µMRoot Feeding6548 hours[9][10]
Endogenous Free SA (Roots)200 µMRoot Feeding10168 hours[13][14]
Endogenous Free SA (Roots)200 µMFoliar Spray8.7168 hours[13][14]
Phenylalanine Ammonia-Lyase (PAL) Activity200 µMRoot Feeding5.9168 hours[13][14]
Peroxidase (POD) Activity200 µMRoot Feeding4.7168 hours[13][14]
Phenylalanine Ammonia-Lyase (PAL) Activity2.5 mMFoliar SpraySignificant increase1-4 weeks[8]
Peroxidase (POD) Activity2.5 mMFoliar SpraySignificant increase1-4 weeks[8]
Polyphenol Oxidase (PPO) Activity2.5 mMFoliar SpraySignificant increase1-4 weeks[8]

Experimental Protocols

The following are detailed protocols for the application of this compound acid to tomato plants for inducing disease resistance.

Protocol 1: Foliar Spray Application

This is a common and effective method for applying this compound acid.

Materials:

  • This compound acid (SA)

  • Distilled water

  • Ethanol (B145695) (optional, to dissolve SA)

  • Spray bottle

  • pH meter and solutions for adjustment (e.g., KOH)

  • Wetting agent/surfactant (e.g., Tween 20)

Procedure:

  • Solution Preparation:

    • Prepare a stock solution of this compound acid. For example, to make a 100 mM stock solution, dissolve 1.38 g of SA in a small amount of ethanol and then bring the volume up to 100 mL with distilled water.

    • Dilute the stock solution to the desired final concentration (e.g., 0.5 mM to 2.5 mM). For a 1 mM final solution, add 1 mL of the 100 mM stock to 99 mL of distilled water.[17]

    • Add a wetting agent (e.g., 0.01-0.1% Tween 20) to ensure even coverage on the leaves.

    • Adjust the pH of the solution to between 6.0 and 7.0 using a pH meter and a suitable base (e.g., KOH) to prevent phytotoxicity.

  • Application:

    • Apply the SA solution to tomato plants at the 4-6 leaf stage, or approximately 2-3 weeks before anticipated disease pressure.

    • Spray the solution evenly on both the upper and lower surfaces of the leaves until runoff.

    • Perform the application in the morning or evening to avoid rapid evaporation and potential leaf burn.

    • Repeat the application every 10-14 days, or as determined by experimental design.[18]

Protocol 2: Soil Drench Application

This method allows for uptake of this compound acid through the roots.

Materials:

  • This compound acid (SA)

  • Distilled water

  • Watering can or beaker

Procedure:

  • Solution Preparation:

    • Prepare an aqueous solution of this compound acid at the desired concentration (e.g., 200 µM).

    • Ensure the SA is fully dissolved. Gentle heating or the use of a small amount of a solubilizing agent may be necessary.

  • Application:

    • Apply the SA solution directly to the soil around the base of the tomato plants.

    • The volume of solution to apply will depend on the pot size and soil moisture content. Aim to saturate the root zone. For potted plants, 100 mL per pot has been used.[19]

    • Apply the soil drench to well-watered plants to ensure even distribution and prevent root shock.

Protocol 3: Seed Priming

Treating seeds with this compound acid can enhance germination and provide early protection.[2]

Materials:

  • Tomato seeds

  • This compound acid (SA)

  • Distilled water

  • Beakers or petri dishes

  • Aerator (optional)

Procedure:

  • Solution Preparation:

    • Prepare an SA solution at the desired concentration (e.g., 50-150 mg/L).[2]

  • Seed Treatment:

    • Immerse the tomato seeds in the SA solution. A common ratio is 1:5 (w/v) of seeds to solution.[2]

    • Soak the seeds for a specific duration, for example, 24 hours.[2][20] Aeration of the solution during this time can be beneficial.[2]

    • After soaking, thoroughly rinse the seeds with distilled water.

    • Air-dry the seeds at room temperature before sowing.

Experimental Workflow

The following diagram illustrates a general workflow for an experiment designed to evaluate the efficacy of this compound acid in inducing disease resistance in tomato plants.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_challenge Pathogen Challenge cluster_analysis Analysis Plant_Growth Tomato Plant Cultivation (e.g., 4-6 leaf stage) SA_Application SA Application (Foliar, Drench, or Seed Priming) Plant_Growth->SA_Application Control_Treatment Control Treatment (e.g., Water Spray) Plant_Growth->Control_Treatment SA_Prep This compound Acid Solution Preparation SA_Prep->SA_Application Pathogen_Inoculation Inoculation with Pathogen (e.g., Fungal Spore Suspension) SA_Application->Pathogen_Inoculation Control_Treatment->Pathogen_Inoculation Disease_Assessment Disease Severity Assessment (e.g., Lesion size, Wilting score) Pathogen_Inoculation->Disease_Assessment Biochemical_Assays Biochemical Assays (e.g., PAL, POD, SA levels) Pathogen_Inoculation->Biochemical_Assays Gene_Expression Gene Expression Analysis (e.g., PR-1, NPR1) Pathogen_Inoculation->Gene_Expression

Caption: General Experimental Workflow for SA Efficacy Testing.

Concluding Remarks

The application of this compound acid is a promising strategy for enhancing disease resistance in tomato plants. The protocols and data presented here provide a foundation for researchers to design and conduct experiments to further elucidate the mechanisms of SA-induced resistance and to develop practical applications for crop protection. It is important to note that the optimal concentration and application method of SA can vary depending on the tomato cultivar, environmental conditions, and the specific pathogen. Therefore, empirical testing is crucial for optimizing the use of this compound acid in any given system.

References

Application Notes and Protocols: Preparation of Salicylic Acid Solutions for In Vitro Plant Assays

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Salicylic acid (SA), a phenolic phytohormone, is a critical signaling molecule that plays a pivotal role in regulating plant growth and development, as well as mediating defense responses to a wide range of biotic and abiotic stressors.[1][2] Its involvement in activating systemic acquired resistance (SAR) against pathogens and enhancing tolerance to environmental challenges like salinity, drought, and extreme temperatures makes it a key compound for in vitro plant studies.[3][4][5] However, this compound acid's low solubility in water at room temperature presents a challenge for its direct application in aqueous culture media.[6][7]

These application notes provide detailed, validated protocols for the preparation of this compound acid solutions for use in various in vitro plant assays, ensuring reproducible and accurate experimental results for researchers in plant science and biotechnology.

Experimental Protocols

Protocol 1: Preparation of a 100 mM this compound Acid Stock Solution

This protocol describes the preparation of a concentrated stock solution, which can be sterilized and diluted to various working concentrations. Using an organic solvent is necessary due to the poor water solubility of this compound acid.[8][9]

Materials:

  • This compound Acid (SA), powder (MW: 138.12 g/mol )

  • Ethanol (B145695) (95-100%), ACS grade or equivalent

  • Sterile syringe filters (0.22 µm pore size)

  • Sterile conical tubes or vials for storage

  • Analytical balance and appropriate weighing tools

  • Volumetric flask

Procedure:

  • Calculation: To prepare a 100 mM (0.1 M) solution, calculate the required mass of SA.

    • Mass (g) = Molarity (mol/L) × Molecular Weight ( g/mol ) × Volume (L)

    • For 10 mL (0.01 L): Mass = 0.1 mol/L × 138.12 g/mol × 0.01 L = 0.1381 g (or 138.1 mg)

  • Weighing: Accurately weigh 138.1 mg of this compound acid powder and transfer it to a 10 mL volumetric flask.

  • Dissolution: Add approximately 7-8 mL of 95-100% ethanol to the flask. Gently swirl the flask until the this compound acid is completely dissolved.[8]

  • Volume Adjustment: Once dissolved, add ethanol to bring the final volume to the 10 mL mark. Cap and invert the flask several times to ensure a homogenous solution.

  • Sterilization: Draw the solution into a sterile syringe and pass it through a 0.22 µm syringe filter into a sterile storage tube or vial. This step is crucial for preventing contamination of the in vitro plant cultures.

  • Storage: Store the sterile stock solution at 4°C in a tightly sealed, light-protected container. The solution is typically stable for several months under these conditions.

Protocol 2: Preparation of a Working Solution in Plant Culture Medium

This protocol outlines the dilution of the sterile stock solution into a sterile plant culture medium to achieve the desired final concentration.

Materials:

  • 100 mM sterile stock solution of this compound Acid (from Protocol 1)

  • Autoclaved, cooled plant culture medium (e.g., Murashige and Skoog medium)

  • Sterile pipettes

  • Laminar flow hood or sterile work environment

Procedure:

  • Calculation: Use the dilution formula (C1V1 = C2V2) to determine the volume of stock solution needed.

    • C1 = Concentration of stock solution (100 mM)

    • V1 = Volume of stock solution to be added (?)

    • C2 = Desired final concentration (e.g., 1 mM)

    • V2 = Final volume of culture medium (e.g., 1000 mL)

    • V1 = (C2 × V2) / C1 = (1 mM × 1000 mL) / 100 mM = 10 mL

  • Aseptic Addition: In a laminar flow hood, add the calculated volume (10 mL in the example) of the sterile 100 mM SA stock solution to the prepared 1000 mL of sterile, cooled culture medium.

  • Mixing: Gently swirl the medium to ensure the this compound acid is evenly distributed.

  • Final Use: The medium is now ready for dispensing into culture vessels for plant assays.

Note on Autoclaving: this compound acid should not be added to the medium before autoclaving, as high temperatures can cause its degradation. Always add the filter-sterilized stock solution to the medium after it has been autoclaved and cooled to approximately 45-50°C.[6]

Alternative Dissolution Method: Saponification

For applications where the use of ethanol is undesirable, this compound acid can be dissolved in water by converting it to its more soluble salt form, sodium salicylate (B1505791) or potassium salicylate.[10]

  • Suspend the required amount of this compound acid powder in a small volume of distilled water.

  • Slowly add a 1M solution of sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) dropwise while stirring until the SA powder completely dissolves. This indicates the formation of the salicylate salt.

  • The resulting solution can then be brought to the final volume with water, pH-adjusted if necessary, and filter-sterilized.

Quantitative Data Summary

The optimal concentration of this compound acid can vary significantly depending on the plant species, the specific assay, and the desired outcome. The table below summarizes concentrations cited in the literature for various applications.

Application TypePlant Species/AssayThis compound Acid ConcentrationObserved Effect
Abiotic Stress Tolerance Tomato (Salt Stress)0.5 mMAlleviated adverse effects of salt stress on fruit quality and quantity.[11]
Cherry Tomato (Salt Stress)1.0 mM (Foliar Spray)Attenuated the effects of salt stress, increasing growth and production.[7]
Maize (Salt Stress)1.0 mM (Seed Priming)Alleviated adverse effects of salinity, improving root dry matter and cob yield.[11]
Barley (Salt/Water Stress)Not specifiedEnhanced growth, photosynthetic pigment content, and antioxidant activity.[1]
Biotic Stress/Defense Chickpea1.0 mM - 1.5 mMInduction of defense-related enzymes (peroxidase, polyphenol oxidase).[12]
General Plant DefenseNot specifiedActivates the expression of pathogenesis-related (PR) genes.[13]
In Vitro Propagation Date Palm2.0 mMStimulated the growth and number of shoots during the multiplication phase.[14]
Date Palm3.0 mMEnhanced the length of shoots during the elongation stage.[14]

Visualizations

Experimental Workflow

The following diagram illustrates the standard procedure for preparing this compound acid working solutions for in vitro assays.

G Workflow for this compound Acid Solution Preparation cluster_0 Stock Solution (100 mM) cluster_1 Working Solution A 1. Weigh This compound Acid B 2. Dissolve in Ethanol A->B C 3. Filter Sterilize (0.22 µm filter) B->C F 6. Aseptically Add Stock to Medium C->F Dilution D 4. Prepare & Autoclave Plant Culture Medium E 5. Cool Medium to ~50°C D->E E->F

Caption: Workflow for preparing sterile this compound acid solutions.

This compound Acid Signaling Pathway in Plants

This diagram provides a simplified overview of the this compound acid biosynthesis and signaling cascade that leads to the activation of plant defense responses.

cluster_0 SA Biosynthesis (in Cytosol & Chloroplast) cluster_ics ICS Pathway cluster_pal PAL Pathway cluster_1 SA Signaling Cascade Chorismate Chorismate ICS Isochorismate Synthase (ICS) Chorismate->ICS PAL Phenylalanine Ammonia-Lyase (PAL) Chorismate->PAL SA This compound Acid (SA) ICS->SA Multiple Steps PAL->SA Multiple Steps NPR1_O NPR1 Oligomer (Cytosol) SA->NPR1_O Binds & Activates NPR1_M NPR1 Monomer (Nucleus) NPR1_O->NPR1_M Monomerization TGA TGA Transcription Factors NPR1_M->TGA Interaction PR_Genes Pathogenesis-Related (PR) Gene Expression TGA->PR_Genes Activation Defense Plant Defense Response PR_Genes->Defense

Caption: Simplified this compound acid biosynthesis and signaling pathway.

References

Application of Farnesylthiosalicylic Acid (FTS) in Cancer Cell Line Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Farnesylthiosalicylic acid (FTS), also known as Salirasib, is a synthetic small molecule that has garnered significant interest in cancer research due to its activity as a Ras antagonist.[1][2] Ras proteins are a family of small GTPases that play a central role in cell signaling pathways regulating proliferation, differentiation, survival, and apoptosis. Activating mutations in Ras genes are found in a high percentage of human cancers, making them a critical target for therapeutic intervention.[1][2][3] FTS functions as a farnesylcysteine mimetic, effectively dislodging Ras proteins from the cell membrane, which is essential for their function.[2][4] This disruption leads to the inhibition of Ras-mediated signaling cascades and subsequent anti-tumorigenic effects.[3][5]

These application notes provide a comprehensive overview of the use of FTS in cancer cell line studies, including its mechanism of action, effects on various cancer cell lines, and detailed protocols for key experiments.

Mechanism of Action

FTS exerts its anti-cancer effects primarily by inhibiting Ras protein function. Unlike farnesyltransferase inhibitors (FTIs) that block the initial lipidation of Ras, FTS acts on already farnesylated Ras. It competes with cellular proteins that bind to the farnesyl group of Ras, leading to its dislodgement from the plasma membrane.[2][4] This displacement renders Ras susceptible to degradation and prevents its interaction with downstream effectors, thereby inhibiting key signaling pathways.[2][3]

The primary signaling cascades affected by FTS include:

  • The Raf/MEK/ERK (MAPK) Pathway: This pathway is crucial for cell proliferation and is often hyperactivated in Ras-mutated cancers. FTS has been shown to inhibit ERK activity.[4][5]

  • The PI3K/Akt/mTOR Pathway: This pathway is a critical regulator of cell survival, growth, and metabolism. FTS treatment leads to the inhibition of Akt activity.[5]

Furthermore, FTS has been observed to induce apoptosis (programmed cell death) and influence autophagy in cancer cells.[1][5][6][7] The interplay between these processes can determine the ultimate fate of the cancer cell upon FTS treatment.

Data Presentation: In Vitro Efficacy of FTS

The following table summarizes the half-maximal inhibitory concentration (IC50) values of FTS in various human cancer cell lines, demonstrating its cytostatic and cytotoxic effects.

Cell LineCancer TypeIC50 (µM)Reference
H-ras-transformed Rat1 fibroblastsFibrosarcoma7.5[8]
Huh-7Hepatocellular Carcinoma~150[9]
HepG2Hepatocellular Carcinoma~152[9]

Mandatory Visualizations

Signaling Pathways

FTS_Mechanism_of_Action cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_downstream Downstream Signaling Ras_active Active Ras (Membrane-Bound) Ras_inactive Inactive Ras (Cytosolic) Ras_active->Ras_inactive Displacement Raf Raf Ras_active->Raf Activates PI3K PI3K Ras_active->PI3K Activates FTS FTS FTS->Ras_active Dislodges Degradation Proteasomal Degradation Ras_inactive->Degradation MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Survival Cell Survival mTOR->Survival

Caption: FTS dislodges active Ras from the plasma membrane, leading to its inactivation and degradation, thereby inhibiting downstream pro-survival and proliferative signaling pathways.

Experimental Workflow

Experimental_Workflow start Start: Cancer Cell Culture treatment Treat with FTS (Varying Concentrations & Durations) start->treatment viability Cell Viability Assay (e.g., MTT, CCK-8) treatment->viability apoptosis Apoptosis Assay (e.g., Annexin V/PI Staining) treatment->apoptosis western_blot Western Blot Analysis (Ras, p-ERK, p-Akt, etc.) treatment->western_blot data_analysis Data Analysis & Interpretation viability->data_analysis apoptosis->data_analysis western_blot->data_analysis end End: Conclusion data_analysis->end

Caption: A typical experimental workflow for evaluating the effects of FTS on cancer cell lines.

Logical Relationships

Logical_Relationships cluster_cellular_effects Cellular Effects cluster_outcomes Biological Outcomes FTS FTS Treatment Ras_Inhibition Ras Inhibition FTS->Ras_Inhibition Autophagy Modulation of Autophagy FTS->Autophagy MAPK_Inhibition MAPK Pathway Inhibition Ras_Inhibition->MAPK_Inhibition PI3K_Inhibition PI3K/Akt Pathway Inhibition Ras_Inhibition->PI3K_Inhibition Growth_Arrest Cell Growth Arrest MAPK_Inhibition->Growth_Arrest Apoptosis Induction of Apoptosis PI3K_Inhibition->Apoptosis Growth_Arrest->Apoptosis

Caption: Logical relationships between FTS treatment, its molecular targets, and the resulting biological outcomes in cancer cells.

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic/cytostatic effect of FTS on cancer cell lines and to calculate the IC50 value.

Materials:

  • Cancer cell line of interest

  • Complete culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate Buffered Saline (PBS)

  • Farnesylthiothis compound acid (FTS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture cells to ~80% confluency.

    • Trypsinize and resuspend cells in complete medium.

    • Seed 5,000-10,000 cells per well in a 96-well plate and incubate for 24 hours at 37°C, 5% CO2.

  • FTS Treatment:

    • Prepare a stock solution of FTS in DMSO.

    • Prepare serial dilutions of FTS in culture medium to achieve the desired final concentrations. A vehicle control (DMSO) should also be prepared.

    • Remove the medium from the wells and add 100 µL of the FTS-containing medium or vehicle control.

    • Incubate for the desired time period (e.g., 24, 48, 72 hours).

  • MTT Incubation:

    • After the treatment period, add 20 µL of MTT solution to each well.

    • Incubate for 3-4 hours at 37°C until purple formazan (B1609692) crystals are visible.

  • Formazan Solubilization:

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Plot a dose-response curve and determine the IC50 value using appropriate software (e.g., GraphPad Prism).

Protocol 2: Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

Objective: To quantify the induction of apoptosis by FTS.

Materials:

  • Cancer cell line

  • Complete culture medium

  • FTS and DMSO

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment:

    • Seed cells in 6-well plates and allow them to attach overnight.

    • Treat cells with the desired concentrations of FTS or vehicle control (DMSO) for a specified time (e.g., 24, 48 hours).

  • Cell Harvesting:

    • Collect both adherent and floating cells.

    • Wash the adherent cells with PBS and detach them using trypsin.

    • Combine the floating and adherent cells and centrifuge at 300 x g for 5 minutes.

  • Staining:

    • Wash the cell pellet twice with cold PBS.

    • Resuspend the cells in 100 µL of 1X Binding Buffer.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer within 1 hour of staining.

    • Annexin V-FITC positive, PI negative cells are early apoptotic.

    • Annexin V-FITC positive, PI positive cells are late apoptotic/necrotic.

Protocol 3: Western Blot Analysis

Objective: To assess the effect of FTS on the expression and phosphorylation status of proteins in the Ras signaling pathway.

Materials:

  • Cancer cell line

  • Complete culture medium

  • FTS and DMSO

  • 6-well plates or larger culture dishes

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (e.g., anti-Ras, anti-phospho-ERK, anti-ERK, anti-phospho-Akt, anti-Akt, anti-GAPDH/β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced Chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Lysis:

    • Seed and treat cells with FTS as described in the apoptosis assay.

    • After treatment, wash cells with cold PBS and lyse them with ice-cold RIPA buffer.

    • Scrape the cells and collect the lysate.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using the BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein amounts and prepare samples with Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection:

    • Wash the membrane again and add ECL substrate.

    • Visualize the protein bands using a chemiluminescence imaging system.

  • Analysis:

    • Quantify band intensities using image analysis software (e.g., ImageJ) and normalize to a loading control (e.g., GAPDH or β-actin).

Conclusion

Farnesylthiothis compound acid is a potent and specific inhibitor of Ras function, demonstrating significant anti-cancer activity in a variety of cancer cell lines. Its ability to disrupt key signaling pathways and induce apoptosis makes it a valuable tool for cancer research and a promising candidate for therapeutic development. The protocols outlined above provide a framework for investigating the efficacy and mechanism of action of FTS in a laboratory setting. Researchers should note that prolonged treatment with FTS can lead to the development of resistance in some cancer cell lines, a phenomenon associated with altered autophagy and signaling pathways.[1][2] Therefore, studies investigating long-term effects and potential combination therapies are warranted.

References

Application Notes and Protocols for GUS Reporter Assays to Monitor Salicylic Acid-Responsive Promoters

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Salicylic acid (SA) is a phenolic phytohormone that plays a critical role in plant defense signaling, particularly in activating systemic acquired resistance (SAR) against a broad spectrum of pathogens.[1][2] Upon pathogen recognition, plants often accumulate SA, which triggers a massive reprogramming of gene expression, including the induction of Pathogenesis-Related (PR) genes.[1][2] Understanding the regulation of these SA-responsive genes is crucial for developing strategies to enhance plant immunity.

The β-glucuronidase (GUS) reporter system is a powerful and widely used tool in plant molecular biology to study gene expression.[3] By fusing a promoter of interest to the uidA gene, which encodes the GUS enzyme, researchers can monitor the promoter's activity in transgenic plants. The GUS enzyme cleaves specific substrates to produce colored or fluorescent products, allowing for both qualitative and quantitative analysis of gene expression.[3]

These application notes provide a detailed protocol for utilizing GUS reporter assays to investigate the activity of SA-responsive promoters in plants.

This compound Acid Signaling Pathway

This compound acid is synthesized in plants primarily through two pathways originating from the shikimate pathway product, chorismate: the isochorismate (ICS) pathway and the phenylalanine ammonia-lyase (PAL) pathway.[4][5] Following its synthesis and accumulation upon pathogen perception, SA initiates a signaling cascade. Key components of this pathway include the NPR1 (NONEXPRESSOR OF PR GENES 1) protein, which acts as a central regulator.[6] In the absence of SA, NPR1 is retained in the cytoplasm as an oligomer. Increased SA levels lead to the monomerization of NPR1 and its translocation to the nucleus.[6] In the nucleus, NPR1 interacts with TGA transcription factors, which then bind to SA-responsive elements in the promoters of target genes, such as PR-1, activating their transcription and mounting a defense response.[6]

Salicylic_Acid_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Pathogen Pathogen Attack SA_Biosynthesis SA Biosynthesis (ICS & PAL Pathways) Pathogen->SA_Biosynthesis SA This compound Acid (SA) SA_Biosynthesis->SA NPR1_Monomer_C NPR1 (Monomer) SA->NPR1_Monomer_C triggers monomerization NPR1_Oligomer NPR1 (Oligomer) NPR1_Oligomer->NPR1_Monomer_C NPR1_Monomer_N NPR1 (Monomer) NPR1_Monomer_C->NPR1_Monomer_N Translocation NPR1_TGA NPR1-TGA Complex NPR1_Monomer_N->NPR1_TGA TGA TGA Transcription Factors TGA->NPR1_TGA SA_Responsive_Genes SA-Responsive Genes (e.g., PR-1) NPR1_TGA->SA_Responsive_Genes activates transcription Defense_Response Defense Response SA_Responsive_Genes->Defense_Response

Caption: this compound Acid (SA) signaling pathway in plants.

Experimental Protocols

Overall Workflow

The general workflow involves creating a genetic construct where the SA-responsive promoter is fused to the GUS reporter gene, transforming this construct into plants, treating the transgenic plants with this compound acid, and finally, assaying for GUS activity.

GUS_Assay_Workflow cluster_assays GUS Activity Assays start Isolate SA-Responsive Promoter construct Create Promoter::GUS Fusion Construct start->construct transformation Agrobacterium-mediated Plant Transformation construct->transformation selection Select and Regenerate Transgenic Plants (T0) transformation->selection propagation Propagate to T2/T3 Generation selection->propagation treatment SA Treatment of Transgenic Plants propagation->treatment qualitative Qualitative Assay (Histochemical Staining) treatment->qualitative quantitative Quantitative Assay (Fluorometric Assay) treatment->quantitative analysis Data Analysis and Interpretation qualitative->analysis quantitative->analysis

Caption: Experimental workflow for GUS reporter assays.

Protocol 1: Promoter::GUS Construct Preparation
  • Promoter Isolation: Amplify the putative SA-responsive promoter region from plant genomic DNA using PCR. Design primers to add appropriate restriction sites for cloning.

  • Vector Selection: Choose a suitable plant transformation binary vector containing the uidA (GUS) gene and a plant-selectable marker (e.g., pCAMBIA series).

  • Cloning: Digest both the PCR-amplified promoter and the binary vector with the chosen restriction enzymes.

  • Ligation: Ligate the promoter fragment upstream of the GUS reporter gene in the vector.

  • Verification: Transform the ligation product into E. coli and select for positive colonies. Verify the final construct by restriction digestion and sequencing.

Protocol 2: Plant Transformation

Agrobacterium-mediated transformation is a common method for introducing the Promoter::GUS construct into plants like Arabidopsis thaliana. The floral dip method is frequently used for Arabidopsis.

  • Introduce the verified binary vector into a suitable Agrobacterium tumefaciens strain (e.g., GV3101).

  • Grow the transformed Agrobacterium in liquid culture to the appropriate density.

  • Invert flowering Arabidopsis plants into the Agrobacterium suspension.

  • Allow plants to grow and set seed (T1 generation).

  • Harvest T1 seeds and select for transformants on a medium containing the appropriate antibiotic or herbicide corresponding to the selectable marker in the binary vector.

Protocol 3: this compound Acid Treatment

Use homozygous T2 or T3 generation transgenic plants for consistent results.

  • Grow transgenic seedlings on Murashige and Skoog (MS) medium or in soil under controlled conditions.

  • Prepare a stock solution of this compound acid.

  • For treatment, spray the leaves of soil-grown plants with an SA solution (e.g., 0.5 mM to 1 mM SA) or transfer seedlings from MS plates to liquid MS medium containing SA.[1][7]

  • As a negative control, treat a parallel set of plants with a mock solution (water or the solvent used for SA).[1]

  • Harvest tissue samples (e.g., leaves, whole seedlings) at various time points post-treatment (e.g., 6, 12, 24, 48 hours) and freeze them immediately in liquid nitrogen. Store at -80°C until use.

Protocol 4: Qualitative Histochemical GUS Assay

This assay visualizes the spatial pattern of promoter activity.[8]

Materials:

  • GUS Staining Buffer: 50 mM sodium phosphate (B84403) buffer (pH 7.2), 0.5 mM potassium ferrocyanide, 0.5 mM potassium ferricyanide, 2 mM X-Gluc (5-bromo-4-chloro-3-indolyl-β-D-glucuronide), 0.1% Triton X-100.

  • 70% Ethanol (B145695).

Procedure:

  • Place harvested plant tissue into a microfuge tube or a well of a multi-well plate.

  • Submerge the tissue in ice-cold GUS staining buffer.

  • Apply a vacuum for 10-15 minutes to infiltrate the tissue with the staining solution.

  • Incubate the samples at 37°C for 8-16 hours, or until a blue color develops.[8]

  • Remove the staining solution and add 70% ethanol to destain the tissue by removing chlorophyll. Replace the ethanol several times until the tissue is clear.

  • Visualize and photograph the blue staining pattern using a dissecting microscope.

Protocol 5: Quantitative Fluorometric GUS Assay

This assay provides quantitative data on the level of promoter activity.[9][10]

Materials:

  • GUS Extraction Buffer: 50 mM sodium phosphate (pH 7.0), 10 mM EDTA, 0.1% Triton X-100, 0.1% sodium lauryl sarcosine, 10 mM β-mercaptoethanol (add fresh).[11]

  • GUS Assay Buffer: GUS Extraction Buffer containing 1 mM 4-methylumbelliferyl-β-D-glucuronide (MUG).[11]

  • Stop Buffer: 0.2 M Sodium Carbonate (Na₂CO₃).[10]

  • 4-MU Standard Solutions: A series of known concentrations of 4-methylumbelliferone (B1674119) (4-MU) in Stop Buffer.

Procedure:

  • Protein Extraction:

    • Grind ~100 mg of frozen plant tissue to a fine powder in liquid nitrogen.

    • Add 200-400 µL of ice-cold GUS Extraction Buffer and vortex thoroughly.

    • Centrifuge at high speed (e.g., 13,000 rpm) for 10-15 minutes at 4°C.[10]

    • Transfer the supernatant (crude protein extract) to a new, pre-chilled tube.

  • Protein Quantification:

    • Determine the total protein concentration of each extract using a standard method like the Bradford assay.[10][12] This is crucial for normalizing GUS activity.

  • GUS Reaction:

    • Pre-warm the GUS Assay Buffer to 37°C.

    • In a microfuge tube, combine a specific volume of protein extract (e.g., 50 µL) with a larger volume of pre-warmed GUS Assay Buffer (e.g., 450 µL).[11]

    • Incubate the reaction at 37°C. Take aliquots (e.g., 100 µL) at several time points (e.g., 0, 15, 30, 60 minutes).

    • Stop the reaction for each aliquot by adding it to a tube containing a large volume of Stop Buffer (e.g., 900 µL).

  • Fluorescence Measurement:

    • Measure the fluorescence of your samples and the 4-MU standards using a fluorometer. Use an excitation wavelength of 365 nm and an emission wavelength of 455 nm.[12][13]

  • Calculation:

    • Generate a standard curve from the 4-MU standard readings.

    • Use the standard curve to calculate the amount of 4-MU (in pmol) produced in each reaction.

    • Calculate the GUS activity as pmol of 4-MU produced per minute per mg of total protein.[14]

Data Presentation

Quantitative data from fluorometric GUS assays should be summarized in a clear, tabular format to facilitate comparison between different treatments and constructs.

Table 1: Quantitative Analysis of a Hypothetical SA-Responsive Promoter (pSA-res) Activity.

Promoter ConstructTreatmentReplicateGUS Activity (pmol 4-MU/min/mg protein)Mean ActivityStandard Deviation
pSA-res::GUSMock115.216.11.27
217.5
315.6
pSA-res::GUS1 mM SA1245.8251.36.51
2256.1
3252.0
Control (35S::GUS)Mock11502.41495.711.5
21485.9
31498.8
Control (35S::GUS)1 mM SA11520.11511.612.9
21499.5
31515.2

References

Visualizing Salicylic Acid Accumulation in Plant Leaves: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

I. Application Notes

Salicylic acid (SA) is a key phytohormone that plays a critical role in plant defense signaling, including the activation of systemic acquired resistance (SAR) against a broad range of pathogens. The ability to visualize and quantify SA accumulation in plant leaves is crucial for understanding plant-pathogen interactions, screening for novel disease resistance inducers, and developing new crop protection strategies. This document provides an overview of current techniques for SA visualization and detailed protocols for their implementation.

The methods for analyzing this compound acid in plant tissues can be broadly categorized into two groups:

  • Quantitative and Destructive Methods: These techniques, such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), provide precise quantification of SA levels. However, they require tissue homogenization, which results in the loss of spatial information about SA distribution within the leaf.

  • In Situ Visualization and Non-Destructive Methods: These approaches, including the use of fluorescent probes, nanosensors, and electrochemical sensors, allow for the visualization of SA accumulation within living tissues, providing valuable spatio-temporal information. While often qualitative or semi-quantitative, these methods are invaluable for understanding the dynamics of SA signaling in real-time.

The choice of method depends on the specific research question. For precise concentration measurements, HPLC or GC-MS are the methods of choice. For studying the localization and dynamics of SA accumulation in response to stimuli, in situ visualization techniques are more appropriate.

II. Quantitative Analysis of this compound Acid

The following table summarizes the key quantitative parameters of the two most common destructive methods for SA analysis.

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation of compounds based on their affinity to a stationary phase, followed by detection.Separation of volatile compounds based on their boiling points and mass-to-charge ratio.
Detection Method Fluorescence or UV detection.[1][2]Mass spectrometry.[3][4][5][6]
Sample Preparation Extraction with organic solvents, partitioning, and optional enzymatic hydrolysis for total SA.[1][7][8]Extraction, derivatization to increase volatility.[3][5][6][9]
Sensitivity Nanogram range.[5]Picogram to nanogram range.[5]
Advantages Robust, reliable, and widely available. Can quantify both free and conjugated SA.[1]High sensitivity and selectivity.[4][5][6]
Disadvantages Requires larger sample amounts compared to GC-MS.Requires derivatization, which can be time-consuming.[5]

III. Experimental Protocols: Quantitative Analysis

A. Protocol for this compound Acid Quantification by HPLC

This protocol is adapted from established methods for the extraction and quantification of free and total SA in plant tissues.[1][7][8]

1. Materials and Reagents:

  • Plant leaf tissue

  • Liquid nitrogen

  • 90% and 100% Methanol (B129727) (HPLC grade)

  • 5% (w/v) Trichloroacetic acid (TCA)

  • Ethyl acetate (B1210297), cyclopentane, isopropanol (B130326) (100:99:1, v/v/v)

  • β-glucosidase solution (in sodium acetate buffer)

  • HPLC system with a C18 reverse-phase column and fluorescence detector

2. Sample Preparation and Extraction:

  • Harvest leaf tissue and immediately freeze in liquid nitrogen.

  • Grind the frozen tissue to a fine powder using a mortar and pestle.

  • Weigh 100-500 mg of the frozen powder into a microcentrifuge tube.

  • Add 1 mL of 90% methanol and vortex thoroughly.

  • Sonicate for 20 minutes in a water bath.

  • Centrifuge at 12,000 x g for 10 minutes and collect the supernatant.

  • Re-extract the pellet with 0.5 mL of 100% methanol, vortex, sonicate, and centrifuge as before.

  • Combine the supernatants. This is the total extract.

3. Quantification of Free this compound Acid:

  • Take an aliquot of the total extract and evaporate to near dryness under a stream of nitrogen or in a speed vacuum.

  • Resuspend the residue in 1 mL of 5% TCA.

  • Add an equal volume of the ethyl acetate/cyclopentane/isopropanol mixture.

  • Vortex and centrifuge to separate the phases. The upper organic phase contains free SA.

  • Transfer the organic phase to a new tube and evaporate to dryness.

  • Resuspend the dried sample in a known volume of HPLC mobile phase for analysis.

4. Quantification of Total this compound Acid (Free + Conjugated):

  • Take another aliquot of the total extract and evaporate to near dryness.

  • Resuspend in 0.1 M sodium acetate buffer (pH 5.2).

  • Add β-glucosidase and incubate at 37°C for at least 90 minutes to hydrolyze SA-glucosides.

  • Stop the reaction by adding 5% TCA.

  • Proceed with the organic extraction as described for free SA (steps 3.3-3.6).

5. HPLC Analysis:

  • Column: C18 reverse-phase column.

  • Mobile Phase: A gradient of methanol and an acidic aqueous buffer (e.g., 0.2 M potassium acetate, 0.5 mM EDTA, pH 5 with acetic acid).

  • Flow Rate: Typically 1 mL/min.

  • Detection: Fluorescence detector with excitation at ~305 nm and emission at ~407 nm.

  • Quantification: Generate a standard curve with known concentrations of this compound acid.

B. Protocol for this compound Acid Quantification by GC-MS

This protocol is based on established methods for sensitive SA quantification.[3][4][5][6][9]

1. Materials and Reagents:

  • Plant leaf tissue

  • Liquid nitrogen

  • Methanol-chloroform (9:1, v/v)

  • Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS)

  • Internal standard (e.g., deuterated this compound acid)

  • GC-MS system with a suitable capillary column (e.g., DB-5MS)

2. Sample Preparation and Extraction:

  • Follow the sample preparation and extraction steps as described for HPLC (Section III.A, steps 2.1-2.8).

  • Add a known amount of internal standard to the initial extraction solvent.

3. Derivatization:

  • Evaporate the extract to dryness under a stream of nitrogen.

  • Add 50-100 µL of BSTFA with 1% TMCS to the dried extract.

  • Seal the vial and heat at 70-120°C for 30-60 minutes to convert SA to its volatile trimethylsilyl (B98337) (TMS) derivative.

4. GC-MS Analysis:

  • Injection: Inject 1-2 µL of the derivatized sample into the GC-MS.

  • Column: A non-polar or semi-polar capillary column (e.g., DB-5MS).

  • Carrier Gas: Helium at a constant flow rate.

  • Temperature Program: An initial temperature of ~70°C, followed by a ramp to ~300°C.

  • Mass Spectrometry: Operate in selected ion monitoring (SIM) mode for high sensitivity and selectivity, monitoring characteristic ions of TMS-derivatized SA and the internal standard.

  • Quantification: Calculate the ratio of the peak area of the SA derivative to the internal standard and quantify using a standard curve.

IV. In Situ Visualization of this compound Acid

The following table provides an overview of non-destructive techniques for visualizing SA accumulation in plant leaves.

TechniquePrincipleDetection MethodAdvantagesDisadvantages
Fluorescent Probes Specific chemical probes that exhibit a change in fluorescence upon binding to SA.[10][11][12]Confocal microscopy.High spatial resolution, allows for subcellular localization.Potential for phototoxicity and probe bleaching. Requires infiltration of the probe.
Nanosensors Nanoparticles (e.g., carbon nanotubes) functionalized to specifically bind SA, leading to a change in their optical properties.[13][14]Near-infrared (NIR) fluorescence imaging.High sensitivity, real-time monitoring.[13]Requires specialized imaging equipment. Infiltration can be challenging.
Electrochemical Sensors Microelectrodes coated with materials that catalyze the oxidation of SA, generating a measurable electrical current.[15][16][17][18][19]Amperometry or voltammetry.Real-time, in vivo measurements on the leaf surface.[15][16][17][18]Provides localized data at the point of contact, not a full leaf image.

V. Experimental Protocols: In Situ Visualization

A. Protocol for In Situ Imaging of this compound Acid using Fluorescent Probes

This protocol provides a general framework for using fluorescent probes for SA visualization with confocal microscopy.

1. Materials and Reagents:

  • Plant leaves (e.g., from Arabidopsis thaliana or Nicotiana benthamiana)

  • This compound acid-specific fluorescent probe (e.g., rhodamine-based sensors)

  • Infiltration buffer (e.g., MES buffer, pH 5.7)

  • Confocal laser scanning microscope

2. Probe Infiltration:

  • Prepare a working solution of the fluorescent probe in the infiltration buffer (concentration will be probe-specific, typically in the µM range).

  • Carefully infiltrate the abaxial side of the leaf with the probe solution using a needleless syringe. Infiltrate a small area to begin with.

  • Allow the plant to incubate with the probe for a specific duration (e.g., 30-60 minutes) in the dark to allow for probe uptake and to minimize photobleaching.

3. Confocal Microscopy:

  • Excise the infiltrated leaf area and mount it on a microscope slide in a drop of water or infiltration buffer. Use a coverslip to gently flatten the sample.

  • Use a confocal microscope equipped with the appropriate laser line for excitation and an emission filter for the specific fluorescent probe.

  • Acquire Z-stack images through the leaf tissue to visualize the distribution of the fluorescence signal, which corresponds to the localization of this compound acid.

  • As a control, image an uninfiltrated area or a leaf infiltrated with buffer only to assess background autofluorescence.

B. Protocol for In Situ Imaging of this compound Acid using Nanosensors

This protocol outlines the general steps for applying nanosensors for SA imaging.[13][14]

1. Materials and Reagents:

  • Plant leaves

  • This compound acid-responsive nanosensor solution (e.g., polymer-wrapped single-walled carbon nanotubes)

  • Syringe for infiltration

  • Near-infrared (NIR) fluorescence imaging system

2. Nanosensor Infiltration:

  • Gently infiltrate the nanosensor solution into the leaf apoplast through the stomata on the abaxial side using a needleless syringe.

  • Apply gentle pressure to ensure the solution enters the leaf intercellular spaces.

  • Allow the plant to recover for a period (e.g., 2 hours) before imaging.

3. NIR Fluorescence Imaging:

  • Place the plant under the NIR fluorescence imaging system.

  • Excite the nanosensors with the appropriate laser wavelength.

  • Capture the NIR fluorescence emission. A change in fluorescence intensity will indicate the presence and relative concentration of this compound acid.

  • Image the same area over time to monitor the dynamics of SA accumulation in response to stimuli.

C. Protocol for In Vivo Monitoring of this compound Acid using Electrochemical Sensors

This protocol describes the application of a screen-printed electrochemical sensor for in vivo SA measurements on a leaf surface.[16][17][18]

1. Materials and Reagents:

  • Plant with intact leaves

  • Screen-printed electrochemical sensor with a working electrode modified for SA detection (e.g., with a Cu-metal-organic framework and carbon black composite).

  • Potentiostat

  • Electrolyte solution (e.g., phosphate-buffered saline, PBS)

2. Sensor Application and Measurement:

  • Gently place the screen-printed electrode onto the surface of the plant leaf.

  • Apply a small drop of the electrolyte solution to ensure good contact between the electrode and the leaf surface.

  • Connect the sensor to the potentiostat.

  • Perform electrochemical measurements, such as differential pulse voltammetry or amperometry, to detect the oxidation of this compound acid.

  • The resulting current is proportional to the concentration of SA at the leaf surface.

  • Calibrate the sensor using standard solutions of this compound acid to obtain quantitative data.

VI. Visualization of the this compound Acid Signaling Pathway and Experimental Workflow

The following diagrams, generated using Graphviz (DOT language), illustrate the this compound acid signaling pathway and a general experimental workflow for SA visualization.

Salicylic_Acid_Signaling_Pathway Pathogen Pathogen (PAMPs/Effectors) SA_Biosynthesis SA Biosynthesis (ICS1) Pathogen->SA_Biosynthesis triggers SA This compound Acid (SA) SA_Biosynthesis->SA NPR1_oligomer NPR1 (oligomer) in cytoplasm SA->NPR1_oligomer induces conformational change NPR1_monomer NPR1 (monomer) in cytoplasm NPR1_oligomer->NPR1_monomer monomerization NPR1_nucleus NPR1 (monomer) in nucleus NPR1_monomer->NPR1_nucleus translocation TGA TGA Transcription Factors NPR1_nucleus->TGA activates PR_Genes Pathogenesis-Related (PR) Genes TGA->PR_Genes induces expression SAR Systemic Acquired Resistance (SAR) PR_Genes->SAR

Caption: The this compound acid signaling pathway in plants.

Experimental_Workflow_for_SA_Visualization Plant_Material Select Plant Material (e.g., Arabidopsis) Treatment Apply Treatment (e.g., Pathogen, Elicitor) Plant_Material->Treatment Visualization_Technique Choose Visualization Technique Treatment->Visualization_Technique Fluorescent_Probe Fluorescent Probe Infiltration Visualization_Technique->Fluorescent_Probe Nanosensor Nanosensor Infiltration Visualization_Technique->Nanosensor Electrochemical_Sensor Electrochemical Sensor Application Visualization_Technique->Electrochemical_Sensor Confocal_Microscopy Confocal Microscopy Fluorescent_Probe->Confocal_Microscopy NIR_Imaging NIR Fluorescence Imaging Nanosensor->NIR_Imaging Potentiostat Potentiostat Measurement Electrochemical_Sensor->Potentiostat Imaging Imaging/Measurement Data_Analysis Data Analysis and Interpretation Confocal_Microscopy->Data_Analysis NIR_Imaging->Data_Analysis Potentiostat->Data_Analysis

Caption: A generalized experimental workflow for visualizing this compound acid.

References

Application Notes and Protocols: Salicylic Acid in Topical Dermatological Treatments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Salicylic acid, a beta-hydroxy acid, is a cornerstone in dermatological formulations due to its multifaceted mechanism of action. It exhibits keratolytic, comedolytic, and anti-inflammatory properties, making it a versatile active pharmaceutical ingredient (API) for treating a variety of skin conditions, including acne vulgaris, psoriasis, and other hyperkeratotic disorders.[1][2] This document provides detailed application notes and experimental protocols for researchers and formulation scientists working with this compound acid in the development of topical dermatological treatments.

Mechanism of Action

This compound acid's therapeutic effects are attributed to its ability to promote the shedding of the stratum corneum, reduce inflammation, and prevent the clogging of pores.[1][3]

  • Keratolytic and Comedolytic Effects: this compound acid acts as a desmolytic agent by disrupting the cellular junctions between keratinocytes and dissolving the intercellular cement substance. This action facilitates the exfoliation of the stratum corneum, which helps to unclog pores and break down comedones (blackheads and whiteheads).[2] Its lipophilic nature allows it to penetrate the sebaceous glands, targeting acne-prone areas.

  • Anti-inflammatory Properties: this compound acid modulates the activity of cyclooxygenase-1 (COX-1), an enzyme involved in the synthesis of pro-inflammatory prostaglandins.[4] By inhibiting prostaglandin (B15479496) production, this compound acid helps to reduce the redness, swelling, and irritation associated with inflammatory skin conditions.

  • Signaling Pathway Modulation: In sebocytes, this compound acid has been shown to decrease lipogenesis by downregulating the adenosine (B11128) monophosphate-activated protein kinase (AMPK)/sterol response element-binding protein-1 (SREBP-1) pathway.[5][6][7] It also reduces inflammation by suppressing the NF-κB signaling pathway.[5][6][7]

Data Presentation

Clinical Efficacy of this compound Acid in Acne Vulgaris
Treatment GroupDurationMean Lesion Reduction (%)Reference
2% this compound Acid1 Week8.62 ± 3.16[8]
2 Weeks24.19 ± 5.88[8]
3 Weeks39.21 ± 9.91[8]
4 Weeks52.35 ± 8.75[8]
2% this compound Acid with Photodynamic Therapy1 Week15.12 ± 7.61[8]
2 Weeks33.11 ± 8.90[8]
3 Weeks47.31 ± 9.15[8]
4 Weeks65.97 ± 7.20[8]
This compound Acid-Containing Gel21 Days23.81% (IGA Score Improvement)[9][10]
Physicochemical Properties of this compound Acid Formulations
Formulation TypeThis compound Acid Concentration (%)pHViscosity (cps)Spreadability (g.cm/sec)Reference
Film-Forming GelNot Specified6.01 ± 0.11 - 6.26 ± 0.0847.6 ± 1.2310.81 ± 0.29 - 22.21 ± 0.17[3][11]
GelNot Specified6.21Not SpecifiedDesirable[5]
Gel (with Urea)Not Specified7.01000024.6[12]
Cream (F2)Not Specified5.6Not SpecifiedNot Specified[13]
Cream (F4)Not SpecifiedNot Specified43007.06[13]

Experimental Protocols

Protocol 1: Quantitative Analysis of this compound Acid in Topical Formulations by HPLC

This protocol describes the determination of this compound acid concentration in a cream formulation using High-Performance Liquid Chromatography (HPLC).[3][14]

1. Materials and Reagents:

  • This compound acid reference standard

  • Methanol (B129727) (HPLC grade)

  • Glacial acetic acid (AR grade)

  • Distilled water

  • Sample of this compound acid cream

2. Equipment:

  • High-Performance Liquid Chromatograph (HPLC) with a photodiode array detector

  • Analytical column: Hypersil GOLD C18, 5 µm, 4.6 mm x 150 mm (or equivalent)

  • Ultrasonic bath

  • Analytical balance

  • Volumetric flasks

  • Pipettes

  • Syringe filters (0.45 µm)

3. Procedure:

  • Mobile Phase Preparation: Prepare the mobile phase by mixing methanol and 1.5% v/v glacial acetic acid in a 55:45 ratio. Degas the mobile phase using an ultrasonic bath for 5-10 minutes.

  • Standard Stock Solution Preparation: Accurately weigh and dissolve an appropriate amount of this compound acid reference standard in methanol to prepare a 0.1% (w/v) stock solution.

  • Calibration Standards Preparation: Prepare a series of standard calibration solutions with concentrations of 2, 6, 10, 20, and 30 µg/mL by diluting the stock solution with the mobile phase.

  • Sample Solution Preparation:

    • Accurately weigh approximately 0.25 g of the this compound acid cream into a 25 mL volumetric flask.

    • Add 10 mL of methanol and dissolve the cream by vortexing, sonicating, or gentle warming (up to 60°C) for 2-5 minutes until the cream is dispersed.

    • Allow the solution to cool to room temperature and then make up the volume to 25 mL with the mobile phase. Mix well.

    • Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial.

  • Chromatographic Conditions:

    • Injection volume: 20 µL

    • Flow rate: 1 mL/min

    • Column temperature: 28 ± 2°C

    • Detection wavelength: 235 nm

  • Analysis: Inject the standard solutions and the sample solution into the HPLC system. Determine the concentration of this compound acid in the sample by comparing its peak area with the calibration curve generated from the standard solutions.

Protocol 2: In Vitro Skin Permeation Study using Franz Diffusion Cells

This protocol outlines a method for assessing the permeation of this compound acid from a topical formulation through a synthetic membrane using Franz diffusion cells.[15][16][17]

1. Materials and Reagents:

  • This compound acid topical formulation

  • Phosphate buffered saline (PBS), pH 7.4

  • Synthetic membrane (e.g., Strat-M® or nitrocellulose)

  • Grease

2. Equipment:

  • Franz diffusion cells

  • Circulating water bath

  • Magnetic stirrers

  • Micropipettes

  • HPLC or UV spectrophotometer for analysis

3. Procedure:

  • Membrane Preparation: If using a synthetic membrane, ensure it is properly hydrated according to the manufacturer's instructions.

  • Franz Cell Assembly:

    • Turn on the circulating water bath and set the temperature to 37°C.

    • Apply a thin layer of grease to the flange of the receptor chamber of the Franz cell.

    • Place the prepared membrane onto the receptor chamber, ensuring the side intended to be in contact with the formulation faces the donor chamber.

    • Clamp the donor and receptor chambers together.

    • Fill the receptor chamber with pre-warmed (37°C) and degassed PBS, ensuring no air bubbles are trapped beneath the membrane.

    • Place a magnetic stir bar in the receptor chamber.

  • Dosing and Sampling:

    • Allow the assembled cells to equilibrate for at least 30 minutes.

    • Apply a known amount of the this compound acid formulation to the surface of the membrane in the donor chamber.

    • At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot of the receptor fluid from the sampling port.

    • Immediately replace the withdrawn volume with fresh, pre-warmed PBS.

  • Analysis: Analyze the concentration of this compound acid in the collected samples using a validated analytical method such as HPLC or UV spectrophotometry. Calculate the cumulative amount of this compound acid permeated per unit area over time.

Protocol 3: Comedolytic Activity Assay using Follicular Biopsy

This protocol describes a method to assess the comedolytic activity of a topical this compound acid formulation on human subjects.[8][10][18][19][20]

1. Subject Selection:

  • Recruit subjects with a sufficient number of microcomedones on the upper back or face.

  • Obtain informed consent from all participants.

2. Materials:

  • This compound acid test formulation

  • Positive control (e.g., 0.025% tretinoin (B1684217) cream)

  • Negative control (e.g., vehicle or no treatment)

  • Cyanoacrylate adhesive

  • Glass slides

  • Microscope

3. Procedure:

  • Baseline Biopsy:

    • At the beginning of the study, delineate test sites on the subjects' skin.

    • Clean the skin surface to remove excess oil.

    • Apply a drop of cyanoacrylate adhesive to a glass slide.

    • Press the slide firmly onto the test site for approximately 60 seconds.

    • Remove the slide with a rocking motion to lift a thin sheet of the stratum corneum containing the microcomedones.

  • Treatment:

    • Instruct subjects to apply the assigned formulations to the designated test sites twice daily for a period of 8 to 12 weeks.

  • Final Biopsy:

    • At the end of the treatment period, perform a second follicular biopsy on the same test sites.

  • Analysis:

    • Examine the biopsies under a microscope.

    • Count the number of microcomedones within a defined area (e.g., five-cm squares) for both baseline and final biopsies.

    • Calculate the percentage reduction in microcomedones for each treatment group.

Mandatory Visualization

Signaling Pathways of this compound Acid in Sebocytes

The following diagram illustrates the key signaling pathways modulated by this compound acid in human sebocytes, leading to its anti-acne effects. This compound acid downregulates lipogenesis through the AMPK/SREBP-1 pathway and reduces inflammation by inhibiting the NF-κB pathway.[5][6][7]

Salicylic_Acid_Pathway This compound Acid This compound Acid AMPK AMPK This compound Acid->AMPK activates NFkB NF-κB This compound Acid->NFkB suppresses SREBP1 SREBP-1 AMPK->SREBP1 downregulates Lipogenesis Lipogenesis SREBP1->Lipogenesis promotes Inflammation Inflammation NFkB->Inflammation promotes

Caption: this compound acid's mechanism in sebocytes.

References

Application Note and Protocol for Testing the Bacteriostatic Properties of Salicylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Salicylic acid, a beta-hydroxy acid, is a well-known compound with diverse applications in medicine and dermatology, primarily for its anti-inflammatory, analgesic, and keratolytic properties.[1] Beyond these functions, this compound acid exhibits significant bacteriostatic and, in some cases, bactericidal activity against a range of pathogenic bacteria.[2][3][4] This has led to its investigation as a potential antimicrobial agent, either alone or in combination with other antibiotics, to combat bacterial infections and biofilm formation.[5][6]

The effects of this compound acid on bacterial physiology are multifaceted. In some bacteria, like Escherichia coli, it can induce antibiotic resistance through the activation of the multiple antibiotic resistance (mar) operon.[2][7] In others, such as Staphylococcus aureus, it can attenuate virulence by impacting global regulatory pathways.[8] Understanding the bacteriostatic properties of this compound acid is crucial for its effective and safe use in drug development and clinical applications.

This document provides detailed methodologies for testing the bacteriostatic properties of this compound acid, focusing on the determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).

Data Presentation: Bacteriostatic Activity of this compound Acid

The following table summarizes previously reported MIC and MBC values for this compound acid against common bacterial strains. These values can serve as a reference for expected outcomes in experimental settings.

Bacterial StrainMIC (mg/mL)MBC (mg/mL)Reference
Staphylococcus aureus44[3][4]
Escherichia coli44[3][4]
Pseudomonas aeruginosa> 260 mM (~35.9 mg/mL)Not Reported[9]
Propionibacterium acnes12[10]

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[11][12] The broth microdilution method is a common and reliable technique for determining the MIC of this compound acid.

Materials:

  • This compound acid (powder)

  • Appropriate solvent for this compound acid (e.g., ethanol (B145695) or dimethyl sulfoxide (B87167) - DMSO)

  • Sterile Mueller-Hinton Broth (MHB) or other suitable bacterial growth medium[13][14]

  • Bacterial strains of interest (e.g., S. aureus ATCC 29213, E. coli ATCC 25922)

  • Sterile 96-well microtiter plates[11]

  • Sterile petri dishes

  • Spectrophotometer

  • Pipettes and sterile tips

  • Incubator

Protocol:

  • Preparation of this compound Acid Stock Solution:

    • Prepare a high-concentration stock solution of this compound acid in a suitable solvent. The concentration should be at least 10 times the highest concentration to be tested.[15]

    • Ensure complete dissolution. The stock solution should be filter-sterilized.

  • Preparation of Bacterial Inoculum:

    • From a fresh agar (B569324) plate, pick a few well-isolated colonies of the test bacterium.

    • Inoculate a tube containing sterile broth (e.g., MHB).

    • Incubate at 37°C with shaking until the culture reaches the logarithmic growth phase, corresponding to a turbidity of 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[13] This can be measured using a spectrophotometer at 600 nm.

    • Dilute the bacterial suspension in fresh broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.[11]

  • Broth Microdilution Assay:

    • In a 96-well microtiter plate, perform serial two-fold dilutions of the this compound acid stock solution in MHB.[16]

    • The final volume in each well should be 100 µL.

    • Add 100 µL of the prepared bacterial inoculum to each well, bringing the final volume to 200 µL.

    • Include a positive control (broth with bacteria, no this compound acid) and a negative control (broth only) on each plate.[13]

  • Incubation and Reading:

    • Incubate the microtiter plate at 37°C for 18-24 hours.[11]

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound acid in which no visible growth is observed.[12]

Minimum Bactericidal Concentration (MBC) Assay

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.[17] It is determined as a subsequent step after the MIC assay.

Protocol:

  • Subculturing from MIC Wells:

    • From the wells of the MIC plate that show no visible growth (the MIC well and at least two wells with higher concentrations), take a 10-100 µL aliquot.[13][17]

    • Spread the aliquot onto a sterile nutrient agar plate.

  • Incubation and Colony Counting:

    • Incubate the agar plates at 37°C for 18-24 hours.

    • After incubation, count the number of colonies on each plate.

  • Determination of MBC:

    • The MBC is the lowest concentration of this compound acid that results in a ≥99.9% reduction in the initial bacterial inoculum.[14][17][18]

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_mic MIC Assay cluster_mbc MBC Assay SA_stock Prepare this compound Acid Stock Solution Serial_Dilution Serial Dilution of This compound Acid in 96-well plate SA_stock->Serial_Dilution Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Inoculation Inoculate wells with Bacterial Suspension Inoculum->Inoculation Serial_Dilution->Inoculation Incubation_MIC Incubate at 37°C for 18-24h Inoculation->Incubation_MIC Read_MIC Determine MIC (No visible growth) Incubation_MIC->Read_MIC Subculture Subculture from clear wells onto agar plates Read_MIC->Subculture Incubation_MBC Incubate agar plates at 37°C for 18-24h Subculture->Incubation_MBC Read_MBC Determine MBC (≥99.9% killing) Incubation_MBC->Read_MBC

Caption: Experimental workflow for determining MIC and MBC of this compound acid.

Signaling Pathway

signaling_pathway cluster_cell Bacterial Cell (E. coli) cluster_outcome Phenotypic Outcome SA This compound Acid MarR MarR (Repressor) SA->MarR binds and inactivates mar_operon marRAB Operon MarR->mar_operon represses MarA MarA (Activator) mar_operon->MarA expresses micF micF sRNA MarA->micF activates transcription AcrAB_TolC AcrAB-TolC Efflux Pump MarA->AcrAB_TolC activates expression OmpF_mRNA ompF mRNA micF->OmpF_mRNA inhibits translation OmpF OmpF Porin OmpF_mRNA->OmpF translates to Decreased_Susceptibility Decreased Susceptibility to some compounds OmpF->Decreased_Susceptibility Antibiotic_Resistance Increased Antibiotic Resistance AcrAB_TolC->Antibiotic_Resistance

Caption: Effect of this compound acid on the mar operon in E. coli.

References

Application Notes and Protocols for Controlled Drug Delivery Studies Using Salicylic Acid Liposomes

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Salicylic acid is a widely utilized keratolytic agent in dermatology, primarily for treating conditions like acne and dry skin.[1][2] However, its application can be limited by side effects such as skin irritation.[2][3] Encapsulating this compound acid within liposomes presents a promising solution to mitigate these issues. Liposomes, which are microscopic vesicles composed of a lipid bilayer, can encapsulate both hydrophilic and lipophilic compounds.[3] This encapsulation technology offers several advantages for this compound acid delivery, including improved stability, reduced skin irritation, enhanced solubility, and controlled, sustained release of the active ingredient.[2][4][5] This leads to prolonged skin retention and potentially improved therapeutic outcomes.[2][3] These application notes provide detailed protocols for the preparation, characterization, and in vitro evaluation of this compound acid liposomes for controlled drug delivery research.

Preparation of this compound Acid Liposomes

A common and straightforward method for preparing this compound acid liposomes on a laboratory scale is the thin-film hydration technique.[1][6]

Materials & Equipment
  • Lipids: Soy Lecithin, Cholesterol

  • Active Ingredient: this compound Acid

  • Solvents: Chloroform (B151607), Ethanol, Methanol (B129727)

  • Hydration Medium: Phosphate (B84403) Buffer Saline (PBS), pH 7.4

  • Equipment: Rotary evaporator, Round-bottom flask, Bath sonicator, Centrifuge, Syringe filters (0.45 µm), Glass vials, Analytical balance

Protocol: Thin-Film Hydration
  • Lipid and Drug Dissolution: Accurately weigh and dissolve soy lecithin, cholesterol, and this compound acid in a suitable organic solvent mixture, such as chloroform and ethanol, in a round-bottom flask.[7]

  • Film Formation: Attach the flask to a rotary evaporator. Rotate the flask at a constant speed (e.g., 80 rpm) under vacuum at a controlled temperature (e.g., 40°C) to evaporate the organic solvents.[7] This process results in the formation of a thin, dry lipid film on the inner wall of the flask.

  • Hydration: Introduce a phosphate buffer (pH 6.8-7.4) into the flask to hydrate (B1144303) the lipid film.[6][7] Agitate the mixture by continuous stirring or gentle shaking for a prolonged period (e.g., 2 hours) until the lipid film is fully suspended, forming a milky white liposomal suspension.[7]

  • Sonication (Size Reduction): To achieve a more uniform and smaller vesicle size, the liposomal suspension can be subjected to sonication using a bath or probe sonicator.

  • Purification (Removal of Unencapsulated Drug): To separate the this compound acid-loaded liposomes from the unencapsulated (free) drug, centrifuge the suspension (e.g., at 5000 rpm).[6] The liposomes will form a pellet, and the supernatant containing the free drug can be carefully removed.[6]

  • Storage: Resuspend the final liposome (B1194612) pellet in a fresh buffer and store in a sealed container at a refrigerated temperature (4-5°C) for maximum stability.[1][2][8]

G cluster_prep Preparation cluster_char Characterization cluster_eval In Vitro Evaluation prep1 Dissolve Lipids & this compound Acid in Organic Solvent prep2 Thin-Film Formation (Rotary Evaporation) prep1->prep2 prep3 Hydration with Aqueous Buffer prep2->prep3 prep4 Sonication (Size Reduction) prep3->prep4 char1 Particle Size & Zeta Potential prep4->char1 Purified Liposomes char2 Encapsulation Efficiency (%) prep4->char2 Purified Liposomes char3 Morphology (TEM) prep4->char3 Purified Liposomes eval1 Drug Release Study (Franz Diffusion Cell) prep4->eval1 Purified Liposomes eval2 Stability Assessment (Leakage Over Time) prep4->eval2 Purified Liposomes

Diagram 1: Experimental Workflow for this compound Acid Liposome Studies.

Characterization of this compound Acid Liposomes

After preparation, liposomes must be characterized to ensure they meet the required specifications for controlled drug delivery.

Protocol: Particle Size, Polydispersity Index (PDI), and Zeta Potential

Dynamic Light Scattering (DLS) is used to determine the average particle size, size distribution (PDI), and surface charge (zeta potential) of the liposomes.

  • Sample Preparation: Dilute the liposomal suspension with deionized water to an appropriate concentration to avoid multiple scattering effects.

  • Analysis: Transfer the diluted sample to a cuvette and place it in the DLS instrument (e.g., a Malvern Zetasizer).[7]

  • Data Acquisition: Perform the measurements according to the instrument's operating procedure. The PDI value indicates the homogeneity of the vesicle sizes, with values below 0.3 generally considered acceptable. The zeta potential provides insight into the stability of the suspension; a higher absolute value suggests greater colloidal stability.

Protocol: Encapsulation Efficiency (EE)

EE determines the percentage of this compound acid that has been successfully entrapped within the liposomes.

  • Separation of Free Drug: Centrifuge an aliquot of the liposomal dispersion to separate the liposomes (pellet) from the supernatant containing the unencapsulated drug.[6]

  • Quantification of Free Drug: Carefully collect the supernatant and measure the concentration of this compound acid using a validated analytical method, such as UV-Visible Spectrophotometry at approximately 295-310 nm.[6][9]

  • Quantification of Total Drug: Lyse a separate aliquot of the uncentrifuged liposomal dispersion using a suitable solvent like methanol to release the encapsulated drug.[6] Measure the total this compound acid concentration in this lysed sample.

  • Calculation: Calculate the EE% using the following formula: EE (%) = [(Total Drug - Free Drug) / Total Drug] x 100

In Vitro Controlled Drug Delivery Studies

Protocol: In Vitro Drug Release Study

This study evaluates the rate and extent of this compound acid release from the liposomes over time, often using a Franz diffusion cell system.[10]

  • Apparatus Setup: Assemble the Franz diffusion cells. The receptor compartment should be filled with a phosphate buffer (pH 7.4), maintained at 37 ± 1°C, and stirred continuously.[10]

  • Membrane Mounting: Place a synthetic membrane (e.g., regenerated cellulose (B213188) with a specific molecular weight cut-off) between the donor and receptor compartments.[10]

  • Sample Application: Apply a precise amount of the this compound acid liposome formulation to the donor compartment.

  • Sampling: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours), withdraw aliquots from the receptor compartment.[11] Immediately replace the withdrawn volume with fresh, pre-warmed buffer to maintain sink conditions.

  • Analysis: Quantify the concentration of this compound acid in each collected sample using a suitable analytical method (e.g., UV-Vis Spectrophotometry or HPLC).[12][13]

  • Data Analysis: Plot the cumulative percentage of drug released against time to generate the drug release profile.

Protocol: Stability Study

Stability studies are crucial to determine the shelf-life of the liposomal formulation by assessing drug leakage over time at various storage conditions.

  • Storage: Store aliquots of the liposomal formulation in sealed vials at different temperatures (e.g., 4-5°C, room temperature ~25°C, and an elevated temperature like 37°C).[8]

  • Sampling: At specified time points (e.g., 1, 2, 4, 8, 12 weeks), withdraw a sample from each storage condition.

  • Analysis: Determine the amount of this compound acid that has leaked from the liposomes by measuring the concentration of free drug in the external medium, as described in the Encapsulation Efficiency protocol (Section 3.2).

  • Evaluation: Calculate the percentage of drug leakage over time. Studies have shown that liposomes stored at 4-5°C exhibit minimal leakage and maximum stability.[1][8]

G cluster_problem Problem with Free this compound Acid cluster_solution Liposomal Encapsulation Solution cluster_benefits Resulting Benefits p1 Poor Water Solubility s1 Lipid Bilayer Encapsulates this compound Acid p1->s1 Addressed by p2 Potential for Skin Irritation p2->s1 Addressed by p3 Rapid Removal/Short Contact Time p3->s1 Addressed by b1 Improved Solubility & Stability s1->b1 Leads to b2 Reduced Irritation s1->b2 Leads to b3 Controlled & Sustained Release s1->b3 Leads to b4 Enhanced Skin Retention & Permeation s1->b4 Leads to

Diagram 2: Rationale for Liposomal this compound Acid Delivery.

Data Presentation

The following tables summarize representative quantitative data from various studies on this compound acid liposomes.

Table 1: Physicochemical Characteristics of this compound Acid Liposomes

ParameterReported ValueReference
Particle Size0.2 - 0.8276 µm[1][6][8]
261.2 nm[2]
< 120 nm[14]
Encapsulation EfficiencyUp to 42.6%[1][6][8]
57.53%[2]
75.86%[15]
> 80%[14]

Table 2: In Vitro Performance and Stability of this compound Acid Liposomes

ParameterFindingReference
In Vitro Drug ReleaseSustained release profile (64.48% cumulative release over 360 min) for a liposomal gel formulation.[2]
Skin Permeation & RetentionLiposomal gel showed 2-fold enhanced drug permeation and over 2-fold higher drug retention on porcine skin compared to a plain gel.[2]
Liposomal application resulted in 10 times higher skin retention compared to a free this compound acid dispersion.[2]
Stability (Drug Leakage)Minimal leakage (4.01%) after 12 weeks when stored at 4-5°C.[8]
Significant leakage at higher temperatures (31% at 37°C; 79.93% at 45°C) over 12 weeks.[8]

References

Revolutionizing Topical Delivery: Salicylic Acid-Based Ionic Liquids for Enhanced Skin Penetration

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Salicylic acid, a cornerstone in dermatology for its keratolytic, comedolytic, and anti-inflammatory properties, has long been formulated in traditional topical preparations. However, its efficacy can be limited by its modest skin permeability. The advent of ionic liquids (ILs) in pharmaceutical sciences presents a novel opportunity to overcome this barrier. This compound acid-based ionic liquids (SA-ILs) are a new class of compounds where the this compound acid molecule is paired with a cation, often derived from amino acid esters, to form a liquid salt at or near room temperature. This transformation can significantly alter the physicochemical properties of this compound acid, leading to improved solubility, stability, and, most importantly, enhanced penetration through the skin's formidable stratum corneum.[1][2]

These application notes provide a comprehensive overview and detailed protocols for the development and evaluation of SA-ILs as advanced topical delivery systems. By converting this compound acid into an ionic liquid, researchers can unlock its full therapeutic potential for treating a range of skin conditions, from acne and psoriasis to photodamage. One study has shown that specific SA-ILs can be 3 to 6 times more effective at penetrating the skin than sodium salicylate (B1505791).[1] The methodologies outlined herein will guide researchers through the synthesis, characterization, and in vitro evaluation of these promising new entities.

Materials and Methods

Synthesis of this compound Acid-Based Ionic Liquids (SA-ILs)

A versatile three-step method is commonly employed for the synthesis of SA-ILs, particularly those with amino acid ester cations.[3] This process involves the esterification of an amino acid, followed by an anion exchange reaction with this compound acid.

Protocol: Synthesis of Phenylalanine Methyl Ester Salicylate ([PheOMe][SA])

Materials:

  • L-Phenylalanine

  • Thionyl chloride (SOCl₂)

  • Methanol (B129727) (MeOH), anhydrous

  • Sodium salicylate (NaSA)

  • Dichloromethane (B109758) (CH₂Cl₂), anhydrous

  • Diethyl ether

  • Deionized water

  • Sodium bicarbonate (NaHCO₃)

  • Magnesium sulfate (B86663) (MgSO₄), anhydrous

  • Rotary evaporator

  • Magnetic stirrer with heating plate

  • Standard glassware for organic synthesis

Procedure:

  • Synthesis of L-Phenylalanine Methyl Ester Hydrochloride ([PheOMe][Cl]):

    • Suspend L-Phenylalanine (1 equivalent) in anhydrous methanol in a round-bottom flask equipped with a magnetic stirrer.

    • Cool the suspension to 0°C in an ice bath.

    • Slowly add thionyl chloride (1.2 equivalents) dropwise to the suspension while stirring.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 4 hours.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain a white solid.

    • Wash the solid with diethyl ether and dry under vacuum to yield [PheOMe][Cl].

  • Synthesis of Phenylalanine Methyl Ester Salicylate ([PheOMe][SA]):

    • Dissolve [PheOMe][Cl] (1 equivalent) and sodium salicylate (1.1 equivalents) in deionized water.

    • Stir the solution vigorously at room temperature for 24 hours.

    • Extract the aqueous solution with dichloromethane (3 x 50 mL).

    • Combine the organic layers and wash with a saturated solution of sodium bicarbonate and then with deionized water.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the final product, [PheOMe][SA], as a viscous liquid.

dot

SynthesisWorkflow cluster_step1 Step 1: Esterification cluster_step2 Step 2: Anion Exchange cluster_purification Purification Phe L-Phenylalanine PheOMeCl [PheOMe][Cl] Phe->PheOMeCl Reflux MeOH_SOCl2 MeOH, SOCl₂ MeOH_SOCl2->PheOMeCl PheOMeSA [PheOMe][SA] PheOMeCl->PheOMeSA Stir, 24h NaSA Sodium Salicylate NaSA->PheOMeSA Extraction Liquid-Liquid Extraction PheOMeSA->Extraction Final Product Drying Drying Extraction->Drying Final Product Evaporation Solvent Evaporation Drying->Evaporation Final Product FinalProduct FinalProduct Evaporation->FinalProduct Final Product FranzCellWorkflow Prep Skin Membrane Preparation Setup Franz Cell Setup Prep->Setup Application Formulation Application Setup->Application Sampling Receptor Fluid Sampling Application->Sampling Time Intervals Analysis HPLC Analysis Sampling->Analysis Data Data Analysis (Flux, Permeability) Analysis->Data SkinIrritationWorkflow PreIncubate Pre-incubation of RhE Tissues Application Application of Test Substances PreIncubate->Application Rinse Rinsing and Post-incubation Application->Rinse MTT MTT Assay Rinse->MTT Analysis Data Analysis (% Cell Viability) MTT->Analysis PenetrationMechanism SA_IL This compound Acid Ionic Liquid (SA-IL) StratumCorneum Stratum Corneum SA_IL->StratumCorneum Partitioning Increased Partitioning StratumCorneum->Partitioning LipidDisruption Disruption of Intercellular Lipids StratumCorneum->LipidDisruption KeratinInteraction Interaction with Keratin StratumCorneum->KeratinInteraction EnhancedPenetration Enhanced Skin Penetration Partitioning->EnhancedPenetration LipidDisruption->EnhancedPenetration KeratinInteraction->EnhancedPenetration

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Salicylic Acid Concentration for Plant Defense Induction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on utilizing salicylic acid (SA) to induce plant defense mechanisms effectively while avoiding phytotoxicity.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of this compound acid in plants?

A1: this compound acid is a key signaling molecule in plants that plays a crucial role in activating defense responses against pathogens.[1][2][3] It is essential for establishing both local resistance at the site of infection and Systemic Acquired Resistance (SAR) throughout the plant.[2]

Q2: How does this compound acid induce a defense response?

A2: Upon pathogen recognition, plants synthesize SA, which triggers a signaling cascade.[4][5] This pathway involves the protein NPR1, a central regulator of SA-mediated defense, and various transcription factors that activate the expression of defense-related genes, such as Pathogenesis-Related (PR) genes.[1][6]

Q3: What are the visible signs of a successful plant defense induction by this compound acid?

A3: A successful defense induction is often not visually apparent in the absence of a pathogen. However, treated plants will exhibit enhanced resistance to subsequent pathogen attacks. Biochemical markers, such as the expression of PR proteins and increased activities of defense-related enzymes like peroxidase and polyphenol oxidase, can confirm a successful induction.[7]

Q4: What is phytotoxicity in the context of this compound acid application?

A4: Phytotoxicity from this compound acid application refers to the harmful effects on the plant caused by excessive concentrations. Symptoms can include leaf yellowing (chlorosis), wilting, stunted growth, and in severe cases, cell death.[7]

Q5: How can I be sure my this compound acid solution is prepared correctly?

A5: this compound acid has low solubility in water. To prepare a stock solution, dissolve SA in a small amount of ethanol (B145695) or methanol (B129727) before adding it to water.[8] Always use deionized water and ensure the final concentration of the solvent is not harmful to the plants. It is also good practice to check the pH of the final solution.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
No observable increase in disease resistance after SA application. - Suboptimal SA concentration: The concentration used may be too low to elicit a strong defense response. - Improper application method: The chosen method (e.g., foliar spray, soil drench) may not be effective for the specific plant species. - Timing of application: Application might not have been timed correctly in relation to pathogen challenge.- Consult the data tables below for effective concentration ranges for similar plant species and conduct a dose-response experiment to determine the optimal concentration for your plant. - Ensure thorough coverage if using a foliar spray, including the undersides of leaves.[9] Consider alternative methods like seed treatment or soil drenching.[2] - Apply SA 24-48 hours before anticipated pathogen exposure to allow for the activation of defense mechanisms.[10]
Plants show signs of stress (e.g., wilting, leaf yellowing) after SA application. - Phytotoxicity due to high SA concentration: The applied concentration is likely above the tolerance level for the plant species. - Solvent toxicity: If a solvent like ethanol was used to dissolve SA, its final concentration might be too high. - Environmental stress: The combination of SA application and other environmental stressors (e.g., heat, drought) may be overwhelming the plant.- Immediately rinse the foliage with water if a foliar spray was used. Reduce the SA concentration for subsequent applications. Refer to the phytotoxicity data in the tables below. - Ensure the final concentration of any solvent is minimal and non-toxic to the plant. - Apply SA during cooler parts of the day and ensure plants are well-watered to minimize combined stress.[9]
Inconsistent results across experiments. - Variability in plant age and health: Younger or less healthy plants may respond differently to SA. - Inconsistent application technique: Uneven spraying or drenching can lead to variable responses. - Environmental fluctuations: Changes in light, temperature, or humidity between experiments can influence plant responses.- Use plants of a consistent age and developmental stage for experiments. - Standardize the application protocol to ensure each plant receives a similar dose. - Conduct experiments in a controlled environment to minimize variability.

Data Presentation

Table 1: Effective this compound Acid Concentrations for Plant Defense Induction

Plant SpeciesEffective SA ConcentrationApplication MethodObserved Effect
Agastache rugosa200 - 400 µmol/molRoot soakingEnhanced production of bioactive compounds without compromising growth.[11][12]
Maize (Zea mays)1.0 - 2.5 mMFoliar sprayStrong induction of chemical defense responses.[13]
Chickpea (Cicer arietinum)1.5 mMFoliar sprayHigher induction of peroxidase and polyphenol oxidase activities.[7]
Tomato0.6 mMFoliar sprayReduced early blight infection rates by up to 70%.[10]
Bell Peppers0.4 mMFoliar sprayThicker fruit walls and intensified color development.[10]

Table 2: this compound Acid Concentrations Associated with Phytotoxicity

Plant SpeciesPhytotoxic SA ConcentrationApplication MethodObserved Phytotoxic Symptoms
Agastache rugosa800 - 1600 µmol/molRoot soakingSignificant reduction in plant growth variables.[12]
Chickpea (Cicer arietinum)2 mMFoliar sprayLeaf yellowing and wilting.[7]
Tulip (Tulipa gesneriana)> 250 mg/LBulb dippingToxic effects on vegetative and flowering characteristics.[14]
Various (Maize, Sunflower, Cotton)25 - 100 mMFoliar spraySevere injury effects.[15]
Chamomile250 µMNot specifiedDecrease in plant growth.[11]

Experimental Protocols

Protocol 1: Preparation of this compound Acid Solution

Materials:

  • This compound acid powder

  • Ethanol (95%) or Methanol

  • Deionized water

  • Magnetic stirrer and stir bar

  • pH meter

Procedure:

  • Dissolving this compound Acid: Weigh the desired amount of this compound acid. In a fume hood, dissolve the SA powder in a small volume of ethanol or methanol. For example, to make a 100 mM stock solution, dissolve 1.38 g of SA in 100 mL of ethanol.

  • Dilution: Once fully dissolved, slowly add the SA-ethanol solution to the deionized water while stirring continuously to achieve the final desired concentration.

  • pH Adjustment (Optional but Recommended): Check the pH of the final solution. If necessary, adjust the pH to a range of 6.0-7.0 using a weak base like KOH to improve plant uptake and reduce the risk of leaf burn.

  • Control Solution: Prepare a control solution containing the same concentration of ethanol or methanol used in the treatment solution to account for any effects of the solvent.

Protocol 2: Foliar Application of this compound Acid

Materials:

  • Prepared this compound acid solution

  • Spray bottle

  • Surfactant (e.g., Tween 20)

Procedure:

  • Adding a Surfactant: Add a non-ionic surfactant (e.g., Tween 20 at 0.01-0.05%) to the final SA solution. This helps the solution adhere to and spread evenly across the leaf surface.

  • Application: Spray the solution onto the plant foliage until runoff, ensuring thorough coverage of both the upper and lower leaf surfaces.[9] It is best to spray in the late afternoon or on a cloudy day to slow evaporation and increase absorption.[9]

  • Timing: Apply the treatment 24 to 48 hours before a predicted stress event, such as pathogen inoculation or a heatwave, to allow the plant to mount its defense response.[10]

Protocol 3: Assessment of Plant Defense Response

Materials:

  • Treated and control plant tissues

  • Liquid nitrogen

  • Spectrophotometer

  • Reagents for specific enzyme assays (e.g., guaiacol (B22219) for peroxidase, catechol for polyphenol oxidase)

Procedure:

  • Tissue Sampling: Collect leaf samples from both SA-treated and control plants at various time points after treatment (e.g., 24, 48, 72 hours). Immediately freeze the samples in liquid nitrogen and store them at -80°C.

  • Enzyme Extraction: Grind the frozen tissue to a fine powder and extract total protein using an appropriate extraction buffer.

  • Enzyme Activity Assays:

    • Peroxidase (POD) Activity: Measure the change in absorbance at a specific wavelength (e.g., 470 nm) due to the oxidation of a substrate like guaiacol.

    • Polyphenol Oxidase (PPO) Activity: Measure the change in absorbance resulting from the oxidation of a substrate like catechol.

  • Gene Expression Analysis (Optional): Use quantitative real-time PCR (qRT-PCR) to measure the expression levels of defense-related genes, such as PR-1, as a molecular marker for SA-induced defense.

Protocol 4: Assessment of Phytotoxicity

Materials:

  • Treated and control plants

  • Ruler or caliper

  • Chlorophyll (B73375) meter (e.g., SPAD meter) or spectrophotometer

  • Drying oven

Procedure:

  • Visual Observation: Regularly observe plants for visible signs of phytotoxicity, such as leaf discoloration, necrosis, wilting, or stunting, for at least one week after application.

  • Growth Measurements: Measure parameters like plant height, leaf area, and fresh weight. To determine dry weight, place the plant material in a drying oven at 60-70°C until a constant weight is achieved.

  • Chlorophyll Content: Measure the chlorophyll content using a SPAD meter or by extracting chlorophyll with a solvent (e.g., acetone, ethanol) and measuring the absorbance with a spectrophotometer. A significant decrease in chlorophyll content in treated plants compared to controls can indicate phytotoxicity.

Mandatory Visualizations

Salicylic_Acid_Signaling_Pathway Pathogen Pathogen (PAMPs/Effectors) Chorismate Chorismate Pathogen->Chorismate triggers ICS1 ICS1 Chorismate->ICS1 SA_Biosynthesis This compound Acid (SA) Biosynthesis ICS1->SA_Biosynthesis NPR1_inactive NPR1 (inactive) (Cytoplasm) SA_Biosynthesis->NPR1_inactive activates NPR1_active NPR1 (active) (Nucleus) NPR1_inactive->NPR1_active translocates TGA_Factors TGA Transcription Factors NPR1_active->TGA_Factors interacts with Defense_Genes Defense Gene Expression (e.g., PR genes) TGA_Factors->Defense_Genes activates SAR Systemic Acquired Resistance (SAR) Defense_Genes->SAR leads to

Caption: this compound Acid (SA) Signaling Pathway in Plant Defense.

Experimental_Workflow Preparation SA Solution Preparation (& Control) Application SA Application (Foliar/Drench/Seed) Preparation->Application Incubation Incubation Period (e.g., 24-72h) Application->Incubation Assessment Assessment Incubation->Assessment Defense_Response Defense Response (Enzyme Assays, Gene Expression) Assessment->Defense_Response Phytotoxicity Phytotoxicity (Visual, Growth, Chlorophyll) Assessment->Phytotoxicity Data_Analysis Data Analysis Defense_Response->Data_Analysis Phytotoxicity->Data_Analysis

Caption: General Experimental Workflow for Optimizing SA Concentration.

References

Navigating the Challenges of Salicylic Acid Solubility: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the poor aqueous solubility of salicylic acid can be a significant experimental hurdle. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when preparing this compound acid solutions in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound acid not dissolving in my aqueous buffer?

A1: this compound acid is a weak organic acid with limited solubility in water, primarily due to its nonpolar benzene (B151609) ring. At room temperature, its solubility in pure water is only about 2.5 g/L.[1] Several factors can contribute to dissolution problems, including the pH of the buffer, the temperature of the solution, and the concentration of this compound acid you are trying to achieve.

Q2: How does the pH of the buffer affect this compound acid's solubility?

A2: The pH of the aqueous buffer is the most critical factor governing this compound acid's solubility. This compound acid has a pKa of approximately 2.97.[2] Below this pH, it exists predominantly in its protonated, less soluble form. Above the pKa, it deprotonates to form the highly soluble salicylate (B1505791) anion. Therefore, increasing the pH of your buffer above 3 will significantly enhance its solubility.

Q3: I've adjusted the pH, but I'm still seeing precipitation. What else can I do?

A3: If you are still observing precipitation after pH adjustment, consider the following:

  • Localized pH Gradients: When adding a concentrated acid or base to adjust the pH, you can create temporary areas of low pH where the this compound acid may precipitate. Ensure thorough and continuous mixing during pH adjustment.

  • Buffer Capacity: Your buffer may not have sufficient capacity to maintain the desired pH upon the addition of acidic this compound acid. Ensure you are using a buffer at a concentration appropriate for your experimental needs.

  • Temperature: The solubility of this compound acid is temperature-dependent. Gently warming the solution can help to dissolve the this compound acid. However, be mindful of the thermal stability of other components in your formulation.

  • Co-solvents: The addition of a water-miscible organic solvent, or co-solvent, can significantly increase the solubility of this compound acid.

Q4: What are some suitable co-solvents for this compound acid?

A4: Ethanol, propylene (B89431) glycol, and propanediol (B1597323) are commonly used co-solvents to dissolve this compound acid.[3][4] It is often beneficial to first dissolve the this compound acid in a small amount of the co-solvent before adding it to the aqueous buffer. This should be done dropwise with constant stirring to prevent localized precipitation.

Q5: Will converting this compound acid to its salt form improve solubility?

A5: Absolutely. Converting this compound acid to its salt, such as sodium salicylate, dramatically increases its aqueous solubility. Sodium salicylate is very soluble in water (approximately 1000 g/L at 20°C).[5] This can be achieved by reacting this compound acid with a base like sodium hydroxide (B78521) or sodium bicarbonate.[6]

Troubleshooting Guide

Problem Potential Cause Troubleshooting Steps
This compound acid powder is not dissolving in the buffer. The pH of the buffer is too low (below the pKa of ~2.97).Slowly add a base (e.g., 1M NaOH) dropwise while stirring to raise the pH of the buffer to above 4.
The concentration of this compound acid exceeds its solubility limit at the given temperature.Gently warm the solution while stirring. Be cautious not to overheat if other components are temperature-sensitive.
Precipitation occurs when adding dissolved this compound acid to the buffer. Localized concentration and pH changes upon mixing.Add the this compound acid solution (ideally dissolved in a co-solvent) to the buffer slowly and with vigorous stirring.
The final concentration of the co-solvent is too low to maintain solubility.Ensure the final concentration of the co-solvent in the total volume is sufficient. You may need to prepare a more concentrated stock solution.
The solution is clear initially but becomes cloudy or forms a precipitate over time. The buffer capacity is insufficient to maintain the pH.Re-check and adjust the pH of the solution. Consider using a higher concentration of the buffer.
Temperature fluctuations are causing the this compound acid to fall out of solution.Store the solution at a constant temperature. If stored at a lower temperature, it may need to be gently warmed and mixed before use.
Interaction with other components in the formulation.Evaluate the compatibility of this compound acid with all other components in your mixture.

Quantitative Data

Table 1: Solubility of this compound Acid in Water at Different Temperatures

Temperature (°C)Solubility (g/L)
01.24
252.48
404.14
7517.41
10077.79

Source:[1]

Table 2: Saturated Solubility of this compound Acid in Aqueous Solutions at Different pH Values

pHSaturated Solubility (mg/mL)
2.0~2.2
4.0~5.0
5.0~15.0
6.0~35.0
7.0~50.0

Data extrapolated from a graphical representation in[2]

Table 3: Solubility of this compound Acid and its Sodium Salt

CompoundSolventTemperature (°C)Solubility
This compound AcidWater20~2 g/L
This compound AcidEthanol21~348.7 g/L
This compound AcidPropylene GlycolRoom Temperature~30-60 g/L
Sodium SalicylateWater20~1000 g/L

Source:[1][4][5]

Experimental Protocols

Protocol 1: Preparation of a this compound Acid Solution using pH Adjustment

  • Buffer Preparation: Prepare the desired aqueous buffer at a pH below the target final pH.

  • Initial Slurry: Weigh the required amount of this compound acid powder and add it to the buffer with continuous stirring to form a slurry.

  • pH Adjustment: Slowly add a 1M sodium hydroxide (NaOH) solution dropwise to the slurry while monitoring the pH with a calibrated pH meter.

  • Dissolution: Continue adding NaOH until the this compound acid is completely dissolved and the target pH is reached and stable.

  • Final Volume: Adjust the final volume with the buffer.

  • Filtration: Filter the solution through a 0.22 µm filter to sterilize and remove any undissolved particulates.

Protocol 2: Preparation of a this compound Acid Solution using a Co-solvent

  • Co-solvent Dissolution: Weigh the this compound acid powder and dissolve it in a minimal amount of a suitable co-solvent (e.g., propylene glycol or ethanol). Gentle warming can be used to aid dissolution.[3]

  • Buffer Preparation: Prepare the desired aqueous buffer.

  • Addition to Buffer: While vigorously stirring the buffer, add the this compound acid/co-solvent solution dropwise.

  • pH Adjustment: Check the pH of the final solution and adjust if necessary using a dilute acid or base.

  • Final Volume: Adjust to the final volume with the buffer.

  • Filtration: Filter the solution through a 0.22 µm filter.

Visualizations

Salicylic_Acid_Equilibrium cluster_low_pH Low pH (e.g., < 2.97) cluster_high_pH High pH (e.g., > 2.97) Salicylic_Acid This compound Acid (Less Soluble) Salicylate Salicylate Anion (Highly Soluble) Salicylic_Acid->Salicylate + OH⁻ Salicylate->Salicylic_Acid + H⁺

Caption: pH-dependent equilibrium of this compound acid.

Salicylic_Acid_Workflow start Start weigh_SA Weigh this compound Acid Powder start->weigh_SA dissolve_cosolvent Dissolve in Co-solvent (Optional) weigh_SA->dissolve_cosolvent prepare_buffer Prepare Aqueous Buffer add_to_buffer Add to Buffer (Dropwise with Stirring) dissolve_cosolvent->add_to_buffer prepare_buffer->add_to_buffer adjust_pH Adjust pH > 3 (e.g., with NaOH) add_to_buffer->adjust_pH final_volume Adjust to Final Volume adjust_pH->final_volume filter Filter (0.22 µm) final_volume->filter end End filter->end

References

improving the stability of salicylic acid in experimental solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the stability of salicylic acid in experimental solutions.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of this compound acid in a solution?

A1: The stability of this compound acid in solution is primarily influenced by several factors, including pH, exposure to light, temperature, the presence of oxidizing agents, and interactions with other chemicals in the formulation.[1][2][3] A saturated aqueous solution of this compound acid has a pH of about 2.4.[1][4]

Q2: How does pH impact the stability of this compound acid solutions?

A2: The pH of a solution is a critical factor in the stability of this compound acid.[3][5] this compound acid is a weak acid with a pKa of approximately 2.97.[4][6] Its solubility in water increases with a higher pH due to the ionization of the carboxylic acid group.[6] However, alkaline conditions can accelerate the degradation of certain derivatives of this compound acid, like acetylthis compound acid (aspirin), through hydrolysis.[7][8] For this compound acid itself, photodegradation is enhanced at a higher pH.[2][9]

Q3: Is this compound acid sensitive to light?

A3: Yes, this compound acid is known to be sensitive to light, particularly UV radiation.[1][2] Exposure to sunlight can cause gradual discoloration and degradation.[1] Photodegradation can be influenced by the solvent system and the pH of the solution.[2][9] It is recommended to store this compound acid solutions in well-closed containers protected from light.[1]

Q4: Can this compound acid degrade via oxidation?

A4: Yes, this compound acid can be degraded through oxidation.[3][10] The presence of oxidizing agents or exposure to atmospheric oxygen, especially at elevated temperatures, can lead to its degradation.[1][3] The oxidation process can be influenced by factors such as pH and the presence of catalysts.[3]

Troubleshooting Guide

This guide addresses common problems encountered during the preparation and storage of this compound acid solutions.

Problem 1: My this compound acid solution has changed color (e.g., turned yellow or brown).

  • Question: What causes the discoloration of my this compound acid solution?

  • Answer: Discoloration of this compound acid solutions, particularly turning yellow or brown, is often a sign of degradation.[1] This can be caused by exposure to light or oxidation.[1] this compound acid is known to discolor upon exposure to sunlight.[1] It is also incompatible with iron salts, and trace amounts of iron can lead to color changes.[1][4]

  • Question: How can I prevent the discoloration of my this compound acid solution?

  • Answer: To prevent discoloration, you should take the following precautions:

    • Protect from Light: Store your solution in amber-colored or opaque containers to shield it from light.[1]

    • Use High-Purity Solvents and Reagents: Ensure that your solvents and other reagents are free from trace metal impurities, particularly iron.[4]

    • Add a Chelating Agent: Including a chelating agent, such as ethylenediaminetetraacetic acid (EDTA), can help to sequester trace metal ions that can catalyze degradation and cause discoloration.[4]

    • Control the pH: Maintain the pH of your solution in a range that minimizes degradation. While this compound acid's solubility increases at higher pH, this can also increase its susceptibility to certain types of degradation.[2][6]

    • Use an Antioxidant: Adding an antioxidant can help to prevent oxidative degradation.

Problem 2: I am observing precipitation or crystallization in my this compound acid solution.

  • Question: Why is my this compound acid precipitating out of solution?

  • Answer: this compound acid has limited solubility in water at room temperature, which is approximately 2.2 mg/mL.[1] Precipitation can occur if the concentration of this compound acid exceeds its solubility limit in the chosen solvent system.[1] Temperature can also affect solubility; for instance, its solubility in water increases significantly at higher temperatures.[1][11] Changes in pH can also impact solubility; as a weak acid, its solubility increases with increasing pH due to ionization.[6]

  • Question: How can I improve the solubility of this compound acid to prevent precipitation?

  • Answer: There are several methods to improve the solubility of this compound acid:

    • Use Co-solvents: Incorporating co-solvents like ethanol (B145695), propylene (B89431) glycol, or polyethylene (B3416737) glycols (PEGs) can significantly increase the solubility of this compound acid.[4][12][13]

    • Adjust the pH: Carefully increasing the pH of the solution can enhance the solubility of this compound acid by converting it to its more soluble salt form, salicylate.[6][11] Sodium salicylate, for example, has a much higher water solubility.[4]

    • Use Solubilizers: Certain surfactants or other solubilizing agents can be used to increase the concentration of this compound acid that can be dissolved.[4][11]

    • Heat the Solution: Gently heating the solution during preparation can help to dissolve the this compound acid, but be mindful that elevated temperatures can also accelerate degradation.[1][11]

Problem 3: I am seeing a loss of potency or efficacy of my this compound acid solution over time.

  • Question: What could be causing the decrease in the concentration of this compound acid in my solution?

  • Answer: A loss of potency is a direct result of the chemical degradation of this compound acid. The primary degradation pathways include photodegradation (due to light exposure), oxidation, and potentially hydrolysis depending on the formulation.[1][2][3] The rate of degradation can be accelerated by factors such as elevated temperature, exposure to UV light, and inappropriate pH levels.[2][12]

  • Question: How can I minimize the degradation and maintain the concentration of my this compound acid solution?

  • Answer: To maintain the potency of your this compound acid solution, consider the following stabilization strategies:

    • Optimize Storage Conditions: Store the solution at a controlled, cool temperature and protected from light.[1]

    • pH Optimization: Buffer the solution to a pH that provides a balance between solubility and stability. For many applications, an acidic pH (around 3-4) is often used.[14]

    • Inert Atmosphere: For highly sensitive solutions, preparing and storing them under an inert atmosphere (e.g., by purging with nitrogen) can prevent oxidation.

    • Use of Stabilizers:

      • Antioxidants: To combat oxidative degradation.

      • Chelating Agents: To bind metal ions that can catalyze degradation.[4]

      • Co-solvents: Solvents like propylene glycol and ethanol have been shown to have a protective effect against photodegradation.[9]

Data on this compound Acid Stability

Table 1: Solubility of this compound Acid in Different Solvents

SolventSolubilityReference
Water (room temp)~2.2 mg/mL[1]
Boiling Water~67 mg/mL[1]
Ethanol~333-370 mg/mL[1]

Table 2: Factors Influencing this compound Acid Degradation

FactorEffect on StabilityMitigation StrategiesReferences
Light (UV) Promotes photodegradation, leading to discoloration and loss of potency.Store in light-protected containers (e.g., amber glass).[1][2]
High Temperature Accelerates degradation rates.Store at controlled room temperature or refrigerated if necessary.[12]
High pH Increases solubility but can enhance photodegradation.Optimize and buffer pH to balance solubility and stability.[2][6][9]
Oxygen Can lead to oxidative degradation.Prepare and store under an inert atmosphere; use antioxidants.[1]
Iron Salts Incompatible; can cause discoloration and catalyze degradation.Use high-purity reagents; add a chelating agent.[1][4]

Experimental Protocols

Protocol: Stability-Indicating HPLC Method for this compound Acid

This protocol outlines a general procedure for developing a stability-indicating High-Performance Liquid Chromatography (HPLC) method to quantify this compound acid and its degradation products.

1. Objective: To develop and validate a stability-indicating RP-HPLC method for the determination of this compound acid in the presence of its degradation products.[15]

2. Materials and Equipment:

  • HPLC system with a UV detector

  • C18 or a similar reverse-phase column (e.g., Kromasil 60-5CN (250 X 4.6) mm, 5 µm)[15]

  • This compound acid reference standard

  • Acetonitrile (HPLC grade)

  • Purified water (HPLC grade)

  • Acids (e.g., Trifluoroacetic acid, Hydrochloric acid) and bases (e.g., Sodium hydroxide) for mobile phase adjustment and forced degradation studies

  • Oxidizing agent (e.g., Hydrogen peroxide) for forced degradation studies

3. Chromatographic Conditions (Example): [15]

  • Mobile Phase: A mixture of mobile phase A (1.0 mL of trifluoroacetic acid in 1000 mL purified water) and mobile phase B (acetonitrile) in a ratio of 70:30 (v/v).

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 230 nm

  • Injection Volume: 10 µL

4. Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve a known amount of this compound acid reference standard in the mobile phase to obtain a stock solution of a specific concentration.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to create a calibration curve.

  • Sample Solution: Dilute the experimental this compound acid solution with the mobile phase to a concentration within the linear range of the calibration curve.

5. Forced Degradation Studies: To ensure the method is stability-indicating, perform forced degradation studies on a this compound acid solution:[15]

  • Acid Hydrolysis: Treat the solution with an acid (e.g., 0.1 N HCl) and heat.

  • Base Hydrolysis: Treat the solution with a base (e.g., 0.1 N NaOH) and heat.

  • Oxidative Degradation: Treat the solution with an oxidizing agent (e.g., 3% H2O2).

  • Thermal Degradation: Expose the solution to heat (e.g., 80°C).

  • Photodegradation: Expose the solution to UV light.

Analyze the stressed samples using the developed HPLC method. The method is considered stability-indicating if the degradation product peaks are well-resolved from the main this compound acid peak.[15]

6. Validation: Validate the developed method as per ICH guidelines, including parameters such as:

  • Specificity: Assessed through forced degradation studies.

  • Linearity: Analyze a series of concentrations to establish the range over which the detector response is proportional to the concentration.

  • Accuracy: Determine the closeness of the measured value to the true value by spike recovery studies.

  • Precision: Assess the repeatability (intra-day) and intermediate precision (inter-day) of the method.

  • Robustness: Evaluate the effect of small, deliberate variations in method parameters (e.g., mobile phase composition, pH, flow rate).

Visualizations

cluster_degradation Degradation Pathways cluster_products Degradation Products SA This compound Acid Photodegradation Photodegradation (UV Light) SA->Photodegradation UV Light Oxidation Oxidation (Oxygen, Metal Ions) SA->Oxidation O2, Fe³⁺ Decarboxylation Oxidative Decarboxylation SA->Decarboxylation Enzymatic/Chemical Colored_Byproducts Colored Byproducts Photodegradation->Colored_Byproducts Benzoquinone p-Benzoquinone Oxidation->Benzoquinone Hydrolysis Hydrolysis (High pH, for derivatives) Catechol Catechol Decarboxylation->Catechol Other_Acids Other Organic Acids

Caption: Primary degradation pathways of this compound acid.

Caption: Troubleshooting workflow for this compound acid solution instability.

Start Define Stability Study Parameters (Storage Conditions, Time Points) Prepare_Solution Prepare this compound Acid Solution Start->Prepare_Solution Initial_Analysis Time Zero Analysis: - HPLC for initial concentration - pH measurement - Visual inspection Prepare_Solution->Initial_Analysis Store_Samples Store Samples under Defined Conditions (e.g., 25°C/60% RH, 40°C/75% RH, Photostability) Initial_Analysis->Store_Samples Pull_Samples Pull Samples at Each Time Point Store_Samples->Pull_Samples Analyze_Samples Analyze Samples: - HPLC for concentration - pH measurement - Visual inspection for color/precipitation Pull_Samples->Analyze_Samples Analyze_Samples->Pull_Samples Next Time Point Data_Analysis Analyze Data: - Calculate degradation rate - Compare results across conditions Analyze_Samples->Data_Analysis Final Time Point Conclusion Draw Conclusion on Stability and Shelf-Life Data_Analysis->Conclusion

References

Technical Support Center: Quantification of Endogenous Salicylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the quantification of endogenous salicylic acid (SA). This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of SA analysis in various biological matrices. Here you will find troubleshooting guidance and frequently asked questions to address common challenges encountered during experimental procedures.

Troubleshooting Guide

This guide provides solutions to specific problems that may arise during the quantification of endogenous this compound acid.

Problem/Observation Potential Cause(s) Recommended Solution(s)
Low or no recovery of this compound acid Sublimation of SA: SA can be lost during the evaporation of organic solvents due to its volatile nature.[1]- Add 0.2 M sodium hydroxide (B78521) during the initial extraction to prevent sublimation.[1]- During solvent evaporation, add a small amount of the HPLC eluent to control sublimation.[1]- Utilize an internal standard to correct for any volume changes and losses during sample preparation.[1]
Incomplete Extraction: The chosen solvent or extraction method may not be efficiently extracting SA from the sample matrix.- Ensure the sample is acidified (e.g., with HCl) before extraction with an organic solvent like ether to ensure complete removal of SA from the aqueous phase.[2]- For plant tissues, sequential extraction with 90% and 100% methanol (B129727) can be effective.[3]
Degradation of SA: this compound acid may degrade during sample processing, especially at high temperatures.- Avoid evaporating solutions containing SA to dryness at high temperatures (e.g., 100°C).[2]
High variability between replicate samples Inconsistent Extraction Efficiency: Minor variations in the extraction procedure can lead to significant differences in recovery.- Homogenize tissue samples thoroughly, for instance, in liquid nitrogen.[3]- Use a consistent and validated extraction protocol for all samples.- Employ an internal standard, such as 3-hydroxybenzoic acid or o-anisic acid, to normalize for recovery differences.[3]
Matrix Effects: Components in the biological matrix can interfere with the quantification, causing suppression or enhancement of the signal.- Incorporate a sample cleanup step, such as solid-phase extraction (SPE), to remove interfering substances.- Use a matrix-matched calibration curve to compensate for matrix effects.
Poor chromatographic peak shape (e.g., tailing, fronting) Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of this compound acid, leading to poor peak shape.- Acidify the mobile phase (e.g., with 0.1% trifluoroacetic acid or formic acid) to ensure SA is in its protonated form.[4]
Column Overload: Injecting too concentrated a sample can lead to peak distortion.- Dilute the sample and re-inject.- Ensure the injection volume and concentration are within the linear range of the column.
Co-elution of interfering peaks in HPLC Insufficient Chromatographic Resolution: The HPLC method may not be optimized to separate SA from other matrix components.- Adjust the mobile phase gradient to improve separation.[5]- Screen different HPLC columns with varying selectivities (e.g., C18, phenyl-phase).[6]- Utilize a more selective detection method, such as fluorescence detection or mass spectrometry (LC-MS/MS), which can distinguish SA from co-eluting compounds.
Inaccurate quantification of conjugated SA (e.g., SAG) Incomplete Hydrolysis: The method used to hydrolyze SA conjugates may not be fully converting them to free SA.- For enzymatic hydrolysis of SA glucoside (SAG), ensure optimal buffer conditions (e.g., acetate (B1210297) buffer) and sufficient incubation time.[7]- Compare enzymatic hydrolysis with acid hydrolysis to determine the most effective method for your sample type.[7]

Frequently Asked Questions (FAQs)

A list of common questions regarding the quantification of endogenous this compound acid.

Q1: What are the most common methods for quantifying endogenous this compound acid?

A1: The most frequently used methods include High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection, and Gas Chromatography-Mass Spectrometry (GC/MS). HPLC is often preferred due to its robustness and availability. For higher sensitivity and selectivity, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice.[8] Spectrophotometric methods can also be used, but may lack the specificity of chromatographic techniques.[9][10]

Q2: How can I improve the recovery of this compound acid during extraction?

A2: To improve recovery, it is crucial to prevent the sublimation of SA, which is a common issue during solvent evaporation.[1] This can be achieved by adding a non-volatile solvent or a small amount of HPLC eluent before evaporation.[1] Additionally, ensuring the sample is properly acidified prior to liquid-liquid extraction with an organic solvent will maximize the transfer of SA into the organic phase.[2] The use of an internal standard is also highly recommended to correct for any losses during sample preparation.[1]

Q3: What is the difference between measuring free and total this compound acid?

A3: Free this compound acid refers to the unconjugated form of the molecule present in the cytoplasm, which is biologically active.[5] Total this compound acid includes both the free form and the inactive, conjugated forms, such as SA-2-O-β-D-glucoside (SAG) and SA-β-D-Glucose Ester (SGE), which are typically stored in the vacuole.[5] To measure total SA, a hydrolysis step (either acidic or enzymatic) is required to convert the conjugated forms back to free SA before quantification.[5]

Q4: How do I choose an appropriate internal standard for my assay?

A4: An ideal internal standard should be structurally similar to this compound acid but not naturally present in the sample. It should also have similar extraction and chromatographic properties. Commonly used internal standards for SA analysis include o-anisic acid (OAA) and 3-hydroxybenzoic acid (3-HBA).[3] For fluorescence detection, it is beneficial to use an internal standard that can be detected under the same conditions as SA, such as 5-fluorothis compound acid (5-FSA).

Q5: Can I use a spectrophotometric method for accurate quantification?

A5: While spectrophotometric methods are simple and low-cost, they may lack the selectivity required for accurate quantification of endogenous SA in complex biological matrices due to potential interference from other compounds that absorb at a similar wavelength.[11] Chromatographic methods like HPLC are generally recommended for more reliable and accurate results.[4] However, for some applications and with proper validation, spectrophotometry can be a viable option.[11]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: Extraction and Quantification of Free and Total this compound Acid from Plant Tissue using HPLC

This protocol is adapted from methods described for Arabidopsis thaliana.[5]

A. Sample Preparation and Extraction of Free SA

  • Freeze plant tissue in liquid nitrogen and grind to a fine powder.

  • Transfer the powdered tissue to a microcentrifuge tube.

  • Add 1.6 ml of 70% aqueous ethanol (B145695) and an internal standard (e.g., o-anisic acid).

  • Vortex for 1 minute and centrifuge.

  • Collect the supernatant. Re-extract the pellet with 1.6 ml of 90% aqueous methanol, vortex, and centrifuge.

  • Pool the supernatants.

  • Add 650 µl of an ethyl acetate-cyclohexane mixture (1:1 v/v) to the pooled supernatant for phase partitioning.

  • Vortex and centrifuge to separate the phases.

  • Transfer the upper organic phase (containing free SA) to a new tube.

  • Re-extract the aqueous phase with another 650 µl of the ethyl acetate-cyclohexane mixture and pool the organic phases.

  • Evaporate the pooled organic phases to dryness in a vacuum concentrator.

  • Reconstitute the dried residue in 100 µl of 10% aqueous methanol with 0.1% trifluoroacetic acid for HPLC analysis.

B. Hydrolysis and Extraction of Conjugated SA

  • Take the aqueous phase remaining from step A.10.

  • Add hydrochloric acid to a final concentration of 0.5 M.

  • Incubate at 80°C for 1 hour to hydrolyze the SA conjugates.

  • Cool the sample to room temperature.

  • Add 0.9 ml of the ethyl acetate-cyclohexane mixture (1:1 v/v), vortex, and centrifuge.

  • Transfer the upper organic phase to a new tube.

  • Re-extract the aqueous phase with another 0.9 ml of the ethyl acetate-cyclohexane mixture and pool the organic phases.

  • Evaporate the pooled organic phases to dryness.

  • Reconstitute the residue in 100 µl of 10% aqueous methanol with 0.1% trifluoroacetic acid for HPLC analysis.

C. HPLC Analysis

  • Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).[5]

  • Mobile Phase: A linear gradient of methanol in water (both containing 0.1% TFA), from 10% to 82% methanol over 30 minutes.[5]

  • Flow Rate: 1 ml/min.[5]

  • Detection: Fluorescence detection with excitation at 305 nm and emission at 407 nm.[5]

  • Quantification: Generate a standard curve by plotting the peak area against the concentration for both this compound acid and the internal standard.[5]

Data Presentation

Table 1: Performance Comparison of Analytical Methods for this compound Acid Quantification
Analytical MethodTypical Limit of Detection (LOD)Typical Limit of Quantification (LOQ)Key AdvantagesKey Disadvantages
HPLC with UV Detection 0.03 - 1.52 µg/mL[8]0.1 - 4.61 µg/mL[8]Robust, widely available, cost-effective.[8]Moderate sensitivity, potential for matrix interference.[8]
LC-MS/MS 0.74 - 3 ng/mL[8]1 - 80 ng/mL[8]High sensitivity and selectivity.[8]Higher equipment and operational costs.[8]
UV-Visible Spectrophotometry 0.51 µg/mL[11]1.70 µg/mL[11]Fast, low-cost, simple sample preparation.[11]Lower selectivity, susceptible to matrix interference.[11]

Visualizations

Salicylic_Acid_Quantification_Workflow cluster_extraction Sample Extraction cluster_partition Phase Partitioning cluster_free_sa Free SA Analysis cluster_total_sa Total SA Analysis Sample Plant Tissue Sample Grind Grind in Liquid N2 Sample->Grind Extract1 Extract with 70% EtOH + Internal Standard Grind->Extract1 Centrifuge1 Centrifuge Extract1->Centrifuge1 Supernatant1 Collect Supernatant Centrifuge1->Supernatant1 Reextract Re-extract Pellet with 90% MeOH Centrifuge1->Reextract Pellet Pool Pool Supernatants Supernatant1->Pool Centrifuge2 Centrifuge Reextract->Centrifuge2 Supernatant2 Collect Supernatant Centrifuge2->Supernatant2 Supernatant2->Pool AddSolvent Add Ethyl Acetate: Cyclohexane (1:1) Pool->AddSolvent Centrifuge3 Centrifuge AddSolvent->Centrifuge3 OrganicPhase Organic Phase (Free SA) Centrifuge3->OrganicPhase AqueousPhase Aqueous Phase (Conjugated SA) Centrifuge3->AqueousPhase EvaporateFree Evaporate to Dryness OrganicPhase->EvaporateFree Hydrolysis Acid Hydrolysis (HCl, 80°C) AqueousPhase->Hydrolysis ReconstituteFree Reconstitute in 10% MeOH + 0.1% TFA EvaporateFree->ReconstituteFree HPLC_Free HPLC Analysis ReconstituteFree->HPLC_Free ExtractTotal Extract with Ethyl Acetate: Cyclohexane (1:1) Hydrolysis->ExtractTotal EvaporateTotal Evaporate to Dryness ExtractTotal->EvaporateTotal ReconstituteTotal Reconstitute in 10% MeOH + 0.1% TFA EvaporateTotal->ReconstituteTotal HPLC_Total HPLC Analysis ReconstituteTotal->HPLC_Total

Caption: Workflow for the extraction and quantification of free and total this compound acid.

Troubleshooting_Logic Problem Low SA Recovery Cause1 Sublimation during Evaporation? Problem->Cause1 Cause2 Incomplete Extraction? Cause1->Cause2 No Solution1 Add NaOH during extraction or HPLC eluent during evaporation. Cause1->Solution1 Yes Cause3 SA Degradation? Cause2->Cause3 No Solution2 Acidify sample before extraction with organic solvent. Cause2->Solution2 Yes Solution3 Avoid high temperatures during evaporation. Cause3->Solution3 Yes

Caption: Troubleshooting logic for low this compound acid recovery.

References

Technical Support Center: Overcoming Interference in Salicylic Acid Measurement by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common interference issues when measuring salicylic acid by High-Performance Liquid Chromatography (HPLC).

Frequently Asked Questions (FAQs)

Q1: What are the common sources of interference in this compound acid HPLC analysis?

A1: Interference in this compound acid analysis can originate from several sources:

  • Synthesis Impurities: The most common industrial synthesis of this compound acid is the Kolbe-Schmitt reaction, which can introduce structurally similar impurities.[1][2][3][4] Key impurities include 4-hydroxybenzoic acid (4-HBA), 4-hydroxyisophthalic acid (4HIPA), and phenol.[5][6][7]

  • Metabolites: When analyzing biological samples, metabolites of this compound acid, such as salicyluric acid and gentisic acid, can co-elute or have similar retention times.[8]

  • Formulation Excipients: In pharmaceutical preparations, other active pharmaceutical ingredients (APIs) and excipients can interfere with the this compound acid peak.

  • Sample Matrix: Complex matrices like plasma, serum, or plant extracts contain endogenous components that can cause interference.[9][10][11]

  • Degradation Products: this compound acid can degrade under certain conditions (e.g., exposure to acid, base, or oxidizing agents), leading to additional peaks in the chromatogram.[12][13]

Q2: How does mobile phase pH affect the separation of this compound acid and potential interferents?

A2: Mobile phase pH is a critical parameter for controlling the retention and selectivity of ionizable compounds like this compound acid and many of its common interferents.[5][14][15]

  • Principle: this compound acid is a carboxylic acid with a pKa of approximately 2.97.[5] At a mobile phase pH well below the pKa, this compound acid will be in its protonated, less polar form, leading to longer retention on a reversed-phase column. As the pH approaches and surpasses the pKa, it becomes ionized, more polar, and elutes earlier.

  • Impact on Separation: By adjusting the mobile phase pH, you can alter the retention times of this compound acid and its acidic or basic interferents to different extents, thereby improving resolution. For acidic compounds, a mobile phase pH set 1.5 to 2 units below the pKa of the analytes generally provides good retention and peak shape.[14]

Q3: What are the recommended starting conditions for developing an HPLC method for this compound acid?

A3: For initial method development, a reversed-phase approach is standard for this compound acid analysis.

  • Column: A C18 column is a common and effective choice.[6][16]

  • Mobile Phase: A typical starting mobile phase consists of a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier (e.g., acetonitrile (B52724) or methanol).[10][16] To ensure good peak shape for this compound acid, the aqueous portion of the mobile phase should be acidified. A common starting point is 0.1% formic acid or phosphoric acid in water.[5]

  • Detection: UV detection is commonly used, with wavelengths around 230 nm or 295-305 nm providing good sensitivity for this compound acid.[16]

  • Flow Rate: A flow rate of 1.0 mL/min is a standard starting point for a 4.6 mm internal diameter column.

Troubleshooting Guides

Issue 1: Poor Peak Shape (Tailing or Fronting)

Symptoms:

  • Asymmetrical this compound acid peak.

  • Tailing factor significantly greater than 1.2.[17]

  • Fronting factor significantly less than 1.

Potential Causes and Solutions:

Potential Cause Troubleshooting Steps
Incorrect Mobile Phase pH If the mobile phase pH is close to the pKa of this compound acid, it can exist in both ionized and non-ionized forms, leading to peak tailing. Solution: Adjust the mobile phase pH to be at least 1.5-2 pH units below the pKa of this compound acid (pKa ≈ 2.97) to ensure it is fully protonated.[14][17]
Secondary Interactions with Stationary Phase Residual silanol (B1196071) groups on the silica-based stationary phase can interact with the carboxyl group of this compound acid, causing tailing.
Solution 1: Use a well-endcapped column or a column specifically designed for polar analytes (e.g., a "polar-endcapped" C18).
Solution 2: Add a competing agent to the mobile phase, such as a small amount of triethylamine (B128534) (TEA), to block the active silanol sites.
Column Overload Injecting too much sample can lead to peak distortion.
Solution: Reduce the injection volume or dilute the sample.
Column Contamination or Void Accumulation of strongly retained compounds or the formation of a void at the column inlet can distort peak shape.[18]
Solution 1: Flush the column with a strong solvent (e.g., 100% acetonitrile or isopropanol).[19]
Solution 2: If flushing does not resolve the issue, consider replacing the column frit or the entire column.
Sample Solvent Mismatch If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion.
Solution: Whenever possible, dissolve the sample in the mobile phase.
Issue 2: Co-elution or Poor Resolution with an Interfering Peak

Symptoms:

  • A shoulder on the this compound acid peak.[20]

  • A broad or distorted peak that is wider than expected.

  • Inconsistent peak area or height.

Potential Causes and Solutions:

Potential Cause Troubleshooting Steps
Inadequate Chromatographic Selectivity The chosen mobile phase and stationary phase are not providing sufficient separation between this compound acid and the interferent.
Solution 1 (Modify Mobile Phase):
    a. Adjust Organic Modifier Percentage: Decrease the percentage of the organic solvent (e.g., acetonitrile or methanol) to increase the retention time of both compounds, which may improve separation.
    b. Change Organic Modifier: Switch from methanol (B129727) to acetonitrile or vice versa. This can significantly alter the selectivity of the separation.[5]
    c. Adjust pH: As detailed in the FAQs, modifying the mobile phase pH can differentially affect the retention of this compound acid and ionizable interferents.[5][14]
Solution 2 (Change Stationary Phase):
    a. Different Reversed-Phase Column: If using a C18 column, consider trying a C8, phenyl-hexyl, or a polar-embedded column. These offer different selectivities.[21]
    b. HILIC Column: For very polar interferents, Hydrophilic Interaction Liquid Chromatography (HILIC) might provide better separation.[22]
Insufficient Column Efficiency The column may not have enough theoretical plates to separate the closely eluting peaks.
Solution 1: Use a longer column or a column packed with smaller particles (e.g., sub-2 µm for UHPLC).[23]
Solution 2: Lower the flow rate to improve efficiency, although this will increase the analysis time.
Complex Sample Matrix The sample contains numerous components that interfere with the analysis.
Solution: Implement a more rigorous sample preparation procedure, such as solid-phase extraction (SPE), to remove interfering substances before HPLC analysis.[24]

Data Presentation

Table 1: Relative Retention Times of this compound Acid and Common Impurities under Different Mobile Phase Conditions.

Compound Mobile Phase A (0.1% TFA in Water/Methanol)Mobile Phase B (0.1% Formic Acid in Water/Methanol)Mobile Phase C (0.1% Acetic Acid in Water/Methanol)
Phenol 1.001.001.00
4-Hydroxybenzoic Acid 0.750.850.95
This compound Acid 1.201.301.40
4-Hydroxyisophthalic Acid 0.600.700.80
Gentisic Acid 0.800.901.10
Salicylglycine 0.500.600.70
Data is illustrative and based on trends observed in cited literature. Actual retention times will vary depending on the specific column and HPLC system used.[5][23]

Experimental Protocols

Protocol 1: HPLC Method for the Determination of this compound Acid and its Synthesis-Related Impurities

This protocol is a general method for the separation of this compound acid from its common synthesis-related impurities.

1. Instrumentation:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

2. Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Orthophosphoric acid (85%)

  • This compound acid reference standard

  • Reference standards for potential impurities (e.g., 4-hydroxybenzoic acid, 4-hydroxyisophthalic acid, phenol)

3. Chromatographic Conditions:

  • Mobile Phase: A mixture of 85% orthophosphoric acid, acetonitrile, and water (2:400:600 v/v/v).[16][20]

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection Wavelength: 237 nm[7][16]

  • Injection Volume: 10 µL

4. Standard Solution Preparation:

  • Prepare a stock solution of this compound acid (e.g., 1 mg/mL) in the mobile phase.

  • Prepare individual or mixed stock solutions of the impurity standards in the mobile phase.

  • Prepare working standard solutions by diluting the stock solutions to the desired concentrations.

5. Sample Preparation:

  • Accurately weigh the sample containing this compound acid.

  • Dissolve the sample in the mobile phase to a known concentration.

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

6. Analysis:

  • Inject the standard solutions to establish retention times and calibration curves.

  • Inject the sample solution.

  • Identify and quantify this compound acid and its impurities based on retention times and peak areas compared to the standards.

Protocol 2: Sample Preparation for this compound Acid Analysis in Plasma

This protocol describes a protein precipitation method for the extraction of this compound acid from plasma samples.

1. Materials:

  • Plasma sample

  • Acetonitrile

  • Centrifuge

  • Vortex mixer

  • 0.45 µm syringe filters

2. Procedure:

  • To 200 µL of plasma in a microcentrifuge tube, add 400 µL of cold acetonitrile.

  • Vortex the mixture for 1 minute to precipitate the proteins.

  • Centrifuge the sample at 10,000 x g for 10 minutes.

  • Carefully collect the supernatant.

  • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

  • The sample is now ready for injection into the HPLC system.

Visualizations

Kolbe_Schmitt_Reaction phenol Phenol phenoxide Sodium Phenoxide phenol->phenoxide + NaOH naoh NaOH intermediate Intermediate phenoxide->intermediate + CO2 unreacted_phenol Phenol (Impurity) phenoxide->unreacted_phenol Incomplete Reaction co2 CO2, High T & P sa This compound Acid (2-hydroxybenzoic acid) intermediate->sa + Acid hba 4-Hydroxybenzoic Acid (Impurity) intermediate->hba + Acid (Side Reaction) acid Acid (e.g., H2SO4) hipa 4-Hydroxyisophthalic Acid (Impurity) sa->hipa Further Carboxylation

Caption: Kolbe-Schmitt synthesis of this compound acid and the formation of common impurities.

Troubleshooting_Workflow start Interference Observed (Poor Peak Shape or Co-elution) check_ph Is Mobile Phase pH Optimal? start->check_ph adjust_ph Adjust pH (1.5-2 units below pKa) check_ph->adjust_ph No check_organic Is Organic Modifier Optimal? check_ph->check_organic Yes adjust_ph->check_organic adjust_organic Adjust % Organic or Change Solvent check_organic->adjust_organic No check_column Is Column Performance Adequate? check_organic->check_column Yes adjust_organic->check_column change_column Try Different Column (e.g., Phenyl-Hexyl) check_column->change_column No check_sample_prep Is Sample Preparation Sufficient? check_column->check_sample_prep Yes change_column->check_sample_prep improve_sample_prep Implement SPE or Other Cleanup check_sample_prep->improve_sample_prep No resolved Problem Resolved check_sample_prep->resolved Yes improve_sample_prep->resolved

Caption: A systematic workflow for troubleshooting HPLC interference issues.

References

Technical Support Center: Refining Protocols for the Extraction of Low-Abundance Salicylic Acid Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and refining protocols for the extraction of low-abundance salicylic acid (SA) metabolites.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges when extracting low-abundance this compound acid metabolites?

A1: The primary challenges include:

  • Low Recovery: Due to the low concentrations of these metabolites, losses during extraction and sample preparation are significant. The volatile nature of some SA derivatives, like methyl salicylate (B1505791), can also lead to loss during solvent evaporation steps.[1][2]

  • Matrix Effects: Biological samples, particularly from plants, contain a complex mixture of compounds that can interfere with the analysis, leading to ion suppression or enhancement in mass spectrometry-based methods.[3][4]

  • Metabolite Instability: Some SA conjugates can be unstable and may degrade during the extraction process.

  • Incomplete Extraction: Inefficient extraction methods may not fully recover all metabolites from the sample matrix.

Q2: Which solvents are most effective for extracting this compound acid and its metabolites?

A2: Methanol (B129727), often in a high percentage (e.g., 90%), is a commonly used and effective solvent for extracting a broad range of SA metabolites from plant tissues.[5][6] Acetonitrile is another excellent choice, especially for polar metabolites.[5] The choice of solvent can significantly impact extraction efficiency due to differences in polarity and the ability to solubilize specific classes of metabolites.[5]

Q3: How can I improve the recovery of volatile SA metabolites like methyl salicylate?

A3: To minimize the loss of volatile metabolites, consider the following:

  • Avoid high temperatures during solvent evaporation.

  • Use a gentle stream of nitrogen to evaporate the solvent.

  • Add a small amount of a high-boiling point "keeper" solvent to the extract before evaporation.

  • Optimize distillation parameters if using steam distillation for extraction.[7]

Q4: What is the purpose of enzymatic hydrolysis in the analysis of SA metabolites?

A4: Many this compound acid metabolites in plants exist as glycosylated conjugates (bound SA). Enzymatic hydrolysis, typically using β-glucosidase, is employed to cleave these sugar moieties and release free this compound acid.[8] This allows for the quantification of total this compound acid (the sum of free and conjugated forms).

Q5: How can I minimize matrix effects in my LC-MS/MS analysis?

A5: Several strategies can be employed to mitigate matrix effects:

  • Effective Sample Cleanup: Utilize techniques like solid-phase extraction (SPE) to remove interfering compounds from the sample extract before analysis.[9]

  • Chromatographic Separation: Optimize your liquid chromatography method to separate the analytes of interest from co-eluting matrix components.

  • Use of an Internal Standard: A stable isotope-labeled internal standard that co-elutes with the analyte is the best way to compensate for matrix effects and improve the accuracy and precision of quantification.[3]

  • Matrix-Matched Calibration Curves: Prepare calibration standards in a blank matrix extract that is similar to your samples to compensate for matrix effects.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Analyte Recovery Incomplete cell lysis and extraction.Ensure thorough homogenization of the tissue, potentially by grinding in liquid nitrogen. Optimize the extraction solvent and consider multiple extraction steps.[6]
Loss of volatile metabolites during solvent evaporation.Use a gentle evaporation method (e.g., nitrogen stream) at low temperatures.[1][2][7]
Analyte degradation.Process samples quickly and on ice to minimize enzymatic activity. Consider adding antioxidants to the extraction solvent if oxidative degradation is a concern.
Inefficient phase separation in liquid-liquid extraction.Ensure complete separation of aqueous and organic layers. Back-extract the aqueous layer to recover any remaining analyte.
Poor Peak Shape in Chromatography Sample overload.Dilute the sample or inject a smaller volume.
Incompatible injection solvent.Reconstitute the final extract in a solvent that is compatible with the mobile phase.
Column contamination.Wash the column with a strong solvent or replace it if necessary.
Signal Suppression/Enhancement in MS Co-eluting matrix components.Improve sample cleanup using SPE or other techniques. Optimize the chromatographic method to separate interferences from the analyte.[3][4]
High salt concentration in the sample.Desalt the sample using SPE or a dialysis method.
Inconsistent Results Variability in sample collection and handling.Standardize sample collection, quenching, and storage procedures to ensure consistency across all samples.
Pipetting errors.Use calibrated pipettes and ensure accurate volume transfers, especially when dealing with small volumes.
Incomplete derivatization (if applicable).Optimize derivatization reaction conditions (temperature, time, reagent concentration).

Quantitative Data Summary

Table 1: Recovery of this compound Acid and its Metabolites using Different Extraction Methods

AnalyteMatrixExtraction MethodRecovery (%)Reference
Free this compound AcidTobacco LeafMethanol extraction with NaOH71-91[1][2]
Acid-hydrolysed this compound AcidTobacco LeafMethanol extraction with NaOH65-79[1][2]
This compound AcidFeed0.1% HCl in Methanol98.3-101[10][11][12]
Acetylthis compound AcidHuman PlasmaLiquid-liquid extraction88.4-91.1[13]
This compound AcidHuman PlasmaLiquid-liquid extraction70.1-82.3[13]
This compound AcidSerumSolid-Phase Extraction (SPE)88.9 ± 5.8[14]

Table 2: Limits of Detection (LOD) and Quantification (LOQ) for this compound Acid and its Metabolites by LC-MS/MS

AnalyteMatrixLODLOQReference
This compound AcidCompound Feed0.02 mg/kg0.05 mg/kg[10][11][12]
Acetylthis compound AcidHuman Plasma-5 ng/mL[15]
This compound AcidHuman Plasma-50 ng/mL[15]
Acetylthis compound AcidHuman Plasma-1 ng/mL[13]
This compound AcidHuman Plasma-80 ng/mL[13]

Experimental Protocols

Protocol 1: Extraction of Free and Total this compound Acid from Plant Tissue

This protocol is adapted from established methods for the extraction of this compound acid from plant leaves.[6][8]

Materials:

  • Liquid nitrogen

  • 90% Methanol (HPLC grade)

  • 100% Methanol (HPLC grade)

  • 5% Trichloroacetic acid (TCA)

  • β-glucosidase solution (in a suitable buffer, e.g., sodium acetate)

  • Extraction buffer (e.g., ethyl acetate:cyclopentane:isopropanol)

  • Internal standard (e.g., o-anisic acid)

Procedure:

  • Sample Homogenization: Freeze 100-500 mg of plant tissue in liquid nitrogen and grind to a fine powder using a mortar and pestle.

  • Initial Extraction: Add 1.5 mL of 90% methanol to the powdered tissue. Add a known amount of internal standard. Vortex thoroughly and sonicate for 10-20 minutes.

  • Centrifugation: Centrifuge the sample at high speed (e.g., 12,000 x g) for 10 minutes.

  • Supernatant Collection: Carefully transfer the supernatant to a new tube.

  • Re-extraction: Add 1 mL of 100% methanol to the remaining pellet, vortex, sonicate, and centrifuge as before.

  • Combine Supernatants: Combine the second supernatant with the first one.

  • Sample Splitting: Divide the combined supernatant into two equal aliquots for the determination of free and total SA.

  • Evaporation: Evaporate the solvent from both aliquots using a gentle stream of nitrogen or a speedvac.

  • For Total this compound Acid:

    • To one of the dried aliquots, add a solution of β-glucosidase.

    • Incubate at 37°C for a specified time (e.g., 90 minutes) to allow for enzymatic hydrolysis of SA glucosides.

    • Stop the reaction by adding 5% TCA.

  • For Free this compound Acid:

    • To the other dried aliquot, add 5% TCA directly.

  • Liquid-Liquid Extraction:

    • Add an extraction buffer (e.g., ethyl acetate:cyclopentane:isopropanol) to each tube.

    • Vortex vigorously and centrifuge to separate the phases.

    • Carefully transfer the upper organic phase to a new tube.

    • Repeat the extraction two more times.

  • Final Evaporation and Reconstitution:

    • Evaporate the combined organic phases to dryness.

    • Reconstitute the residue in a small, known volume of mobile phase for LC-MS/MS analysis.

Protocol 2: Solid-Phase Extraction (SPE) for Cleanup of this compound Acid Metabolites

This protocol provides a general workflow for using SPE to clean up plant extracts before LC-MS/MS analysis. The specific sorbent and solvents should be optimized based on the target metabolites.

Materials:

  • SPE cartridge (e.g., C18, mixed-mode cation/anion exchange)

  • Methanol

  • Water (HPLC grade)

  • Elution solvent (e.g., methanol, acetonitrile, potentially with a modifier like formic acid)

  • Sample extract (from Protocol 1, before the final evaporation step)

Procedure:

  • Cartridge Conditioning: Condition the SPE cartridge by passing methanol followed by water through it.

  • Sample Loading: Load the plant extract onto the conditioned cartridge.

  • Washing: Wash the cartridge with a weak solvent (e.g., water or a low percentage of organic solvent in water) to remove polar interferences.

  • Elution: Elute the this compound acid metabolites from the cartridge using a stronger organic solvent.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in the mobile phase for analysis.

Visualizations

This compound Acid Biosynthesis Pathways in Plants

Salicylic_Acid_Biosynthesis cluster_ICS Isochorismate Pathway cluster_PAL Phenylalanine Ammonia-Lyase (PAL) Pathway Chorismate Chorismate Isochorismate Isochorismate Chorismate->Isochorismate ICS Prephenate Prephenate Chorismate->Prephenate CM SA_ICS This compound Acid Isochorismate->SA_ICS IPL Phenylalanine Phenylalanine Prephenate->Phenylalanine Cinnamic_Acid t-Cinnamic Acid Phenylalanine->Cinnamic_Acid PAL Benzoic_Acid Benzoic Acid Cinnamic_Acid->Benzoic_Acid SA_PAL This compound Acid Benzoic_Acid->SA_PAL BA2H

Caption: Major biosynthetic pathways of this compound acid in plants.

Simplified this compound Acid Signaling Pathway

Salicylic_Acid_Signaling SA This compound Acid NPR1_oligomer NPR1 (oligomer) in cytosol SA->NPR1_oligomer induces monomerization and nuclear import NPR1_monomer NPR1 (monomer) in nucleus NPR1_oligomer->NPR1_monomer TGA TGA Transcription Factors NPR1_monomer->TGA interacts with PR_Genes Pathogenesis-Related (PR) Gene Expression TGA->PR_Genes activates

Caption: A simplified model of the this compound acid signaling pathway in plants.

General Experimental Workflow for SA Metabolite Extraction and Analysis

Experimental_Workflow Start Sample Collection (e.g., Plant Tissue) Homogenization Homogenization (e.g., in Liquid Nitrogen) Start->Homogenization Extraction Solvent Extraction (e.g., 90% Methanol) Homogenization->Extraction Cleanup Sample Cleanup (e.g., SPE) Extraction->Cleanup Hydrolysis Enzymatic Hydrolysis (for Total SA) Cleanup->Hydrolysis Analysis LC-MS/MS Analysis Cleanup->Analysis Free SA Hydrolysis->Analysis Total SA Data Data Analysis Analysis->Data

Caption: A general workflow for the extraction and analysis of this compound acid metabolites.

References

Optimizing Salicylic Acid Treatment for Maximal Gene Induction: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing salicylic acid (SA) treatment duration for maximal gene induction in plant-based experimental systems. This resource includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data summaries to facilitate successful and reproducible experiments.

Frequently Asked Questions (FAQs)

Q1: What is the optimal concentration of this compound acid to use for gene induction?

A1: The optimal concentration of this compound acid can vary depending on the plant species, the specific gene of interest, and the experimental conditions. However, a general starting range is between 0.1 mM and 1.0 mM. It is crucial to perform a dose-response experiment to determine the ideal concentration for your specific system, as high concentrations (>2 mM) can cause phytotoxicity.[1][2]

Q2: How long after this compound acid treatment should I wait to observe maximal gene induction?

A2: The timing of maximal gene induction is highly dependent on the specific gene being studied. Early response genes can show peak expression within 0.5 to 4 hours, while late response genes may peak at 12, 24, 48, or even 72 hours post-treatment.[3][4] A time-course experiment is essential to determine the optimal induction period for your target gene.

Q3: How should I prepare my this compound acid solution?

A3: this compound acid has low solubility in water. To prepare a stock solution, first dissolve the this compound acid powder in a small amount of ethanol (B145695) or methanol (B129727) before adding water to reach the final desired concentration.[5][6] For example, to make a 100 mM stock, dissolve the required weight of SA in ethanol and then bring it to the final volume with water. This stock can then be diluted to the working concentration.

Q4: What is the stability of this compound acid in an aqueous solution?

A4: this compound acid solutions are relatively stable, especially when stored in the dark and at cool temperatures (4°C). However, it is best practice to prepare fresh solutions for each experiment to ensure consistent results.

Q5: Can this compound acid treatment affect plant growth and development?

A5: Yes, particularly at higher concentrations, this compound acid can have pleiotropic effects on plant growth and development, sometimes leading to reduced growth or stress symptoms.[1][7] It is important to visually monitor your plants for any signs of stress during the treatment period.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
No or low induction of target gene - Suboptimal SA concentration: The concentration may be too low to elicit a strong response. - Incorrect timing of sample collection: The peak expression window for your gene of interest may have been missed. - Degraded SA solution: The this compound acid solution may have lost its potency. - Inefficient SA uptake: The method of application may not be effective for your plant system.- Perform a dose-response experiment with a range of SA concentrations (e.g., 0.1, 0.5, 1.0, 2.0 mM). - Conduct a detailed time-course experiment, collecting samples at multiple time points (e.g., 0, 1, 3, 6, 12, 24, 48 hours). - Always prepare a fresh this compound acid solution for each experiment. - Ensure thorough coverage if using a foliar spray or consider alternative methods like root drenching.
High variability between replicates - Uneven application of SA: Inconsistent application can lead to different levels of induction. - Biological variation: Individual plants can respond differently. - Inconsistent sample collection: Variations in the timing or method of tissue harvesting.- Standardize the application method to ensure each plant receives a consistent dose. Use a fine mist sprayer for even foliar application. - Increase the number of biological replicates to account for natural variation. - Harvest tissues from all replicates at the same time and from the same developmental stage.
Signs of phytotoxicity (e.g., leaf yellowing, wilting) - SA concentration is too high: High concentrations of this compound acid can be toxic to plants.[2] - Solvent toxicity: If using a solvent like ethanol, high concentrations in the final working solution can be harmful.- Reduce the concentration of this compound acid used in your experiments. - Ensure the final concentration of the solvent in your working solution is minimal (typically less than 0.1%).
Inconsistent results across experiments - Changes in environmental conditions: Fluctuations in light, temperature, or humidity can affect plant responses. - Variation in plant material: Differences in plant age or developmental stage.- Maintain consistent environmental conditions (light intensity, photoperiod, temperature, humidity) for all experiments. - Use plants of the same age and developmental stage for all treatments and replicates.

Quantitative Data on Gene Induction

The following tables summarize data from various studies on the time-course of gene expression following this compound acid treatment. Note that direct comparison between studies may be challenging due to differences in plant species, SA concentrations, and experimental methods.

Table 1: Time-Course of Pathogenesis-Related (PR) Gene Expression in Grapevine (Vitis vinifera L.) after 5mM SA Treatment

Gene12 hours post-treatment (Fold Change)24 hours post-treatment (Fold Change)48 hours post-treatment (Fold Change)
VvPR1Up-regulatedUp-regulatedUp-regulated
VvPR2Up-regulatedUp-regulatedUp-regulated

Data adapted from a transcriptome analysis of SA-treated grapevine leaves. The study reported the number of up-regulated genes at each time point, with both PR1 and PR2 being among the induced genes at all time points.[4]

Table 2: Time-Course of Gene Expression in Malus hupehensis after 0.1 mM SA Treatment (Semi-quantitative RT-PCR)

GeneTissue4 hours post-treatment12 hours post-treatment48 hours post-treatment
MhPR1LeavesWeakly inducedIntensively induced-
MhPR5Leaves-Delicately inducedStrongly induced
MhPR8LeavesEnhanced expression--

Data is qualitative, based on the intensity of bands on an agarose (B213101) gel.[8]

Experimental Protocols

Protocol 1: Preparation of this compound Acid Solution

Materials:

  • This compound acid powder

  • Ethanol (95-100%) or Methanol

  • Sterile distilled water

  • Magnetic stirrer and stir bar

  • Volumetric flasks and pipettes

Procedure:

  • Calculate the required mass of this compound acid to prepare a stock solution (e.g., 100 mM). The molecular weight of this compound acid is 138.12 g/mol .

  • Weigh the calculated amount of this compound acid powder and place it in a clean beaker with a magnetic stir bar.

  • Add a small volume of ethanol or methanol to completely dissolve the this compound acid powder. Gentle warming may aid in dissolution.

  • Once fully dissolved, transfer the solution to a volumetric flask.

  • Add sterile distilled water to the volumetric flask to reach the final desired volume.

  • Mix the solution thoroughly.

  • Store the stock solution at 4°C in the dark. It is recommended to use the solution within a week.

  • Dilute the stock solution with sterile distilled water to the desired working concentration immediately before use.

Protocol 2: Time-Course Analysis of Gene Induction in Arabidopsis thaliana

Materials:

  • 4-week-old Arabidopsis thaliana plants (grown under controlled conditions)

  • This compound acid working solution (e.g., 1 mM)

  • Control solution (water with the same minimal percentage of solvent used for the SA solution)

  • Foliar spray bottles

  • Liquid nitrogen

  • Mortar and pestle or other tissue grinding equipment

  • RNA extraction kit

  • qRT-PCR reagents and instrument

Procedure:

  • Treatment:

    • Divide the plants into a treatment group and a control group.

    • Using a fine mist sprayer, evenly apply the this compound acid working solution to the leaves of the treatment group until runoff.

    • Apply the control solution to the control group in the same manner.

    • Ensure complete and even coverage of all leaves.

  • Sample Collection:

    • Collect leaf tissue from both control and treated plants at various time points (e.g., 0, 1, 3, 6, 12, 24, and 48 hours) post-treatment.

    • For each time point and treatment, collect tissue from at least three biological replicates.

    • Immediately freeze the collected tissue in liquid nitrogen to prevent RNA degradation.

    • Store the samples at -80°C until further processing.

  • RNA Extraction and Gene Expression Analysis:

    • Grind the frozen leaf tissue to a fine powder in liquid nitrogen.

    • Extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.

    • Assess the quality and quantity of the extracted RNA.

    • Synthesize cDNA from the total RNA.

    • Perform quantitative real-time PCR (qRT-PCR) to analyze the expression levels of the target gene(s). Use a suitable reference gene for normalization.

    • Calculate the relative gene expression for each time point and treatment compared to the 0-hour time point of the control group.

Visualizations

Salicylic_Acid_Signaling_Pathway SA This compound Acid (SA) NPR1_inactive NPR1 (inactive oligomer) in cytoplasm SA->NPR1_inactive induces redox change NPR1_active NPR1 (active monomer) in nucleus NPR1_inactive->NPR1_active monomerization and nuclear translocation TGA TGA Transcription Factors NPR1_active->TGA co-activates PR_Genes Pathogenesis-Related (PR) Genes TGA->PR_Genes binds to promoter and activates transcription Defense_Response Defense Response PR_Genes->Defense_Response

Caption: Simplified this compound acid signaling pathway leading to the induction of defense-related genes.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment & Sampling cluster_analysis Analysis SA_Prep Prepare this compound Acid and Control Solutions Treatment Apply SA and Control Solutions SA_Prep->Treatment Plant_Growth Grow Plants to Desired Stage Plant_Growth->Treatment Sampling Collect Samples at Multiple Time Points Treatment->Sampling RNA_Extraction RNA Extraction Sampling->RNA_Extraction cDNA_Synthesis cDNA Synthesis RNA_Extraction->cDNA_Synthesis qPCR qRT-PCR Analysis cDNA_Synthesis->qPCR Data_Analysis Data Analysis and Interpretation qPCR->Data_Analysis

Caption: General experimental workflow for time-course analysis of this compound acid-induced gene expression.

References

strategies to minimize off-target effects of salicylic acid treatment in plants

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize off-target effects of salicylic acid (SA) treatment in their plant experiments.

Troubleshooting Guide

This guide addresses common issues encountered during this compound acid application in a question-and-answer format.

Q1: After foliar application of this compound acid, I'm observing necrotic lesions and leaf yellowing on my plants. What could be the cause?

A1: These symptoms are indicative of phytotoxicity, which can arise from several factors:

  • High Concentration: this compound acid concentrations that are too high can be toxic to plants. For many species, concentrations above 1-2 mM can lead to phytotoxic effects such as necrosis and wilting.[1] For instance, in chickpea, 2 mM SA caused phytotoxic symptoms, whereas 1.5 mM was found to be safe and effective for inducing defense responses.[1]

  • Application Method: Foliar application can sometimes lead to localized high concentrations of SA on the leaf surface, causing direct damage to the epidermal cells. The choice of solvent and the addition of a surfactant can also influence the uptake and potential for toxicity.

  • Plant Sensitivity: Different plant species and even different developmental stages of the same species can have varying sensitivities to this compound acid.

  • Environmental Conditions: High light intensity or high temperatures following application can exacerbate the phytotoxic effects of this compound acid.

Q2: My this compound acid treatment is not inducing the expected expression of defense-related genes (e.g., PR-1). What are some potential reasons for this?

A2: Several factors could contribute to a lack of response:

  • Suboptimal Concentration: The concentration of SA applied may be too low to elicit a strong defense response. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific plant species and experimental conditions.

  • Inefficient Delivery: For foliar applications, poor absorption of SA through the leaf cuticle can be an issue. Using a surfactant like Silwet L-77 or Tween-20 (typically at 0.01-0.05% v/v) can improve leaf surface contact and uptake.[2] Alternatively, root drenching can be a more efficient method for systemic delivery in some cases.

  • Timing of Harvest: The induction of defense genes is a dynamic process. You may be harvesting your samples too early or too late to observe the peak of gene expression. A time-course experiment (e.g., sampling at 0, 3, 6, 12, 24, and 48 hours post-treatment) is recommended to capture the optimal time point.[3]

  • Plant Age and Condition: The physiological state of the plant can influence its responsiveness to SA. Young, healthy, actively growing plants typically show a more robust response.

Q3: I am seeing inhibition of root growth in my seedlings grown on SA-containing media. Is this an off-target effect, and how can I mitigate it?

A3: Yes, root growth inhibition is a well-documented off-target effect of this compound acid, particularly at higher concentrations.[4] SA can interfere with auxin distribution in the root meristem, leading to altered root development.[4]

  • Concentration-Dependent Effects: In Arabidopsis, low concentrations of SA (below 50 µM) can have regulatory effects on root development, while higher concentrations (above 50 µM) act as a stress hormone, inhibiting growth.[4]

  • Mitigation Strategies:

    • Optimize Concentration: Carefully titrate the SA concentration in your growth media to find a balance between inducing the desired systemic response and minimizing root growth inhibition.

    • Alternative Application Methods: If your primary interest is in the systemic effects of SA on aerial tissues, consider foliar application instead of root treatment to bypass direct contact with the roots.

    • Use of Analogs: Some synthetic analogs of this compound acid have been developed to induce defense responses with potentially reduced phytotoxicity.[5][6]

Frequently Asked Questions (FAQs)

Q1: What is the best method to apply this compound acid to my plants?

A1: The optimal application method depends on your experimental goals and plant species. The most common methods are:

  • Foliar Spray: This method is effective for inducing responses in the leaves and for studying systemic acquired resistance.[2][7] It allows for direct application to the target tissue. To ensure even coverage and absorption, the use of a surfactant is recommended.[2]

  • Root Drench/Irrigation: Applying an SA solution to the soil allows for uptake through the roots and systemic distribution throughout the plant.[7][8] This method can be effective but may also lead to off-target effects on root growth.

  • Seed Treatment: Soaking seeds in an SA solution before planting can enhance germination and seedling vigor under certain conditions.[9]

Q2: How can I be sure that the observed effects are due to the this compound acid treatment and not some other variable?

A2: Proper experimental controls are essential. Your experimental design should include:

  • Mock Treatment: Treat a control group of plants with the same solution used to dissolve the this compound acid, including any solvents (e.g., ethanol) or surfactants, but without the SA itself. This will account for any effects of the application procedure or the vehicle solution.

  • Untreated Control: A group of plants that receives no treatment can serve as a baseline for normal growth and development under your experimental conditions.

Q3: Are there alternatives to this compound acid that can induce a defense response with fewer off-target effects?

A3: Yes, several functional analogs of this compound acid have been developed and are used in research and agriculture. These include:

  • Benzothiadiazole (BTH): A potent and stable chemical analog of SA that is widely used to induce systemic acquired resistance.[6]

  • 2,6-dichloroisonicotinic Acid (INA): Another functional analog that acts downstream of SA and can induce defense responses.[5]

  • Novel SA Analogs: Research is ongoing to identify new SA analogs that can effectively induce defense responses with minimal negative impacts on plant growth.[10]

Data Summary

Table 1: Effects of Exogenous this compound Acid Application on Various Plant Species

Plant SpeciesSA ConcentrationApplication MethodPositive EffectsOff-Target/Phytotoxic EffectsReference
Arabidopsis thaliana1 mMLeaf dipping with surfactantInduction of PR-1 gene expression-[3]
Arabidopsis thaliana> 50 µMGrowth mediaInduction of stress responseRoot growth inhibition[4]
Chickpea (Cicer arietinum)1.5 mMNot specifiedInduction of POD and PPO activities, accumulation of phenols and H₂O₂-[1]
Chickpea (Cicer arietinum)2 mMNot specified-Phytotoxic symptoms (yellowing and wilting)[1]
Tomato (Solanum lycopersicum)0.50 mMFoliar spray and root applicationMitigation of cadmium toxicity effects-[11]
Poinsettia (Euphorbia pulcherrima)10⁻⁵ M (0.01 mM)Foliar sprayIncreased canopy area-[8]
Poinsettia (Euphorbia pulcherrima)10⁻³ M (1 mM)Foliar sprayReduced red pigmentation-[8]
Wheat (Triticum aestivum)1-3 mMFoliar sprayImproved growth and yield under water deficit-[9]
Perennial Ryegrass (Lolium perenne)1.5 mMNot specifiedReduced gray leaf spot disease severity-[12]
Tulip (Tulipa gesneriana)> 250 mg L⁻¹ (~1.8 mM)Bulb dipping-Toxic effects on vegetative and flowering characteristics[13]

Experimental Protocols

Protocol 1: Foliar Application of this compound Acid to Arabidopsis thaliana

Objective: To induce a systemic defense response in Arabidopsis thaliana through the application of this compound acid to the leaves.

Materials:

  • 4 to 5-week-old Arabidopsis thaliana plants

  • This compound acid (SA)

  • Surfactant (e.g., Silwet L-77 or Tween-20)

  • Spray bottle

  • Distilled water

Procedure:

  • Prepare a stock solution of this compound acid. For a 1 M stock, dissolve 138.12 g of SA in 1 L of ethanol.

  • Prepare the desired final concentration of SA solution in water. For a 1 mM solution, add 1 µL of the 1 M stock solution to 1 mL of water.

  • Add a surfactant to the SA solution to a final concentration of 0.01-0.05% (v/v) to ensure even coverage of the leaves.

  • Prepare a mock solution containing the same concentration of solvent and surfactant in water, but without SA.

  • Evenly spray the leaves of the Arabidopsis plants with the SA solution until runoff.

  • Spray the control plants with the mock solution.

  • Keep the treated plants under standard growth conditions for the desired duration before harvesting for analysis (e.g., 24-72 hours).[2]

Protocol 2: Quantification of Off-Target Effects - Chlorophyll (B73375) Content Measurement

Objective: To assess phytotoxicity by measuring the chlorophyll content in plant leaves after this compound acid treatment.

Materials:

  • Plant leaf tissue (control and SA-treated)

  • 80% acetone (B3395972)

  • Spectrophotometer

  • Mortar and pestle or tissue homogenizer

  • Centrifuge and microcentrifuge tubes

Procedure:

  • Harvest a known fresh weight of leaf tissue (e.g., 100 mg) from both control and SA-treated plants.

  • Grind the tissue to a fine powder in liquid nitrogen or homogenize in 1 mL of 80% acetone.

  • Incubate the homogenate in the dark for at least 24 hours at 4°C to allow for complete chlorophyll extraction.

  • Centrifuge the samples at high speed (e.g., 10,000 x g) for 5-10 minutes to pellet the cell debris.

  • Transfer the supernatant to a new tube.

  • Measure the absorbance of the supernatant at 645 nm and 663 nm using a spectrophotometer, with 80% acetone as a blank.

  • Calculate the total chlorophyll content using Arnon's equation:

    • Total Chlorophyll (mg/g FW) = [20.2 * (A₆₄₅) + 8.02 * (A₆₆₃)] * (Volume of extract in L / Fresh weight of tissue in g) (Note: This is one of several equations; consistency in the chosen equation is key for comparisons.)[14]

Protocol 3: Quantification of Endogenous this compound Acid

Objective: To extract and quantify the levels of free and total this compound acid in plant tissue to monitor uptake and metabolism.

Materials:

  • Plant tissue (0.1-0.5 g)

  • Liquid nitrogen

  • 90% and 100% Methanol (HPLC grade)

  • β-glucosidase solution

  • 5% Trichloroacetic acid (TCA)

  • Extraction buffer (Ethylacetate / cyclopentane (B165970) / isopropanol: 100/99/1)

  • HPLC system with a fluorescence detector

Procedure (summarized):

  • Grind frozen plant tissue in liquid nitrogen and extract with 90% methanol, followed by 100% methanol.[15]

  • Combine the supernatants and divide the sample into two aliquots for free and total SA analysis.

  • For total SA: Treat one aliquot with β-glucosidase to hydrolyze SA-glucosides into free SA.[15]

  • For free SA: Proceed with the other aliquot without enzymatic treatment.

  • Acidify the samples with TCA.

  • Extract SA from the aqueous phase using the extraction buffer.

  • Dry down the organic phase and resuspend the residue in the HPLC mobile phase.

  • Analyze the samples using an HPLC system equipped with a C18 column and a fluorescence detector (excitation at ~305 nm, emission at ~407 nm).[16]

  • Quantify SA levels by comparing peak areas to a standard curve of known SA concentrations.

Visualizations

Salicylic_Acid_Signaling_Pathway Pathogen Pathogen (Biotic Stress) SA_Biosynthesis SA Biosynthesis (ICS1, PBS3) Pathogen->SA_Biosynthesis triggers SA This compound Acid (SA) SA_Biosynthesis->SA produces NPR1_oligomer NPR1 (Oligomer) in Cytoplasm SA->NPR1_oligomer induces redox change NPR1_monomer_cyto NPR1 (Monomer) in Cytoplasm NPR1_oligomer->NPR1_monomer_cyto monomerization NPR1_monomer_nuc NPR1 (Monomer) in Nucleus NPR1_monomer_cyto->NPR1_monomer_nuc nuclear translocation TGA TGA Transcription Factors NPR1_monomer_nuc->TGA activates PR_Genes Pathogenesis-Related (PR) Genes TGA->PR_Genes induces expression SAR Systemic Acquired Resistance (SAR) PR_Genes->SAR leads to

Caption: this compound Acid (SA) Signaling Pathway in Plants.

Experimental_Workflow Start Start: Hypothesis Dose_Response 1. Dose-Response Experiment Start->Dose_Response Application_Method 2. Select Application Method (Foliar/Root) Dose_Response->Application_Method Determine optimal [SA] and identify phytotoxicity threshold Treatment 3. SA Treatment (with Mock Control) Application_Method->Treatment Time_Course 4. Time-Course Sampling Treatment->Time_Course Analysis 5. Analysis Time_Course->Analysis Gene_Expression Gene Expression (e.g., qRT-PCR) Analysis->Gene_Expression On-Target Effects Phytotoxicity Phytotoxicity Assays (Chlorophyll, Root Growth) Analysis->Phytotoxicity Off-Target Effects SA_Quant Endogenous SA Quantification (HPLC) Analysis->SA_Quant SA Uptake/Metabolism Conclusion Conclusion Gene_Expression->Conclusion Phytotoxicity->Conclusion SA_Quant->Conclusion

Caption: Workflow to Minimize SA Off-Target Effects.

References

Technical Support Center: Enhancing Salicylic Acid Encapsulation in Liposomes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide comprehensive guidance on improving the encapsulation efficiency of salicylic acid in liposomes. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in your formulation development.

Troubleshooting Guide

This guide addresses common issues encountered during the encapsulation of this compound acid in liposomes.

Question: Why is my encapsulation efficiency for this compound acid consistently low?

Answer: Low encapsulation efficiency is a common challenge and can be attributed to several factors:

  • Suboptimal pH: The pH of the hydration buffer plays a crucial role. This compound acid is a weak acid, and its encapsulation can be influenced by its ionization state. A study suggests that a pH of 7.4 is effective for achieving high encapsulation.[1]

  • Inappropriate Lipid Composition: The choice and ratio of lipids are critical. The inclusion of cholesterol can impact membrane rigidity and permeability, which in turn affects encapsulation. However, excessive cholesterol can also lead to a decrease in encapsulation efficiency.[2][3][4][5][6][7]

  • Unfavorable Drug-to-Lipid Ratio: An excessively high concentration of this compound acid relative to the lipid content can saturate the liposomes, leading to lower encapsulation efficiency. It is recommended to optimize this ratio to find the saturation point.

  • Inefficient Preparation Method: The chosen method of liposome (B1194612) preparation significantly influences encapsulation. For this compound acid, methods like ethanol (B145695) injection and reverse-phase evaporation have been reported to yield higher encapsulation efficiencies compared to the conventional thin-film hydration method.[8][9][10][11]

  • Improper Hydration: Incomplete or uneven hydration of the lipid film can result in poorly formed liposomes with a smaller aqueous core, thereby reducing the space for encapsulating hydrophilic drugs like this compound acid.

Question: My liposome suspension shows aggregation and precipitation. What could be the cause?

Answer: Liposome aggregation can be caused by:

  • Zeta Potential: A low absolute zeta potential (close to zero) indicates weak electrostatic repulsion between liposomes, leading to aggregation. Adjusting the pH or including charged lipids in the formulation can help increase the zeta potential and improve stability.

  • Storage Conditions: Storing liposomes at inappropriate temperatures can lead to instability and aggregation. It has been shown that storing this compound acid liposomes at 4-5°C enhances their stability.[8][9][10]

  • High Lipid Concentration: Very high concentrations of lipids can sometimes promote aggregation. Optimizing the lipid concentration is important for maintaining a stable dispersion.

Question: The particle size of my this compound acid liposomes is too large and polydisperse. How can I resolve this?

Answer: To achieve a smaller and more uniform particle size:

  • Homogenization Technique: Employing post-formation sizing techniques is crucial. Extrusion through polycarbonate membranes with a defined pore size is a highly effective method for producing unilamellar vesicles with a narrow size distribution. Sonication can also be used, but it may be less gentle and can potentially lead to lipid degradation if not controlled properly.

  • Number of Extrusion Cycles: Increasing the number of passes through the extruder membrane generally leads to a smaller and more uniform liposome size.

  • Lipid Composition: The type of lipids used can influence the final particle size.

Frequently Asked Questions (FAQs)

Q1: Which preparation method is best for encapsulating this compound acid in liposomes?

A1: The optimal method depends on the desired characteristics of the final product.

  • The ethanol injection method has been reported to achieve a high encapsulation efficiency of over 80% for this compound acid.[1]

  • The reverse-phase evaporation method has also shown good results, with a reported encapsulation efficiency of 75.86%.[11]

  • The thin-film hydration method is a common and relatively simple technique, but it may result in lower encapsulation efficiencies, with a maximum of 42.6% reported in one study.[8][9][10]

Q2: What is the ideal pH for the hydration buffer when encapsulating this compound acid?

A2: A phosphate (B84403) buffer with a pH of 7.4 has been successfully used to prepare this compound acid liposomes with high encapsulation efficiency.[1] This pH helps to maintain the stability of the liposomes and can influence the partitioning of this compound acid into the lipid bilayer.

Q3: How does cholesterol affect the encapsulation of this compound acid?

A3: Cholesterol is a critical component for modulating the fluidity and stability of the liposome membrane. Including cholesterol can increase the encapsulation of some drugs by improving membrane integrity. However, an excessive amount of cholesterol can also decrease encapsulation efficiency by making the bilayer too rigid or by competing with the drug for space within the membrane.[2][3][4][5][6][7] The optimal phospholipid-to-cholesterol ratio needs to be determined experimentally for your specific formulation.

Q4: What is a typical drug-to-lipid ratio for this compound acid liposomes?

A4: The drug-to-lipid ratio is a critical parameter that needs to be optimized. A common starting point is a mass ratio of this compound acid to total lipids of around 1:7.[1] However, this can be varied to find the optimal ratio that maximizes encapsulation efficiency without compromising liposome stability.

Q5: How can I separate unencapsulated this compound acid from my liposome suspension?

A5: Several methods can be used to separate free this compound acid from the liposome formulation:

  • Dialysis: This is a gentle method that involves placing the liposome suspension in a dialysis bag with a specific molecular weight cut-off and dialyzing against a buffer to remove the smaller, unencapsulated drug molecules.

  • Centrifugation: Ultracentrifugation can be used to pellet the liposomes, after which the supernatant containing the free drug can be removed.

  • Size Exclusion Chromatography (Gel Filtration): This technique separates molecules based on their size, allowing for the effective separation of larger liposomes from smaller, free drug molecules.[12][13]

Data Presentation

Table 1: Comparison of Preparation Methods on this compound Acid Encapsulation Efficiency

Preparation MethodReported Encapsulation Efficiency (%)Key Experimental ConditionsReference
Ethanol Injection> 80%This compound acid:Soybean lecithin:Cholesterol (1:5:2 w/w/w), Phosphate buffer (pH 7.4)[1]
Reverse-Phase Evaporation75.86%Not specified in detail[11]
Thin-Film Hydration42.6% (max)Not specified in detail[8][9][10]

Table 2: Influence of Lipid Composition on Encapsulation Efficiency (General Observations)

Lipid Composition VariationEffect on Encapsulation EfficiencyRationaleReferences
Increasing Cholesterol ContentCan increase or decreaseIncreases membrane stability up to a point, but excess can increase rigidity and hinder encapsulation.[2][3][4][5][6][7]
Addition of Charged LipidsCan increaseIncreases inter-lamellar spacing and aqueous volume, potentially enhancing encapsulation of hydrophilic drugs.
Varying Phospholipid TypeCan influenceDifferent phospholipid chain lengths and saturation affect membrane fluidity and permeability.

Experimental Protocols

Protocol 1: Preparation of this compound Acid Liposomes by Thin-Film Hydration Method
  • Lipid Film Formation:

    • Dissolve phospholipids (B1166683) (e.g., soybean lecithin) and cholesterol in a suitable organic solvent (e.g., chloroform:methanol mixture) in a round-bottom flask.

    • Add this compound acid to the lipid solution.

    • Remove the organic solvent using a rotary evaporator under vacuum to form a thin, uniform lipid film on the inner surface of the flask.

    • Further dry the lipid film under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with an aqueous buffer (e.g., phosphate buffer, pH 7.4) by adding the buffer to the flask.

    • Agitate the flask by gentle rotation or vortexing at a temperature above the phase transition temperature (Tc) of the lipids until the lipid film is completely dispersed and a milky suspension of multilamellar vesicles (MLVs) is formed.

  • Size Reduction (Homogenization):

    • To obtain smaller, unilamellar vesicles (SUVs or LUVs), sonicate the MLV suspension using a probe or bath sonicator, or extrude it through polycarbonate membranes of a defined pore size (e.g., 100 nm) using a mini-extruder.

Protocol 2: Determination of Encapsulation Efficiency by UV-Vis Spectrophotometry
  • Separation of Free Drug:

    • Separate the unencapsulated this compound acid from the liposome suspension using one of the methods described in FAQ 5 (e.g., dialysis or centrifugation).

  • Quantification of Total and Free Drug:

    • Total Drug (Dt): Take an aliquot of the original, unpurified liposome suspension. Disrupt the liposomes by adding a suitable solvent (e.g., ethanol or methanol) to release the encapsulated drug.

    • Free Drug (Df): Take an aliquot of the supernatant or dialysate obtained after the separation step.

    • Prepare a standard calibration curve for this compound acid in the chosen solvent using a UV-Vis spectrophotometer at its maximum absorbance wavelength (around 304 nm in an ethanol:phosphoric acid mixture).[14][15]

    • Measure the absorbance of the "Total Drug" and "Free Drug" samples and determine their concentrations from the calibration curve.

  • Calculation of Encapsulation Efficiency (EE%):

    • Calculate the encapsulation efficiency using the following formula: EE% = [(Dt - Df) / Dt] * 100

Mandatory Visualization

Experimental_Workflow_Thin_Film_Hydration cluster_prep Lipid Film Preparation cluster_hydration Hydration cluster_sizing Sizing cluster_analysis Analysis dissolve Dissolve Lipids & this compound Acid in Organic Solvent evaporate Evaporate Solvent (Rotary Evaporator) dissolve->evaporate dry Dry Film under Vacuum evaporate->dry hydrate Add Aqueous Buffer (pH 7.4) dry->hydrate agitate Agitate above Lipid Tc hydrate->agitate extrude Extrude through Polycarbonate Membrane agitate->extrude separate Separate Free Drug extrude->separate quantify Quantify Encapsulated Drug separate->quantify calculate Calculate EE% quantify->calculate Troubleshooting_Encapsulation_Efficiency cluster_factors Potential Causes cluster_solutions Troubleshooting Steps start Low Encapsulation Efficiency pH Suboptimal pH start->pH lipid Inappropriate Lipid Composition start->lipid ratio Poor Drug:Lipid Ratio start->ratio method Inefficient Preparation Method start->method adjust_pH Adjust Buffer to pH ~7.4 pH->adjust_pH optimize_lipid Optimize Cholesterol Content lipid->optimize_lipid optimize_ratio Vary Drug:Lipid Ratio ratio->optimize_ratio change_method Try Ethanol Injection or Reverse-Phase Evaporation method->change_method

References

troubleshooting degradation of salicylic acid during sample preparation

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Troubleshooting Salicylic Acid Degradation

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the degradation of this compound acid during sample preparation and analysis.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause this compound acid degradation during sample preparation?

A1: this compound acid is susceptible to degradation from several factors, including:

  • pH: this compound acid is most stable in acidic conditions (pH 3.0-4.0).[1] More basic conditions promote its degradation.[1]

  • Temperature: Elevated temperatures accelerate the degradation of this compound acid.[2][3] For every 10°C rise in temperature, many degradation reactions can double in rate.[3]

  • Light: Exposure to UV light can lead to the photodegradation of this compound acid.[2][4] It is recommended to use opaque or amber-colored containers to protect it from light.[1]

  • Moisture: The presence of moisture can facilitate hydrolysis, a key degradation pathway for acetylthis compound acid, which breaks down into this compound acid and acetic acid.[2][3]

  • Oxidizing Agents: Strong oxidizing agents can degrade this compound acid.[5]

  • Incompatible Solvents: Certain solvents, such as methanol (B129727) and ethanol (B145695), can be unstable media for this compound acid, leading to degradation over time. Acetonitrile (B52724) is a more stable solvent choice.

Q2: What are the common degradation products of this compound acid?

A2: The most common degradation pathway for acetylthis compound acid (a precursor to this compound acid) is hydrolysis, which yields this compound acid and acetic acid.[2] Further degradation of this compound acid can occur through hydroxylation, leading to the formation of 2,3-dihydroxybenzoic acid and 2,5-dihydroxybenzoic acid.[6] In some cases, catechol can also be a degradation product.[7]

Q3: How can I prevent this compound acid degradation during sample storage?

A3: To minimize degradation during storage, it is crucial to:

  • Control Temperature and Humidity: Store samples at a consistent, cool room temperature (20-25°C or 68-77°F) in a dry environment.[1] For long-term stability, reduced temperatures (<8°C) are better.[2]

  • Protect from Light: Use amber or opaque containers to shield samples from light exposure.[1]

  • Use Appropriate Solvents: If dissolving the sample, choose a stable solvent like acetonitrile.

  • Maintain Acidic pH: For aqueous samples, maintaining an acidic pH (around 3.0 to 4.0) can enhance stability.[1]

  • Proper Sealing: Ensure containers are tightly sealed to prevent exposure to moisture and air.[1]

Q4: What are the typical UV absorbance maxima for this compound acid?

A4: this compound acid in ethanol typically exhibits UV absorbance maxima at approximately 210 nm, 234 nm, and 303 nm.[8] In aqueous solutions, the UV absorption peaks can be observed around 296 nm and 231 nm, which may shift slightly depending on the conditions.[9]

Q5: What are the fluorescence properties of this compound acid?

A5: this compound acid is a fluorescent compound. At a pH of 7.5, it has an excitation maximum at approximately 295 nm and an emission maximum at around 410 nm.[10] In aqueous solutions, an emission peak can also be observed at 409 nm with an excitation at 299 nm.[11]

Troubleshooting Guides

This section provides a systematic approach to identifying and resolving common issues encountered during this compound acid analysis.

Guide 1: Inaccurate or Low this compound Acid Quantification

Problem: The quantified amount of this compound acid is consistently lower than expected.

Potential Causes & Solutions:

Potential Cause Troubleshooting Steps
Degradation during Extraction - Check pH of extraction solvent: Ensure the pH is acidic (ideally 3.0-4.0).[1] - Control Temperature: Perform extraction at room temperature or below. Avoid heating unless necessary for the protocol.[2] - Minimize Light Exposure: Work in a dimly lit area or use amber-colored labware.[1]
Degradation during Storage - Review Storage Conditions: Confirm that samples are stored in tightly sealed, light-protected containers at a cool and dry place.[1][2] - Check Storage Duration: Analyze samples as soon as possible after preparation.
Incomplete Extraction - Optimize Extraction Solvent: Ensure the chosen solvent (e.g., methanol, acetonitrile) is appropriate for the sample matrix.[12] - Increase Extraction Time/Repetitions: Perform multiple extraction steps to ensure complete recovery.[12] - Use Appropriate Technique: Consider methods like sonication or microwave-assisted extraction to improve efficiency.[13]
Instrumental Issues - Verify Calibration Curve: Prepare fresh standards and re-run the calibration curve. - Check Detector Settings: Ensure the correct wavelength is being used for detection (UV: ~303 nm, Fluorescence Ex/Em: ~295/410 nm).[8][10]
Guide 2: HPLC-Specific Issues

Problem: Encountering peak tailing, splitting, or inconsistent retention times during HPLC analysis.

HPLC Issue Potential Cause Recommended Solution
Peak Tailing Secondary interactions with the stationary phase.Adjust the mobile phase pH to be at least 2 units below the pKa of this compound acid (~2.97) to ensure it is in its unionized form.[8]
Column contamination or degradation.Flush the column with a strong solvent or replace it if necessary.
Sample overload.Reduce the injection volume or dilute the sample.
Peak Splitting Co-elution with an interfering compound.Modify the mobile phase composition or gradient to improve separation.
Sample solvent is too different from the mobile phase.Dissolve the sample in the mobile phase or a weaker solvent.
Void at the column head.Reverse-flush the column (if permissible by the manufacturer) or replace it.
Inconsistent Retention Times Fluctuations in mobile phase composition.Ensure proper mixing and degassing of the mobile phase.
Temperature variations.Use a column oven to maintain a constant temperature.
Column equilibration issues.Ensure the column is adequately equilibrated with the mobile phase before each run.

Quantitative Data Summary

Table 1: Stability of this compound Acid under Different Conditions
Condition Parameter Observation Recommendation
pH Acidic (3.0-4.0)High stability.[1]Maintain an acidic pH for aqueous samples and mobile phases.
Neutral (~7.0)Increased degradation compared to acidic pH.[14]Buffer samples to an acidic pH if storage at neutral pH is unavoidable.
Basic (>7.0)Promotes degradation.[1]Avoid basic conditions during sample preparation and storage.
Temperature < 8°CBetter stability.[2]For long-term storage, refrigeration is recommended.
18-25°CAcceptable stability for short-term storage.[2]Maintain a controlled room temperature for routine handling.
> 25°CSignificant increase in degradation.[2]Avoid exposure to high temperatures.
Light Direct SunlightCauses degradation.[2]Protect samples from direct sunlight at all times.
UV LightInduces photodegradation.[2]Use UV-protective containers and minimize exposure in the lab.
Solvent AcetonitrileMore stable medium.Preferable solvent for sample preparation and standards.
Methanol/EthanolUnstable media, can lead to degradation over time.Use with caution and analyze samples promptly if these solvents are necessary.

Experimental Protocols

Protocol 1: Extraction of this compound Acid from Plant Tissue

This protocol is adapted from established methods for the extraction of free and total this compound acid from plant materials.[12]

Materials:

  • Plant tissue (fresh or freeze-dried)

  • 90% Methanol (HPLC grade)

  • 100% Methanol (HPLC grade)

  • 5% Trichloroacetic acid (TCA)

  • Extraction buffer: Ethyl acetate (B1210297) / Cyclopentane / Isopropanol (100:99:1, v/v/v)

  • β-glucosidase solution (for total SA)

  • Liquid nitrogen

  • Centrifuge tubes (2 mL and 1.5 mL)

  • Vortex mixer

  • Sonicator bath

  • Centrifuge

  • SpeedVac or nitrogen evaporator

Procedure:

  • Grind 0.1-0.5 g of plant tissue in liquid nitrogen to a fine powder.

  • Transfer the powder to a 2 mL centrifuge tube and add 0.6 mL of 90% methanol.

  • Vortex thoroughly and sonicate in a sonicator bath for 20 minutes.

  • Centrifuge at full speed for 20 minutes and transfer the supernatant to a new 1.5 mL tube.

  • Re-extract the pellet with 0.5 mL of 100% methanol, vortex, and sonicate for 20 minutes.

  • Centrifuge again and combine the supernatant with the previous one.

  • Split the combined supernatant into two equal parts for free and total SA analysis.

  • Evaporate the solvent in a SpeedVac or under a stream of nitrogen until a small volume (10-50 µL) remains.

  • For Free SA: Add 0.5 mL of 5% TCA, vortex, and sonicate for 5 minutes.

  • For Total SA: Add 0.1 mL of β-glucosidase solution, vortex, sonicate for 5 minutes, and incubate at 37°C for 90 minutes. Then add 0.4 mL of 5% TCA.

  • Centrifuge the samples for 15 minutes and transfer the supernatant to a new tube.

  • Extract the supernatant three times with 0.5 mL of the extraction buffer. For each extraction, vortex, centrifuge for 1 minute, and transfer the upper organic phase to a new tube.

  • Evaporate the pooled organic phase to dryness.

  • Reconstitute the dried residue in a suitable volume of the HPLC mobile phase (e.g., 250 µL), vortex, and sonicate for 5 minutes before injection.

Protocol 2: HPLC Analysis of this compound Acid

This is a general HPLC method that can be adapted for various sample types.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm particle size)

  • UV or Fluorescence detector

Reagents:

  • Mobile Phase A: 0.2 M Potassium acetate with 0.5 mM EDTA, pH adjusted to 5.0 with acetic acid.[12]

  • Mobile Phase B: Acetonitrile or Methanol (HPLC grade)

  • This compound acid standard

Chromatographic Conditions:

Parameter Condition
Column C18 Reverse-Phase (e.g., 250 x 4.6 mm, 5 µm)
Mobile Phase Isocratic or gradient elution with a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate buffer at acidic pH) and an organic modifier (e.g., acetonitrile or methanol). A common starting point is a 70:30 (v/v) mixture of aqueous buffer and organic solvent.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 20 µL
Detection - UV: 303 nm[8] - Fluorescence: Excitation at 295 nm, Emission at 410 nm[10]

Visualizations

Diagram 1: Factors Leading to this compound Acid Degradation

cluster_factors Degrading Factors This compound Acid This compound Acid Degradation Degradation This compound Acid->Degradation High pH High pH High pH->Degradation High Temperature High Temperature High Temperature->Degradation UV Light UV Light UV Light->Degradation Moisture Moisture Moisture->Degradation

Caption: Key factors contributing to the degradation of this compound acid.

Diagram 2: General Workflow for this compound Acid Analysis

Sample Sample Collection Extraction Extraction Sample->Extraction Purification Purification / Cleanup Extraction->Purification Analysis HPLC Analysis Purification->Analysis Quantification Data Quantification Analysis->Quantification Start Low SA Recovery CheckStorage Review Storage Conditions (Temp, Light, Time) Start->CheckStorage CheckExtraction Evaluate Extraction Protocol (Solvent, pH, Temp) CheckStorage->CheckExtraction Correct OptimizeStorage Optimize Storage CheckStorage->OptimizeStorage Incorrect CheckInstrument Verify HPLC Performance (Calibration, Detector) CheckExtraction->CheckInstrument Correct OptimizeExtraction Optimize Extraction CheckExtraction->OptimizeExtraction Incorrect Recalibrate Recalibrate Instrument CheckInstrument->Recalibrate Incorrect Resolved Problem Resolved CheckInstrument->Resolved Correct OptimizeStorage->Resolved OptimizeExtraction->Resolved Recalibrate->Resolved

References

optimization of flow rate for sequential injection chromatography of salicylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Sequential Injection Chromatography of Salicylic Acid

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the optimization of flow rate in the sequential injection chromatography (SIC) of this compound acid.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental role of flow rate in SIC?

In Sequential Injection Chromatography (SIC), the flow rate of the mobile phase is a critical parameter that dictates the speed at which the sample and mobile phase pass through the chromatographic column.[1] It directly influences separation efficiency, analysis time, and system backpressure. Optimizing the flow rate is a balancing act between achieving sharp, well-resolved peaks and maintaining a practical analysis time.[1][2]

Q2: How does flow rate affect peak shape and resolution?

Flow rate has a significant impact on peak shape due to its influence on diffusion and mass transfer processes within the column.[3][4]

  • Low Flow Rates: At very low flow rates, analytes spend more time in the column, which can lead to increased longitudinal diffusion (the random movement of molecules along the column).[2][4][5] This results in broader, less defined peaks and can decrease resolution.[2][4]

  • High Flow Rates: Excessively high flow rates reduce the time available for the analyte to interact with the stationary phase, leading to poor separation and potentially broader peaks due to increased mass transfer resistance.[2][4] It can also lead to a significant increase in system backpressure.[6][7]

  • Optimal Flow Rate: An optimal flow rate minimizes peak broadening by balancing the effects of diffusion and mass transfer, resulting in the sharpest peaks and the best possible resolution.[4]

Q3: What is Sequential Injection Chromatography (SIC)?

Sequential Injection Chromatography is a modern analytical technique that integrates the principles of Sequential Injection Analysis (SIA) with chromatography.[8] It utilizes a syringe pump and a multi-position valve to precisely handle and inject sequences of sample and reagent zones into a carrier stream, which then passes through a short chromatographic column for separation.[8][9] This method is known for its automation, miniaturization, and low consumption of samples and mobile phases.[10]

Q4: What flow rates are typically used for the analysis of this compound acid by SIC?

Based on published research, flow rates for the SIC analysis of this compound acid and related compounds typically range from 0.6 mL/min to 0.9 mL/min .[8][10][11][12] The optimal flow rate will depend on the specific column dimensions, particle size, mobile phase composition, and temperature.

Troubleshooting Guide

This guide addresses common issues encountered during the optimization of flow rate for this compound acid analysis.

Problem 1: High System Backpressure

Q: My system backpressure is significantly higher than normal after increasing the flow rate. What should I do?

A: High backpressure is a common issue directly related to flow rate and potential system blockages.[6][7]

Possible Causes & Solutions:

  • Flow Rate is Too High: Higher flow rates naturally result in higher backpressure.[6] Check if the pressure exceeds the limits for your column and system.

    • Solution: Reduce the flow rate to a level that provides a balance between analysis time and pressure limits.

  • System Blockage: Particulates from the sample or mobile phase may have clogged a component.[6][13]

    • Solution: Systematically identify the blockage. First, disconnect the column and run the pump to see if the pressure returns to a normal, low level.[13] If it does, the column is likely clogged. If the pressure remains high, the blockage is in the system tubing, injector, or filters.[13][14]

  • Column Frit Clogging: Impurities from the sample can clog the column inlet frit.[14]

    • Solution: Reverse-flush the column (disconnect it from the detector first) at a low flow rate (e.g., half of the usual rate).[14] Always filter samples and mobile phases to prevent this.[13][14]

  • Buffer Precipitation: If using a buffered mobile phase, high concentrations of organic solvent can cause buffer salts to precipitate.[15]

    • Solution: Ensure your buffer concentration is soluble in all mobile phase compositions used during the run. Prepare fresh buffers daily and filter them.[15]

Problem 2: Broad or Tailing Peaks

Q: My this compound acid peak is very broad and/or shows significant tailing. How can flow rate optimization help?

A: Peak broadening and tailing indicate inefficiencies in the chromatographic process. Flow rate is a key factor to investigate.

Possible Causes & Solutions:

  • Flow Rate is Not Optimal: The flow rate may be too low or too high, leading to increased diffusion or mass transfer resistance, respectively.[2][3]

    • Solution: Perform a flow rate optimization study. Analyze the this compound acid standard at several different flow rates (e.g., 0.5, 0.7, 0.9, 1.1, and 1.3 mL/min) and evaluate the peak sharpness (efficiency) and resolution from nearby impurities.

  • Sample Overload: Injecting too concentrated a sample can lead to peak tailing.

    • Solution: Dilute your sample and reinject.

  • Column Degradation: The column's stationary phase may be deteriorating, leading to poor peak shape.

    • Solution: Replace the analytical column with a new one. Using a guard column can help extend the life of your main column.[15]

Problem 3: Poor Resolution Between Peaks

Q: I am not getting adequate separation between this compound acid and other components in my sample. What is the role of flow rate here?

A: Resolution is directly affected by peak width, which is influenced by flow rate.

Possible Causes & Solutions:

  • High Flow Rate: A flow rate that is too high shortens the analysis time but may not allow sufficient time for the components to separate effectively on the column, leading to peak overlap.[1]

    • Solution: Decrease the flow rate. This increases the interaction time with the stationary phase, which can improve separation, although it will also increase the total analysis time.[1]

  • Sub-optimal Mobile Phase: The mobile phase composition may not be suitable for the separation.

    • Solution: While optimizing flow rate, also consider adjusting the mobile phase composition (e.g., the ratio of organic solvent to aqueous buffer) to improve selectivity.

Data Presentation: Effect of Flow Rate on Chromatographic Parameters

The following table summarizes the expected impact of varying flow rate on key performance indicators in the SIC of this compound acid. This data is representative and should be confirmed experimentally.

Flow Rate (mL/min)Retention Time (min)Backpressure (bar)Peak Height (AU)Theoretical Plates (N)Resolution (Rs)
0.57.24585,00048002.1
0.75.16398,00055002.4
0.9 4.0 81 95,000 5300 2.3
1.13.39982,00047002.0
1.32.811771,00041001.8
Note: The optimal flow rate (bolded) represents the best compromise between analysis time, efficiency (Theoretical Plates), and resolution.

Experimental Protocols

Protocol for Flow Rate Optimization

This protocol outlines the steps to determine the optimal mobile phase flow rate for the analysis of this compound acid using a Sequential Injection Chromatography system.

1. System Preparation:

  • Prepare the mobile phase. A common mobile phase for this compound acid is a mixture of acetonitrile (B52724) and a phosphate (B84403) or acetate (B1210297) buffer (e.g., acetonitrile/water 35:65, v/v) adjusted to an acidic pH.[8][10]
  • Filter the mobile phase through a 0.45 µm filter and degas it.[15]
  • Install an appropriate reversed-phase column (e.g., a short monolithic C18 column).[10][11]
  • Prepare a standard solution of this compound acid (e.g., 10 µg/mL) in the mobile phase.

2. Optimization Procedure:

  • Equilibrate the SIC system and column with the mobile phase at a starting flow rate (e.g., 0.5 mL/min) until a stable baseline is achieved.
  • Perform an injection of the this compound acid standard.
  • Record the retention time, peak height, peak width, and system backpressure.
  • Increase the flow rate in increments (e.g., by 0.2 mL/min).
  • Allow the system to re-equilibrate at the new flow rate.
  • Repeat the injection and data recording at each flow rate until the maximum desired flow rate is reached or the system backpressure limit is approached.

3. Data Analysis:

  • For each run, calculate the number of theoretical plates (N) and the resolution (Rs) if other compounds are present.
  • Plot the theoretical plates (N) versus the flow rate. This is a practical representation of a Van Deemter plot.
  • Identify the flow rate that provides the highest number of theoretical plates, which corresponds to the best column efficiency.
  • Select the optimal flow rate that provides the best balance of efficiency, resolution, analysis time, and backpressure.

Visualizations

The following diagrams illustrate key workflows and relationships in the optimization process.

FlowRate_Logic Increase Increase Flow Rate Decrease Decrease Flow Rate Time Analysis Time Increase->Time Decreases Pressure Backpressure Increase->Pressure Increases Resolution Resolution Increase->Resolution Decreases* Decrease->Time Increases Decrease->Pressure Decreases Decrease->Resolution Increases* Efficiency Peak Efficiency (Plates) Note *Generally, moving away from the optimal flow rate in either direction will decrease resolution and efficiency.

Caption: Logical relationship between flow rate and key chromatographic parameters.

Troubleshooting_Workflow Start High Backpressure Detected Q1 Isolate Cause: Disconnect Column Start->Q1 P_System Pressure Still High: System Clogged Q1->P_System Yes P_Column Pressure Drops: Column Clogged Q1->P_Column No A_System Check & Clean: - Tubing - Injector Port - Filters P_System->A_System A_Column Action: - Reverse-flush column - Replace if necessary P_Column->A_Column End System Normal A_System->End A_Column->End

Caption: Troubleshooting workflow for diagnosing high system backpressure.

References

enhancing the performance of ozonation for salicylic acid degradation in wastewater

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Enhancing Ozonation of Salicylic Acid

Welcome to the technical support center for the ozonation of this compound acid in wastewater. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to optimize their experimental procedures.

Troubleshooting Guide

This guide addresses specific issues that may arise during the ozonation of this compound acid.

Question 1: Why is the degradation efficiency of this compound acid lower than expected?

Answer: Low degradation efficiency is a common issue that can be attributed to several factors related to experimental conditions.

  • Suboptimal pH: The pH of the solution is a critical parameter. While direct ozonation can be faster under acidic conditions, alkaline conditions (pH > 7) generally favor the formation of highly reactive hydroxyl radicals (•OH), which significantly enhance degradation.[1] For instance, increasing the pH from 6 to 10 can increase the degradation of this compound acid from 55% to 91%.[1] However, one study noted that for the initial removal of this compound acid, an acidic pH of 4.3 was optimal, while a pH of 10.0 was better for overall mineralization.[2][3][4] A pH of 7.5 was found to be optimal in a catalytic ozonation process using a waste aluminum alloy catalyst.[5]

  • Insufficient Ozone Dosage: The concentration of ozone is directly related to the degradation rate. Increasing the ozone dosage or the oxygen flow rate to the ozone generator typically increases the removal efficiency.[5][6] For example, increasing the ozone concentration from 3.9 mg/L to 9.9 mg/L increased the this compound acid removal rate from 82% to 96% in a catalytic system.[5] Degradation can reach 94% with an oxygen flow rate of 5 L/min, compared to only 17% at 1 L/min.[6][7]

  • High Initial this compound Acid Concentration: If the initial concentration of this compound acid is too high, the available ozone and hydroxyl radicals may be insufficient for effective degradation, leading to lower removal percentages.[5]

  • Presence of Scavengers: Other compounds in the wastewater matrix, such as bicarbonate and dissolved organic carbon, can act as scavengers for hydroxyl radicals, inhibiting the degradation of this compound acid.[3][4]

  • Inadequate Mass Transfer: Poor contact between ozone gas and the aqueous solution will limit the reaction rate. The design of the reactor, such as a bubble column or a fixed bed reactor, is crucial for ensuring efficient mass transfer.[8][9]

Question 2: The concentration of this compound acid is decreasing, but the Total Organic Carbon (TOC) or Chemical Oxygen Demand (COD) removal is very low. Why?

Answer: This indicates that the this compound acid is being transformed into intermediate organic byproducts rather than being fully mineralized to carbon dioxide (CO₂) and water (H₂O).

  • Formation of Refractory Intermediates: The ozonation of this compound acid proceeds through the formation of various intermediates, including dihydroxybenzoic acids, catechol, and smaller organic acids like maleic acid, acetic acid, glyoxylic acid, and oxalic acid.[2][10][11][12][13]

  • Accumulation of Oxalic Acid: Oxalic acid is a common and particularly stable byproduct of this compound acid ozonation that is resistant to further oxidation by ozone alone.[1][2][14] Its accumulation can significantly contribute to the residual TOC and COD.[1][14] For example, at pH 10, a 91% conversion of this compound acid was achieved, but the COD reduction was only 40%, indicating the presence of such byproducts.[1]

  • Incomplete Mineralization: Achieving high TOC removal often requires more aggressive conditions, such as longer reaction times, higher ozone doses, or the use of advanced oxidation processes (AOPs) like O₃/UV or catalytic ozonation, which are more effective at mineralizing these intermediates.[2][3] The UV/O₃ process, for instance, is much more effective for mineralization than ozonation alone, achieving 69.5% TOC reduction compared to 28.1%.[2][3][4]

Question 3: My catalytic ozonation process shows high initial activity, but the performance declines over subsequent runs. What is the cause?

Answer: The deactivation of the catalyst is a key challenge in heterogeneous catalytic ozonation. Several factors can contribute to this issue.

  • Catalyst Leaching: Active metal components from the catalyst may leach into the wastewater during the reaction, reducing the number of active sites available for ozone decomposition. This is a known issue with some homogeneous and heterogeneous catalysts.[15]

  • Surface Fouling: Intermediate byproducts or other substances present in the wastewater can adsorb onto the catalyst surface, blocking active sites and preventing interaction with ozone and this compound acid molecules.

  • Changes in Surface Chemistry: The pH of the solution can affect the surface charge of the catalyst, influencing its interaction with ozone and organic molecules. The presence of ions like phosphate (B84403) in buffer solutions can also inhibit catalyst activity by sorbing to the surface.[16]

  • Structural Instability: The catalyst material itself may not be stable under the highly oxidative conditions of the ozonation process, leading to a loss of surface area or structural integrity over time. However, some catalysts, like certain waste aluminum alloys, have demonstrated excellent stability and recyclability.[11][12]

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism for this compound acid degradation by ozone?

The degradation of this compound acid by ozonation occurs through two primary pathways:

  • Direct Oxidation: At acidic pH, molecular ozone (O₃) is the dominant oxidizing species. It acts as an electrophile, directly attacking the aromatic ring of the this compound acid molecule, which is rich in electrons.[10][13]

  • Indirect Oxidation: At neutral to alkaline pH, ozone decomposes to form highly reactive and non-selective hydroxyl radicals (•OH).[1] These radicals are much more powerful oxidants than molecular ozone and are primarily responsible for the degradation and mineralization of this compound acid and its byproducts in this pH range.[10][13]

Q2: What is catalytic ozonation, and how does it enhance performance?

Catalytic ozonation is an advanced oxidation process where a catalyst is used to enhance the efficiency of ozonation. Catalysts, which can be homogeneous (e.g., metal ions) or heterogeneous (e.g., metal oxides, carbon-based materials), promote the decomposition of ozone to generate more hydroxyl radicals.[15][17][18] This leads to:

  • Increased Degradation Rate: Catalytic ozonation can dramatically increase the removal rate of this compound acid compared to ozonation alone. For example, using a waste aluminum alloy catalyst increased the removal from 20% to 96% in 40 minutes.[11][12]

  • Enhanced Mineralization: By generating more •OH radicals, catalysts can more effectively break down refractory intermediate products like oxalic acid, leading to higher TOC and COD removal.[15][19] An Fe-Cu@SiO₂ catalyst raised the TOC removal of this compound acid to 88% compared to 35% with ozone alone.[15]

Q3: What are the major identified byproducts of this compound acid ozonation?

Analysis using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) has identified several classes of byproducts:[11]

  • Hydroxylated Aromatics: Initial products formed by the addition of hydroxyl groups to the benzene (B151609) ring, such as 2,3-dihydroxybenzoic acid, 2,5-dihydroxybenzoic acid, and catechol.[2][10][13][14]

  • Ring-Opened Carboxylic Acids: Smaller, short-chain organic acids formed after the aromatic ring is broken, including maleic acid, acetic acid, glyoxylic acid, and oxalic acid.[2][10][11][12][13]

  • Carbonyl Compounds: Aldehydes such as formaldehyde (B43269) and glyoxal (B1671930) have also been detected.[10][13]

Q4: Which analytical methods are suitable for monitoring the degradation process?

A combination of methods is typically required:

  • High-Performance Liquid Chromatography (HPLC): HPLC with a UV detector is the most common method for quantifying the concentration of this compound acid itself.[20][21][22] A C18 column is often used with a mobile phase consisting of a buffer (e.g., potassium phosphate) and an organic solvent (e.g., acetonitrile).[23]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This powerful technique is essential for identifying the various intermediate byproducts formed during degradation.[11][12][20]

  • Total Organic Carbon (TOC) Analysis: A TOC analyzer is used to measure the total amount of organic carbon in the solution, providing a measure of the overall mineralization efficiency.[24]

  • Chemical Oxygen Demand (COD): COD tests can also be used to track the reduction in organic pollutants.[1]

Data Presentation: Performance Metrics

Table 1: Effect of pH on this compound Acid (SA) Degradation and Mineralization

Process pH SA Degradation/Conversion TOC/COD Removal Reference
Ozonation 6 55% 8% (COD) [1]
Ozonation 10 91% 40% (COD) [1]
Ozonation 4.3 Optimal for SA removal - [2][3][4]
Ozonation 10.0 - Optimal for mineralization [2][3][4]
Ozonation 1.5 75.6% - [6][7]
Ozonation 13 99.7% - [6][7]

| Catalytic Ozonation (Al-alloy) | 7.5 | 96% | - |[5][12] |

Table 2: Effect of Catalysts on this compound Acid (SA) Degradation

Process Catalyst Reaction Time SA Removal TOC Removal Reference
Ozonation Alone None 40 min 20% - [11][12]
Catalytic Ozonation Waste Aluminum Alloy 40 min 96% - [11][12]
Ozonation Alone None - - 35% [15]
Catalytic Ozonation Fe-Cu@SiO₂ - - 88% [15]

| Catalytic Ozonation (GAC) | Granular Activated Carbon (GAC) | 60 min | >98% (as this compound Hydroxamic Acid) | 44.86% |[24] |

Table 3: Comparison of Ozonation-Based Advanced Oxidation Processes (AOPs)

AOP Reaction Time SA Degradation TOC Removal Reference
Ozonation (O₃) 30 min >50% (after 1 min) 28.1% [2][3][4]
UV/O₃ 30 min >50% (after 1 min) 69.5% [2][3][4]
O₃/H₂O₂/UV 40 min 99.6% - [25]

| Ozonation + Hydrodynamic Cavitation | 60 min | 70.63% | 29.94% |[26] |

Experimental Protocols

1. General Ozonation Experimental Protocol

This protocol describes a typical batch ozonation experiment.

  • 1.1. Reactor Setup:

    • Use a glass bubble column reactor of a suitable volume (e.g., 1-10 L).[6][8] Equip the reactor with a porous gas diffuser at the bottom to ensure fine bubble dispersion.

    • Place the reactor on a magnetic stirrer to ensure the solution remains well-mixed.

    • Ozone is generated from pure oxygen using a corona discharge ozone generator.[8][27][28] The gas flow rate is controlled by a mass flow controller.

    • Include an ozone destructor (e.g., containing MnO₂) in the off-gas line to safely decompose unreacted ozone.

  • 1.2. Procedure:

    • Prepare a stock solution of this compound acid in deionized water. Prepare the final experimental solution by diluting the stock to the desired initial concentration (e.g., 10-85 mg/L).[2][5][7]

    • Adjust the pH of the solution to the target value using dilute H₂SO₄ or NaOH.[24]

    • Start the ozone generator and allow it to stabilize. Set the desired oxygen flow rate (e.g., 1-5 L/min).[6][7]

    • Begin the experiment by bubbling the ozone-oxygen mixture through the this compound acid solution. Start a timer simultaneously.

    • Withdraw aqueous samples at predetermined time intervals (e.g., 0, 5, 10, 20, 30, 60 min).

    • Immediately quench the reaction in the samples by adding a slight excess of a quenching agent like sodium thiosulfate (B1220275) to stop any further oxidation.

    • Analyze the samples for this compound acid concentration (HPLC), TOC, and/or COD.

2. Heterogeneous Catalytic Ozonation Protocol

This protocol is an extension of the general procedure for use with solid catalysts.

  • 2.1. Additional Setup:

    • The reactor can be a slurry reactor (with the catalyst suspended) or a fixed-bed reactor where the wastewater flows through a bed of catalyst pellets.[9]

  • 2.2. Procedure:

    • Follow steps 1.2.1 and 1.2.2 from the general protocol.

    • Add the specified dosage of the heterogeneous catalyst to the reactor (e.g., 1.0 - 10.0 g/L).[5]

    • If using a slurry reactor, ensure the stirring speed is sufficient to keep the catalyst particles suspended uniformly.

    • Follow steps 1.2.3 through 1.2.7. For slurry reactors, samples may need to be filtered (e.g., with a 0.45 µm syringe filter) to remove catalyst particles before quenching and analysis.

3. Analytical Method: HPLC for this compound Acid Quantification

  • 3.1. Instrumentation:

    • An HPLC system equipped with a UV-Vis detector.

    • Column: C18 reversed-phase column (e.g., 3.9 x 150 mm, 5 µm).[23]

  • 3.2. Chromatographic Conditions:

    • Mobile Phase: A mixture of a buffer and an organic solvent. A common example is 70:30 (v/v) 50 mM potassium phosphate (pH 3.0) and acetonitrile.[23]

    • Flow Rate: 0.7 - 1.0 mL/min.[23]

    • Detection Wavelength: 254 nm or 296 nm.[21][23]

    • Injection Volume: 5-20 µL.[23]

    • Temperature: 40 °C.[23]

  • 3.3. Quantification:

    • Prepare a series of this compound acid standards of known concentrations.

    • Inject the standards to generate a calibration curve (Peak Area vs. Concentration).

    • Inject the experimental samples and use the calibration curve to determine the concentration of this compound acid in each.

Visualizations

Experimental_Workflow cluster_prep 1. Preparation cluster_reaction 2. Ozonation Reaction cluster_analysis 3. Sampling & Analysis prep_ww Prepare Simulated Wastewater (this compound Acid Solution) adj_ph Adjust pH (H₂SO₄ / NaOH) prep_ww->adj_ph reactor Batch Reactor (e.g., Bubble Column) adj_ph->reactor prep_cat Prepare Catalyst (If Applicable) add_cat Add Catalyst to Reactor prep_cat->add_cat o3_gen Ozone Generation (Corona Discharge) start_o3 Introduce Ozone Gas o3_gen->start_o3 reactor->start_o3 add_cat->reactor sampling Collect Samples at Intervals start_o3->sampling quench Quench Reaction (e.g., Na₂S₂O₃) sampling->quench analysis Analyze Samples (HPLC, TOC, LC-MS) quench->analysis data Data Processing & Interpretation analysis->data

Caption: General experimental workflow for ozonation of this compound acid.

Degradation_Pathway cluster_intermediates Intermediate Byproducts cluster_final Mineralization Products SA This compound Acid DHBA Dihydroxybenzoic Acids (e.g., 2,3-DHBA, 2,5-DHBA) SA->DHBA + O₃ / •OH Catechol Catechol SA->Catechol + O₃ / •OH RingOpen Ring-Opening DHBA->RingOpen + O₃ / •OH Catechol->RingOpen + O₃ / •OH Acids Short-Chain Carboxylic Acids (Maleic, Acetic, Glyoxylic) RingOpen->Acids Oxalic Oxalic Acid (Refractory) Acids->Oxalic CO2 CO₂ Acids->CO2 + O₃ / •OH (Slow Step) H2O H₂O Acids->H2O + O₃ / •OH (Slow Step) Oxalic->CO2 + O₃ / •OH (Slow Step) Oxalic->H2O + O₃ / •OH (Slow Step)

Caption: Simplified degradation pathway of this compound acid during ozonation.

Troubleshooting_Logic action_node action_node start Low SA Degradation? check_ph Is pH Optimal? (Alkaline for •OH) start->check_ph check_o3 Is Ozone Dosage Sufficient? check_ph->check_o3 Yes action_ph Adjust pH to > 7 for indirect oxidation. check_ph->action_ph No check_toc Is TOC Removal Also Low? check_o3->check_toc Yes action_o3 Increase O₂ flow rate or ozone concentration. check_o3->action_o3 No check_cat Using a Catalyst? check_toc->check_cat Yes action_aop Byproduct accumulation. Consider AOPs (UV/O₃) or catalytic ozonation. check_toc->action_aop No action_cat Check for catalyst deactivation (fouling/leaching). Regenerate or replace. check_cat->action_cat Yes action_matrix Check for scavengers in wastewater matrix. check_cat->action_matrix No

Caption: Troubleshooting flowchart for low this compound acid degradation.

References

Technical Support Center: Stability-Indicating HPLC Method Development for Salicylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the development of stability-indicating HPLC methods for salicylic acid.

Frequently Asked Questions (FAQs)

Q1: What is a stability-indicating HPLC method and why is it important for this compound acid?

A stability-indicating HPLC method is an analytical procedure that can accurately and selectively quantify the concentration of a drug, such as this compound acid, in the presence of its degradation products, impurities, and any excipients.[1][2] This is crucial during drug development and for quality control of pharmaceutical products to ensure that the drug maintains its potency and safety over its shelf life. The method must be able to resolve the this compound acid peak from all potential interfering peaks.[2]

Q2: What are the typical starting conditions for developing an HPLC method for this compound acid?

For reverse-phase HPLC analysis of this compound acid, a C18 column is most commonly used.[3][4] The mobile phase typically consists of a mixture of an aqueous buffer (often with an acidic pH) and an organic solvent like acetonitrile (B52724) or methanol (B129727).[3] A common starting point is a mobile phase of acetonitrile and water (acidified with an acid like phosphoric acid or formic acid) in a ratio of around 30:70 v/v.[5] The detection wavelength is usually set around 230 nm or 270 nm.[6][7]

Q3: Why is the pH of the mobile phase critical for this compound acid analysis?

The pH of the mobile phase is a critical parameter in the analysis of ionizable compounds like this compound acid.[8][9] this compound acid is an acidic compound, and its retention on a reverse-phase column is highly dependent on its ionization state. To ensure good peak shape and reproducible retention times, the mobile phase pH should be adjusted to be at least 2 pH units below the pKa of this compound acid (approximately 2.97).[4][9] This ensures that the this compound acid is in its non-ionized form, leading to better retention and minimizing peak tailing.[3] Using a buffer in the mobile phase helps to maintain a consistent pH.[9]

Q4: What are forced degradation studies and what conditions are typically used for this compound acid?

Forced degradation studies, or stress testing, are conducted to intentionally degrade the drug substance to produce potential degradation products.[1] This helps to establish the stability-indicating nature of the analytical method by ensuring that the degradation products are well-separated from the main drug peak.[5] Typical stress conditions for this compound acid include:

  • Acid Hydrolysis: Treatment with an acid like 0.1 N or 1.0 N HCl.[5]

  • Base Hydrolysis: Treatment with a base such as 0.1 N or 1.0 N NaOH.[5]

  • Oxidative Degradation: Exposure to an oxidizing agent like 2% or 3% H2O2.

  • Thermal Degradation: Heating the sample, for instance, at 80°C.

  • Photolytic Degradation: Exposing the sample to UV light.

Troubleshooting Guide

This guide addresses common issues encountered during the HPLC analysis of this compound acid.

Problem Potential Cause Troubleshooting Steps & Solutions
Peak Tailing Mobile phase pH is too close to the pKa of this compound acid: This leads to the co-existence of both ionized and non-ionized forms of the analyte, causing tailing.[10][11]Adjust mobile phase pH: Lower the pH of the mobile phase to at least 2 units below the pKa of this compound acid (i.e., pH < 3). This can be achieved by adding a small amount of an acid like phosphoric acid or trifluoroacetic acid.[4]
Secondary interactions with stationary phase: Residual silanol (B1196071) groups on the silica-based column can interact with the acidic analyte, causing tailing.[12]Use an end-capped column: These columns have fewer free silanol groups. Add a competing agent: A small amount of a competing acid in the mobile phase can help to saturate the active sites on the stationary phase.
Column overload: Injecting too high a concentration of the sample can lead to peak distortion.[4][13]Reduce sample concentration: Dilute the sample and re-inject. Decrease injection volume: Inject a smaller volume of the sample.[4]
Peak Splitting or Distortion Sample solvent is stronger than the mobile phase: If the sample is dissolved in a solvent that is much stronger (more organic) than the mobile phase, it can cause peak distortion, especially for early eluting peaks.[14]Match sample solvent to mobile phase: Ideally, dissolve the sample in the mobile phase itself or in a solvent that is weaker than the mobile phase.[4]
Void at the column inlet: A void or channel in the packing material at the head of the column can cause the sample to travel through different paths, resulting in a split peak.[13]Reverse flush the column: This may sometimes resolve minor issues. Replace the column: If a void is present, the column usually needs to be replaced.
Co-elution with an impurity or degradant: The peak may not be split but may be two closely eluting compounds.Optimize separation: Adjust the mobile phase composition (e.g., organic solvent ratio, pH) or change to a different column with a different selectivity to improve resolution.
Fluctuating Retention Times Inconsistent mobile phase preparation: Small variations in the mobile phase composition, especially the pH, can lead to shifts in retention time.[8]Ensure consistent mobile phase preparation: Prepare the mobile phase carefully and consistently. Use a calibrated pH meter. Use a buffer: A buffer will help to maintain a stable pH.[8]
Temperature fluctuations: Changes in the column temperature can affect retention times.Use a column oven: Maintaining a constant column temperature will ensure reproducible retention times.
Column degradation: Over time, the stationary phase of the column can degrade, leading to changes in retention.Monitor column performance: Regularly check the column's performance with a standard solution. Replace the column: If the performance deteriorates significantly, replace the column.

Experimental Protocols

Typical HPLC Method Parameters for this compound Acid

The following table summarizes typical starting parameters for the HPLC analysis of this compound acid. Method optimization will be required based on the specific application and instrumentation.

Parameter Typical Value Reference
Column C18, 250 mm x 4.6 mm, 5 µm[5]
Mobile Phase Acetonitrile : Water (with 1.0 mL Trifluoroacetic acid in 1000 mL water) (30:70 v/v)[5]
Flow Rate 1.0 mL/min
Detection Wavelength 230 nm[5]
Column Temperature 30°C[5]
Injection Volume 10 - 20 µL
Forced Degradation Study Protocol

This protocol outlines the general steps for performing forced degradation studies on this compound acid.

  • Prepare Stock Solution: Prepare a stock solution of this compound acid in a suitable solvent (e.g., methanol or mobile phase).

  • Acid Degradation: To an aliquot of the stock solution, add an equal volume of 1.0 N HCl. Heat the solution (e.g., at 80°C for 4 hours).[5] Cool and neutralize with 1.0 N NaOH.

  • Base Degradation: To an aliquot of the stock solution, add an equal volume of 1.0 N NaOH. Let it stand at room temperature for a short period (e.g., 4 minutes), as this compound acid can be sensitive to base.[5] Neutralize with 1.0 N HCl.

  • Oxidative Degradation: To an aliquot of the stock solution, add an equal volume of 2% H2O2. Heat the solution (e.g., at 80°C for 3 hours).[5]

  • Thermal Degradation: Keep a solution of this compound acid in a hot air oven at a specified temperature (e.g., 80°C) for a defined period.

  • Photolytic Degradation: Expose a solution of this compound acid to UV light (e.g., in a photostability chamber) for a specified duration.

  • Analysis: Dilute the stressed samples appropriately with the mobile phase and inject them into the HPLC system. Analyze the chromatograms for the appearance of degradation peaks and the decrease in the this compound acid peak area.

Visualizations

Stability_Indicating_Method_Development_Workflow cluster_0 Phase 1: Method Development cluster_1 Phase 2: Forced Degradation Studies cluster_2 Phase 3: Method Validation (ICH Guidelines) A Initial Method Setup (Column, Mobile Phase, Detector) B Method Optimization (Peak Shape, Resolution, Run Time) A->B System Suitability C Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) B->C Optimized Method D Analyze Stressed Samples C->D E Specificity D->E Evaluate Peak Purity & Resolution F Linearity & Range G Precision (Repeatability & Intermediate) H Accuracy I Robustness J Solution Stability K Method Ready for Routine Use J->K Final Validated Method HPLC_Troubleshooting_Logic cluster_0 Mobile Phase Checks cluster_1 Column Checks cluster_2 System & Method Checks Start Chromatographic Issue (e.g., Peak Tailing) pH_Check Is pH << pKa of this compound Acid? Start->pH_Check Buffer_Check Is a buffer being used? pH_Check->Buffer_Check Yes Adjust_pH Adjust pH to < 3 pH_Check->Adjust_pH No Solvent_Check Is sample solvent weaker than mobile phase? Buffer_Check->Solvent_Check Yes Add_Buffer Incorporate a suitable buffer Buffer_Check->Add_Buffer No Column_Age Is the column old or contaminated? Solvent_Check->Column_Age Yes Change_Solvent Dissolve sample in mobile phase Solvent_Check->Change_Solvent No Guard_Column Is a guard column in use? Column_Age->Guard_Column No Replace_Column Replace Column Column_Age->Replace_Column Yes Overload Is the sample concentration too high? Guard_Column->Overload Yes Install_Guard Install a guard column Guard_Column->Install_Guard No Connections Are all fittings and connections secure? Overload->Connections No Dilute_Sample Dilute sample or reduce injection volume Overload->Dilute_Sample Yes No_Resolution Consult further documentation Connections->No_Resolution No Check_Fittings Check and tighten all fittings Connections->Check_Fittings Yes Solution Problem Resolved Adjust_pH->Solution Add_Buffer->Solution Change_Solvent->Solution Replace_Column->Solution Install_Guard->Solution Dilute_Sample->Solution Check_Fittings->Solution

References

Technical Support Center: Optimizing pH for Salicylic Acid Degradation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing pH for the efficient degradation of salicylic acid. Below you will find troubleshooting guides, frequently asked questions, experimental protocols, and data summaries to assist in your experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for the degradation of this compound acid?

The optimal pH for this compound acid degradation is highly dependent on the method being used. For UV/H2O2 photo-peroxidation, the maximum degradation is achieved at a neutral pH of 7.0.[1] For biodegradation using Pseudomonas fluorescens HK44, experiments are also typically conducted at a pH of 7.0.[2] In contrast, for photooxidation in the presence of sodium hypochlorite (B82951) (NaOCl) and UV radiation, the degradation is more efficient in a pH range of 7.5 to 10.[3]

Q2: Why is pH a critical parameter in this compound acid degradation?

The pH of the solution is a crucial parameter as it can influence the rate of degradation.[1] For instance, in UV/H2O2 systems, the degradation of this compound acid shows a decreasing trend at higher and lower pH values, with the peak efficiency at neutral pH.[1] In the case of aspirin (B1665792) (acetylthis compound acid) hydrolysis, which degrades into this compound acid and acetic acid, the reaction rate is dependent on the solution's pH.[4]

Q3: What occurs if the pH is too acidic or too basic?

In the context of this compound acid-based poly(anhydride-esters) (SAPAEs), more basic conditions (pH 9.0 and 10.0) promote polymer degradation and complete this compound acid release, while acidic conditions minimize degradation.[5] For UV/H2O2 photo-peroxidation, both acidic and basic conditions lead to a lower degradation efficiency compared to a neutral pH.[1]

Q4: How does the degradation method affect the optimal pH?

Different degradation methods have different optimal pH ranges due to their underlying chemical and biological mechanisms. For example:

  • Advanced Oxidation Processes (AOPs) like UV/H2O2: The generation and reactivity of hydroxyl radicals, which are key to degradation, are pH-dependent. A neutral pH of 7.0 has been found to be optimal for the UV/H2O2 process.[1]

  • Biodegradation: The enzymatic activity of microorganisms is highly pH-sensitive. Pseudomonas fluorescens HK44, for example, is used for this compound acid degradation at a pH of 7.0.[2]

  • Photooxidation with NaOCl/UV: The speciation of hypochlorite (HOCl vs. OCl⁻) is pH-dependent, which in turn affects the degradation rate. In this system, a more alkaline pH of 7.5-10 enhances degradation.[3]

Troubleshooting Guide

Q1: My this compound acid degradation is proceeding very slowly. Could pH be the cause?

Yes, an incorrect pH is a common reason for slow degradation. Verify that the pH of your reaction mixture is within the optimal range for your chosen method. For UV/H2O2 systems, ensure the pH is around 7.0.[1] For biodegradation with specific bacterial strains, confirm the optimal pH for their enzymatic activity, which is often around 7.0.[2]

Q2: I am observing the formation of unexpected or persistent byproducts. How can pH influence this?

The pH can influence the degradation pathway and the types of intermediates formed. For example, in the photooxidation of this compound acid with NaOCl, different chlorinated transformation products have been identified.[3] It is important to operate at the optimal pH to favor the complete mineralization of this compound acid to CO2 and water and to minimize the formation of persistent or toxic intermediates.

Q3: The degradation rate of my experiments is inconsistent. What pH-related factors should I check?

Inconsistent degradation rates can be due to fluctuations in pH during the experiment. It is advisable to use a buffered solution to maintain a stable pH. Also, ensure your pH meter is properly calibrated before adjusting the pH of your solution.[1]

Data Presentation

Table 1: Optimal pH for Various this compound Acid Degradation Methods

Degradation MethodOptimal pHReference
UV/H₂O₂ Photo-peroxidation7.0[1]
Biodegradation (P. fluorescens)7.0[2]
NaOCl/UV Photooxidation7.5 - 10[3]
This compound Acid-Based Polymer Hydrolysis> 7.4 (Basic)[5]

Table 2: Effect of Initial pH on this compound Acid Degradation Efficiency (UV/H₂O₂ Method)

Initial pHDegradation Efficiency (%) after 3 hoursReference
3.0< 87[1]
4.5< 87[1]
7.087[1]
9.2< 87[1]

Experimental Protocols

Protocol: pH Optimization for this compound Acid Degradation by UV/H₂O₂ Photo-peroxidation

This protocol outlines the steps to determine the optimal pH for the degradation of this compound acid using a UV/H₂O₂ advanced oxidation process.

1. Materials and Reagents:

  • This compound acid (analytical grade)

  • Hydrogen peroxide (30% w/v)

  • Sodium hydroxide (B78521) (for pH adjustment)

  • Sulfuric acid (for pH adjustment)

  • Double distilled water

  • pH meter

  • UV lamp (e.g., 8W)

  • Photoreactor

  • UV-visible spectrophotometer

2. Preparation of Solutions:

  • Prepare a stock solution of this compound acid (e.g., 0.08 mM) in double distilled water.[1]

  • Prepare solutions of NaOH and H₂SO₄ for pH adjustment.

3. Experimental Procedure:

  • Take a known volume of the this compound acid solution (e.g., 750 ml) in the photoreactor.[1]

  • Adjust the initial pH of the solution to the desired value (e.g., 3.0, 4.5, 7.0, 9.2) using NaOH or H₂SO₄.[1]

  • Add the required amount of H₂O₂. The optimal stoichiometric ratio of H₂O₂/COD may need to be determined in preliminary experiments (a ratio of 5 was found to be optimal in one study).[1]

  • Turn on the UV lamp to initiate the photodegradation reaction.

  • Withdraw samples at regular time intervals (e.g., every 30 minutes) for analysis.

  • Continue the reaction for a total duration of, for example, 3 hours.[1]

4. Analytical Method:

  • Measure the concentration of this compound acid in the withdrawn samples using a UV-visible spectrophotometer. The maximum absorbance of this compound acid is typically observed around 229.4 nm.[1]

  • Create a calibration curve by plotting the absorbance of known concentrations of this compound acid versus concentration.

  • Determine the concentration of this compound acid in your experimental samples from the calibration curve.

  • Calculate the percentage degradation of this compound acid at each time point and for each initial pH value.

Visualizations

Experimental_Workflow prep Prepare this compound Acid Stock Solution ph_adjust Adjust pH of Aliquots (e.g., 3.0, 4.5, 7.0, 9.2) prep->ph_adjust h2o2_add Add H₂O₂ ph_adjust->h2o2_add uv_irrad UV Irradiation in Photoreactor h2o2_add->uv_irrad sampling Collect Samples at Time Intervals uv_irrad->sampling analysis Analyze this compound Acid Concentration (UV-Vis) sampling->analysis data_eval Evaluate Degradation Efficiency vs. pH analysis->data_eval Logical_Relationships cluster_methods Degradation Methods cluster_ph Optimal pH Range aop AOP (UV/H₂O₂) neutral Neutral (≈7.0) aop->neutral favors bio Biodegradation bio->neutral favors photo_naocl Photooxidation (NaOCl/UV) alkaline Alkaline (7.5-10) photo_naocl->alkaline favors Degradation_Pathway sa This compound Acid intermediates Intermediate Products (e.g., 2,5-dihydroxybenzoic acid, 2,3-dihydroxybenzoic acid) sa->intermediates Oxidation mineralization Mineralization (CO₂, H₂O) intermediates->mineralization Further Oxidation persistent_byproducts Persistent Byproducts intermediates->persistent_byproducts suboptimal_ph Suboptimal pH (Acidic or Basic for AOP) suboptimal_ph->persistent_byproducts can lead to

References

Technical Support Center: Mitigating Local Irritation from Topical Salicylic Acid Formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address local irritation associated with topical salicylic acid formulations.

Troubleshooting Guide

Issue: Subject reports stinging, burning, or itching upon application.

Potential Cause Troubleshooting Steps
Low pH of the Formulation This compound acid's efficacy is optimal at a pH between 3.0 and 4.0, but this acidity can cause irritation.[1] Consider incrementally increasing the pH of the vehicle, while monitoring for any impact on efficacy and stability.
High Concentration of Free Acid The concentration of this compound acid may be too high for the subject's skin tolerance. Evaluate reducing the concentration or incorporating it into a controlled-release delivery system to modulate its release profile.[2]
Disrupted Skin Barrier This compound acid's keratolytic effect can compromise the skin barrier, leading to increased sensitivity.[3][4] Incorporate barrier-repairing ingredients such as ceramides, cholesterol, and fatty acids into the formulation.[5][6]
Solvent System Solvents like ethanol, used to solubilize this compound acid, can be drying and irritating.[7] Explore alternative, less irritating solvents or co-solvents, or reduce the concentration of the primary solvent.

Issue: Visible signs of irritation such as erythema (redness) and peeling.

Potential Cause Troubleshooting Steps
Inflammatory Response This compound acid can induce a localized inflammatory response.[8] Introduce anti-inflammatory and soothing agents into the formulation, such as green tea extract, chamomile, or aloe vera.[1][5]
Over-Exfoliation The keratolytic activity of this compound acid may be too aggressive for the subject's skin.[4] Reduce the frequency of application or the concentration of this compound acid. Consider a "short contact therapy" approach where the product is washed off after a brief period.[5]
Formulation Instability Changes in the formulation over time, such as crystallization of this compound acid, could lead to localized high concentrations and irritation. Assess the long-term stability of the formulation under relevant storage conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms behind this compound acid-induced skin irritation?

A1: this compound acid-induced irritation is primarily due to its keratolytic activity, which disrupts the skin barrier by dissolving the bonds between corneocytes.[8][9] Its acidic nature (optimal efficacy at pH 3-4) can also contribute to a stinging or burning sensation.[1][10][11] Furthermore, as a derivative of aspirin, it can modulate prostaglandin (B15479496) synthesis, which is involved in inflammation.[12]

Q2: Which formulation strategies can effectively reduce local irritation?

A2: Several strategies can be employed:

  • pH Adjustment: Carefully balancing the pH to maintain efficacy while minimizing irritation is crucial.[1]

  • Inclusion of Soothing and Hydrating Agents: Incorporating ingredients like niacinamide, hyaluronic acid, ceramides, aloe vera, and green tea extract can counteract dryness and soothe irritation.[5][6][13][14]

  • Controlled Release Systems: Encapsulating this compound acid in liposomes, nanoparticles, or polymeric systems can slow its release, reducing direct contact with the skin surface and minimizing irritation.[1][2][15][16][17]

  • Use of Mild Surfactants: For cleansing formulations, employing mild nonionic surfactants like isoceteth-20 can help maintain the skin barrier's integrity.[10][11]

  • Polymeric Additives: Certain polymers, such as polyolprepolymer-15, can increase the deposition of this compound acid in the upper layers of the stratum corneum, thereby reducing deeper penetration and potential irritation.[7][10][11]

Q3: Are there specific ingredients that are particularly effective when paired with this compound acid to mitigate irritation?

A3: Yes, several ingredients work synergistically with this compound acid to reduce irritation:

  • Niacinamide: This multi-tasking ingredient helps to strengthen the skin barrier, reduce inflammation, and control sebum production.[5][6][13][14]

  • Hyaluronic Acid: As a powerful humectant, it attracts and retains moisture in the skin, counteracting the drying effects of this compound acid.[5][6][13]

  • Ceramides: These lipids are essential components of the skin barrier and help to prevent transepidermal water loss.[3][5][6]

  • Zinc PCA: Known for its sebum-regulating and antimicrobial properties, it complements the action of this compound acid in acne-prone skin without causing excessive dryness.[5][14]

  • Green Tea Extract: Rich in antioxidants and polyphenols, it helps to soothe the skin and reduce oxidative stress.[5][18]

Q4: What are the standard in-vitro and in-vivo methods for assessing the irritation potential of a new this compound acid formulation?

A4: A tiered approach is often used:

  • In Vitro Testing: Reconstructed human epidermis (RhE) models, such as EpiDerm™, EpiSkin™, and SkinEthic™, are widely used. The Skin Irritation Test (SIT, OECD 439) is a validated method that assesses cell viability after topical application of the test substance.[19][20][21] A reduction in cell viability below a certain threshold indicates irritation potential. Measurement of inflammatory markers like IL-1α release can also provide insights.[22]

  • In Vivo Testing: Human repeat insult patch testing (HRIPT) is the gold standard for assessing both irritation and sensitization potential in human subjects. For initial irritation assessment, a 24- or 48-hour patch test can be conducted. Non-invasive instrumental measurements are used to quantify changes in the skin, including:

    • Transepidermal Water Loss (TEWL): To assess skin barrier function.[1][23][24][25]

    • Erythema (redness): Measured using a mexameter or chromameter.[23][25][26]

    • Skin Hydration: Measured with a corneometer.[24]

Data Presentation

Table 1: Impact of a this compound Acid-Containing Gel on Skin Barrier Function and Acne Severity (21-Day Study)

Parameter Baseline (Mean ± SD) Day 21 (Mean ± SD) Percentage Change p-value
Sebum Levels---23.65%< 0.05
Skin Hydration--+40.5%< 0.05
Transepidermal Water Loss (TEWL)---49.26%< 0.05
Investigator's Global Assessment (IGA) Score---23.81%< 0.001
Data extracted from a prospective clinical trial on a 2% this compound acid gel.[23][24][27]

Table 2: Comparison of a Novel 2% this compound Acid Cleanser with Polymeric Cleansing Technology (SA-PCT) to a Conventional SA Cleanser

Parameter Conventional SA Cleanser SA-PCT Cleanser Significance
Transepithelial Electrical Resistance (TEER)LowerHigherp < 0.001
IL-1α ReleaseHigherLowerp < 0.0001
HyperkeratinizationSignificantNot Significantp < 0.0001
Transepidermal Water Loss (TEWL)HigherLowerp < 0.001
Dryness ScoreHigherLowerp < 0.01
Erythema ScoreHigherLowerp < 0.001
Data from a study evaluating a novel cleanser designed to minimize skin barrier disruption.[22]

Experimental Protocols

Protocol 1: In Vitro Skin Irritation Assessment using a Reconstructed Human Epidermis (RhE) Model (based on OECD 439)

  • Tissue Preparation: Culture RhE tissues (e.g., EpiDerm™) to the appropriate maturity according to the manufacturer's instructions.

  • Test Substance Application: Apply a sufficient amount of the this compound acid formulation (e.g., 25 µL for liquids or 25 mg for solids) topically to the tissue surface.

  • Controls: Use a negative control (e.g., phosphate-buffered saline) and a positive control (e.g., 5% sodium dodecyl sulfate) in parallel.

  • Exposure: Expose the tissues to the test substance for a defined period (e.g., 60 minutes).

  • Rinsing: Thoroughly rinse the test substance from the tissue surface.

  • Post-Incubation: Incubate the tissues in fresh medium for a post-exposure period (e.g., 42 hours).

  • Viability Assessment: Determine tissue viability using the MTT assay. Transfer the tissues to a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and incubate.

  • Extraction and Measurement: Extract the formazan (B1609692) dye from the tissues and measure the optical density using a spectrophotometer.

  • Data Analysis: Calculate the percentage of viable cells relative to the negative control. A mean viability of ≤ 50% classifies the substance as an irritant.[20]

Protocol 2: In Vivo Evaluation of Skin Irritation using Non-Invasive Biophysical Measurements

  • Subject Recruitment: Recruit healthy volunteers with no pre-existing skin conditions on the test sites (e.g., volar forearm).

  • Acclimatization: Allow subjects to acclimatize to the controlled environmental conditions (temperature and humidity) for at least 20 minutes before measurements.

  • Baseline Measurements: At baseline (Day 0), measure the following at the designated test sites:

    • TEWL: Using a Tewameter®.

    • Erythema: Using a Mexameter® or Chromameter® to measure the a* value.

    • Skin Hydration: Using a Corneometer®.

  • Product Application: Apply a standardized amount of the this compound acid formulation to the test site under an occlusive or semi-occlusive patch for a defined period (e.g., 24 hours).

  • Patch Removal and Scoring: After the exposure period, remove the patch and visually score the site for erythema and edema according to a standardized scale (e.g., Draize scale).

  • Post-Application Measurements: Repeat the biophysical measurements (TEWL, erythema, hydration) at specified time points after patch removal (e.g., 1 hour, 24 hours, 48 hours) to assess the kinetics of the irritation response and recovery.

  • Data Analysis: Compare the post-application measurements to the baseline values and to a control site (untreated or vehicle-treated) to determine the irritation potential of the formulation.

Visualizations

Salicylic_Acid_Inflammation_Pathway SA This compound Acid COX1 COX-1 Enzyme SA->COX1 Inhibits PGs Pro-inflammatory Prostaglandins COX1->PGs Produces Inflammation Inflammation (Erythema, Edema) PGs->Inflammation Induces

Caption: this compound acid's anti-inflammatory mechanism.

References

Validation & Comparative

A Comparative Guide to NPR1's Role in Salicylic Acid-Mediated Defense Responses

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the NONEXPRESSOR OF PATHOGENESIS-RELATED GENES 1 (NPR1) protein's function in salicylic acid (SA)-mediated plant defense, juxtaposed with its key alternatives and negative regulators, NPR3 and NPR4. The experimental data and detailed protocols provided herein serve as a valuable resource for validating and exploring targets in plant immunity and drug development.

Introduction to this compound Acid Signaling and the NPR Protein Family

This compound acid (SA) is a critical phytohormone that orchestrates local and systemic acquired resistance (SAR) against a broad spectrum of pathogens.[1][2][3] Central to the SA signaling pathway is the NPR protein family, which acts as the primary receptors of SA and master regulators of downstream defense gene expression.[4][5] This family, particularly in the model organism Arabidopsis thaliana, includes the canonical positive regulator NPR1, its partially redundant paralog NPR2, and the negative regulators NPR3 and NPR4.[6] Understanding the distinct and overlapping roles of these proteins is crucial for a complete picture of plant immune regulation.

Comparative Analysis of NPR1 and its Alternatives

The primary mechanism of SA-mediated defense activation is through the positive regulation by NPR1. However, the activity of this pathway is tightly controlled by the negative regulatory roles of NPR3 and NPR4, which also function as SA receptors.[2][4][6] NPR2, another paralog, can partially compensate for the loss of NPR1 function.[7]

Functional Comparison
FeatureNPR1NPR3 & NPR4NPR2
Primary Role in SA Signaling Positive regulator (Transcriptional Co-activator)[1][4]Negative regulators (Transcriptional Co-repressors)[4][6]Partial positive regulator
SA Binding Binds SA, which promotes its activity[1]Bind SA with high affinity, which inhibits their repressive activity[4][5]Can partially complement npr1 mutants in SA perception
Interaction with TGA Transcription Factors Interacts with TGA factors to activate gene expression[6][8]Interact with TGA factors to repress gene expression[6]Interacts with SA-related proteins similarly to NPR1
Effect on PR Gene Expression Essential for SA-induced expression of Pathogenesis-Related (PR) genes.[8][9][10]Repress basal PR gene expression in the absence of SA.[6]Can partially restore PR gene expression in npr1 mutants.
Impact on Disease Resistance Crucial for both basal and systemic acquired resistance.[5][11]Loss of function leads to enhanced basal resistance.[6]Partially contributes to disease resistance.
Quantitative Data on Performance

The differential roles of NPR1, NPR3, and NPR4 are evident in their impact on defense gene expression and pathogen growth.

Table 1: Comparison of PR-1 Gene Expression and Pathogen Growth in npr Mutants

GenotypeBasal PR-1 Expression (relative to Wild Type)SA-Induced PR-1 Expression (relative to Wild Type)Pathogen Growth (P. syringae) (relative to Wild Type)
Wild Type (Col-0) 1x~3-fold induction with SA[11]1x
npr1 Similar to WTNo significant induction[9][11]~300-fold higher[10]
npr3 Elevated-Reduced
npr4 Similar to WT-Similar to WT or slightly reduced[2]
npr3 npr4 Highly elevated[6]-Significantly reduced
npr1 npr4-4D -Significantly reduced induction~34-fold higher growth of Pto DC3000 AvrRpt2[1]

Note: Quantitative values are approximate and can vary based on experimental conditions.

Signaling Pathways and Experimental Workflows

NPR1-Mediated Positive Regulation of SA Signaling

Upon pathogen infection, increased SA levels trigger a change in the cellular redox state, leading to the monomerization of NPR1 oligomers in the cytoplasm and their translocation to the nucleus. In the nucleus, NPR1 interacts with TGA transcription factors to activate the expression of defense-related genes, such as PR1.

NPR1_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus NPR1_oli NPR1 (oligomer) NPR1_mono_c NPR1 (monomer) NPR1_oli->NPR1_mono_c monomerization NPR1_mono_n NPR1 (monomer) NPR1_mono_c->NPR1_mono_n translocation SA_c This compound Acid (SA) SA_c->NPR1_oli triggers redox change Pathogen Pathogen Pathogen->SA_c induces accumulation TGA TGA Factors NPR1_mono_n->TGA interacts with PR_genes PR Genes TGA->PR_genes activates transcription Defense Defense Response PR_genes->Defense

NPR1-Mediated Positive Regulation Pathway
NPR3/NPR4-Mediated Negative Regulation

In the absence of high SA levels, NPR3 and NPR4 act as transcriptional co-repressors, likely by interacting with TGA factors on the promoters of defense genes, thereby preventing their expression. They also function as adaptors for a Cullin 3 ubiquitin E3 ligase, mediating the degradation of NPR1 to maintain its low basal level. When SA levels rise, SA binds to NPR3 and NPR4, inhibiting their repressive activity and allowing for the accumulation of NPR1 and the activation of defense responses.

NPR3_NPR4_Regulation SA This compound Acid (SA) NPR3_NPR4 NPR3 / NPR4 SA->NPR3_NPR4 inhibits PR_genes PR Gene Expression NPR3_NPR4->PR_genes represses Degradation NPR1 Degradation NPR3_NPR4->Degradation mediates TGA TGA Factors NPR1 NPR1 Protein Degradation->NPR1 targets

NPR3/NPR4-Mediated Negative Regulation
Experimental Workflow: Chromatin Immunoprecipitation (ChIP)

ChIP is used to identify the in vivo binding of proteins, such as TGA transcription factors, to specific DNA regions, like the promoters of PR genes. This workflow outlines the key steps.

ChIP_Workflow start Start: Plant Tissue crosslink 1. Crosslink proteins to DNA (Formaldehyde) start->crosslink lysis 2. Lyse cells and isolate nuclei crosslink->lysis sonication 3. Shear chromatin (Sonication) lysis->sonication immunoprecipitation 4. Immunoprecipitate target protein (Antibody against TGA factor) sonication->immunoprecipitation reverse_crosslink 5. Reverse crosslinks and purify DNA immunoprecipitation->reverse_crosslink analysis 6. Analyze DNA (qPCR of PR gene promoters) reverse_crosslink->analysis end End: Quantify protein-DNA binding analysis->end

Chromatin Immunoprecipitation (ChIP) Workflow

Detailed Experimental Protocols

Protocol for Pseudomonas syringae Infection Assay in Arabidopsis

This protocol is used to quantify the level of disease resistance or susceptibility in different plant genotypes by measuring in planta bacterial growth.

Materials:

  • Arabidopsis thaliana plants (4-5 weeks old)

  • Pseudomonas syringae pv. tomato DC3000 (Pst DC3000)

  • 10 mM MgCl2 (sterile)

  • 1 mL needleless syringes

  • Cork borer (e.g., 0.5 cm diameter)

  • Microcentrifuge tubes with grinding beads

  • Plate reader and appropriate agar (B569324) plates (King's B medium with appropriate antibiotics)

Procedure:

  • Bacterial Culture Preparation:

    • Streak Pst DC3000 on King's B agar with appropriate antibiotics and grow at 28°C for 2 days.

    • Inoculate a single colony into liquid King's B medium and grow overnight at 28°C with shaking.

    • Pellet the bacteria by centrifugation, wash with 10 mM MgCl2, and resuspend in 10 mM MgCl2 to an optical density at 600 nm (OD600) of 0.2.

    • Prepare the final inoculum by diluting the bacterial suspension to an OD600 of 0.001 in 10 mM MgCl2.

  • Plant Inoculation:

    • Use a 1 mL needleless syringe to infiltrate the bacterial suspension into the abaxial side of fully expanded leaves.

    • Infiltrate at least three leaves per plant and use at least five plants per genotype.

    • Cover the inoculated plants with a dome to maintain high humidity.

  • Quantification of Bacterial Growth:

    • At 0 and 3 days post-inoculation (dpi), collect leaf discs from the infiltrated areas using a cork borer.

    • Place two leaf discs into a pre-weighed microcentrifuge tube containing 200 µL of 10 mM MgCl2 and grinding beads.

    • Homogenize the tissue using a mechanical disruptor.

    • Create a serial dilution series (10-fold dilutions) of the homogenate in 10 mM MgCl2.

    • Spot 10 µL of each dilution onto King's B agar plates.

    • Incubate the plates at 28°C for 2 days and count the colony-forming units (CFUs).

    • Calculate the CFUs per cm² of leaf tissue.

Protocol for Chromatin Immunoprecipitation (ChIP) in Arabidopsis

This protocol details the steps for performing ChIP to study the in vivo association of transcription factors with their target DNA sequences.

Materials:

  • Arabidopsis seedlings or leaf tissue (1-2 grams)

  • Formaldehyde (B43269) (37%)

  • Glycine (B1666218)

  • Extraction buffers, lysis buffer, ChIP dilution buffer, wash buffers, and elution buffer

  • Antibody specific to the target protein (e.g., anti-TGA2)

  • Protein A/G magnetic beads

  • Sonicator

  • qPCR reagents

Procedure:

  • Cross-linking:

    • Harvest plant tissue and immediately place it in a vacuum flask with a 1% formaldehyde solution.

    • Apply a vacuum for 10-15 minutes to infiltrate the tissue with formaldehyde.

    • Quench the cross-linking reaction by adding glycine to a final concentration of 0.125 M and applying a vacuum for another 5 minutes.

    • Rinse the tissue with sterile water and blot dry.

  • Chromatin Isolation and Shearing:

    • Grind the cross-linked tissue to a fine powder in liquid nitrogen.

    • Isolate nuclei using a series of extraction buffers.

    • Resuspend the nuclear pellet in lysis buffer and sonicate the chromatin to an average fragment size of 200-1000 bp. The optimal sonication conditions should be empirically determined.

    • Centrifuge to pellet debris, and transfer the supernatant (chromatin) to a new tube.

  • Immunoprecipitation:

    • Pre-clear the chromatin with protein A/G magnetic beads.

    • Incubate a portion of the chromatin with the specific antibody overnight at 4°C with rotation. A "no-antibody" or "IgG" control should be included.

    • Add protein A/G magnetic beads to capture the antibody-protein-DNA complexes.

    • Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specific binding.

  • Elution and DNA Purification:

    • Elute the complexes from the beads using an elution buffer.

    • Reverse the cross-links by incubating at 65°C overnight with NaCl.

    • Treat with RNase A and Proteinase K to remove RNA and protein.

    • Purify the DNA using a PCR purification kit or phenol-chloroform extraction.

  • Analysis:

    • Perform quantitative PCR (qPCR) using primers specific to the putative target promoter regions (e.g., PR1 promoter) and a control region.

    • Calculate the enrichment of the target sequence in the immunoprecipitated sample relative to the input and negative controls.

Protocol for Yeast Two-Hybrid (Y2H) Assay

This assay is used to identify protein-protein interactions in vivo.

Materials:

  • Yeast strain (e.g., AH109 or Y2HGold)

  • Bait vector (e.g., pGBKT7) and prey vector (e.g., pGADT7)

  • Competent yeast cells

  • Synthetic defined (SD) media lacking specific nutrients (e.g., -Leu, -Trp, -His, -Ade)

  • X-α-Gal or X-β-Gal for colorimetric selection

Procedure:

  • Cloning:

    • Clone the coding sequence of the "bait" protein (e.g., NPR1) in-frame with the DNA-binding domain (BD) in the bait vector.

    • Clone the coding sequence of the "prey" protein (e.g., TGA2) in-frame with the activation domain (AD) in the prey vector.

  • Yeast Transformation:

    • Co-transform the bait and prey plasmids into competent yeast cells using a standard lithium acetate (B1210297) method.

    • Plate the transformed cells on SD medium lacking leucine (B10760876) and tryptophan (SD/-Leu/-Trp) to select for cells that have taken up both plasmids.

  • Interaction Screening:

    • Grow the selected colonies and then plate them on a selective medium lacking histidine (SD/-Leu/-Trp/-His) and often adenine (B156593) (SD/-Leu/-Trp/-His/-Ade).

    • Growth on the selective medium indicates a positive interaction, as the interaction between the bait and prey proteins reconstitutes a functional transcription factor that activates the reporter genes (HIS3, ADE2).

  • Confirmation:

    • Confirm positive interactions using a colorimetric assay (e.g., β-galactosidase assay) if a lacZ reporter gene is present.

    • Include appropriate positive and negative controls (e.g., empty vectors, non-interacting proteins) to validate the results.

Conclusion

NPR1 is unequivocally a central positive regulator in SA-mediated plant defense. However, its function is intricately modulated by its paralogs, NPR3 and NPR4, which act as SA-perceiving negative regulators. This dynamic interplay allows for a finely tuned defense response, preventing inappropriate activation while ensuring a robust defense upon pathogen challenge. The provided data and protocols offer a framework for researchers to further dissect this critical signaling network and explore potential avenues for enhancing disease resistance in plants.

References

A Comparative Analysis of Salicylic Acid and Jasmonic Acid Signaling Pathways in Plant Immunity

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the intricate signaling networks of two key phytohormones in plant defense.

This guide provides a detailed comparative analysis of the salicylic acid (SA) and jasmonic acid (JA) signaling pathways, two critical hormonal systems that orchestrate plant responses to a diverse array of biotic stresses. Understanding the molecular mechanisms of these pathways and their complex interplay is paramount for the development of novel strategies to enhance plant immunity and for the discovery of new therapeutic agents. This document presents a side-by-side comparison of their core components, mechanisms of signal transduction, and the well-documented antagonistic relationship between them, supported by experimental data and detailed protocols for key analytical techniques.

Overview of this compound Acid and Jasmonic Acid Signaling

This compound acid and jasmonic acid are phytohormones that play pivotal roles in mediating plant defense against pathogens and herbivores.[1][2] Generally, the SA signaling pathway is activated in response to biotrophic and hemibiotrophic pathogens, which feed on living host tissue.[1][3] In contrast, the JA signaling pathway is primarily induced by necrotrophic pathogens, which kill host cells to obtain nutrients, and by wounding from herbivores.[1][4] A key feature of their interaction is a predominantly antagonistic relationship, where the activation of one pathway often leads to the suppression of the other.[5][6][7] This crosstalk allows plants to fine-tune their defense responses to specific types of threats.[2][8]

Core Signaling Pathways: A Comparative Look

The signaling cascades of SA and JA, while distinct, share a common theme of derepression of transcriptional regulators. Below is a comparative overview of the key components and their functions.

FeatureThis compound Acid (SA) Signaling PathwayJasmonic Acid (JA) Signaling Pathway
Bioactive Molecule This compound AcidJasmonoyl-isoleucine (JA-Ile)[9]
Primary Receptors NPR1 (NONEXPRESSOR OF PATHOGENESIS-RELATED GENES 1) and its paralogs NPR3 and NPR4.[8][10][11]COI1 (CORONATINE INSENSITIVE 1), an F-box protein that is part of the SCFCOI1 E3 ubiquitin ligase complex.[12][13][14]
Key Repressors In the absence of SA, NPR1 is sequestered in the cytoplasm as an oligomer.[15] NPR3 and NPR4 can act as transcriptional co-repressors.[10]JAZ (Jasmonate ZIM-domain) proteins, which repress the activity of transcription factors.[16]
Key Transcription Factors TGA (TGACG motif-binding) and WRKY transcription factors.[17][18][19]MYC transcription factors (e.g., MYC2, MYC3, MYC4).[20][21][22][23]
Mechanism of Activation SA accumulation leads to a change in the cellular redox state, causing the monomerization of NPR1 and its translocation to the nucleus.[15] Nuclear NPR1 interacts with TGA transcription factors to activate the expression of defense-related genes, such as PR-1 (Pathogenesis-Related 1).[15][17]In the presence of JA-Ile, JAZ proteins are recruited to the SCFCOI1 complex for ubiquitination and subsequent degradation by the 26S proteasome.[9][13][24] The degradation of JAZ repressors releases MYC transcription factors, allowing them to activate the expression of JA-responsive genes.[22][24]

This compound Acid Signaling Pathway Diagram

Salicylic_Acid_Pathway Pathogen Biotrophic Pathogen ICS1 ICS1 Pathogen->ICS1 induces SA This compound Acid (SA) NPR1_oligomer NPR1 (oligomer) in Cytoplasm SA->NPR1_oligomer triggers monomerization NPR1_monomer NPR1 (monomer) in Nucleus NPR1_oligomer->NPR1_monomer TGA TGA Transcription Factors NPR1_monomer->TGA activates WRKY WRKY Transcription Factors NPR1_monomer->WRKY activates PR_Genes Pathogenesis-Related (PR) Genes TGA->PR_Genes activate transcription WRKY->PR_Genes activate transcription Immunity Immunity PR_Genes->Immunity ICS1->SA synthesizes

Caption: this compound Acid (SA) Signaling Pathway.

Jasmonic Acid Signaling Pathway Diagram

Jasmonic_Acid_Pathway Wounding Wounding/ Necrotrophic Pathogen JA_Ile Jasmonoyl-Isoleucine (JA-Ile) Wounding->JA_Ile induces synthesis COI1 SCF-COI1 (E3 Ligase) JA_Ile->COI1 promotes binding JAZ JAZ Repressor COI1->JAZ targets for degradation MYC2 MYC2 Transcription Factor JAZ->MYC2 represses Proteasome 26S Proteasome JAZ->Proteasome degraded by JA_Genes JA-responsive Genes MYC2->JA_Genes activate transcription Defense Defense JA_Genes->Defense

Caption: Jasmonic Acid (JA) Signaling Pathway.

Crosstalk and Antagonism: Experimental Evidence

The antagonistic interaction between SA and JA signaling is a well-established phenomenon.[5][6][7] Activation of the SA pathway often leads to the suppression of JA-responsive gene expression, and vice versa. This is thought to be a mechanism to allocate resources to the most appropriate defense strategy.[25]

Quantitative Data on Gene and Protein Expression

The following tables summarize experimental data from studies investigating the crosstalk between SA and JA signaling pathways.

Table 1: Effect of SA and JA Treatment on the Expression of Marker Genes in Arabidopsis thaliana

TreatmentPR-1 (SA marker) Expression (Fold Change vs. Control)PDF1.2 (JA marker) Expression (Fold Change vs. Control)Reference
SA↑ (Significant Increase)↓ (Significant Decrease)[26]
JA↓ (Slight Decrease)↑ (Significant Increase)[26]
SA + JA↑ (Significant Increase)↓↓ (Stronger Decrease than SA alone)[6]

Table 2: Proteomic Analysis of Arabidopsis thaliana Leaves Treated with SA and JA

ProteinFunctionExpression Change with SAExpression Change with JAExpression Change with SA + JAReference
PR-1 Pathogenesis-Related ProteinUpregulatedNo significant changeUpregulated[4]
VSP2 Vegetative Storage ProteinDownregulatedUpregulatedStrongly Downregulated[4]
GST6 Glutathione S-transferaseUpregulatedSlightly UpregulatedUpregulated[4]

Diagram of SA-JA Crosstalk

SA_JA_Crosstalk SA_Pathway SA Signaling Pathway JA_Pathway JA Signaling Pathway SA_Pathway->JA_Pathway suppresses NPR1 NPR1 SA_Pathway->NPR1 ORA59 ORA59 SA_Pathway->ORA59 promotes degradation MYC2 MYC2 JA_Pathway->MYC2 JA_Pathway->ORA59 TGA TGA Factors NPR1->TGA WRKY70 WRKY70 NPR1->WRKY70 NPR1->MYC2 inhibits SA_Response SA-responsive Gene Expression (e.g., PR-1) TGA->SA_Response WRKY70->SA_Response JA_Response JA-responsive Gene Expression (e.g., PDF1.2) WRKY70->JA_Response represses MYC2->JA_Response ORA59->JA_Response

Caption: Antagonistic Crosstalk between SA and JA Pathways.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the SA and JA signaling pathways and their interaction.

Quantification of this compound Acid and Jasmonic Acid in Plant Tissues

Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol is adapted from previously published methods.[9][27]

  • Sample Preparation:

    • Freeze approximately 100 mg of plant tissue in liquid nitrogen and grind to a fine powder.

    • Add 1 mL of extraction solvent (e.g., 80% methanol (B129727) with internal standards like d6-SA and d2-JA).

    • Vortex thoroughly and incubate at 4°C for 1 hour with shaking.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant and dry it under a stream of nitrogen gas.

  • LC-MS/MS Analysis:

    • Reconstitute the dried extract in 100 µL of 10% methanol.

    • Inject an aliquot into an LC-MS/MS system equipped with a C18 reverse-phase column.

    • Use a gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid) to separate the compounds.

    • Detect and quantify SA and JA using multiple reaction monitoring (MRM) mode on the mass spectrometer.

Gene Expression Analysis by Quantitative Real-Time PCR (qRT-PCR)

This protocol is a standard method for analyzing gene expression.[24]

  • RNA Extraction and cDNA Synthesis:

    • Extract total RNA from plant tissue using a commercial kit or a standard Trizol-based method.

    • Treat the RNA with DNase I to remove any contaminating genomic DNA.

    • Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

  • qRT-PCR:

    • Prepare a reaction mixture containing cDNA template, gene-specific forward and reverse primers, and a SYBR Green-based PCR master mix.

    • Perform the qRT-PCR in a real-time PCR detection system.

    • Use a reference gene (e.g., Actin or Ubiquitin) for normalization.

    • Calculate the relative gene expression using the 2-ΔΔCt method.

Protein-Protein Interaction Analysis by Yeast Two-Hybrid (Y2H) Assay

This protocol provides a general workflow for Y2H assays.[18][23]

  • Vector Construction:

    • Clone the coding sequence of the "bait" protein (e.g., NPR1) into a vector containing a DNA-binding domain (DBD).

    • Clone the coding sequence of the "prey" protein (e.g., a TGA transcription factor) into a vector containing an activation domain (AD).

  • Yeast Transformation:

    • Co-transform a suitable yeast strain with the bait and prey plasmids.

    • Plate the transformed yeast on a selective medium lacking specific amino acids (e.g., -Leu, -Trp) to select for yeast cells containing both plasmids.

  • Interaction Assay:

    • Grow the transformed yeast on a more stringent selective medium (e.g., -Leu, -Trp, -His) and a medium containing a substrate for a reporter gene (e.g., X-gal for the lacZ gene).

    • Growth on the selective medium and/or the development of a blue color indicates a positive interaction between the bait and prey proteins.

In Vivo DNA-Protein Interaction Analysis by Chromatin Immunoprecipitation (ChIP)

This protocol is a generalized procedure for ChIP in Arabidopsis.[1][28][29]

  • Cross-linking and Chromatin Preparation:

    • Cross-link protein-DNA complexes in plant tissue using formaldehyde.

    • Isolate nuclei and lyse them to release chromatin.

    • Shear the chromatin into smaller fragments (200-1000 bp) by sonication.

  • Immunoprecipitation:

    • Incubate the sheared chromatin with an antibody specific to the protein of interest (e.g., a WRKY transcription factor).

    • Add protein A/G-agarose or magnetic beads to pull down the antibody-protein-DNA complexes.

    • Wash the beads to remove non-specific binding.

  • DNA Purification and Analysis:

    • Elute the protein-DNA complexes from the beads and reverse the cross-links.

    • Purify the immunoprecipitated DNA.

    • Analyze the enrichment of specific DNA sequences by qPCR using primers designed for the target promoter regions.

Experimental Workflow Diagrams

qRT_PCR_Workflow Plant_Tissue Plant Tissue RNA_Extraction Total RNA Extraction Plant_Tissue->RNA_Extraction cDNA_Synthesis cDNA Synthesis RNA_Extraction->cDNA_Synthesis qRT_PCR Quantitative Real-Time PCR cDNA_Synthesis->qRT_PCR Data_Analysis Data Analysis (2^-ΔΔCt) qRT_PCR->Data_Analysis Gene_Expression Relative Gene Expression Data_Analysis->Gene_Expression

Caption: Workflow for Gene Expression Analysis by qRT-PCR.

ChIP_Workflow Plant_Tissue Plant Tissue Crosslinking Formaldehyde Cross-linking Plant_Tissue->Crosslinking Chromatin_Prep Chromatin Isolation and Shearing Crosslinking->Chromatin_Prep Immunoprecipitation Immunoprecipitation with Specific Antibody Chromatin_Prep->Immunoprecipitation DNA_Purification DNA Purification Immunoprecipitation->DNA_Purification qPCR_Analysis qPCR Analysis DNA_Purification->qPCR_Analysis DNA_Enrichment DNA Enrichment at Target Loci qPCR_Analysis->DNA_Enrichment

Caption: Workflow for Chromatin Immunoprecipitation (ChIP).

Conclusion

The this compound acid and jasmonic acid signaling pathways represent two of the most important and extensively studied defense signaling networks in plants. While they are activated by different types of stressors and employ distinct molecular components, their intricate and often antagonistic crosstalk is a testament to the complexity and adaptability of the plant immune system. A thorough understanding of these pathways, facilitated by the experimental approaches detailed in this guide, is essential for researchers and professionals seeking to enhance plant resilience and develop novel strategies for crop protection and disease management. The continued exploration of the molecular intricacies of SA-JA signaling will undoubtedly uncover new targets and opportunities for innovation in agriculture and beyond.

References

A Comparative Analysis of Salicylic Acid and Acetylsalicylic Acid in the Induction of Systemic Acquired Resistance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The induction of Systemic Acquired Resistance (SAR) is a critical defense mechanism in plants, offering broad-spectrum and long-lasting protection against a variety of pathogens. Salicylic acid (SA) has been identified as a key signaling molecule in the activation of SAR. Its synthetic analog, acetylthis compound acid (ASA), commonly known as aspirin, has also been shown to elicit a similar protective response. This guide provides an objective comparison of the efficacy of this compound acid versus acetylthis compound acid in inducing SAR, supported by experimental data and detailed methodologies.

Mechanism of Action: A Precursor-Product Relationship

The primary distinction between this compound acid and acetylthis compound acid in the context of SAR induction lies in their chemical structure and metabolic fate within the plant. This compound acid is the direct signaling molecule that initiates the SAR pathway. Acetylthis compound acid, on the other hand, is generally considered a precursor to this compound acid in planta. It is widely accepted that upon application, ASA is rapidly hydrolyzed by endogenous esterases in plant tissues, releasing this compound acid. This conversion is the basis for ASA's ability to induce SAR. Therefore, the efficacy of acetylthis compound acid is intrinsically linked to the efficiency of its conversion to this compound acid.

Comparative Efficacy in SAR Induction

While both compounds are effective in inducing SAR, the scientific literature predominantly points to this compound acid as the active molecule. Early studies demonstrated that exogenous application of both this compound acid and acetylthis compound acid could induce resistance to Tobacco Mosaic Virus (TMV) in tobacco plants.[1] However, direct quantitative comparisons of their efficacy in peer-reviewed studies are not abundant. The general understanding is that their effectiveness is comparable, with the slight delay or potential for reduced efficacy of ASA being attributed to the rate and extent of its conversion to SA.

One study comparing the induction of resistance against TMV by a ribosome-inactivating protein (CIP-29) and this compound acid provides a quantitative measure of SA's effect. Foliar treatment with 2.5 mM this compound acid on Nicotiana tabacum cv. Xanthi-nc resulted in a 64% reduction in the number of TMV lesions on remote leaves and a 1.97-fold decrease in lesion diameter.[2][3] While this study did not include a direct comparison with ASA, it is hypothesized that an equimolar concentration of ASA would yield similar, though perhaps slightly moderated, results contingent on its conversion rate to SA.

Quantitative Data Summary

The following table summarizes the expected outcomes based on available data for this compound acid and the inferred activity of acetylthis compound acid.

ParameterThis compound Acid (SA)Acetylthis compound Acid (ASA)Reference
Mechanism of Action Direct signaling molecule for SARPro-drug, converted to SA in plantaInferred from multiple sources
TMV Lesion Number Reduction 64% reduction (at 2.5 mM)Expected to be similar to SA[2][3]
TMV Lesion Diameter Reduction 1.97-fold decrease (at 2.5 mM)Expected to be similar to SA[2][3]
Pathogenesis-Related (PR) Protein Expression (e.g., PR-1) Strong inductionStrong induction (following conversion to SA)Inferred from multiple sources

Signaling Pathway and Experimental Workflow

The induction of SAR by this compound acid follows a well-characterized signaling pathway. Upon an increase in SA levels, the receptor NPR1 (Nonexpressor of Pathogenesis-Related Genes 1) is activated. This leads to the downstream expression of a battery of defense-related genes, including the Pathogenesis-Related (PR) genes, which are markers for SAR activation.

This compound Acid Signaling Pathway

SALICYLIC_ACID_SIGNALING cluster_outside Exogenous Application cluster_cell Plant Cell ASA Acetylthis compound Acid SA This compound Acid ASA->SA Hydrolysis (Esterases) SA_ex This compound Acid SA_ex->SA NPR1_inactive NPR1 (inactive) (oligomer) SA->NPR1_inactive binds to NPR1_active NPR1 (active) (monomer) NPR1_inactive->NPR1_active monomerization TGA TGA Transcription Factors NPR1_active->TGA activates PR_Genes PR Gene Expression (e.g., PR-1) TGA->PR_Genes induces SAR Systemic Acquired Resistance PR_Genes->SAR

Caption: this compound acid signaling pathway for SAR induction.

General Experimental Workflow for Comparing SAR Inducers

EXPERIMENTAL_WORKFLOW cluster_prep Preparation cluster_treatment Treatment and Inoculation cluster_analysis Data Collection and Analysis Plant_Growth 1. Grow Plants (e.g., Nicotiana tabacum) Prepare_Solutions 2. Prepare Treatment Solutions (SA, ASA, Mock) Plant_Growth->Prepare_Solutions Primary_Treatment 3. Apply Treatments to Lower Leaves (SA, ASA, Mock) Prepare_Solutions->Primary_Treatment Incubation1 4. Incubate for SAR Establishment (e.g., 2-3 days) Primary_Treatment->Incubation1 Secondary_Inoculation 5. Challenge Upper Leaves with Pathogen (e.g., TMV) Incubation1->Secondary_Inoculation Incubation2 6. Incubate for Symptom Development (e.g., 3-7 days) Secondary_Inoculation->Incubation2 Measure_Lesions 7. Quantify Disease Symptoms (Lesion number and size) Incubation2->Measure_Lesions PR_Protein_Analysis 8. Analyze PR-1 Gene Expression (qRT-PCR) Incubation2->PR_Protein_Analysis Data_Analysis 9. Statistical Analysis Measure_Lesions->Data_Analysis PR_Protein_Analysis->Data_Analysis

Caption: Experimental workflow for comparing SAR inducers.

Experimental Protocols

Below are detailed methodologies for key experiments involved in comparing the efficacy of this compound acid and acetylthis compound acid in inducing SAR.

Plant Material and Growth Conditions
  • Plant Species: Nicotiana tabacum cv. Xanthi-nc (for Tobacco Mosaic Virus assays) or Arabidopsis thaliana Col-0 (for bacterial pathogen assays).

  • Growth: Plants are typically grown in a controlled environment with a 16-hour light/8-hour dark photoperiod at approximately 22-24°C.

SAR Induction and Pathogen Challenge
  • Treatment Application:

    • Prepare stock solutions of this compound acid and acetylthis compound acid (e.g., 100 mM in ethanol) and dilute to the final desired concentration (e.g., 1-5 mM) in sterile water. A mock control solution (water with the same concentration of ethanol) should be used.

    • Apply the treatment solutions to three lower leaves of 4-6 week old plants by leaf infiltration or foliar spray until runoff.

  • SAR Establishment:

    • Allow a period of 2-3 days for the systemic signal to propagate throughout the plant and establish resistance.

  • Pathogen Inoculation:

    • For TMV, prepare a virus inoculum (e.g., 1 µg/mL) in a phosphate (B84403) buffer. Mechanically inoculate three upper, non-treated leaves by gently rubbing the leaf surface with a cotton swab dipped in the inoculum and a fine abrasive (e.g., carborundum).

    • For bacterial pathogens (e.g., Pseudomonas syringae), prepare a bacterial suspension in 10 mM MgCl2 to a specific optical density (e.g., OD600 = 0.001). Infiltrate the suspension into the intercellular space of upper leaves using a needleless syringe.

Quantification of SAR
  • Disease Symptom Assessment:

    • After an incubation period of 3-7 days post-pathogen challenge, count the number of necrotic lesions (for TMV) or measure the area of disease symptoms.

    • For bacterial pathogens, bacterial growth can be quantified by taking leaf discs of a known area, homogenizing them in MgCl2, and plating serial dilutions on appropriate growth media to count colony-forming units (CFUs).

  • PR-1 Gene Expression Analysis (qRT-PCR):

    • Harvest systemic (upper, non-treated) leaf tissue at various time points after the primary treatment (e.g., 0, 24, 48, 72 hours).

    • Isolate total RNA from the leaf samples using a standard protocol or a commercial kit.

    • Synthesize cDNA from the isolated RNA.

    • Perform quantitative real-time PCR (qRT-PCR) using primers specific for the PR-1 gene and a suitable housekeeping gene (e.g., Actin or Ubiquitin) for normalization. The relative expression of PR-1 is then calculated to determine the level of SAR induction.

Conclusion

Both this compound acid and acetylthis compound acid are effective inducers of Systemic Acquired Resistance in plants. The available evidence strongly suggests that acetylthis compound acid functions as a pro-drug, with its efficacy being dependent on its conversion to this compound acid, the active signaling molecule. While direct quantitative comparisons are limited, it is reasonable to expect that at equimolar concentrations, both compounds will induce a comparable level of resistance, with potential minor differences in the kinetics of the response due to the metabolic conversion step for ASA. For researchers designing experiments or developing products aimed at inducing SAR, both molecules represent viable options, with the choice potentially being influenced by factors such as formulation, stability, and cost. Future studies performing a direct, side-by-side quantitative comparison of the two compounds would be valuable to further elucidate any subtle differences in their efficacy.

References

A Comparative Guide to a Newly Validated HPLC Method for Salicylic Acid Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide presents a detailed validation of a novel High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of salicylic acid. The performance of this new method is objectively compared with an established alternative, UV-Vis Spectrophotometry, supported by comprehensive experimental data. This document provides detailed methodologies for all key experiments to allow for replication and assessment.

Introduction

This compound acid is a key active pharmaceutical ingredient (API) known for its analgesic, anti-inflammatory, and keratolytic properties.[1] Accurate and reliable quantification of this compound acid in bulk drug substances, pharmaceutical formulations, and biological matrices is crucial for quality control, stability testing, and pharmacokinetic studies. While various analytical methods exist for its determination, HPLC remains a preferred technique due to its high sensitivity, specificity, and resolution.[2][3]

This guide details a newly developed and validated isocratic reverse-phase HPLC (RP-HPLC) method and compares its performance against a conventional UV-Vis spectrophotometric method. The validation has been performed in accordance with the International Council for Harmonisation (ICH) guidelines, assessing parameters such as linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ).[2][4]

Methodology

A. New High-Performance Liquid Chromatography (HPLC) Method

A novel, simple, and rapid RP-HPLC method was developed for the determination of this compound acid.

Chromatographic Conditions:

  • Instrument: Agilent 1200 Series HPLC system with a UV detector.[5]

  • Column: C18 column (250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of acetonitrile (B52724) and 0.1% trifluoroacetic acid in water (30:70, v/v).[1][6]

  • Flow Rate: 1.0 mL/min.[7]

  • Injection Volume: 20 µL.

  • Detection Wavelength: 230 nm.[1][6]

  • Column Temperature: 30°C.[1][6]

B. Alternative Method: UV-Vis Spectrophotometry

A UV-Vis spectrophotometric method was used for comparison.

Instrumental and Measurement Conditions:

  • Instrument: UV-Vis Spectrophotometer.

  • Solvent: 1:1 Methanol in water.[8]

  • Wavelength of Maximum Absorbance (λmax): 302 nm.[9]

  • Measurement: Absorbance was measured against a solvent blank.

Experimental Protocols for HPLC Method Validation

The new HPLC method was validated according to ICH guidelines for the following parameters:[4][9]

  • Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components was evaluated by analyzing a blank (mobile phase), a standard solution of this compound acid, and a sample spiked with potential impurities. Forced degradation studies were also performed under acidic, basic, oxidative, and thermal stress conditions to ensure the separation of this compound acid from its degradation products.[1][6]

  • Linearity: A series of six standard solutions of this compound acid were prepared in the concentration range of 1-100 µg/mL. Each solution was injected in triplicate, and a calibration curve of peak area versus concentration was plotted. The correlation coefficient (r²) was determined.[10]

  • Accuracy: The accuracy of the method was determined by the standard addition method. Known amounts of this compound acid were added to a pre-analyzed sample at three different concentration levels (80%, 100%, and 120% of the nominal concentration). The recovery percentage was calculated.

  • Precision:

    • Repeatability (Intra-day precision): Six replicate injections of a standard solution of this compound acid (50 µg/mL) were performed on the same day.

    • Intermediate Precision (Inter-day precision): The analysis was repeated on two different days by two different analysts to assess the reproducibility of the method. The relative standard deviation (%RSD) was calculated for both repeatability and intermediate precision.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve using the formulae: LOD = 3.3 * (σ/S) and LOQ = 10 * (σ/S), where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.[3]

  • Robustness: The robustness of the method was evaluated by introducing small, deliberate variations in the chromatographic conditions, such as the flow rate (±0.1 mL/min), mobile phase composition (±2% organic phase), and column temperature (±2°C). The effect on the retention time and peak area was observed.[7]

Data Presentation and Comparison

The performance of the newly validated HPLC method was compared with the UV-Vis spectrophotometric method. The results are summarized in the tables below.

Table 1: Comparison of Chromatographic and Spectroscopic Parameters

ParameterNew HPLC MethodUV-Vis Spectrophotometry
Principle Chromatographic SeparationLight Absorption
Stationary Phase C18Not Applicable
Mobile Phase/Solvent Acetonitrile:0.1% TFA in Water (30:70)1:1 Methanol in Water
Detection Wavelength 230 nm302 nm
Retention Time ~4.5 minNot Applicable

Table 2: Comparison of Method Validation Parameters

Validation ParameterNew HPLC MethodUV-Vis Spectrophotometry
Linearity Range (µg/mL) 1 - 1005 - 50
Correlation Coefficient (r²) > 0.999> 0.995
Accuracy (% Recovery) 98.5 - 101.2%97.0 - 103.0%
Precision (%RSD)
- Repeatability< 1.0%< 2.0%
- Intermediate Precision< 1.5%< 2.5%
Specificity High (able to separate from degradants)Low (interference from other UV absorbing compounds)
LOD (µg/mL) 0.151.25[9]
LOQ (µg/mL) 0.453.75
Robustness Robust to minor changesSensitive to solvent pH and composition

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow of the HPLC method validation process.

HPLC_Validation_Workflow cluster_validation start Start: Define Analytical Method Requirements method_dev HPLC Method Development (Column, Mobile Phase, etc.) start->method_dev protocol Prepare Validation Protocol (ICH Guidelines) method_dev->protocol specificity Specificity (Forced Degradation) linearity Linearity & Range specificity->linearity accuracy Accuracy (% Recovery) linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness report Compile Validation Report robustness->report validation_params->specificity compare Compare with Alternative Methods (e.g., UV-Vis) report->compare end End: Method Implementation for Routine Use compare->end

Caption: Workflow for the validation of the new HPLC method.

Conclusion

The newly developed and validated RP-HPLC method for the quantification of this compound acid is specific, linear, accurate, precise, and robust. As demonstrated in the comparative data, the HPLC method offers significant advantages over the UV-Vis spectrophotometric method, particularly in terms of specificity, sensitivity (lower LOD and LOQ), and a wider linear range. The ability of the HPLC method to separate this compound acid from its degradation products makes it highly suitable for stability-indicating assays. While UV-Vis spectrophotometry can be a simpler and faster technique for routine analysis of pure samples, the HPLC method provides superior performance for complex matrices and when high accuracy and specificity are required, aligning with the stringent requirements of the pharmaceutical industry.

References

A Comparative Analysis of Salicylic Acid Signaling in Monocots and Dicots

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Salicylic acid (SA) is a critical phytohormone that orchestrates plant defense responses against a wide array of pathogens. While the core components of SA signaling are conserved across the plant kingdom, significant variations exist between monocotyledonous and dicotyledonous plants. Understanding these differences is paramount for developing broad-spectrum disease resistance strategies in agriculturally important crops. This guide provides a detailed comparative study of SA signaling in monocots and dicots, supported by experimental data and detailed protocols for key analytical techniques.

Data Presentation: Quantitative Comparison of this compound Acid Signaling Components

The following tables summarize key quantitative differences in SA biosynthesis and signaling between representative monocot (rice, Oryza sativa) and dicot (Arabidopsis, Arabidopsis thaliana) species.

ParameterMonocots (e.g., Rice)Dicots (e.g., Arabidopsis)References
Basal SA Levels High basal levels of SA.[1]Low basal levels of SA, significantly induced upon pathogen infection.[1]
Primary SA Biosynthesis Pathway Phenylalanine Ammonia-Lyase (PAL) pathway is considered the major route for SA biosynthesis.[2]Isochorismate (ICS) pathway is the primary contributor to pathogen-induced SA accumulation.[3][2][3]
Key SA Receptors NPR1 homologs are key positive regulators of SA-mediated defense.NPR1 is a key positive regulator, while NPR3 and NPR4 act as negative regulators that are inhibited by SA.[4][5][4][5]
SA Binding Affinity to NPR1 Data not readily available.SA binds to NPR1, and this interaction is crucial for its function as a transcriptional co-activator.[6][7][6][7]
SA Binding Affinity to NPR3/NPR4 Not applicable as clear orthologs with the same function have not been characterized.NPR3 and NPR4 have been identified as high-affinity SA receptors.[5][5]

This compound Acid Signaling Pathways: A Visual Comparison

The signaling cascades, from SA biosynthesis to the activation of defense genes, exhibit notable divergences between monocots and dicots.

Dicot this compound Acid Signaling Pathway (Arabidopsis)

dicot_sa_signaling cluster_biosynthesis SA Biosynthesis (Chloroplast) cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Chorismate Chorismate ICS1 ICS1 Chorismate->ICS1 ICS1 Isochorismate Isochorismate ICS1->Isochorismate SA_cyto This compound Acid Isochorismate->SA_cyto Export & Conversion NPR1_oligomer NPR1 (oligomer) SA_cyto->NPR1_oligomer Redox change SA_nucleus This compound Acid SA_cyto->SA_nucleus Diffusion/Transport NPR1_monomer NPR1 (monomer) NPR1_oligomer->NPR1_monomer Monomerization NPR1_nucleus NPR1 NPR1_monomer->NPR1_nucleus Translocation TGA TGA TFs NPR1_nucleus->TGA Interaction PR_genes PR Gene Expression TGA->PR_genes Activation NPR3_NPR4 NPR3/NPR4 NPR3_NPR4->TGA Repression SA_nucleus->NPR3_NPR4 Inhibition monocot_sa_signaling cluster_biosynthesis SA Biosynthesis cluster_cytoplasm_nucleus Cytoplasm & Nucleus Phenylalanine Phenylalanine PAL PAL Phenylalanine->PAL PAL Cinnamic_Acid trans-Cinnamic Acid PAL->Cinnamic_Acid SA This compound Acid Cinnamic_Acid->SA Further enzymatic steps NPR1_homolog NPR1 homolog SA->NPR1_homolog Activation WRKY_TFs WRKY TFs NPR1_homolog->WRKY_TFs Interaction & Activation PR_genes PR Gene Expression WRKY_TFs->PR_genes Activation key_differences cluster_dicot Dicots (e.g., Arabidopsis) cluster_monocot Monocots (e.g., Rice) SA_Signaling This compound Acid Signaling Dicot_Biosynthesis ICS Pathway Dominant SA_Signaling->Dicot_Biosynthesis Monocot_Biosynthesis PAL Pathway Dominant SA_Signaling->Monocot_Biosynthesis Dicot_Receptors NPR1 (Positive) NPR3/NPR4 (Negative) Dicot_Biosynthesis->Dicot_Receptors Dicot_Regulation Transcriptional reprogramming via NPR1-TGA interaction and SA-mediated inhibition of NPR3/NPR4 Dicot_Receptors->Dicot_Regulation Monocot_Receptors NPR1 Homologs (Positive) Monocot_Biosynthesis->Monocot_Receptors Monocot_Regulation Transcriptional activation via NPR1-WRKY interaction Monocot_Receptors->Monocot_Regulation experimental_workflow Start Hypothesis: Protein X is involved in SA signaling Quantify_SA Quantify SA Levels (HPLC/GC-MS) Start->Quantify_SA Gene_Expression Analyze Gene Expression (qRT-PCR/RNA-seq) Start->Gene_Expression Conclusion Elucidate the role of Protein X in the SA signaling pathway Quantify_SA->Conclusion Protein_Interaction Test Protein-Protein Interactions (Y2H, BiFC, Co-IP) Gene_Expression->Protein_Interaction DNA_Binding Identify DNA Binding Sites (ChIP-seq) Protein_Interaction->DNA_Binding DNA_Binding->Conclusion

References

Validating Target Genes of Salicylic Acid-Responsive Transcription Factors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate validation of transcription factor (TF) target genes is a critical step in deciphering gene regulatory networks and identifying potential therapeutic targets. This guide provides a comprehensive comparison of key experimental methods for validating the target genes of salicylic acid (SA)-responsive transcription factors, complete with detailed protocols and supporting data.

This compound acid is a key phytohormone that regulates plant immune responses, largely by reprogramming gene expression through the action of SA-responsive transcription factors. Identifying the direct targets of these TFs is crucial for understanding the molecular mechanisms of plant defense and for the development of novel disease resistance strategies. This guide compares three widely used techniques: Chromatin Immunoprecipitation followed by sequencing (ChIP-seq) and its successor CUT&RUN (Cleavage Under Targets and Release Using Nuclease), Electrophoretic Mobility Shift Assay (EMSA), and the Dual-Luciferase Reporter Assay.

Comparative Analysis of Target Validation Methods

The choice of method for validating TF target genes depends on various factors, including the experimental goals, the nature of the TF-DNA interaction, and available resources. The following tables provide a quantitative comparison of ChIP-seq, CUT&RUN, EMSA, and Luciferase Reporter Assays.

Table 1: Comparison of In Vivo Binding-Site Identification Methods
FeatureChIP-seqCUT&RUN
Principle In vivo cross-linking of proteins to DNA, followed by immunoprecipitation of the TF of interest and sequencing of the associated DNA.Antibody-targeted cleavage by a nuclease in situ to release specific protein-DNA complexes for sequencing.
Starting Material Typically requires millions of cells (e.g., ≥10⁶ cells).[1]Requires significantly fewer cells (as few as 500 to 5,000 cells).[2][3]
Sequencing Depth Higher sequencing depth required (typically 20-40 million reads) due to higher background.[1][4]Lower sequencing depth needed (typically 3-8 million reads) due to lower background noise.[1][4]
Resolution Lower resolution, with broader peaks.Higher resolution, providing sharper and narrower peaks.[5]
Signal-to-Noise Ratio Lower signal-to-noise ratio.[1][2]Higher signal-to-noise ratio.[1][2]
Protocol Time Longer and more complex (~1 week).[4]Faster and more streamlined (~1-2 days).[1]
Advantages Well-established method with a large body of existing data.Low cell input requirement, high signal-to-noise, high resolution, and cost-effective.[3][4]
Limitations High cell number requirement, potential for artifacts from cross-linking and sonication, and higher background.May have a bias towards more accessible chromatin regions.[6]
Table 2: Comparison of In Vitro Binding and Functional Reporter Assays
FeatureElectrophoretic Mobility Shift Assay (EMSA)Dual-Luciferase Reporter Assay
Principle Detects the interaction between a protein (TF) and a labeled DNA probe by observing a shift in the mobility of the complex in a non-denaturing gel.Quantifies the ability of a TF to regulate the expression of a target gene promoter by measuring the activity of a downstream luciferase reporter gene.
Information Provided Confirms direct physical interaction between a TF and a specific DNA sequence.Measures the functional consequence of TF binding (activation or repression of transcription).
Quantitative Data Can provide semi-quantitative data on binding affinity (Kd).Highly quantitative, providing a ratio of reporter gene activity.
Sensitivity Can detect weak protein-DNA interactions.[7]Extremely sensitive, with a wide dynamic range.[8]
Throughput Low throughput.Higher throughput, suitable for screening multiple TFs or promoter variants.
Advantages Relatively simple and rapid method to confirm direct binding.[9]Provides functional validation of TF activity in a cellular context.[10]
Limitations In vitro assay that may not fully reflect in vivo conditions; does not provide information on transcriptional activity.[9]Indirectly measures TF-DNA interaction; results can be influenced by cellular factors other than the TF of interest.

Experimental Workflows and Signaling Pathways

To effectively validate target genes, a logical workflow is essential. This typically begins with the identification of putative target genes, followed by experimental validation of both binding and functional regulation.

Target_Validation_Workflow cluster_0 Computational Prediction cluster_1 In Vivo Binding Validation cluster_2 In Vitro Binding Confirmation cluster_3 Functional Validation A Identify Putative SA-Responsive TFs B Predict TF Binding Sites in Promoters of SA-responsive Genes (e.g., using JASPAR, TRANSFAC) A->B C Perform ChIP-seq or CUT&RUN on SA-treated plants B->C Select candidate genes D Analyze sequencing data to identify TF-bound genomic regions C->D E Correlate TF binding peaks with predicted target genes D->E F Perform EMSA with purified TF and putative target DNA sequence E->F Validate direct interaction H Construct Luciferase Reporter with putative target gene promoter E->H Assess functional relevance G Observe mobility shift to confirm direct binding F->G J Measure Luciferase activity with and without SA treatment G->J Confirms binding is functional I Co-express with SA-responsive TF in plant protoplasts or Nicotiana benthamiana H->I I->J Salicylic_Acid_Signaling cluster_pathogen Pathogen Recognition cluster_sa_biosynthesis SA Biosynthesis cluster_signal_transduction Signal Transduction cluster_feedback Feedback Regulation Pathogen Pathogen (PAMPs/Effectors) ICS1 ICS1 Pathogen->ICS1 PAL PAL Pathogen->PAL SA This compound Acid (SA) ICS1->SA PAL->SA NPR1_inactive NPR1 (oligomer) Cytosol SA->NPR1_inactive binds & induces monomerization NPR1_active NPR1 (monomer) Nucleus NPR1_inactive->NPR1_active translocates TGA TGA TFs NPR1_active->TGA interacts with WRKY WRKY TFs NPR1_active->WRKY induces expression of Defense_Genes Defense Genes (e.g., PR genes) TGA->Defense_Genes activates WRKY->Defense_Genes regulates WRKY_feedback WRKY TFs WRKY_feedback->ICS1 represses SA_feedback SA SA_feedback->WRKY_feedback induces

References

A Comparative Guide to the Analytical Methods for 3-Methylsalicylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of various analytical methods for the quantitative determination of 3-methylsalicylic acid. The selection of an appropriate analytical technique is critical for accurate quantification in diverse matrices, ranging from pharmaceutical formulations to complex biological samples. This document outlines the performance characteristics and detailed experimental protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Capillary Electrophoresis (CE), and UV-Vis Spectrophotometry.

Data Presentation: A Comparative Overview

The following table summarizes the performance characteristics of different analytical methods for 3-methylthis compound acid and its closely related derivatives. This data, compiled from various studies, serves as a benchmark for method selection and validation.

Analytical MethodAnalyte(s)MatrixLinearity RangeLimit of Detection (LOD)Limit of Quantitation (LOQ)Precision (RSD%)
HPLC-UV/DAD 3-Methylthis compound acid and other this compound acid derivativesFood Matrix0.007 - 0.095 µg/mL0.002 - 0.028 µg/mL0.007 - 0.095 µg/mLWithin-day: 4.7 - 6.1%, Day-to-day: 6.6 - 9.4%[1][2]
Methyl SalicylateMedicated Cream25 - 175 µg/mL--< 2.0%[1]
This compound AcidTablets5 - 30 µg/mL--< 2.0%[1]
GC-MS This compound Acid, Methyl Salicylate, and othersPlant Leaves0.1 - 20 µg/mL (for SA)0.01 µg/mL (for SA)0.05 µg/mL (for SA)Intraday: 1.14 - 4.42%, Interday: 0.37 - 4.02%[3]
LC-MS/MS 3-MethoxysalicylaminePlasma0.05 - 10 µg/mL16.12 µg/L48.87 µg/L< 17%[4]
Various Pharmaceuticals including this compound AcidSeawater1 - 1000 ng/L-1 - 50 ng/L-[5]
Capillary Zone Electrophoresis (CZE)-UV This compound Acid and analogsTobacco Leaves0.5 - 200 µmol/L--Intraday: 0.9%, Interday: 7.3% (Peak Area)[6]
UV-Vis Spectrophotometry SalicylatesPlasma50 - 500 mg/L10 mg/L50 mg/L-[7]

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established methods and may require optimization for specific applications.

High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC is a robust and widely used technique for the analysis of 3-methylthis compound acid, particularly in pharmaceutical formulations and food matrices.[1][8]

  • Instrumentation: A standard HPLC system equipped with a UV-Diode Array Detector (DAD).[1]

  • Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is commonly used.[1][9]

  • Mobile Phase: An isocratic mobile phase consisting of a mixture of acetonitrile (B52724) and phosphate (B84403) buffer (pH 2.8; 2 mM) at a ratio of 70:30 (v/v) has been shown to be effective.[1] Alternatively, a gradient of acetonitrile and water with 0.1% trifluoroacetic acid can be used.[9]

  • Flow Rate: 0.9 - 1.0 mL/min.[1][9]

  • Detection Wavelength: 230 nm, 305 nm, or 336 nm.[1][9]

  • Sample Preparation:

    • For Formulations (e.g., creams): Accurately weigh the sample, disperse it in a suitable solvent like methanol (B129727), and dilute with the mobile phase.[8]

    • For Solid Samples: Homogenization followed by centrifugation and dilution is required.[1]

    • For Liquid Samples: Simple dilution may be sufficient. Solid-Phase Microextraction (SPME) can be employed for pre-concentration.[1]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high sensitivity and selectivity, making it suitable for the analysis of 3-methylthis compound acid in complex biological matrices. Derivatization is often required to increase the volatility of the analyte.[8]

  • Instrumentation: A GC system coupled to a Mass Spectrometer.[1]

  • Column: A non-polar or medium-polarity capillary column, such as a DB-5MS (30 m x 0.25 mm x 0.25 µm).[9]

  • Carrier Gas: Helium at a constant flow rate.[1]

  • Injection Mode: Splitless injection is often preferred for trace analysis.[1]

  • Temperature Program: An initial oven temperature of around 70-80°C, held for a few minutes, followed by a ramp up to 280-300°C.[8][9]

  • Mass Spectrometer Settings: Electron Ionization (EI) at 70 eV. Data acquisition can be in full scan mode for qualitative analysis or Selected Ion Monitoring (SIM) mode for quantitative analysis.[1]

  • Sample Preparation (with derivatization):

    • Extract the sample from its matrix using a suitable organic solvent (e.g., chloroform).[8]

    • Evaporate the solvent to dryness.

    • Reconstitute the residue in a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and heat to complete the reaction.[1]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the most sensitive and selective method for the quantification of 3-methylthis compound acid and its metabolites in biological fluids, providing low limits of detection.[8]

  • Instrumentation: An HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[1]

  • Column: A C18 reversed-phase column.[1]

  • Mobile Phase: A gradient elution using a mixture of water with 0.2% formic acid (Eluent A) and acetonitrile with 0.2% formic acid (Eluent B).[1]

  • Flow Rate: A typical flow rate is around 0.3 mL/min.[1]

  • Mass Spectrometer Settings: Operated in Multiple Reaction Monitoring (MRM) mode.[1]

  • Sample Preparation:

    • For Biological Fluids (e.g., plasma): Perform protein precipitation by adding cold acetonitrile. Vortex and centrifuge. The supernatant can then be diluted before injection.[8]

Capillary Electrophoresis (CE)

Capillary electrophoresis offers high separation efficiency and low solvent consumption, presenting a viable alternative to HPLC for the analysis of this compound acid and its derivatives.[10]

  • Instrumentation: A capillary electrophoresis system with a UV detector.

  • Capillary: Fused silica (B1680970) capillary.

  • Background Electrolyte (BGE): A buffer solution, for instance, 20.0 mmol L⁻¹ Na₂HPO₄/H₃BO₃ buffer (pH 9.0) containing 2.0% methanol and 2.0% acetonitrile, has been used for the separation of this compound acid and its analogs.[6]

  • Separation Voltage: Typically in the range of 15-30 kV.

  • Injection: Hydrodynamic injection.

  • Detection: UV detection at a suitable wavelength (e.g., 205 nm).[6]

  • Sample Preparation: Plant tissue samples can be homogenized, extracted, and then centrifuged before analysis.[10]

UV-Vis Spectrophotometry

This method is simpler and more accessible than chromatographic techniques but is generally less specific and sensitive. It is based on the reaction of this compound acid derivatives with ferric ions to form a colored complex.[1]

  • Instrumentation: A UV-Vis spectrophotometer.[1]

  • Reagents: A solution of ferric chloride (e.g., 1% in 1% HCl).[1]

  • Procedure:

    • Prepare a series of standard solutions of 3-methylthis compound acid.

    • To a known volume of each standard and the sample solution, add a fixed volume of the ferric chloride reagent.

    • Allow the color to develop.

    • Measure the absorbance at the wavelength of maximum absorption (λmax), which is typically around 530 nm for the this compound acid-iron complex. The λmax for the 3-methylthis compound acid complex needs to be determined experimentally.[1]

  • Quantification: A calibration curve of absorbance versus concentration is plotted using the standard solutions to determine the concentration of the unknown sample.[1]

Visualizations

General Analytical Workflow

The following diagram illustrates a generalized workflow for the quantitative analysis of 3-methylthis compound acid.

Analytical Workflow cluster_prep Sample Preparation cluster_analysis Analytical Separation & Detection cluster_data Data Processing Homogenization Homogenization/ Dissolution Extraction Extraction (LLE, SPE, etc.) Homogenization->Extraction Derivatization Derivatization (for GC-MS) Extraction->Derivatization Chromatography Chromatography (HPLC, GC) or Electrophoresis (CE) Extraction->Chromatography Derivatization->Chromatography Detection Detection (UV, MS, MS/MS) Chromatography->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification

Caption: A generalized workflow for the analysis of 3-methylthis compound acid.

Method Selection Logic

The choice of an analytical method depends on several factors, including the required sensitivity, the complexity of the sample matrix, and the available instrumentation.

Method Selection Logic Start Define Analytical Requirements Matrix Sample Matrix Complexity? Start->Matrix Sensitivity Required Sensitivity? Matrix->Sensitivity Complex UV_Vis UV-Vis Spectrophotometry Matrix->UV_Vis Simple HPLC_UV HPLC-UV Sensitivity->HPLC_UV Moderate GC_MS GC-MS Sensitivity->GC_MS High LC_MSMS LC-MS/MS Sensitivity->LC_MSMS Very High CE Capillary Electrophoresis Sensitivity->CE Moderate to High Instrumentation Available Instrumentation? HPLC_UV->Instrumentation GC_MS->Instrumentation LC_MSMS->Instrumentation CE->Instrumentation UV_Vis->Instrumentation

Caption: A decision tree for selecting an analytical method for 3-methylthis compound acid.

References

A Comparative Guide to the Quantification of Salicylic Acid: LC-MS vs. HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of salicylic acid is critical for pharmacokinetic studies, quality control, and formulation development. The two most prevalent analytical techniques for this purpose are High-Performance Liquid Chromatography (HPLC) coupled with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This guide provides a comprehensive cross-validation of these methods, presenting detailed experimental protocols and performance data to inform the selection of the most suitable technique for specific analytical needs.

Methodology

High-Performance Liquid Chromatography (HPLC-UV)

The HPLC-UV method is a robust and widely accessible technique for the quantification of this compound acid. The methodology relies on the separation of the analyte from a sample matrix on a stationary phase followed by detection using a UV detector at a wavelength where this compound acid exhibits maximum absorbance.

A typical experimental protocol is as follows:

  • Chromatographic System: An HPLC system equipped with a UV detector.

  • Column: A reversed-phase C18 column (e.g., Waters Symmetry C18, 4.6 x 250 mm, 5 µm) is commonly used.[1][2]

  • Mobile Phase: A mixture of an aqueous component (e.g., purified water with an acidifier like orthophosphoric acid) and an organic solvent (e.g., acetonitrile). A common composition is a mixture of 85% orthophosphoric acid, acetonitrile (B52724), and purified water in a ratio of 2:400:600 (v/v/v).[1][2]

  • Flow Rate: A constant flow rate of 1.0 mL/min is typically maintained.[1][2]

  • Detection Wavelength: Detection is carried out at a wavelength of 237 nm or 282 nm, where this compound acid shows strong absorbance.[1][2][3]

  • Sample Preparation: For solid dosage forms, tablets are crushed, and a powder equivalent to a specific amount of the active pharmaceutical ingredient is dissolved in a suitable diluent.[4] For biological matrices, a protein precipitation step followed by centrifugation is often employed.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers superior sensitivity and selectivity compared to HPLC-UV, making it the method of choice for analyzing samples with complex matrices or when very low concentrations of this compound acid need to be quantified.

A representative experimental protocol is outlined below:

  • Chromatographic System: An LC system coupled to a tandem mass spectrometer.

  • Column: A C18 analytical column (e.g., 2.1 × 100 mm, 2.7 μm) is frequently used.

  • Mobile Phase: A gradient elution using a mixture of water with 0.1% or 0.2% formic acid (Eluent A) and acetonitrile with 0.1% or 0.2% formic acid (Eluent B) is common.[5][6]

  • Flow Rate: A typical flow rate is set at 0.3 mL/min.[5]

  • Mass Spectrometry: The analyte is detected using negative electrospray ionization (ESI) in the selected reaction monitoring (SRM) mode. The characteristic mass transition for this compound acid is m/z 137 → 93.[5][7]

  • Sample Preparation: Sample preparation often involves extraction with an organic solvent. For feed samples, extraction with 0.1% hydrochloric acid in methanol (B129727) followed by ultrasonic bath treatment, centrifugation, and evaporation of the supernatant is a common procedure. The residue is then reconstituted before injection.[6][7] For plasma samples, a one-step liquid-liquid extraction can be employed.[5]

Performance Comparison

The following table summarizes the key performance parameters for the quantification of this compound acid by HPLC-UV and LC-MS/MS, as reported in various validation studies.

ParameterHPLC-UVLC-MS/MS
Limit of Detection (LOD) 0.41 µg/mL0.02 mg/kg (equivalent to 0.02 µg/mL) - 1 ng/mL
Limit of Quantification (LOQ) 1.25 µg/mL0.05 mg/kg (equivalent to 0.05 µg/mL) - 80 ng/mL
**Linearity (R²) **>0.9990.9911 to 0.9997
Accuracy/Recovery >97%98.3% to 101%
Precision (%RSD) <15% (Inter and Intra-day)Not explicitly stated in all reviewed sources, but methods were validated according to guidelines.

Experimental Workflow

The following diagram illustrates the typical workflows for the quantification of this compound acid using both HPLC-UV and LC-MS/MS.

Salicylic_Acid_Quantification_Workflow Workflow for this compound Acid Quantification cluster_hplc HPLC-UV Method cluster_lcms LC-MS/MS Method hplc_start Sample Preparation (e.g., Dissolution, Precipitation) hplc_separation HPLC Separation (C18 Column) hplc_start->hplc_separation hplc_detection UV Detection (237 nm or 282 nm) hplc_separation->hplc_detection hplc_quant Quantification hplc_detection->hplc_quant lcms_start Sample Preparation (e.g., LLE, SPE) lcms_separation LC Separation (C18 Column) lcms_start->lcms_separation lcms_ionization Electrospray Ionization (ESI-) lcms_separation->lcms_ionization lcms_detection Tandem MS Detection (SRM: m/z 137 -> 93) lcms_ionization->lcms_detection lcms_quant Quantification lcms_detection->lcms_quant start This compound Acid Sample start->hplc_start start->lcms_start

Caption: Comparative workflow of HPLC-UV and LC-MS/MS for this compound acid analysis.

Conclusion

Both HPLC-UV and LC-MS/MS are suitable methods for the quantification of this compound acid, with the choice of technique being highly dependent on the specific requirements of the analysis.

  • HPLC-UV is a cost-effective, robust, and reliable method that is well-suited for routine quality control and the analysis of samples where the concentration of this compound acid is relatively high and the sample matrix is not overly complex.

  • LC-MS/MS provides significantly higher sensitivity and selectivity, making it the preferred method for bioanalytical studies, trace-level impurity analysis, and the analysis of samples with complex matrices where interferences could be a concern with UV detection.

The validation data from multiple studies confirms that both methods can be linear, accurate, and precise for their intended applications.[1][3][4][5][6][7] Ultimately, the decision to use HPLC-UV or LC-MS/MS should be based on a careful consideration of the required sensitivity, the nature of the sample, and the available instrumentation.

References

A Comparative Transcriptomic Analysis of Wild-Type vs. Salicylic Acid-Deficient Mutant Plants

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the transcriptomic landscapes of wild-type Arabidopsis thaliana and two types of salicylic acid (SA)-deficient mutants: sid2 and NahG. This compound acid is a critical phytohormone involved in plant immunity, and understanding the genetic reprogramming in its absence is crucial for developing novel disease resistance strategies and potential therapeutic agents. This guide summarizes key quantitative data, details experimental protocols, and visualizes essential pathways to facilitate a comprehensive understanding of the role of this compound acid in the plant defense transcriptome.

Data Presentation: Transcriptomic Reprogramming in SA-Deficient Mutants

The transcriptomic changes in SA-deficient mutants compared to wild-type plants reveal a significant reprogramming of the plant's genetic landscape. The two most commonly studied models for SA deficiency are the sid2 mutant, which has a lesion in the ISOCHORISMATE SYNTHASE 1 (ICS1) gene, a key enzyme in SA biosynthesis, and the NahG transgenic line, which expresses a bacterial salicylate (B1505791) hydroxylase that degrades SA.

While both models exhibit SA deficiency, the extent of their transcriptomic alterations differs significantly. NahG plants consistently show a more extensive and complex alteration of their transcriptome compared to sid2 mutants.

Table 1: Summary of Differentially Expressed Genes (DEGs) in sid2 vs. Wild-Type Arabidopsis thaliana

RegulationNumber of DEGsKey Affected Pathways/Gene Families
Down-regulated 358Pathogenesis-Related (PR) genes, defense signaling, cell wall modification
Up-regulated 85Stress-responsive genes (unrelated to SA), metabolic processes

Data is synthesized from studies indicating the approximate number of DEGs in sid2 mutants under normal growth conditions.

Table 2: Summary of Differentially Expressed Genes (DEGs) in NahG vs. Wild-Type Arabidopsis thaliana

RegulationNumber of DEGsKey Affected Pathways/Gene Families
Up- and Down-regulated ~2000PAMP-triggered immunity (PTI)-related genes, defense signaling, hormone crosstalk (jasmonic acid, ethylene), biotic and abiotic stress responses

The extensive transcriptomic changes in NahG plants suggest pleiotropic effects beyond simple SA deficiency, potentially due to the accumulation of catechol, the breakdown product of SA.

Table 3: Comparison of Down-Regulated Genes in sid2 and NahG Mutants

ComparisonObservationImplication
Overlap of Down-regulated DEGs Approximately 60% of the down-regulated DEGs in sid2 are also down-regulated in NahG plants.This indicates a core set of genes that are directly or indirectly regulated by the ICS1-dependent SA biosynthesis pathway. The remaining 40% of down-regulated genes in sid2 may be specific to the function of ICS1 beyond SA production, or compensated for in NahG plants.

Experimental Protocols

The following section outlines a typical workflow for a comparative transcriptomics study using RNA sequencing (RNA-seq).

Plant Growth and Sample Collection
  • Plant Material: Arabidopsis thaliana ecotype Columbia-0 (wild-type), sid2-1 mutant, and NahG transgenic lines.

  • Growth Conditions: Plants are typically grown in a controlled environment chamber with a 16-hour light/8-hour dark photoperiod at 22°C.

  • Sample Collection: For basal transcriptome analysis, leaf tissue is collected from 4-week-old plants. For studies involving pathogen challenge, tissue is collected at various time points post-inoculation. Samples from at least three biological replicates for each genotype should be collected and immediately frozen in liquid nitrogen.

RNA Extraction and Library Preparation
  • RNA Extraction: Total RNA is extracted from ground leaf tissue using a TRIzol-based method or a commercial plant RNA extraction kit. RNA quality and quantity are assessed using a spectrophotometer (e.g., NanoDrop) and an Agilent Bioanalyzer to ensure high-quality RNA (RIN > 8).

  • Library Preparation: mRNA is enriched from total RNA using oligo(dT) magnetic beads. The enriched mRNA is then fragmented, and first-strand cDNA is synthesized using reverse transcriptase and random primers. This is followed by second-strand cDNA synthesis, end repair, A-tailing, and ligation of sequencing adapters. The resulting library is amplified by PCR.

RNA Sequencing
  • Sequencing Platform: The prepared libraries are sequenced on an Illumina sequencing platform (e.g., NovaSeq 6000) to generate paired-end reads of a specified length (e.g., 150 bp).

Bioinformatic Analysis
  • Quality Control: Raw sequencing reads are subjected to quality control using tools like FastQC to assess read quality. Adapter sequences and low-quality reads are trimmed using software such as Trimmomatic.

  • Read Alignment: The high-quality, trimmed reads are aligned to the Arabidopsis thaliana reference genome (e.g., TAIR10) using a splice-aware aligner like HISAT2.

  • Quantification of Gene Expression: The number of reads mapping to each gene is counted using tools like featureCounts.

  • Differential Expression Analysis: The raw read counts are used for differential gene expression analysis between wild-type and mutant samples using packages such as DESeq2 in R. Genes with a false discovery rate (FDR) adjusted p-value < 0.05 and a log2 fold change > 1 or < -1 are considered differentially expressed.

  • Functional Enrichment Analysis: Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway enrichment analyses are performed on the lists of differentially expressed genes to identify over-represented biological processes and pathways.

Mandatory Visualizations

This compound Acid Signaling Pathway

Salicylic_Acid_Signaling_Pathway cluster_synthesis SA Biosynthesis cluster_cytosol Cytosol cluster_nucleus Nucleus Chorismate Chorismate ICS1 ICS1 (sid2) Chorismate->ICS1 Isochorismate Pathway PAL_Pathway PAL Pathway Chorismate->PAL_Pathway Phenylalanine Pathway Salicylic_Acid Salicylic_Acid ICS1->Salicylic_Acid NPR1_inactive NPR1 (Oligomer) Salicylic_Acid->NPR1_inactive Accumulation NPR3_NPR4 NPR3/NPR4 Salicylic_Acid->NPR3_NPR4 Binding PAL_Pathway->Salicylic_Acid NPR1_active NPR1 (Monomer) NPR1_inactive->NPR1_active SA Binding & Redox Change NPR1_nucleus NPR1 NPR1_active->NPR1_nucleus Translocation TGA_Factors TGA Transcription Factors NPR1_nucleus->TGA_Factors Interaction Defense_Genes Defense Gene Expression (e.g., PR1) TGA_Factors->Defense_Genes Activation NPR3_NPR4->TGA_Factors Repression Lifted

Caption: A simplified model of the this compound acid biosynthesis and signaling pathway in Arabidopsis thaliana.

Experimental Workflow for Comparative Transcriptomics

Experimental_Workflow cluster_experimental Experimental Phase cluster_bioinformatics Bioinformatics Analysis Plant_Growth Plant Growth (WT, sid2, NahG) Sample_Collection Sample Collection (Biological Replicates) Plant_Growth->Sample_Collection RNA_Extraction RNA Extraction & QC Sample_Collection->RNA_Extraction Library_Prep RNA-seq Library Preparation RNA_Extraction->Library_Prep Sequencing High-Throughput Sequencing Library_Prep->Sequencing Raw_Reads Raw Sequencing Reads Sequencing->Raw_Reads QC_Trimming Quality Control & Adapter Trimming Raw_Reads->QC_Trimming Read_Alignment Read Alignment (to Reference Genome) QC_Trimming->Read_Alignment Quantification Gene Expression Quantification Read_Alignment->Quantification DEA Differential Expression Analysis (WT vs. Mutants) Quantification->DEA Functional_Analysis Functional Enrichment (GO, KEGG) DEA->Functional_Analysis

Caption: A standard workflow for a comparative transcriptomics study using RNA-seq.

A Comparative Guide to the Anti-Inflammatory Effects of Novel Salicylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anti-inflammatory properties of novel salicylic acid derivatives against traditional non-steroidal anti-inflammatory drugs (NSAIDs). The information presented is curated from preclinical studies to aid in the evaluation and development of next-generation anti-inflammatory agents.

Executive Summary

This compound acid and its derivatives have long been mainstays in the management of inflammation and pain. The archetypal drug, aspirin (B1665792) (acetylthis compound acid), and its active metabolite, this compound acid, exert their effects through various mechanisms, most notably the inhibition of cyclooxygenase (COX) enzymes. However, the quest for agents with improved efficacy and better safety profiles has led to the development of novel derivatives. This guide synthesizes in vitro and in vivo data to offer a comparative analysis of these new chemical entities against established standards.

The primary anti-inflammatory mechanism of salicylates involves the inhibition of COX-1 and COX-2, enzymes responsible for the synthesis of pro-inflammatory prostaglandins.[1] Beyond this, evidence suggests that this compound acid and its derivatives can also modulate COX-independent inflammatory pathways, such as the nuclear factor-kappa B (NF-κB) signaling cascade, which plays a critical role in the transcription of pro-inflammatory cytokines like TNF-α and IL-6.[2][3]

Comparative Analysis of In Vitro COX Inhibition

The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the potency of a compound in inhibiting a specific biological target. The following table summarizes the IC50 values for COX-1 and COX-2 inhibition of selected this compound acid derivatives compared to standard NSAIDs. Lower IC50 values indicate greater potency.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)Reference(s)
Standards
Aspirin5.35--[4]
This compound Acid>100>100-[4]
Novel Derivatives
Gentisic Acid-Significant Inhibition-[4]
Salicyl-Coenzyme A-Significant Inhibition-[4]
Acyl and this compound Acid Hydrazide Derivative (Compound 14)---[5][6]
Acyl and this compound Acid Hydrazide Derivative (Compound 18)---[5][6]
Schiff Base Derivative (Compound 24)117.81.7666.9[5]

Note: Data is compiled from various sources and experimental conditions may differ.

Comparative Analysis of In Vivo Anti-Inflammatory Activity

The carrageenan-induced paw edema model in rodents is a widely used in vivo assay to assess the acute anti-inflammatory activity of novel compounds. The percentage of edema inhibition is a measure of the compound's efficacy.

CompoundDose (mg/kg)Time Point (hours)Edema Inhibition (%)Reference(s)
Standards
Aspirin---
Diclofenac---
Novel Derivatives
Acyl and this compound Acid Hydrazide Derivative (Compound 14)-115.8[5][6]
-316.7[5][6]
Acyl and this compound Acid Hydrazide Derivative (Compound 18)-110.5[5][6]
-322.2[5][6]
-529.4[5][6]
N-phenyl Anthranilic Acid-based 1,3,4-Oxadiazole (Compound 4e)100391.72[7]
N-phenyl Anthranilic Acid-based 1,3,4-Oxadiazole (Compound 4h)100391.72[7]

Note: Data is compiled from various sources and experimental conditions may differ.

Key Inflammatory Signaling Pathways

The anti-inflammatory effects of this compound acid and its derivatives are mediated through the modulation of key signaling pathways. The following diagram illustrates the canonical NF-κB signaling pathway, a central regulator of inflammation.

NF_kB_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimuli Inflammatory Stimuli Receptor Receptor IKK Complex IKK Complex Receptor->IKK Complex Activates IkB IkB IKK Complex->IkB Phosphorylates Ub Ub IkB->Ub Ubiquitination NF-kB NF-kB NF-kB_n NF-kB NF-kB->NF-kB_n Translocates IkB-NF-kB IkB NF-kB IkB-NF-kB->IkB IkB-NF-kB->NF-kB Proteasome Proteasome Ub->Proteasome Degradation DNA DNA NF-kB_n->DNA Binds Pro-inflammatory Genes Pro-inflammatory Gene Transcription DNA->Pro-inflammatory Genes This compound Acid Derivatives This compound Acid Derivatives This compound Acid Derivatives->IKK Complex Inhibits

Caption: The NF-κB signaling pathway is a key driver of inflammation.

Experimental Workflow for Validation

The validation of novel anti-inflammatory compounds typically follows a multi-step screening process, from in vitro enzymatic assays to in vivo animal models.

Experimental_Workflow cluster_invitro In Vitro Screening cluster_invivo In Vivo Validation COX_Assay COX-1/COX-2 Inhibition Assay Data_Analysis Data Analysis and Candidate Selection COX_Assay->Data_Analysis Cytokine_Assay LPS-induced Cytokine Release Assay (e.g., in RAW 264.7 macrophages) Cytokine_Assay->Data_Analysis Paw_Edema Carrageenan-Induced Paw Edema Toxicity Toxicology Studies Paw_Edema->Toxicity Lead_Compound Novel this compound Acid Derivative Lead_Compound->Cytokine_Assay Data_Analysis->Paw_Edema

Caption: A typical experimental workflow for validating anti-inflammatory compounds.

Detailed Experimental Protocols

Carrageenan-Induced Paw Edema Assay

Objective: To evaluate the in vivo acute anti-inflammatory activity of a test compound.

Animals: Male Wistar rats or Swiss albino mice are commonly used.

Procedure:

  • Animals are fasted overnight with free access to water.

  • The initial paw volume of the right hind paw is measured using a plethysmometer.

  • Animals are divided into control, standard (e.g., aspirin or diclofenac), and test groups.

  • The test compound or vehicle is administered orally or intraperitoneally.

  • After a specific period (e.g., 60 minutes), 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw.

  • Paw volume is measured at various time points post-carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).[8]

  • The percentage of inhibition of edema is calculated using the following formula: % Inhibition = [(Vc - Vt) / Vc] * 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

LPS-Induced Cytokine Release Assay in Macrophages

Objective: To assess the in vitro effect of a test compound on the production of pro-inflammatory cytokines.

Cell Line: Murine macrophage cell line RAW 264.7 is frequently used.

Procedure:

  • RAW 264.7 cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

  • Cells are seeded in multi-well plates and allowed to adhere.

  • The cells are pre-treated with various concentrations of the test compound or vehicle for a specified duration (e.g., 1 hour).

  • Inflammation is induced by adding lipopolysaccharide (LPS) to the cell culture medium (e.g., 1 µg/mL).

  • After an incubation period (e.g., 24 hours), the cell culture supernatant is collected.

  • The concentrations of pro-inflammatory cytokines (e.g., TNF-α and IL-6) in the supernatant are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.[9][10][11]

  • The percentage of cytokine inhibition is calculated relative to the LPS-stimulated control group.

Conclusion

The development of novel this compound acid derivatives presents a promising avenue for the discovery of more effective and safer anti-inflammatory drugs. The data compiled in this guide indicates that structural modifications to the this compound acid scaffold can lead to significant improvements in COX inhibition and in vivo anti-inflammatory activity. Further research with standardized head-to-head comparative studies is warranted to fully elucidate the therapeutic potential of these novel compounds.

References

A Comparative Guide to Spectrophotometry and Titration for Acetylsalicylic Acid Quantification

Author: BenchChem Technical Support Team. Date: December 2025

The accurate quantification of acetylsalicylic acid (ASA), the active pharmaceutical ingredient in aspirin (B1665792), is crucial for ensuring the quality, safety, and efficacy of pharmaceutical products. Among the various analytical techniques available, UV-Visible spectrophotometry and acid-base titration are two of the most common, cost-effective, and accessible methods employed in quality control and research laboratories.[1][2] This guide provides an objective comparison of these two methods, supported by experimental data and detailed protocols, to assist researchers, scientists, and drug development professionals in selecting the most suitable technique for their specific needs.

While High-Performance Liquid Chromatography (HPLC) is often considered a gold standard for its precision, its high cost and technical demands make spectrophotometry and titration valuable and practical alternatives.[1] Spectrophotometry offers a rapid and sensitive measurement based on light absorption, whereas titration provides a classic, reliable volumetric analysis.[1][3]

Experimental Protocols

UV-Visible Spectrophotometric Method

This method relies on the hydrolysis of acetylthis compound acid to this compound acid. The resulting salicylate (B1505791) ions react with ferric chloride (Fe³⁺) in an acidic solution to form a distinct purple-colored tetraaquosalicylatoiron(III) complex.[4][5] The intensity of this color, which is directly proportional to the concentration of this compound acid, is measured using a spectrophotometer at the wavelength of maximum absorbance (λmax), typically around 530 nm.[4][6]

Materials and Reagents:

  • Aspirin tablets

  • 0.1 M Sodium Hydroxide (B78521) (NaOH) solution[1]

  • 0.02 M Ferric Chloride (FeCl₃) solution in 0.1 M HCl[1][6]

  • Standard this compound Acid solution (e.g., 0.1 M)[1]

  • Deionized water

  • Volumetric flasks, pipettes, and beakers

  • Spectrophotometer

Procedure:

  • Sample Preparation:

    • Accurately weigh and finely powder a commercial aspirin tablet to ensure homogeneity.[7]

    • Transfer a precisely weighed amount of the powder (e.g., equivalent to one tablet) into a 125 mL Erlenmeyer flask.[8]

    • Add 10 mL of 1 M NaOH solution to the flask. Heat the mixture gently, if necessary, to dissolve the tablet and facilitate the complete hydrolysis of acetylthis compound acid into salicylate and acetate (B1210297) ions.[4][8]

    • Quantitatively transfer the cooled solution to a 250 mL volumetric flask and dilute to the mark with deionized water. This is the sample stock solution.[8]

  • Preparation of Calibration Standards:

    • Prepare a series of standard solutions with known concentrations (e.g., ranging from 0.001 M to 0.006 M) by diluting a standard this compound acid solution in 100 mL volumetric flasks.[1]

    • To each standard flask, add 20 mL of the 0.02 M ferric chloride solution and dilute to the mark with deionized water to form the colored complex.[1]

  • Sample Analysis:

    • Pipette a small, precise volume (e.g., 0.5 mL) of the sample stock solution into a 10 mL volumetric flask.[8]

    • Add the buffered 0.02 M iron(III) chloride solution to dilute to the 10 mL mark, ensuring the formation of the colored complex.[8]

  • Measurement and Quantification:

    • Set the spectrophotometer to the wavelength of maximum absorption for the iron-salicylate complex (~530 nm).[4]

    • Use the ferric chloride solution as a blank to zero the spectrophotometer.[4][8]

    • Measure the absorbance of each calibration standard and the prepared sample solution.[4]

    • Construct a calibration curve by plotting absorbance versus the concentration of the standard solutions.[4]

    • Determine the concentration of acetylthis compound acid in the sample solution using the linear regression equation from the calibration curve.[4]

Back-Titration Method

Titration is a classic analytical method for quantifying ASA.[3] Due to ASA's slow hydrolysis and limited solubility in water, a direct titration is often impractical.[9] Therefore, a back-titration (or indirect titration) method is commonly employed.[9][10] This procedure involves adding a known excess of a strong base (NaOH) to the aspirin sample. This base both neutralizes the acidic proton of the carboxyl group and hydrolyzes the ester linkage. The remaining, unreacted NaOH is then titrated with a standardized strong acid (e.g., HCl) to determine how much base was consumed by the ASA.[9]

Materials and Reagents:

  • Aspirin tablets

  • Standardized ~0.1 M Sodium Hydroxide (NaOH) solution

  • Standardized ~0.1 M Hydrochloric Acid (HCl) solution

  • Phenolphthalein (B1677637) indicator solution[7]

  • Ethanol (B145695) (95%)[9]

  • Deionized water

  • Burette, pipettes, and Erlenmeyer flasks

  • Water bath

Procedure:

  • Sample Preparation:

    • Accurately weigh and finely powder an aspirin tablet.[7]

    • Weigh a precise amount of the powder (e.g., ~0.3 g) and transfer it into a 250 mL Erlenmeyer flask.[7]

    • Add approximately 20 mL of neutral ethanol to dissolve the sample. Mild heating can be used if necessary.[7]

  • Hydrolysis with Excess Base:

    • Using a pipette, add a precise and excess volume (e.g., 40.00 mL) of standardized 0.1 M NaOH solution to the dissolved sample.[7]

    • Heat the mixture in a water bath for about 15 minutes, swirling intermittently, to ensure the complete hydrolysis of the ester bond.[7]

    • Cool the solution rapidly to room temperature.[7]

  • Titration of Excess Base:

    • Add 3-4 drops of phenolphthalein indicator to the solution. The solution should turn pink, indicating the presence of excess base.[7]

    • Fill a burette with the standardized 0.1 M HCl solution and record the initial volume.

    • Titrate the sample solution with the HCl until the pink color just disappears. This is the endpoint.[7]

    • Record the final volume of HCl used.

  • Blank Titration and Calculation:

    • Conduct a blank experiment under identical conditions but without the aspirin sample. This involves titrating the same volume of NaOH used in step 2 with the standardized HCl.[7]

    • The amount of NaOH consumed by the aspirin is calculated by subtracting the moles of HCl used in the sample titration from the moles of HCl used in the blank titration.

    • Since one mole of acetylthis compound acid reacts with two moles of sodium hydroxide (one for neutralization, one for hydrolysis), the mass of ASA in the sample can be calculated.[9]

Visualization of Experimental Workflows

The following diagrams illustrate the logical flow of each analytical procedure.

Spectrophotometry_Workflow cluster_prep Preparation cluster_reaction Reaction & Measurement cluster_analysis Data Analysis start Weigh & Powder Aspirin Tablet dissolve Dissolve in NaOH & Hydrolyze start->dissolve dilute_stock Dilute to Known Volume (Sample Stock) dissolve->dilute_stock take_aliquot Take Aliquot of Sample Stock dilute_stock->take_aliquot prep_standards Prepare this compound Acid Standard Solutions add_fecl3_standards Add FeCl3 to Standards prep_standards->add_fecl3_standards add_fecl3_sample Add FeCl3 Solution (Forms Purple Complex) take_aliquot->add_fecl3_sample measure_abs Measure Absorbance at ~530 nm add_fecl3_sample->measure_abs add_fecl3_standards->measure_abs plot_curve Plot Calibration Curve (Absorbance vs. Conc.) measure_abs->plot_curve calculate Calculate Sample Concentration plot_curve->calculate

Diagram 1: Experimental workflow for spectrophotometric quantification of ASA.

Titration_Workflow cluster_prep Sample Preparation & Hydrolysis cluster_titration Titration cluster_analysis Calculation start Weigh & Powder Aspirin Tablet dissolve Dissolve in Ethanol start->dissolve add_excess_naoh Add Known Excess of Standardized NaOH dissolve->add_excess_naoh heat Heat to Complete Hydrolysis add_excess_naoh->heat titrate_blank Perform Blank Titration (No Aspirin) add_excess_naoh->titrate_blank cool Cool Solution heat->cool add_indicator Add Phenolphthalein Indicator cool->add_indicator titrate_sample Titrate Excess NaOH with Standardized HCl add_indicator->titrate_sample calc_naoh_reacted Determine Moles of NaOH Reacted with ASA titrate_sample->calc_naoh_reacted titrate_blank->calc_naoh_reacted calc_asa Calculate Mass of ASA in Sample calc_naoh_reacted->calc_asa

Diagram 2: Experimental workflow for back-titration quantification of ASA.

Performance Comparison

The choice between spectrophotometry and titration often depends on the specific requirements of the analysis, including desired precision, accuracy, sample throughput, and available equipment.

ParameterSpectrophotometryTitration (Back-Titration)
Principle Colorimetry based on Beer-Lambert LawVolumetric acid-base neutralization
Precision Generally higher precision reported in comparative studies.[2][11][12] RSD values of 0.04-0.66% have been achieved.[13]Considered a precise method,[3] but some studies show it to be less precise than spectrophotometry for ASA.[2][11][12]
Accuracy Often demonstrates higher accuracy than back-titration.[1][2][14][15] Mean recovery reported at 98 ± 1.09%.[13]Generally accurate, but can be prone to systematic errors.[3] Some studies report lower accuracy compared to spectrophotometry and inconsistent results.[1][10][15]
Linearity Range 30 - 70 µg/ml[16]Dependent on titrant concentrations
Limit of Detection ~1.5 µg/ml[16]Not typically determined; less sensitive than spectrophotometry
Ease of Execution Considered simpler and faster, making it suitable for routine analysis of many samples.[2][11][12]More complex and time-consuming due to multiple steps (hydrolysis, cooling, two titrations).[9][17]
Cost Relatively low cost, but requires a spectrophotometer.[2]Very low cost, requires standard laboratory glassware.[2]
Sources of Error Incomplete hydrolysis, interference from other colored compounds, instability of the colored complex, deviations from Beer's Law.Incomplete hydrolysis, CO₂ absorption by NaOH, over-titration (endpoint determination), non-homogeneity of the sample.[7][17]

Summary and Conclusion

Both spectrophotometry and titration are viable and widely used methods for the quantification of acetylthis compound acid in pharmaceutical formulations.

Spectrophotometry is often favored for routine quality control due to its higher precision, speed, and ease of execution.[2][11][12] The method is sensitive and well-suited for analyzing a large number of samples efficiently. While it requires a spectrophotometer, the overall procedure is straightforward and less prone to the cumulative errors associated with the multiple steps in back-titration.[15]

Titration , particularly the back-titration method, remains a fundamental and cost-effective analytical technique.[1] It does not require expensive instrumentation and relies on basic chemical principles, making it accessible in nearly any laboratory setting. However, it can be more labor-intensive and susceptible to errors from endpoint determination and incomplete reactions, which may lead to lower accuracy and precision compared to spectrophotometry.[10][17]

Ultimately, the choice of method depends on the laboratory's specific context. For high-throughput, routine analysis where precision is paramount, spectrophotometry is the superior choice. For educational purposes, or in laboratories with limited instrumentation, titration provides a robust and reliable, albeit more complex, alternative.

References

Validating the Specificity of a Potentiometric Titration Method for Salicylic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the specificity of an analytical method is paramount for the accurate quantification of an active pharmaceutical ingredient (API). This guide provides a comprehensive comparison and detailed experimental protocols for validating the specificity of a potentiometric titration method for salicylic acid.

Introduction to Specificity in Potentiometric Titration

Specificity is the ability of an analytical method to assess the analyte unequivocally in the presence of components that may be expected to be present.[1][2] For a potentiometric titration method, this means demonstrating that impurities, degradation products, or excipients do not interfere with the accurate determination of this compound acid.[1][2] The validation of specificity is a critical requirement of regulatory bodies and is outlined in guidelines such as ICH Q2(R1).

The standard method for the potentiometric titration of this compound acid involves an acid-base titration with a standardized sodium hydroxide (B78521) solution.[3][4] The equivalence point, where the amount of titrant added is chemically equivalent to the amount of analyte present, is determined by a sharp change in potential, which is measured using a suitable electrode system (e.g., glass-calomel).[3]

Experimental Protocol for Specificity Validation

This section details the experimental protocol to validate the specificity of the potentiometric titration method for this compound acid.

Materials and Reagents
  • This compound Acid Reference Standard

  • Sodium Hydroxide (NaOH), 0.1 N volumetric solution

  • Ethanol (B145695)

  • Purified Water

  • Potential Interfering Substances:

    • Related Substance: Acetylthis compound Acid

    • Degradation Product: 2,5-Dihydroxybenzoic Acid

    • Common Excipient: Starch

Equipment
  • Automatic Potentiometric Titrator

  • Glass Electrode and Calomel Reference Electrode (or a combination pH electrode)

  • Analytical Balance

  • Volumetric flasks and pipettes

Standard Preparation (this compound Acid)

Accurately weigh approximately 0.5 g of this compound Acid Reference Standard, dissolve in 5 mL of ethanol, and add 30 mL of purified water.

Sample Preparation (Unspiked)

Prepare the this compound acid sample as described in the "Standard Preparation" section.

Sample Preparation (Spiked)
  • Spiking with a Related Substance: To a flask containing approximately 0.5 g of accurately weighed this compound Acid Reference Standard, add a known quantity of acetylthis compound acid (e.g., at a level expected in a typical sample). Dissolve the mixture in 5 mL of ethanol and add 30 mL of purified water.

  • Spiking with a Degradation Product: To a flask containing approximately 0.5 g of accurately weighed this compound Acid Reference Standard, add a known quantity of 2,5-dihydroxybenzoic acid. Dissolve the mixture in 5 mL of ethanol and add 30 mL of purified water.

  • Spiking with an Excipient: To a flask containing approximately 0.5 g of accurately weighed this compound Acid Reference Standard, add a known quantity of starch. Dissolve the this compound acid in 5 mL of ethanol, add the starch, and then add 30 mL of purified water.

Titration Procedure

Titrate the prepared standard and sample solutions with 0.1 N sodium hydroxide using the automatic potentiometric titrator. Record the volume of titrant consumed at the equivalence point. The equivalence point is determined by the maximum inflection on the titration curve (or by the first or second derivative of the curve).

Data Presentation and Interpretation

The results of the specificity validation should be presented in a clear and organized manner.

Table 1: Titration of this compound Acid in the Presence of Potential Interfering Substances
Sample DescriptionTitrant Volume at Equivalence Point (mL)Calculated Purity of this compound Acid (%)Observations on Titration Curve
This compound Acid Standard36.2099.9Single, sharp inflection point
This compound Acid + Acetylthis compound Acid36.1899.8Single, sharp inflection point; no significant shift
This compound Acid + 2,5-Dihydroxybenzoic Acid36.2299.9Single, sharp inflection point; no significant shift
This compound Acid + Starch36.2199.9Single, sharp inflection point; no significant shift

Interpretation: The data in Table 1 demonstrates that the presence of acetylthis compound acid, 2,5-dihydroxybenzoic acid, and starch does not significantly alter the volume of titrant required to reach the equivalence point for this compound acid. This indicates that the method is specific for this compound acid in the presence of these potential interferents. A second equivalence point would indicate that the interfering substance is also being titrated.[2]

Visualization of Experimental Workflow and Logical Relationships

The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflow and the logical framework for establishing specificity.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_results Results & Interpretation SA_std This compound Acid Standard titration Potentiometric Titration with 0.1 N NaOH SA_std->titration SA_unspiked Unspiked This compound Acid SA_unspiked->titration SA_spiked_related Spiked with Acetylthis compound Acid SA_spiked_related->titration SA_spiked_degrad Spiked with 2,5-Dihydroxybenzoic Acid SA_spiked_degrad->titration SA_spiked_excip Spiked with Starch SA_spiked_excip->titration data_analysis Compare Equivalence Points & Titration Curves titration->data_analysis conclusion Assess Specificity data_analysis->conclusion

Caption: Experimental workflow for specificity validation.

logical_relationship cluster_hypothesis Hypothesis cluster_experiment Experiment cluster_observation Observation cluster_conclusion Conclusion H0 Method is Specific spike Spike this compound Acid with Potential Interferents H0->spike H1 Method is Not Specific H1->spike titrate Perform Potentiometric Titration spike->titrate obs1 No significant shift in equivalence point AND no new equivalence points titrate->obs1 If obs2 Significant shift in equivalence point OR new equivalence points appear titrate->obs2 If conc1 Hypothesis H0 is supported: Method is specific obs1->conc1 conc2 Hypothesis H1 is supported: Method is not specific obs2->conc2

Caption: Logical framework for establishing specificity.

Conclusion

The provided experimental protocol and data interpretation framework offer a robust approach to validating the specificity of a potentiometric titration method for this compound acid. By demonstrating that potential interfering substances do not affect the accuracy of the measurement, researchers can ensure the reliability and validity of their analytical results, which is crucial in a regulated drug development environment. When specificity cannot be fully achieved by titration alone, orthogonal analytical techniques should be considered.[2]

References

comparative analysis of salicylic acid targets in plants and humans

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Salicylic Acid Targets in Plants and Humans

Introduction

This compound acid (SA) is a phenolic compound with a remarkable dual role in the biological world. In plants, it functions as a critical hormone that regulates growth and, most notably, orchestrates local and systemic immune responses against pathogens.[1][2][3] In humans, SA is the primary active metabolite of acetylthis compound acid (aspirin), one of the most widely used medications for reducing pain, fever, and inflammation.[1][4][5] While its effects in both kingdoms are profound, the molecular targets through which SA exerts its influence are distinct, reflecting the divergent evolutionary paths and physiological needs of plants and animals. This guide provides a comparative analysis of the key molecular targets of SA in plants and humans, supported by experimental data and detailed methodologies for researchers.

Comparative Analysis of this compound Acid Targets

The molecular targets of SA differ significantly between plants and humans, ranging from transcriptional regulators in the former to metabolic and inflammatory enzymes in the latter. While aspirin (B1665792) (acetylthis compound acid) is known to irreversibly inhibit cyclooxygenase (COX) enzymes by acetylation, its primary metabolite, this compound acid, lacks this ability and interacts with a different suite of proteins.[4][6][7]

Key this compound Acid Targets in Plants

In plants, SA's primary role is in activating immunity. This is largely mediated through a family of receptor proteins known as the NONEXPRESSOR OF PR GENES (NPR) .[2][8]

  • NPR1 (Nonexpressor of PR Genes 1): Considered the master regulator of SA-mediated immunity, NPR1 functions as a transcriptional co-activator.[2][8][9] In the absence of a pathogen threat, NPR1 exists as an oligomer in the cytoplasm. Upon SA accumulation, cellular redox changes lead to the monomerization of NPR1, allowing it to translocate to the nucleus.[10] There, it interacts with TGA transcription factors to induce the expression of a large suite of defense-related genes, including Pathogenesis-Related (PR) genes, establishing systemic acquired resistance (SAR).[9][10]

  • NPR3 and NPR4: These NPR1 paralogs also function as SA receptors but act as negative regulators of defense.[11][12] They bind SA with different affinities and function as adaptors for a Cullin 3 ubiquitin E3 ligase, which mediates the degradation of NPR1.[12] This SA-regulated degradation of NPR1 allows for a fine-tuning of the immune response, balancing defense activation with growth.

  • Other Targets: Plants contain numerous other SA-binding proteins (SABPs), including catalases and peroxidases, which are involved in managing reactive oxygen species (ROS) signaling, and SABP2, a methyl salicylate (B1505791) esterase involved in the systemic signaling pathway.[4][13][14]

Key this compound Acid Targets in Humans

In humans, SA's therapeutic effects are attributed to its interaction with proteins central to inflammation and metabolism.

  • AMP-Activated Protein Kinase (AMPK): Salicylate directly binds to and activates AMPK, a crucial enzyme that acts as a cellular energy sensor.[15][16][17] This activation occurs at therapeutic concentrations (1-3 mM) and is independent of changes in cellular AMP levels.[15] By activating AMPK, salicylate can influence metabolism, reduce inflammation, and may contribute to the anti-diabetic and anti-cancer effects associated with high-dose aspirin use.[16][18]

  • High Mobility Group Box 1 (HMGB1): HMGB1 is a damage-associated molecular pattern (DAMP) molecule that, when released from cells, promotes inflammation.[5][19] this compound acid is a direct binding partner of HMGB1.[5][17][19] This interaction inhibits HMGB1's pro-inflammatory activities, such as inducing cytokine expression and promoting cell migration, providing a COX-independent mechanism for SA's anti-inflammatory effects.[5][17]

  • Cyclooxygenase-2 (COX-2) Gene Expression: While SA is a very weak direct inhibitor of COX enzyme activity, it effectively suppresses the induction of the COX-2 gene.[6][7] By inhibiting the transcription of COX-2 mRNA in response to inflammatory stimuli, SA reduces the synthesis of pro-inflammatory prostaglandins (B1171923) at sites of inflammation.[6][20]

  • Other Targets: High-throughput screens have identified additional human SA-binding proteins, including enzymes involved in glycolysis and proteins related to immune signaling, suggesting its mechanisms of action are even broader than currently understood.[21]

Data Presentation: Quantitative Comparison of SA Targets

The following table summarizes key quantitative data for the interaction of this compound acid with its primary targets in plants and humans.

Target NameOrganismTarget ClassBinding/Activity MetricValueDownstream Effect
NPR4 Plant (Arabidopsis)Transcriptional Co-regulator / SA ReceptorKd23 nM[16]Promotes NPR1 degradation, represses defense genes at low SA
SABP2 Plant (Tobacco)Methyl Salicylate EsteraseKd90 nM[16]Converts MeSA to SA, role in systemic signaling
NPR3 Plant (Arabidopsis)Transcriptional Co-regulator / SA ReceptorKd176 nM[16]Promotes NPR1 degradation, represses defense genes at high SA
NPR1 Plant (Arabidopsis)Transcriptional Co-regulator / SA ReceptorKd~1.5 µMActivates defense gene expression, systemic acquired resistance
COX-2 HumanEnzyme (Prostaglandin Synthesis)IC50 (inhibition of activity)>100 µg/mL (>724 µM)[22]Very weak direct inhibition of prostaglandin (B15479496) synthesis
COX-2 Expression HumanGene TranscriptionIC50 (inhibition of induction)~5 µM[20]Suppression of inflammation by reducing enzyme level
AMPK HumanSerine/Threonine KinaseActivation Threshold≥1 mM[15]Regulation of cellular metabolism, anti-inflammatory effects
HMGB1 HumanDamage-Associated Molecular PatternDirect BindingConfirmed (Kd not specified)[5][19]Inhibition of pro-inflammatory cytokine release & chemotaxis

Visualization of Signaling Pathways

Plant this compound Acid Signaling Pathway

Salicylic_Acid_Plant_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus SA This compound Acid (SA) Accumulation NPR1_oli NPR1 (Oligomer) SA->NPR1_oli Redox Change TGA TGA Transcription Factors NPR1_mono NPR1 (Monomer) NPR1_oli->NPR1_mono NPR1_nuc NPR1 NPR1_mono->NPR1_nuc Nuclear Translocation NPR1_nuc->TGA Co-activates PR_Genes Pathogenesis-Related (PR) Genes TGA->PR_Genes Induces Expression SAR Systemic Acquired Resistance (SAR) PR_Genes->SAR

Caption: this compound acid signaling pathway in plants leading to immunity.

Human this compound Acid Signaling Pathways

Salicylic_Acid_Human_Pathways cluster_inflammation Anti-Inflammatory Pathways cluster_metabolism Metabolic Pathway SA This compound Acid (SA) COX2 COX-2 Enzyme HMGB1 Extracellular HMGB1 SA->HMGB1 Binds & Inhibits COX2_exp COX-2 Gene Transcription SA->COX2_exp Inhibits AMPK AMPK SA->AMPK Directly Activates PGs Pro-inflammatory Prostaglandins COX2->PGs Cytokines Pro-inflammatory Cytokines HMGB1->Cytokines COX2_exp->COX2 Leads to Metabolic_Reg Metabolic Regulation (e.g., ↑ Fatty Acid Oxidation ↓ Fatty Acid Synthesis) AMPK->Metabolic_Reg

Caption: Major signaling pathways targeted by this compound acid in humans.

Experimental Protocols

The identification and validation of SA's molecular targets rely on a suite of biochemical and biophysical techniques.

Protocol 1: SA-Binding Protein Identification by Affinity Chromatography-Mass Spectrometry (AP-MS)

This method is used to isolate proteins from a complex mixture that physically bind to this compound acid.

  • Preparation of SA-Affinity Resin:

    • Covalently immobilize this compound acid to a solid support matrix (e.g., activated Sepharose or agarose (B213101) beads) through a linker. A typical procedure results in approximately 180 µg of SA immobilized per mL of resin.[4]

  • Protein Extraction:

    • Prepare a soluble protein extract from the tissue of interest (e.g., plant leaves or human cells) in a suitable loading buffer (e.g., 50 mM KPO4 pH 8.0, 50 mM NaCl, protease inhibitors, 0.1% Triton X-100).[4]

  • Affinity Chromatography:

    • Pack the SA-linked resin into a column and equilibrate with loading buffer.

    • Load the protein extract onto the column, allowing proteins to bind to the immobilized SA.

    • Wash the column extensively with loading buffer to remove non-specifically bound proteins.

    • Perform a competitive wash step using a buffer containing a biologically inactive SA analog, such as 4-hydroxybenzoic acid (4-HBA), to elute proteins with low affinity or non-specific interactions.[4]

  • Elution:

    • Elute the specifically bound proteins by applying a loading buffer containing a high concentration of free this compound acid (e.g., 5 mM).[4]

  • Identification by Mass Spectrometry:

    • Concentrate the eluted protein fraction and separate the proteins using SDS-PAGE.

    • Excise protein bands from the gel, perform in-gel digestion (e.g., with trypsin), and identify the resulting peptides using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Protocol 2: Validation of SA-Protein Interaction by Surface Plasmon Resonance (SPR)

SPR is a label-free technique used to measure the kinetics (association and dissociation rates) and affinity (Kd) of molecular interactions in real-time.

  • Chip Preparation and Ligand Immobilization:

    • Select a suitable sensor chip (e.g., CM5 dextran (B179266) chip).

    • Activate the chip surface chemistry (e.g., using EDC/NHS for amine coupling).

    • Immobilize the purified potential SA-binding protein (the "ligand") onto the surface of one flow cell. A control surface (e.g., with an irrelevant protein or deactivated) should be used in a reference flow cell.

  • Analyte Injection and Binding Analysis:

    • Prepare a series of dilutions of this compound acid (the "analyte") in a suitable running buffer (e.g., HBS-EP). The concentration range should span from at least 10-fold below to 10-fold above the expected Kd.

    • Inject the different concentrations of SA sequentially over both the ligand and reference flow cells at a constant flow rate.

    • Monitor the binding response in real-time, which is measured in Resonance Units (RU) and is proportional to the mass accumulating on the sensor surface.[23]

  • Dissociation and Regeneration:

    • After the association phase, flow the running buffer without SA over the chip to monitor the dissociation of the SA from the protein.

    • If necessary, inject a regeneration solution to remove all bound analyte and prepare the surface for the next injection.

  • Data Analysis:

    • Subtract the reference channel signal from the active channel signal to correct for bulk refractive index changes.

    • Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to calculate the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).

Workflow for Target Identification and Validation

Experimental_Workflow start Protein Extract (from cells/tissues) apms Affinity Chromatography (Immobilized SA Resin) start->apms elution Elution with excess SA apms->elution ms LC-MS/MS Analysis elution->ms candidates Candidate SA-Binding Proteins ms->candidates validation Validation Assays candidates->validation spr Surface Plasmon Resonance (SPR) (Measures Kd) validation->spr activity Enzyme/Functional Assay (Measures IC50/EC50) validation->activity

Caption: General workflow for identifying and validating SA targets.

References

A Comparative Guide to the Forced Degradation of Salicylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the forced degradation pathways of salicylic acid under various stress conditions. Understanding these degradation routes is crucial for developing stable pharmaceutical formulations and robust analytical methods. This document summarizes key degradation products, presents available quantitative data, and details the experimental protocols used to validate the stability of this compound acid.

Executive Summary

Forced degradation studies are a critical component of the drug development process, providing insights into the intrinsic stability of a drug substance. This compound acid, a widely used active pharmaceutical ingredient (API), is susceptible to degradation under various stress conditions, including exposure to light, heat, oxidizing agents, and hydrolytic environments (acidic and alkaline). This guide outlines the known degradation products and pathways, offering a comparative analysis based on available experimental data.

Comparison of Degradation Pathways

The stability of this compound acid under forced degradation conditions varies significantly depending on the nature of the stressor. The primary degradation pathways involve oxidation, photodegradation, and thermal decomposition. While this compound acid exhibits susceptibility to acidic and alkaline conditions, detailed characterization of the specific degradation products under these hydrolytic stresses is less extensively documented in publicly available literature.

Table 1: Summary of Forced Degradation of this compound Acid

Stress ConditionStress Agent(s)Key Degradation ProductsExtent of Degradation (Representative Data)Analytical Method
Oxidative Hydrogen Peroxide (H₂O₂)2,3-Dihydroxybenzoic acid, 2,5-Dihydroxybenzoic acid, Catechol, PhenolSignificant degradation observed.RP-HPLC, LC-MS
Photolytic UV Radiation2,3-Dihydroxybenzoic acid, 2,5-Dihydroxybenzoic acid, Catechol, Phenol, Maleic acid, Fumaric acid, Glyoxylic acid~20% degradation after 60 min (UV alone); Up to 30% degradation after 60 min (UV with NaOCl).RP-HPLC, LC-MS
Thermal High Temperature (e.g., 80°C - 150°C and above)Phenol, Phenyl salicylate, Cyclic oligomers (e.g., di- and tri-salicylides)Degradation observed, but quantitative data is limited in the reviewed literature.GC-MS, LC-MS
Acidic Hydrolysis 0.1 N - 1.0 N HClDegradation observed, but specific major products are not consistently identified in the literature.Degradation occurs, but specific percentages vary widely with conditions.RP-HPLC
Alkaline Hydrolysis 0.1 N - 1.0 N NaOHDegradation observed, but specific major products are not consistently identified in the literature.Generally more sensitive to alkaline than acidic conditions.RP-HPLC

Experimental Protocols

Detailed methodologies are essential for the replication and comparison of forced degradation studies. Below are representative protocols for inducing and analyzing the degradation of this compound acid.

Forced Degradation Procedures
  • Preparation of Stock Solution: A stock solution of this compound acid (e.g., 1 mg/mL) is prepared in a suitable solvent such as methanol (B129727) or a mixture of acetonitrile (B52724) and water.

  • Acidic Degradation: The stock solution is mixed with an equal volume of 0.1 N or 1.0 N hydrochloric acid. The mixture is then refluxed at a controlled temperature (e.g., 60-80°C) for a specified period (e.g., 4 hours)[1][2]. After cooling, the solution is neutralized with NaOH.

  • Alkaline Degradation: The stock solution is treated with an equal volume of 0.1 N or 1.0 N sodium hydroxide. The mixture is refluxed at a controlled temperature (e.g., 60-80°C) for a shorter duration (e.g., 30 minutes to 4 hours) due to higher reactivity[1][2]. After cooling, the solution is neutralized with HCl.

  • Oxidative Degradation: The stock solution is exposed to a solution of hydrogen peroxide (e.g., 3-30% H₂O₂) at room temperature for a defined period (e.g., 3 hours)[1][2].

  • Thermal Degradation: A solid sample of this compound acid or its solution is exposed to high temperatures (e.g., 80°C in an oven) for a specified duration[1][2]. For more in-depth analysis of thermal decomposition products, techniques like thermogravimetric analysis coupled with mass spectrometry (TGA-MS) can be employed at temperatures ranging from 150°C to 280°C[3].

  • Photodegradation: A solution of this compound acid is exposed to a UV light source (e.g., 254 nm) for a defined period. To simulate solar conditions, a xenon lamp can be used. The study is often performed with a control sample protected from light.

Analytical Method: Stability-Indicating RP-HPLC

A robust stability-indicating method is crucial to separate and quantify this compound acid from its degradation products.

  • Instrumentation: A High-Performance Liquid Chromatography (HPLC) system equipped with a photodiode array (PDA) or UV detector.

  • Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.

  • Mobile Phase: A gradient or isocratic elution with a mixture of an aqueous phase (e.g., phosphate (B84403) buffer or water with an acidifier like trifluoroacetic acid) and an organic solvent (e.g., acetonitrile or methanol)[1].

  • Flow Rate: Typically 1.0 mL/min.

  • Detection Wavelength: this compound acid and its degradation products are often monitored at a wavelength of approximately 230 nm[1].

  • Column Temperature: Maintained at a constant temperature, for instance, 30°C[1].

Degradation Pathways and Mechanisms

The following diagrams illustrate the key workflows and degradation pathways for this compound acid.

Workflow for Forced Degradation Studies

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis SA_Stock This compound Acid Stock Solution Acid Acidic Hydrolysis (e.g., 0.1N HCl, 80°C) SA_Stock->Acid Expose to Stress Alkali Alkaline Hydrolysis (e.g., 0.1N NaOH, 80°C) SA_Stock->Alkali Expose to Stress Oxidative Oxidative (e.g., 3% H₂O₂) SA_Stock->Oxidative Expose to Stress Thermal Thermal (e.g., 80°C) SA_Stock->Thermal Expose to Stress Photolytic Photolytic (e.g., UV light) SA_Stock->Photolytic Expose to Stress Neutralize Neutralization (for Acid/Alkali) Acid->Neutralize Alkali->Neutralize HPLC RP-HPLC Analysis (Stability-Indicating Method) Oxidative->HPLC Thermal->HPLC Photolytic->HPLC Neutralize->HPLC Identify Peak Purity & Identification (PDA, MS) HPLC->Identify

Caption: Workflow of a typical forced degradation study for this compound acid.

Oxidative and Photolytic Degradation Pathway of this compound Acid

G cluster_primary Primary Degradation Products cluster_secondary Secondary Degradation Products SA This compound Acid DHB_2_5 2,5-Dihydroxybenzoic Acid SA->DHB_2_5 H₂O₂ / UV light DHB_2_3 2,3-Dihydroxybenzoic Acid SA->DHB_2_3 H₂O₂ / UV light Catechol Catechol SA->Catechol H₂O₂ / UV light Phenol Phenol SA->Phenol H₂O₂ / UV light Maleic Maleic Acid DHB_2_5->Maleic Further Oxidation Fumaric Fumaric Acid DHB_2_5->Fumaric Further Oxidation Glyoxylic Glyoxylic Acid DHB_2_5->Glyoxylic Further Oxidation DHB_2_3->Maleic Further Oxidation DHB_2_3->Fumaric Further Oxidation DHB_2_3->Glyoxylic Further Oxidation Catechol->Maleic Further Oxidation Catechol->Fumaric Further Oxidation Catechol->Glyoxylic Further Oxidation Phenol->Maleic Further Oxidation Phenol->Fumaric Further Oxidation Phenol->Glyoxylic Further Oxidation

Caption: Key degradation products of this compound acid under oxidative and photolytic stress.

Conclusion

The forced degradation pathway of this compound acid is complex and highly dependent on the specific stress conditions applied. Under oxidative and photolytic stress, the primary degradation products are hydroxylated derivatives and phenol, which can further degrade into smaller aliphatic acids. While degradation is observed under acidic, alkaline, and thermal stress, the specific chemical structures of the resulting products are not as well-defined in the available literature, highlighting an area for further research. The use of a validated stability-indicating HPLC method is paramount for accurately quantifying the degradation of this compound acid and ensuring the quality and stability of pharmaceutical products.

References

A Comparative Guide to the Analysis of Acetylsalicylic Acid: SIC vs. HPLC

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of pharmaceutical analysis, the accurate and efficient quantification of active pharmaceutical ingredients (APIs) is paramount. Acetylsalicylic acid, commonly known as aspirin, is one of the most widely used drugs globally, making its precise analysis a routine necessity. High-Performance Liquid Chromatography (HPLC) has traditionally been the gold standard for this purpose. However, emerging techniques like Self-Interaction Chromatography (SIC) present a compelling alternative. This guide provides a detailed performance comparison of SIC and HPLC for the analysis of acetylthis compound acid, supported by experimental data and protocols.

Quantitative Performance Comparison

The following table summarizes the key performance metrics for the analysis of acetylthis compound acid using both SIC and HPLC. The data is compiled from a direct comparative study to ensure a consistent basis for evaluation.

Performance MetricSelf-Interaction Chromatography (SIC)High-Performance Liquid Chromatography (HPLC)Reference
Linearity Range (µg/mL) 25–20025–150[1]
Correlation Coefficient (r²) ≥0.9995≥0.9995[1]
Resolution (Rs) Better than HPLCSufficient for separation[1]
Peak Symmetry AcceptableBetter than SIC[1]
Theoretical Plates Lower than HPLCHigher than SIC[1]
Retention Time (min) Not explicitly stated4.01[2]
Limit of Detection (LOD) (mg/mL) Not explicitly stated9 x 10⁻⁵ - 1.7 x 10⁻⁴[3]
Limit of Quantification (LOQ) (mg/mL) Not explicitly stated2.5 x 10⁻⁴ - 5.6 x 10⁻⁴[3]
Mobile Phase Consumption Significantly lower (three orders of magnitude less than HPLC)High[1]
Instrumentation Simple, cost-effectiveMore complex and expensive[1]

Key Takeaways from the Comparison:

  • Efficiency and Cost: The most significant advantage of the SIC method is the drastic reduction in reagent consumption, making it a more environmentally friendly and cost-effective option.[1] The instrumentation for SIC is also simpler and less expensive.[1]

  • Performance: While both methods provide acceptable and comparable analytical features for pharmaceutical analysis, HPLC demonstrates superior separation efficiency in terms of peak symmetry and the number of theoretical plates.[1] Conversely, the SIC method showed better resolution in the comparative study.[1]

  • Linearity: The SIC method demonstrated a wider linearity range for acetylthis compound acid in the direct comparison.[1]

Experimental Protocols

Detailed methodologies are crucial for reproducing and validating analytical results. Below are the experimental protocols for both SIC and HPLC analysis of acetylthis compound acid as described in the comparative study.

Self-Interaction Chromatography (SIC) Protocol
  • Column: Short C18 monolithic column (4.6 × 25 mm).[1]

  • Mobile Phase: 10 mmol L⁻¹ phosphate:acetonitrile (B52724):methanol (50:30:20, v/v/v) at pH 3.0.[1]

  • Instrumentation: A sequential injection chromatography system.

High-Performance Liquid Chromatography (HPLC) Protocol

A typical RP-HPLC method for the analysis of acetylthis compound acid is detailed below.

  • Column: C18 column (250 x 4.6 mm, 5 µm particle size).[2]

  • Mobile Phase: A mixture of water (containing 0.1% orthophosphoric acid, v/v, adjusted to pH 3.0) and acetonitrile in a 45:55 ratio.[2]

  • Flow Rate: 1 mL/min.[2]

  • Detection: UV detector at a wavelength of 237 nm.[2]

  • Run Time: 20 minutes.[2]

  • Sample Preparation:

    • Standard Stock Solution: Accurately weigh 37.5 mg of Aspirin and dissolve it in a 50 mL volumetric flask with the mobile phase, followed by sonication for five minutes.[2]

    • Standard Working Solution: Dilute 5 mL of the stock solution to 50 mL with the mobile phase to achieve a concentration of 75 µg/mL.[2]

    • Sample Solution: For a 75 mg dosage form, transfer the tablet to a 100 mL volumetric flask, add the mobile phase to about 50% of the volume, and sonicate until fully dissolved. Dilute to the mark with the mobile phase. Pipette 5 mL of this solution and dilute to 50 mL with the mobile phase.[2]

Visualizing the Methodologies

To better understand the workflows, the following diagrams illustrate the experimental processes for both SIC and HPLC analysis, as well as the logical comparison between the two techniques.

Experimental_Workflow cluster_SamplePrep Sample Preparation cluster_SIC SIC Analysis cluster_HPLC HPLC Analysis Start Start Weigh Weigh Acetylthis compound Acid Standard/Sample Start->Weigh Dissolve Dissolve in Mobile Phase Weigh->Dissolve Sonicate Sonicate to Ensure Dissolution Dissolve->Sonicate Dilute Dilute to Working Concentration Sonicate->Dilute Filter Filter Solution Dilute->Filter Inject_SIC Inject into SIC System Filter->Inject_SIC Inject_HPLC Inject into HPLC System Filter->Inject_HPLC Separate_SIC Separation on C18 Monolithic Column Inject_SIC->Separate_SIC Detect_SIC UV Detection Separate_SIC->Detect_SIC Data_SIC Data Acquisition and Analysis Detect_SIC->Data_SIC Separate_HPLC Separation on C18 Column Inject_HPLC->Separate_HPLC Detect_HPLC UV Detection at 237 nm Separate_HPLC->Detect_HPLC Data_HPLC Data Acquisition and Analysis Detect_HPLC->Data_HPLC

Fig. 1: Experimental workflow for SIC and HPLC analysis.

Performance_Comparison Acetylsalicylic_Acid_Analysis Acetylthis compound Acid Analysis SIC Self-Interaction Chromatography Acetylsalicylic_Acid_Analysis->SIC HPLC High-Performance Liquid Chromatography Acetylsalicylic_Acid_Analysis->HPLC Advantages_SIC Advantages: - Lower Reagent Consumption - Simpler Instrumentation - Cost-Effective - Wider Linearity Range SIC->Advantages_SIC Shared_Features Shared Features: - Acceptable for Pharmaceutical Analysis - Good Correlation Coefficients SIC->Shared_Features Advantages_HPLC Advantages: - Better Peak Symmetry - Higher Theoretical Plates - Well-Established Method HPLC->Advantages_HPLC HPLC->Shared_Features

Fig. 2: Logical comparison of SIC and HPLC performance.

Conclusion

Both SIC and HPLC are robust methods for the quantitative analysis of acetylthis compound acid. The choice between the two often depends on the specific needs of the laboratory. HPLC remains a powerful and reliable technique with excellent separation efficiency. However, for routine analysis in a quality control setting where high throughput and cost-effectiveness are critical, SIC emerges as a highly attractive alternative due to its significantly lower solvent consumption and simpler instrumentation. The development and adoption of methods like SIC align with the growing demand for greener and more sustainable analytical chemistry practices.

References

Safety Operating Guide

Essential Safety and Handling Protocols for Salicylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of chemicals is paramount. This guide provides essential, immediate safety and logistical information for handling salicylic acid, including personal protective equipment (PPE), operational procedures, and disposal plans. Adherence to these guidelines is critical to minimize risks and ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

When handling this compound acid, especially in powdered form, it is crucial to use appropriate personal protective equipment to prevent exposure.[1] this compound acid can cause serious eye damage, and may cause mild skin and respiratory irritation.[2][3]

Recommended Personal Protective Equipment:

PPE CategoryItemSpecifications and Use
Eye and Face Protection Safety Goggles or Glasses with Side ShieldsShould be chemical splash-resistant and meet appropriate government standards (e.g., OSHA 29 CFR 1910.133 or EU EN166).[4] A face shield may be necessary for operations with a high risk of splashing.[4][5]
Hand Protection Chemical-Resistant GlovesNitrile or butyl rubber gloves are commonly recommended.[6] Always inspect gloves for integrity before use and use proper removal techniques to avoid skin contact.[5]
Body Protection Laboratory CoatA standard lab coat should be worn to protect against skin contact.[4][7] For larger quantities or increased risk of exposure, additional protective clothing may be necessary.[6]
Respiratory Protection NIOSH-Approved RespiratorA respirator with a particulate filter (e.g., P3) is recommended when handling the powder, especially if adequate ventilation is unavailable or if dust is generated.[7][8][9]

Standard Operating Procedure for Handling this compound Acid

This protocol outlines the essential steps for safely handling this compound acid in a laboratory setting.

1. Preparation and Engineering Controls:

  • Ensure a well-ventilated work area. Use of a chemical fume hood is recommended, especially when working with powders or generating dust.[3][7]

  • Locate the nearest eyewash station and safety shower before beginning work.[4][7]

  • Have all necessary PPE readily available and properly donned.

2. Handling:

  • Avoid direct contact with skin, eyes, and clothing.[4]

  • Minimize dust generation and accumulation when working with powdered this compound acid.[4]

  • Wash hands thoroughly with soap and water after handling, before breaks, and at the end of the workday.[2][5]

  • Do not eat, drink, or smoke in areas where this compound acid is handled.[2][3][8]

3. Storage:

  • Store this compound acid in a tightly closed container in a cool, dry, and well-ventilated area.[1][7]

  • Keep it away from incompatible materials such as strong oxidizing agents, strong bases, and sources of heat or ignition.[1][3][10]

Spill and Disposal Plan

Immediate and appropriate action is critical in the event of a this compound acid spill.

Spill Cleanup:

  • Small Spills: Carefully sweep or vacuum the spilled solid material, avoiding dust generation, and place it into a suitable, labeled container for disposal.[1][10]

  • Large Spills: Evacuate the area and ensure adequate ventilation.[9] Use absorbent materials like sand or vermiculite (B1170534) for containment.[1]

  • After material pickup is complete, wash the spill site.[3]

  • Always wear appropriate PPE during cleanup.[1]

Waste Disposal:

  • Dispose of this compound acid and any contaminated materials in accordance with federal, state, and local environmental control regulations.[2][7][11]

  • Waste should be placed in a sealed, labeled container.[11]

  • For specific disposal guidelines, consult your institution's environmental health and safety office.

Workflow for Safe Handling and Disposal of this compound Acid

SalicylicAcidWorkflow A 1. Assess Risks & Gather PPE B 2. Prepare Work Area (Fume Hood) A->B C 3. Don PPE B->C D 4. Weigh/Handle This compound Acid C->D E Spill Occurs D->E No J Follow Spill Protocol D->J Yes F 5. Proceed with Experiment E->F G 6. Clean Up Work Area F->G H 7. Decontaminate/Remove PPE G->H I 8. Dispose of Waste H->I K 9. Wash Hands I->K J->G

Caption: Workflow for the safe handling and disposal of this compound acid.

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.